molecular formula C3H5NO2 B181425 ISOXAZOLIDIN-3-ONE CAS No. 1192-07-0

ISOXAZOLIDIN-3-ONE

Cat. No.: B181425
CAS No.: 1192-07-0
M. Wt: 87.08 g/mol
InChI Key: QXDOFVVNXBGLKK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Isoxazolidin-3-one is a five-membered heterocyclic scaffold of significant interest in medicinal chemistry and agrochemical research. Its structure serves as a key bioisostere in the development of novel antibiotics, particularly as a ring-A substitute in oxazolidinone analogues aimed at combating Gram-positive bacteria, including drug-resistant strains . Research explores its incorporation into molecules that inhibit bacterial protein synthesis by binding to the 50S ribosomal subunit, a mechanism of action shared with the antibiotic linezolid . Beyond antimicrobial applications, specific 3-isoxazolidinone derivatives, such as 2-[(2,4-dichlorophenyl)methyl]-4,4-dimethyl-3-isoxazolidinone, have been developed and patented as selective herbicides for use in grass and brassica crops like corn, rice, and canola, demonstrating effective control of undesirable vegetation . The compound also serves as a synthetic intermediate and core structure in various other research pathways, including the exploration of monoamine oxidase (MAO) inhibitors and the synthesis of more complex heterocyclic systems . Its versatility and defined reactivity make this compound a valuable building block for researchers designing new active molecules in multiple scientific fields.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1,2-oxazolidin-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H5NO2/c5-3-1-2-6-4-3/h1-2H2,(H,4,5)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QXDOFVVNXBGLKK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CONC1=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H5NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60152332
Record name 3-Isoxazolidone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60152332
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

87.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name 3-Isoxazolidinone
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0039426
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

CAS No.

1192-07-0
Record name 3-Isoxazolidinone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1192-07-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Isoxazolidone
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001192070
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-Isoxazolidone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60152332
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,2-oxazolidin-3-one
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 3-Isoxazolidinone
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0039426
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

70 °C
Record name 3-Isoxazolidinone
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0039426
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Foundational & Exploratory

An In-depth Technical Guide to Isoxazolidin-3-one: Core Structure, Properties, and Reactivity

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: The isoxazolidin-3-one core is a pivotal heterocyclic scaffold in contemporary medicinal chemistry and synthetic methodology. As a saturated five-membered lactam containing an N-O bond, it possesses a unique combination of structural rigidity, chemical reactivity, and stereochemical complexity. This guide provides a comprehensive technical overview of the fundamental properties of this compound, intended for researchers, scientists, and professionals in drug development. We will explore its core structure, tautomeric nature, spectroscopic signature, key reactive sites, and foundational synthetic strategies, grounding the discussion in established chemical principles and field-proven insights.

Core Molecular Structure and Physicochemical Properties

The this compound heterocycle is a five-membered ring containing a nitrogen atom at position 2 and an oxygen atom at position 1. The "-3-one" designation indicates a carbonyl group at the C3 position. This arrangement classifies the molecule as a cyclic hydroxamic acid ester, or more commonly, a lactam.

Fig. 2: Lactam-Lactim Tautomeric Equilibrium Lactam Lactam Form (Favored) Lactim Lactim Form Lactam->Lactim H⁺ shift

Caption: Reversible proton migration between nitrogen and oxygen.

For simple lactams, the equilibrium overwhelmingly favors the lactam form due to the greater stability of the C=O double bond compared to the C=N double bond. This holds true for this compound, and its chemistry is dominated by the properties of the lactam tautomer. However, the existence of the lactim form, even at low concentrations, can influence reactivity, particularly in O-alkylation reactions under specific conditions.

Physicochemical Data Summary

The quantitative properties of the parent this compound molecule are summarized below. These values are critical for predicting its behavior in various solvent systems and its suitability for specific applications.

PropertyValueSource
IUPAC Name 1,2-oxazolidin-3-one[1]
CAS Number 1192-07-0[1]
Molecular Formula C₃H₅NO₂[1]
Molecular Weight 87.08 g/mol [1]
Appearance Solid[1]
Melting Point 70 °C[1]
Topological Polar Surface Area 38.3 Ų[1]
N-H Acidity (pKa) ~17 (estimated)[2]

Spectroscopic Signature

Characterization of this compound and its derivatives relies heavily on standard spectroscopic techniques. While a public spectrum of the unsubstituted parent compound is not available, its expected signature can be reliably predicted from fundamental principles and data from closely related analogs.

Infrared (IR) Spectroscopy

The IR spectrum provides clear evidence for the key functional groups.

  • N-H Stretch: A moderate to sharp absorption is expected in the region of 3200-3300 cm⁻¹ . The position and sharpness depend on the degree of hydrogen bonding.

  • C-H Stretch: Aliphatic C-H stretching from the C4 and C5 methylene groups will appear just below 3000 cm⁻¹, typically in the 2850-2960 cm⁻¹ range.

  • C=O Stretch (Amide I band): A strong, sharp absorption is the most prominent feature, expected in the range of 1700-1750 cm⁻¹ . The five-membered ring introduces strain, which typically shifts the carbonyl frequency higher than that of a comparable acyclic amide. For substituted oxazolidin-2-ones, this peak is often observed around 1720-1790 cm⁻¹. [3]

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR Spectroscopy: The proton NMR spectrum of the parent compound is expected to be simple, showing three distinct signals.

  • N-H Proton: A broad singlet, typically in the 7.0-8.5 ppm range. Its chemical shift is highly dependent on solvent and concentration due to hydrogen bonding.

  • C5-H₂ Protons: These protons are adjacent to the electropositive nitrogen atom. They are expected to appear as a triplet around 3.8-4.2 ppm .

  • C4-H₂ Protons: These protons are adjacent to the carbonyl group. They are expected to appear further upfield as a triplet around 2.5-2.9 ppm . The coupling between the C4 and C5 protons would result in a classic A₂X₂ system, presenting as two triplets, assuming similar coupling constants.

¹³C NMR Spectroscopy: The carbon NMR spectrum will show three signals corresponding to the three carbon atoms in the ring.

  • C3 (Carbonyl Carbon): The lactam carbonyl carbon is the most deshielded, appearing significantly downfield in the 170-175 ppm range. [4]* C5 (Methylene Carbon): The carbon adjacent to the ring nitrogen (C5) is expected around 40-45 ppm .

  • C4 (Methylene Carbon): The carbon alpha to the carbonyl group (C4) is expected at a slightly higher field, around 30-35 ppm .

Mass Spectrometry

In electron ionization (EI) mass spectrometry, the molecular ion peak (M⁺) for C₃H₅NO₂ would be observed at m/z = 87 . Common fragmentation patterns for lactams involve the initial loss of CO (m/z = 59) followed by further fragmentation of the resulting aziridine-type radical cation.

Chemical Reactivity and Synthetic Utility

The chemical behavior of this compound is governed by three primary features: the labile N-O bond, the acidic N-H proton, and the electrophilic carbonyl carbon.

N-Functionalization: Alkylation and Acylation

The nitrogen atom's lone pair is delocalized into the carbonyl group, rendering it non-nucleophilic. However, the N-H proton is acidic enough (pKa ~17) to be removed by a strong base (e.g., NaH, LDA) to form a resonance-stabilized N-anion. This anion is a potent nucleophile and readily undergoes reactions with various electrophiles.

  • N-Alkylation: Reaction with alkyl halides (R-X) provides N-substituted isoxazolidin-3-ones. This is a foundational method for diversifying the scaffold.

  • N-Acylation: Reaction with acyl chlorides or anhydrides yields N-acyl derivatives. This modification can alter the electronic properties and biological activity of the ring system.

Fig. 3: N-Functionalization Workflow start This compound anion N-Anion Generation (Strong Base, e.g., NaH) start->anion electrophile Reaction with Electrophile anion->electrophile product_alk N-Alkyl Product (e.g., from R-Br) electrophile->product_alk product_acy N-Acyl Product (e.g., from RCOCl) electrophile->product_acy

Caption: General workflow for N-alkylation and N-acylation reactions.

Reductive Ring-Opening of the N-O Bond

The N-O bond is the weakest bond in the ring and is susceptible to reductive cleavage. This reaction is of paramount importance as it unmasks a 1,3-amino alcohol functionality, a key structural motif in many natural products and pharmaceuticals. [5]Catalytic hydrogenation (e.g., using H₂ with Pd/C, Raney Ni) or dissolving metal reduction (e.g., Zn/acetic acid) are common methods to effect this transformation. [2]The this compound ring essentially serves as a masked form of a β-alanine derivative.

Caption: Cleavage of the N-O bond to yield a β-hydroxy amide.

Synthesis of the this compound Core

Multiple strategies exist for constructing the isoxazolidine ring, but the most direct route to the 3-one derivatives involves the cyclization of β-halopropionyl hydroxamates or related precursors.

General Synthetic Approach

A common and reliable method involves the reaction of a 3-halopropionyl derivative (e.g., ethyl 3-bromopropanoate) with hydroxylamine, followed by base-mediated intramolecular cyclization. The initial reaction forms the N-hydroxy amide (hydroxamic acid), which then undergoes an intramolecular Sₙ2 reaction where the hydroxylamine oxygen displaces the halide to form the five-membered ring.

Example Experimental Protocol: Synthesis of this compound

This protocol is a representative procedure based on established chemical principles for lactam formation. [6] Step 1: Formation of Ethyl 3-(hydroxyamino)propanoate

  • To a stirred solution of hydroxylamine hydrochloride (1.2 eq.) in methanol at 0 °C, add a solution of sodium methoxide (1.2 eq.) in methanol dropwise. Stir for 30 minutes to generate free hydroxylamine.

  • Add ethyl 3-bromopropanoate (1.0 eq.) to the reaction mixture at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 12-18 hours. Monitor the reaction progress by TLC.

  • Upon completion, filter the mixture to remove sodium bromide precipitate. Concentrate the filtrate under reduced pressure to yield the crude intermediate.

Step 2: Cyclization to this compound

  • Dissolve the crude ethyl 3-(hydroxyamino)propanoate from Step 1 in a suitable solvent such as tetrahydrofuran (THF).

  • Add a base, such as sodium hydride (NaH, 1.1 eq.) or potassium tert-butoxide (KOtBu, 1.1 eq.), portion-wise at 0 °C. Causality: The base deprotonates the hydroxyl group, forming an alkoxide which is a much stronger nucleophile for the subsequent ring-closing reaction.

  • After the addition is complete, allow the mixture to stir at room temperature for 4-6 hours until TLC analysis indicates the consumption of the starting material.

  • Carefully quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate, 3x).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the resulting crude product by column chromatography on silica gel or recrystallization to afford pure this compound.

Applications in Drug Discovery and Development

The this compound scaffold is a valuable building block in medicinal chemistry due to its role as a bioisostere and a constrained pharmacophore.

  • Bioisosteric Replacement: The this compound ring can act as a bioisosteric replacement for other five-membered heterocycles or even for peptide bonds, offering a way to modify a drug candidate's pharmacokinetic properties (ADME) while retaining biological activity.

  • Precursor to β-Amino Acids: As highlighted, the facile ring-opening to β-amino acid derivatives makes this scaffold a key starting point for the synthesis of β-peptides and other peptidomimetics, which often exhibit enhanced stability against enzymatic degradation compared to natural peptides. [7]* Inherent Biological Activity: Derivatives of this compound have demonstrated a wide range of pharmacological activities, including use as inhibitors for Chlamydia trachomatis by mechanisms potentially related to iron chelation. [5]The well-known antibiotic Cycloserine is a 4-amino-substituted this compound, underscoring the therapeutic potential of this core structure.

References

  • Ataman Kimya. (n.d.). 2-PYRROLIDONE.
  • Anderson, J. C., et al. (2022).
  • Qaddo, A. N., & Abed, S. M. (2022). Heterocyclic Synthesis of Some New Isoxazolidine Derivatives via 1,3- Dipolar Cycloaddition of Nitrones to Styrene. Iraqi Journal of Science, 63(10), 4175-4184.
  • Vedantu. (n.d.). What is Lactam Lactim Tautomerism class 11 chemistry CBSE.
  • askIITians. (2025). What is Lactam Lactim Tautomerism?.
  • Wikipedia. (n.d.). Lactam.
  • SpectraBase. (n.d.). 5-Methyl-isoxazolidin-3-one.
  • National Center for Biotechnology Information. (n.d.). 3-Isoxazolidinone. PubChem Compound Database.
  • Saeed, B. (2017). C-13 NMR spectra of some Isoxazolidine.
  • Serradji, N., et al. (2014). Design and synthesis of 3-isoxazolidone derivatives as new Chlamydia trachomatis inhibitors. Bioorganic & Medicinal Chemistry Letters, 24(15), 3413-3416.
  • Request PDF. (2025). A novel reductive ring-opening reaction of isoxazolidine to form functionalized 1,3-amino-alcohol.
  • Stammer, C. H. (1958). U.S. Patent No. 2,862,002. Washington, DC: U.S.
  • Diac, A. L., et al. (2022). The Role of Five-Membered Heterocycles in the Molecular Structure of Antibacterial Drugs Used in Therapy. Pharmaceuticals, 15(11), 1369.
  • Wisdomlib. (2024). Lactam-lactim tautomerism: Significance and symbolism.
  • Ataman Kimya. (n.d.). 2-PYRROLIDONE.
  • Oxford Reference. (n.d.). Lactam-lactim tautomerism.
  • FooDB. (2010). Showing Compound 2-Pyrrolidinone (FDB000741).
  • Wikipedia. (n.d.). 2-Pyrrolidone.
  • Wang, X., et al. (2024). Synthesis of New Isoxazolidine Derivatives Utilizing the Functionality of N-Carbonylpyrazol-Linked Isoxazolidines. Molecules, 29(14), 3454.
  • Al-Adhami, K. H., & Al-Majidi, S. M. (2024). Synthesis and Characterization of Some Oxazolidine and Thiazolidine Derivatives and Study of their Antioxidants Activity. Journal of Education for Pure Science-University of Thi-Qar, 14(3).
  • Miller, S. J., et al. (2011). Synthesis of an enantiopure isoxazolidine monomer for β3-aspartic acid in chemoselective β-oligopeptide synthesis. Tetrahedron Letters, 52(33), 4344-4347.

Sources

isoxazolidin-3-one chemical synthesis pathways

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Chemical Synthesis of Isoxazolidin-3-ones

Introduction: The Isoxazolidin-3-one Scaffold

The this compound ring system is a five-membered heterocycle of significant interest in medicinal and synthetic chemistry.[1][2] Structurally, it can be considered a cyclic hydroxamate and a derivative of the broader isoxazolidine family.[1][3] This scaffold is a key building block in the synthesis of complex bioactive molecules, including analogues of nucleosides and amino acids with potential antiviral and anticancer properties.[1][2] Its utility stems from the N-O bond, which can be reductively cleaved to unveil a β-amino alcohol functionality, and the carbonyl group, which acts as a handle for further derivatization. This guide provides a detailed exploration of the core synthetic pathways to access this valuable heterocyclic motif, focusing on the mechanistic rationale behind the methodologies.

Pathway 1: 1,3-Dipolar Cycloaddition of Nitrones

The [3+2] cycloaddition between a nitrone (the 1,3-dipole) and a suitable dipolarophile is arguably the most powerful and convergent method for constructing the isoxazolidine core.[4][5][6][7] To specifically generate the this compound skeleton, the dipolarophile must be a ketene or a synthetic equivalent thereof.

Mechanistic Considerations

This reaction is a concerted, pericyclic process governed by Frontier Molecular Orbital (FMO) theory.[4] The regioselectivity (the orientation of the dipole and dipolarophile) is determined by the relative energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) of the reactants. Typically, the reaction proceeds via HOMO(nitrone)-LUMO(dipolarophile) control. The stereoselectivity is influenced by steric interactions in the transition state, with the substituents on both the nitrone and the ketene dictating the facial selectivity of the approach.

Diagram of 1,3-Dipolar Cycloaddition

Caption: General scheme of the [3+2] cycloaddition pathway.

Asymmetric Control

Achieving enantioselectivity is a primary challenge in modern organic synthesis.[5] For this compound synthesis, this is typically addressed through two main strategies:

  • Chiral Auxiliaries: Attaching a chiral group to the nitrone, often derived from natural products like (-)-menthone or D-glyceraldehyde, can effectively bias the cycloaddition to favor one diastereomer.[8] This approach provides excellent diastereoselectivity, and the auxiliary can be cleaved in a subsequent step.

  • Catalysis: The use of chiral catalysts, either metal-based or purely organic, represents a more atom-economical approach.[4] Chiral Lewis acids can coordinate to the reactants to create a chiral environment, while organocatalysts, such as proline derivatives, can form chiral iminium or enamine intermediates that direct the cycloaddition.[9][10]

Catalyst TypeExampleTypical Loading (mol%)Key FeatureRef.
Metal Catalyst Cu(I)-PyBox5-10Lewis acid activation of dipolarophile[4]
Organocatalyst MacMillan Imidazolidinone10-20LUMO-lowering via iminium ion formation[10]
Organocatalyst Proline Derivatives20-30Enamine/Iminium catalysis[9]

Pathway 2: Intramolecular Cyclization of β-Hydroxy Hydroxamic Acids

A highly effective and direct route to isoxazolidin-3-ones involves the intramolecular cyclization of β-hydroxy hydroxamic acids. This strategy relies on forming the C-O bond to close the five-membered ring.

Mechanistic Rationale

The core of this transformation is the conversion of the β-hydroxyl group into a good leaving group, which is then displaced by an intramolecular Sₙ2 reaction by the oxygen atom of the hydroxamic acid moiety. The choice of cyclization agent is critical as it dictates the reaction conditions and, importantly, the stereochemical outcome.

  • Mitsunobu Reaction: Using reagents like diethyl azodicarboxylate (DEAD) and triphenylphosphine (PPh₃), the hydroxyl group is activated in situ. This reaction proceeds with a clean inversion of stereochemistry at the carbinol center, providing excellent stereocontrol.

  • Dehydrating Agents: Reagents such as thionyl chloride (SOCl₂) or phosphorus pentoxide (P₂O₅) can also effect cyclization.[11] The mechanism typically involves the formation of an intermediate chlorosulfite or phosphate ester, which is then displaced. Stereochemical outcomes can be more variable with these reagents compared to the Mitsunobu protocol.[11]

Diagram of Intramolecular Cyclization

G cluster_workflow Intramolecular Cyclization Workflow Start β-Hydroxy Hydroxamic Acid Activated Activated Intermediate (e.g., O-PPh₃⁺) Start->Activated Activation of OH Product This compound (Inverted Stereocenter) Activated->Product Intramolecular SN2 Attack Reagents Activation Reagents (DEAD/PPh₃) Reagents->Activated

Caption: Workflow for Mitsunobu-type cyclization of a β-hydroxy hydroxamate.

Pathway 3: Modern Transition-Metal Catalyzed Approaches

Recent advances have introduced more sophisticated methods, often leveraging the unique reactivity of transition metals.

Gold-Catalyzed Heterocyclization of β-Alkynyl Hydroxamic Acids

A notable example is the gold(I)-catalyzed 5-exo-dig cyclization of β-alkynyl hydroxamic acids.[12] In this process, the gold catalyst acts as a potent π-acid, activating the alkyne toward nucleophilic attack by the hydroxamic acid oxygen. This method is mild, efficient, and provides access to 5-alkylidene isoxazolidin-3-ones with high Z-selectivity for the exocyclic double bond.[12]

Experimental Protocols

Protocol 1: Organocatalyzed Asymmetric 1,3-Dipolar Cycloaddition

This protocol is adapted from methodologies employing imidazolidinone catalysts for the reaction between nitrones and α,β-unsaturated aldehydes, which generate isoxazolidine cores that can be further oxidized to isoxazolidin-3-ones.[9][10]

  • Preparation: To a dry vial under an inert atmosphere (N₂ or Ar), add the nitrone (1.0 equiv), the α,β-unsaturated aldehyde (1.5 equiv), and the chiral imidazolidinone catalyst (0.2 equiv) in a suitable solvent (e.g., CH₂Cl₂ or Toluene, 0.2 M).

  • Initiation: Add the cocatalyst, typically a Brønsted acid like trifluoroacetic acid (0.2 equiv), and stir the mixture at room temperature.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS. Reactions are often complete within 2-24 hours.

  • Workup: Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the desired isoxazolidine product.

  • Oxidation (if necessary): If the cycloaddition does not directly yield the 3-oxo moiety, a subsequent oxidation step is required.

Protocol 2: Mitsunobu Cyclization of a β-Hydroxy Hydroxamate
  • Preparation: Dissolve the β-hydroxy hydroxamic acid (1.0 equiv) and triphenylphosphine (PPh₃, 1.5 equiv) in anhydrous tetrahydrofuran (THF, 0.1 M) in a flame-dried flask under an inert atmosphere.

  • Cooling: Cool the solution to 0 °C using an ice bath.

  • Addition: Add diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD) (1.5 equiv) dropwise to the stirred solution. The characteristic red-orange color of DEAD should dissipate.

  • Reaction: Allow the reaction to slowly warm to room temperature and stir for 12-18 hours.

  • Monitoring: Monitor the consumption of the starting material by TLC.

  • Workup: Quench the reaction with a few drops of water. Remove the solvent in vacuo.

  • Purification: Purify the residue by flash column chromatography. The triphenylphosphine oxide byproduct can be challenging to remove but is often less polar than the desired product.

Conclusion

The synthesis of isoxazolidin-3-ones is a well-developed field with robust and versatile methodologies. The choice of synthetic pathway is dictated by the desired substitution pattern, stereochemical requirements, and the availability of starting materials. The classical 1,3-dipolar cycloaddition offers a convergent approach with multiple avenues for asymmetric control, making it a workhorse for library synthesis. For direct, stereospecific ring closure, the intramolecular cyclization of β-hydroxy hydroxamates, particularly under Mitsunobu conditions, provides an elegant solution. Finally, emerging transition-metal-catalyzed methods continue to expand the synthetic toolkit, enabling access to novel structures under mild conditions. For researchers in drug development, a thorough understanding of these pathways is essential for the rational design and synthesis of next-generation therapeutics based on this privileged scaffold.

References

  • Title: SYNTHESIS OF ISOXAZOLIDINES BY 1,3-DIPOLAR CYCLOADDITION: RECENT ADVANCES Source: Google Search URL
  • Title: Recent Advances in the Synthesis of Isoxazolidines | Request PDF Source: ResearchGate URL
  • Title: Isoxazolidine: A Privileged Scaffold for Organic and Medicinal Chemistry Source: ACS Publications URL
  • Title: Exploring 1,3-Dipolar Cycloaddition Reactions of Nitrones with Alkenes: Synthesis of Isoxazolidine Derivatives Source: Journal of Qassim University for Science URL
  • Title: Highly Enantioselective Construction of Oxazolidinone Rings via Enzymatic C(sp3)
  • Title: Isoxazolidine synthesis Source: Organic Chemistry Portal URL
  • Title: 1,3-Dipolar Cycloaddition Reactions and Nitrones : An Overview Source: Chemical Science Review and Letters URL
  • Title: Exploring 1,3-Dipolar Cycloaddition Reactions of Nitrones with Alkenes: Synthesis of Isoxazolidine Derivatives Source: Journal of Qassim University for Science URL
  • Title: A Convenient Synthesis of Novel Isoxazolidine and Isoxazole Isoquinolinones Fused Hybrids Source: PubMed Central URL
  • Title: A Simple One-Pot, Three-Component, Catalytic, Highly Enantioselective Isoxazolidine Synthesis | Request PDF Source: ResearchGate URL
  • Title: 1,3-Dipolar Cycloaddition on Solid Supports: Nitrone Approach Towards Isoxazolidines and Isoxazolines and Subsequent Transformations | Request PDF Source: ResearchGate URL
  • Title: Fast MacMillan's Imidazolidinone-Catalyzed Enantioselective Synthesis of Polyfunctionalized 4-Isoxazoline Scaffolds Source: PubMed Central URL
  • Title: Design and synthesis of 3-isoxazolidone derivatives as new Chlamydia trachomatis inhibitors Source: PubMed URL
  • Title: Multicomponent Catalytic Enantioselective Synthesis of Isoxazolidin‐5‐Ones | Request PDF Source: ResearchGate URL
  • Title: Synthesis of New Isoxazolidine Derivatives Utilizing the Functionality of N-Carbonylpyrazol-Linked Isoxazolidines Source: PubMed Central URL
  • Title: ChemInform Abstract: Gold(I)-Catalyzed Heterocyclization of β-Alkynyl Hydroxamic Acids: Synthesis of Isoxazolidin-3-ones.
  • Title: (PDF)
  • Title: (PDF)
  • Title: A Novel Route to 5-Substituted 3-Isoxazolols.
  • Title: (PDF)
  • Title: ChemInform Abstract: A New Route to 3,5-Disubstituted Isoxazolidines via the Iodocyclization of Homoallylic Hydroxylamines.

Sources

discovery and history of isoxazolidin-3-one compounds

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Discovery and History of Isoxazolidin-3-one Compounds

Abstract

The this compound ring system, a five-membered saturated heterocycle containing adjacent nitrogen and oxygen atoms and a carbonyl group at the 3-position, represents a unique and privileged scaffold in synthetic and medicinal chemistry. While structurally related to the more extensively studied oxazolidinone and isoxazolidine cores, isoxazolidin-3-ones possess distinct chemical properties and a unique trajectory of discovery. This guide provides a comprehensive overview of the historical evolution of this compound chemistry, from early, robust synthetic methods documented in patent literature to its emergence as a pharmacophore in modern drug discovery. We will explore the fundamental synthetic strategies, the rationale behind their development, and the discovery of the biological potential of these compounds, offering field-proven insights for researchers and drug development professionals.

The this compound Scaffold: A Structural Overview

The this compound heterocycle is isomeric with other significant scaffolds like oxazolidin-2-one and isoxazolidin-5-one. Its core structure features a labile N-O bond characteristic of isoxazolidines, combined with a lactam-like carbonyl group. This combination imparts a unique reactivity profile, making it both a valuable synthetic intermediate and a stable core for biologically active molecules. The parent compound is isoxazolidine, a saturated C3NO heterocyclic ring.[1] Its isomer, oxazolidine, features nitrogen and oxygen atoms separated by a carbon.[2] The introduction of the carbonyl group at the 3-position focuses the chemistry on this part of the ring, influencing its stability, polarity, and hydrogen bonding capabilities.

Isoxazolidin_3_one_Core N N O O N->O C5 C5 N->C5 H_N H N->H_N C3 C3 C3->N O_carbonyl O C3->O_carbonyl C4 C4 C4->C3 C5->C4 pos_N 2 pos_O 1 pos_C3 3 pos_C4 4 pos_C5 5

Caption: Core structure of the this compound ring with standard numbering.

Genesis of a Scaffold: Early Synthetic Approaches

The history of this compound synthesis is rooted in process chemistry, where the goal was to develop efficient, scalable, and environmentally friendly methods. Early patents reveal a focus on condensation and cyclization reactions, often starting from simple, readily available materials.

The Two-Stage Process

Initial methods for preparing isoxazolidin-3-ones involved a two-stage process. This approach is described in the background of a 1986 patent as reacting hydroxylamines with 3-halogen-substituted carboxylic acid chlorides in the presence of a base.[3]

  • Stage 1: Hydroxamic Acid Formation: The reaction between the acyl chloride and hydroxylamine forms a hydroxamic acid intermediate.

  • Stage 2: Intramolecular Cyclization: This intermediate, after isolation and purification, is then cyclized to form the this compound ring.

This method, however, suffered from significant drawbacks. For instance, the reaction of chloropivalic acid chloride with hydroxylamine hydrochloride yielded the desired hydroxamic acid in only 40%.[3] The necessity of isolating and purifying the intermediate added steps, reduced overall yield, and increased waste, making it suboptimal for large-scale production.

An Evolutionary Leap: The One-Pot Synthesis

Recognizing the limitations of the two-stage method, an improved, environmentally friendly process was developed that could be carried out without the isolation of intermediates.[3] This represented a significant advancement in the field. The core of this innovation was the direct reaction of hydroxylamine (or its salt) with an ester of a 3-chloro or 3-bromopropionic acid in the presence of a base.[3]

This one-pot approach streamlines the synthesis, improves yield, and simplifies the operational procedure. The reaction proceeds smoothly in an inert organic solvent or an aqueous-organic mixture at temperatures ranging from 10 to 80 °C.[3] For example, reacting methyl 3-chloro-2,2-dimethylpropionate with hydroxylamine hydrochloride and sodium methylate as a base resulted in a 73% yield of 4,4-dimethyl-isoxazolin-3-one.[3]

Early_Synthesis_Workflow cluster_0 Two-Stage Process (Pre-1980s) cluster_1 Improved One-Pot Process (c. 1986) A1 Hydroxylamine D1 Intermediate: Hydroxamic Acid (Yield: ~40%) A1->D1 B1 3-Halogen-Substituted Carboxylic Acid Chloride B1->D1 C1 Base C1->D1 E1 Isolation & Purification D1->E1 Low Yield F1 Cyclization (Base, Solvent) E1->F1 G1 This compound F1->G1 A2 Hydroxylamine D2 One-Pot Reaction (No Intermediate Isolation) A2->D2 B2 3-Halogen-Substituted Propionic Acid Ester B2->D2 C2 Base C2->D2 E2 This compound (Yield: >70%) D2->E2 Improved Yield

Caption: Evolution from a two-stage to an efficient one-pot synthesis of isoxazolidin-3-ones.

The Influence of Modern Synthetic Methods

While condensation reactions marked the beginning, the broader field of isoxazolidine synthesis has been dominated by the 1,3-dipolar cycloaddition reaction.[4][5][6] This powerful strategy involves the reaction of a nitrone (the 1,3-dipole) with an alkene (the dipolarophile) to construct the five-membered ring in a single, often stereospecific, step.[1][4]

This approach offers exquisite control over stereochemistry, which is paramount in drug development. While less documented specifically for isoxazolidin-3-ones compared to their non-carbonyl counterparts, the principles are applicable. The use of ketenes or related synthetic equivalents as dipolarophiles with nitrones can theoretically lead to the direct formation of the this compound core. More commonly, isoxazolidines are synthesized via cycloaddition and then modified.[7] The development of catalytic, enantioselective versions of this reaction has made it the gold standard for accessing chiral isoxazolidine scaffolds.[8]

Discovery of Biological Activity and Therapeutic Potential

The initial drive for synthesizing isoxazolidin-3-ones may have been industrial, but their structural similarity to known pharmacophores like oxazolidinones (e.g., the antibiotic Linezolid) inevitably led to their exploration in medicinal chemistry.[9][10]

Antibacterial and Anti-infective Properties

The most direct therapeutic application investigated for the this compound scaffold is in the treatment of bacterial infections.

  • Anti-Chlamydial Activity: A significant study focused on the design and synthesis of 3-isoxazolidone derivatives as inhibitors of Chlamydia trachomatis, a major cause of sexually transmitted diseases and infectious blindness.[11] The strategy involved attaching known iron-chelating moieties to the scaffold, as iron is an essential metabolite for the bacterium. The resulting compounds showed potent bactericidal effects that were found to be distinguishable from simple iron chelation, suggesting a more complex mechanism of action.[11]

  • Bioisosteric Replacement for Oxazolidinones: In a broader context, the related isoxazolinone ring has been explored as a bioisosteric replacement for the central oxazolidinone ring in antibacterial agents.[9] This research was based on replacing the key stereocenter at the 5-position of the oxazolidinone with a nitrogen atom, leading to the isoxazole core.[9] This design concept highlights the perceived value of the N-O containing ring system in antibacterial drug design.

Broader Biological Activities of the Isoxazolidine Class

While specific data on isoxazolidin-3-ones are emerging, the broader isoxazolidine class has demonstrated a vast range of biological activities, suggesting a rich potential for the 3-oxo derivatives. These activities include anticancer, antiviral, antioxidant, anti-inflammatory, and antidiabetic properties.[12][13]

Compound ClassBiological ActivityTarget/AssayPotencyReference
Enantiopure IsoxazolidinesAntioxidantTBARS AssayEC50 = 0.55 ± 0.09 mM[12],[14]
Enantiopure IsoxazolidinesCytotoxicity (HeLa cells)MTT AssayGI50 = 46.2 ± 1.2 μM[12],[14]
Enantiopure Isoxazolidinesα-Amylase InhibitionEnzyme AssayIC50 = 23.7 - 64.35 μM[12],[14]
1,2,3-Triazole-Isoxazolidine HybridsAnticancerThyroid Cancer Cells (FTC-133)IC50 = 3.87–3.95 µM[13]
5-NaphthylisoxazolidinesAnticancer (Apoptosis Induction)HeLa & K562 Cell LinesIC50 = 0.03–0.2 mM[13]
3-Isoxazolidone DerivativesAnti-ChlamydialC. trachomatis in HeLa cellsBactericidal Effects Observed[11]
Table 1: Summary of Reported Biological Activities for Isoxazolidine and this compound Derivatives.

Key Experimental Protocol: Improved One-Pot Synthesis

This protocol is an adaptation of the advanced methodology described in the patent literature, which avoids the isolation of intermediates.[3] It details the synthesis of 4,4-dimethyl-isoxazolidin-3-one.

Objective: To synthesize 4,4-dimethyl-isoxazolidin-3-one in a one-pot reaction from methyl 3-chloro-2,2-dimethylpropionate and hydroxylamine hydrochloride.

Materials & Reagents:

  • Hydroxylamine hydrochloride (92.4 g, 1.328 mol)

  • Methanol (800 ml + solvent for sodium methylate)

  • Sodium methylate (30% solution in methanol, total of 190.4 g, 3.52 mol)

  • Methyl 3-chloro-2,2-dimethylpropionate (200 g, 1.328 mol)

  • Round-bottom flask (2L) with magnetic stirrer, dropping funnel, and condenser

  • Ice bath

  • Rotary evaporator

  • Hydrochloric acid (for acidification)

  • Organic solvent for extraction (e.g., diethyl ether, ethyl acetate)

  • Drying agent (e.g., anhydrous sodium sulfate)

Procedure:

  • Initial Reaction Setup: In a 2L round-bottom flask, place hydroxylamine hydrochloride (92.4 g) and methanol (800 ml).

  • First Base Addition: While stirring at room temperature, add 95.2 g of a 30% sodium methylate solution. Stir the resulting mixture for 30 minutes. Causality: This step deprotonates the hydroxylamine hydrochloride in situ to generate the free hydroxylamine nucleophile required for the initial attack on the ester.

  • Ester Addition: Add methyl 3-chloro-2,2-dimethylpropionate (200 g) dropwise to the mixture. Maintain a steady temperature and continue stirring for 5 hours. Causality: This allows for the nucleophilic acyl substitution to occur, forming an intermediate N-alkoxy-amide.

  • Second Base Addition (Cyclization): Add a second portion of the 30% sodium methylate solution (95.2 g). Continue stirring the reaction mixture for an additional 15 hours (or until reaction completion is confirmed by TLC). Causality: The second, stronger basic condition promotes the intramolecular Williamson ether synthesis-like reaction. The alkoxide attacks the carbon bearing the chlorine, displacing the chloride ion and forming the five-membered ring.

  • Workup - Salt Removal (Optional): The product exists as its sodium salt. It can be worked up by introducing gaseous hydrogen chloride, which precipitates sodium chloride. The salt is then filtered off, and the filtrate is concentrated.

  • Workup - Acidification and Extraction: Alternatively, the reaction mixture is concentrated under reduced pressure using a rotary evaporator to remove the methanol.

  • The residue is taken up in water. The aqueous solution is carefully acidified with hydrochloric acid to a pH of ~6-7 to protonate the this compound salt.

  • The aqueous layer is then extracted multiple times with an organic solvent (e.g., 3 x 150 ml ethyl acetate).

  • Purification: The combined organic extracts are dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure. The resulting crude product can be further purified by recrystallization or distillation to yield the pure 4,4-dimethyl-isoxazolidin-3-one. Self-Validation: The final product's identity and purity should be confirmed using analytical techniques such as NMR spectroscopy, IR spectroscopy, and mass spectrometry, and its melting point should be compared to literature values.

Conclusion and Future Outlook

The journey of this compound compounds from their origins in industrial process chemistry to their current status as promising scaffolds in drug discovery is a testament to the enduring value of heterocyclic chemistry. The early synthetic developments prioritized efficiency and yield, creating a foundation for accessible starting materials.[3] Today, the focus has shifted to leveraging this unique scaffold's properties for therapeutic benefit, particularly in the anti-infective space.[11]

Future research will likely concentrate on several key areas:

  • Asymmetric Synthesis: Developing robust, catalytic, and enantioselective methods to access chiral isoxazolidin-3-ones will be crucial for creating specific and potent drug candidates.

  • Mechanism of Action Studies: Elucidating how these compounds exert their biological effects, as seen with the Chlamydia inhibitors, will guide the design of next-generation molecules.

  • Scaffold Decoration: Expanding the chemical diversity by functionalizing different positions of the this compound ring will be key to exploring new structure-activity relationships and identifying novel biological targets.

The this compound core, with its rich history and untapped potential, remains a fertile ground for discovery for both synthetic and medicinal chemists.

References

  • ResearchGate. (2018). Biological Activities Evaluation of Enantiopure Isoxazolidine Derivatives: In Vitro, In Vivo and In Silico Studies.
  • ResearchGate. (n.d.). Biological Activities Evaluation of Enantiopure Isoxazolidine Derivatives: In Vitro, In Vivo and In Silico Studies.
  • ResearchGate. (2016). Isoxazolidines as Biologically Active Compounds.
  • Google Patents. (1989). EP0224057B1 - Process for the preparation of isoxazolidine-3-ones.
  • National Institutes of Health. (2024). New 3-(Dibenzyloxyphosphoryl)isoxazolidine Conjugates of N1-Benzylated Quinazoline-2,4-diones as Potential Cytotoxic Agents against Cancer Cell Lines.
  • Organic Chemistry Portal. (n.d.). Isoxazolidine synthesis.
  • ACS Publications. (n.d.). Isoxazolidine: A Privileged Scaffold for Organic and Medicinal Chemistry.
  • PubMed. (2004). Discovery of isoxazolinone antibacterial agents. Nitrogen as a replacement for the stereogenic center found in oxazolidinone antibacterials.
  • PubMed. (2014). Design and synthesis of 3-isoxazolidone derivatives as new Chlamydia trachomatis inhibitors.
  • National Institutes of Health. (n.d.). Oxazolidinones as versatile scaffolds in medicinal chemistry.
  • SYNTHESIS OF ISOXAZOLIDINES BY 1,3-DIPOLAR CYCLOADDITION: RECENT ADVANCES. (n.d.).
  • Royal Society of Chemistry. (2021). Synthesis of isoxazolidines via catalyst-free one-pot three-component cycloaddition of sulfoxonium ylides, nitrosoarenes and alkenes.
  • National Institutes of Health. (n.d.). A Convenient Synthesis of Novel Isoxazolidine and Isoxazole Isoquinolinones Fused Hybrids.
  • Iraqi Journal of Science. (2024). Synthesis and Characterization of Some Oxazolidine and Thiazolidine Derivatives and Study of their Antioxidants Activity.
  • Zanco Journal of Medical Sciences. (n.d.). Synthesis, characterization and biological activity of some isoxazole derivatives via 1,3-dipolar cycloaddition reaction of nitrile.
  • ACS Publications. (2016). Isoxazolidine: A Privileged Scaffold for Organic and Medicinal Chemistry.
  • Wikipedia. (n.d.). Isoxazolidine.
  • Wikipedia. (n.d.). Oxazolidine.
  • Google Patents. (1958). US2862002A - Synthesis of 4-amino-3-isoxazolidone.

Sources

isoxazolidin-3-one derivatives and analogs discovery

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Discovery of Isoxazolidin-3-one Derivatives and Analogs

Authored by: Gemini, Senior Application Scientist

Abstract

The isoxazolidine ring, a five-membered heterocycle featuring adjacent nitrogen and oxygen atoms, has garnered significant attention in medicinal chemistry, establishing itself as a "privileged scaffold."[1] This guide provides a comprehensive exploration for researchers, scientists, and drug development professionals into the discovery of this compound derivatives and their analogs. We will delve into the core synthetic strategies, elucidate the multifaceted biological activities and their underlying mechanisms, dissect structure-activity relationships, and provide field-proven experimental protocols for their evaluation. This document is structured to serve not just as a repository of information, but as a strategic guide for the rational design and development of novel therapeutics based on this versatile chemical core.

The this compound Core: A Scaffold of Opportunity

This compound and its related isoxazolidine structures are foundational building blocks in the synthesis of complex bioactive molecules.[2] Their inherent structural features, including stereochemical complexity and the reactive yet stable N-O bond, make them highly versatile intermediates for creating diverse chemical libraries.[3] These scaffolds are present in several natural products and have been instrumental in developing compounds with a wide array of therapeutic applications, including antimicrobial, anticancer, antiviral, and anti-inflammatory activities.[1][4][5][6] The ability to readily modify the core structure allows for fine-tuning of pharmacological properties, making it a prime target for drug discovery campaigns.

Core Synthetic Strategy: 1,3-Dipolar Cycloaddition

The most powerful and widely adopted method for constructing the isoxazolidine ring is the 1,3-Dipolar Cycloaddition (1,3-DC) reaction.[3][7][8] This reaction involves the addition of a nitrone (the 1,3-dipole) to a dipolarophile, typically an alkene, to form the five-membered heterocyclic ring in a single, atom-economical step.[3]

The elegance of this reaction lies in its ability to generate up to three contiguous stereocenters, offering a direct pathway to complex molecular architectures.[3] The reaction's outcome—specifically its regioselectivity and stereoselectivity—is governed by the electronic and steric properties of the nitrone and alkene substituents, as well as the reaction conditions.[7]

Key Mechanistic Considerations:
  • Regioselectivity: The orientation of the nitrone addition to the alkene is crucial. With electron-rich or neutral alkenes, the reaction typically yields the 5-substituted isoxazolidine isomer.[7]

  • Stereoselectivity: The spatial arrangement of the newly formed ring is controlled by the mode of approach (endo vs. exo) of the reactants. This can be influenced by the structure of the substrates or the use of catalysts.[7]

  • Reaction Conditions: A variety of conditions can be employed to drive the cycloaddition, including thermal heating, microwave irradiation, and the use of metal or organocatalysts to enhance reaction rates and selectivity.[7]

Workflow: General Synthesis via 1,3-Dipolar Cycloaddition

The following diagram outlines the typical workflow for the synthesis of isoxazolidine derivatives.

G cluster_0 Reactant Preparation cluster_1 Cycloaddition Reaction cluster_2 Purification & Characterization A Aldehyde Derivative C Nitrones (1,3-Dipole) A->C B N-Substituted Hydroxylamine B->C E 1,3-Dipolar Cycloaddition (e.g., Reflux in Toluene) C->E D Alkene (Dipolarophile) D->E F Crude Isoxazolidine Product Mixture E->F G Column Chromatography F->G H Pure Isoxazolidine Derivative(s) G->H I Spectroscopic Analysis (NMR, MS, etc.) H->I

Caption: Synthesis workflow for isoxazolidine derivatives.

Experimental Protocol: Synthesis of Substituted Isoxazolidines

This protocol provides a generalized procedure for the 1,3-dipolar cycloaddition.

  • Nitrogen Preparation:

    • Dissolve the desired aromatic aldehyde (1.0 eq) and N-methylhydroxylamine hydrochloride (1.1 eq) in a suitable solvent such as ethanol.[3]

    • Add a base (e.g., potassium carbonate, 1.5 eq) and stir the mixture at room temperature for 2-4 hours until the reaction is complete (monitored by TLC).

    • Filter the reaction mixture and evaporate the solvent under reduced pressure to obtain the crude nitrone, which can often be used without further purification.

  • Cycloaddition:

    • In a round-bottom flask, dissolve the synthesized nitrone (1.0 eq) and the selected alkene (e.g., diethyl maleate, 1.2 eq) in an anhydrous solvent like toluene.[3]

    • Reflux the mixture for 8-12 hours, monitoring the reaction progress by TLC.[7]

    • Upon completion, allow the reaction to cool to room temperature.

  • Purification and Characterization:

    • Remove the solvent in vacuo to yield the crude product.

    • Purify the residue using column chromatography on silica gel with an appropriate eluent system (e.g., ethyl acetate/hexane gradient).

    • Combine the fractions containing the pure product and evaporate the solvent.

    • Characterize the final compound's structure using spectroscopic methods such as NMR (¹H, ¹³C) and mass spectrometry to confirm its identity and purity.[3]

Biological Activities & Mechanisms of Action

This compound derivatives and their analogs exhibit a remarkable range of biological activities, making them attractive candidates for drug development.

Antimicrobial Activity

The isoxazolidine scaffold is a key component of several potent antibacterial agents.

  • Mechanism of Action: The broader class of oxazolidinones, which includes this compound analogs, function by inhibiting bacterial protein synthesis.[9] They bind to the 50S ribosomal subunit at the peptidyl transferase center (PTC), preventing the formation of the initiation complex required for translation.[9][10] Specifically, they interfere with the binding of the initiator fMet-tRNA to the P-site, a step that occurs only before the formation of the very first peptide bond.[10] This unique mechanism means there is no cross-resistance with other classes of protein synthesis inhibitors.[9]

  • Prominent Example - Cycloserine: D-cycloserine, or (4R)-4-amino-1,2-oxazolidin-3-one, is a well-known antibiotic used in the treatment of tuberculosis.[11][12] It acts as a structural analog of D-alanine and competitively inhibits two key enzymes in bacterial cell wall synthesis: L-alanine racemase and D-alanyl-alanine synthetase.[11] This disruption prevents the formation of the peptidoglycan layer essential for bacterial integrity.

  • Spectrum of Activity: Many novel synthesized isoxazolidine derivatives have shown significant activity against a range of Gram-positive bacteria, including resistant strains like Methicillin-resistant Staphylococcus aureus (MRSA) and Vancomycin-resistant enterococci (VRE), as well as some Gram-negative bacteria.[3][9]

G cluster_0 Bacterial Ribosome ribosome P-Site E-Site A-Site initiation Initiation Complex Formation Blocked ribosome->initiation oxazolidinone This compound Derivative oxazolidinone->ribosome:p Binds to 50S subunit at P-site trna fMet-tRNA (Initiator tRNA) trna->ribosome:p Binding Prevented protein Protein Synthesis Inhibited initiation->protein

Caption: Oxazolidinone mechanism of action on the ribosome.

Anticancer Activity

Numerous isoxazolidine derivatives have demonstrated significant cytotoxic activity against various human cancer cell lines.[1][5]

  • Mechanism of Action: The primary anticancer mechanism involves the induction of apoptosis (programmed cell death).[1] These compounds can trigger intrinsic or extrinsic apoptotic pathways, leading to the systematic elimination of malignant cells. Some isoxazolidine-based compounds have also been investigated as DNA intercalators, further contributing to their cytotoxic effects.[13]

  • Examples:

    • Pyrinodemin A, a natural alkaloid containing an isoxazolidine ring, was found to be cytotoxic towards murine leukemia (L1210) and epidermoid carcinoma (KB) cell lines.[5]

    • Synthetic 1,2,3-triazole-isoxazolidine hybrids have shown potent activity against thyroid cancer cell lines (FTC-133) with IC₅₀ values in the low micromolar range.[5]

    • Other derivatives have been effective against human breast carcinoma (MCF-7) and lung cancer cell lines.[1]

Other Therapeutic Areas

The versatility of the isoxazolidine scaffold extends to other biological activities:

  • Antiviral: Certain isoxazolidine nucleoside analogs have been developed that exhibit antiviral properties.[5]

  • Antifungal: Derivatives have shown promising activity against yeast strains like Candida albicans.[3]

  • Anti-inflammatory and Antioxidant: Some compounds have demonstrated anti-inflammatory and potent antioxidant capabilities in various in vitro assays.[4][14]

  • α-Amylase Inhibition: Enantiopure isoxazolidines have displayed significant α-amylase inhibitory activity, suggesting potential applications in managing diabetes.[4]

Structure-Activity Relationship (SAR) Insights

The systematic modification of the this compound scaffold is critical for optimizing potency, selectivity, and pharmacokinetic profiles. Extensive SAR studies, particularly on the oxazolidinone antibiotics, provide a clear roadmap for rational drug design.[15]

Key Modification Sites and Their Impact:
  • A-Ring C-5 Substituent: This position is crucial for potency and overcoming resistance.

    • Acetamide Group (e.g., Linezolid): While effective, activity can be reduced 2- to 8-fold against strains carrying the cfr methyltransferase gene, a key resistance mechanism.[15]

    • Hydroxymethyl or 1,2,3-Triazole Groups (e.g., Torezolid): These substituents often retain potent activity against cfr-positive strains, demonstrating a significant structural advantage in combating resistance.[15]

  • C- and D-Rings (Aryl/Heteroaryl Moieties):

    • Optimization of the C- and D-rings, which interact with more conserved regions of the ribosomal binding site, is directly correlated with increased potency against both susceptible and resistant strains.[15]

Caption: Key structure-activity relationship points.

PositionModificationImpact on Biological ActivityReference
A-Ring (C-5) AcetamidePotent, but reduced activity against cfr-positive resistant strains.[15]
HydroxymethylRetains high potency against cfr-positive strains.[15]
1,2,3-TriazoleRetains high potency against cfr-positive strains.[15]
C-Ring (N-Aryl) 3-FluorophenylA key feature for potent antibacterial activity.[15]
D-Ring (Aryl/Heteroaryl) Addition of a D-RingOptimization correlates with enhanced potency against all strains.[15]

Protocols for Biological Evaluation

Self-validating and reproducible protocols are essential for accurately assessing the therapeutic potential of newly synthesized derivatives.

Protocol 1: Antimicrobial Susceptibility Testing (MIC Determination)

This protocol uses the broth microdilution method to determine the Minimum Inhibitory Concentration (MIC).

  • Preparation:

    • Prepare a stock solution of the test compound in DMSO.

    • In a 96-well microtiter plate, perform serial two-fold dilutions of the compound in Mueller-Hinton Broth (MHB) to achieve a range of final concentrations.

    • Prepare a bacterial inoculum standardized to a 0.5 McFarland turbidity, then dilute to achieve a final concentration of ~5 x 10⁵ CFU/mL in each well.

  • Incubation:

    • Add the standardized bacterial suspension to each well containing the diluted compound.

    • Include a positive control (bacteria in broth, no compound) and a negative control (broth only).

    • Incubate the plate at 37°C for 18-24 hours.

  • Analysis:

    • Determine the MIC by visual inspection: it is the lowest concentration of the compound that completely inhibits visible bacterial growth.

Protocol 2: In Vitro Cytotoxicity (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability.

  • Cell Seeding:

    • Seed cancer cells (e.g., MCF-7) into a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight in a 37°C, 5% CO₂ incubator.

  • Compound Treatment:

    • Prepare serial dilutions of the this compound derivative in the cell culture medium.

    • Remove the old medium from the cells and add 100 µL of the medium containing the test compounds. Include untreated cells as a control.

    • Incubate for 48-72 hours.

  • MTT Addition and Incubation:

    • Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours. Viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to purple formazan crystals.

  • Data Analysis:

    • Add 100 µL of solubilization solution (e.g., DMSO or acidic isopropanol) to each well to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability relative to the untreated control and determine the GI₅₀/IC₅₀ value (the concentration that inhibits cell growth by 50%).[4]

Conclusion and Future Perspectives

The this compound scaffold and its analogs represent a highly fruitful area for drug discovery. Their synthetic tractability, primarily through the 1,3-dipolar cycloaddition reaction, allows for the creation of vast and diverse chemical libraries. The proven success of this scaffold in producing potent antimicrobial and anticancer agents underscores its therapeutic potential.

Future research should focus on:

  • Novel Synthetic Methodologies: Developing new catalytic systems (metal or organocatalytic) to achieve even higher levels of stereocontrol and efficiency in cycloaddition reactions.[7]

  • Combating Resistance: Designing next-generation analogs that specifically target resistant bacterial and cancer cell lines by exploiting unique SAR insights.

  • Hybrid Molecules: Fusing the this compound core with other known pharmacophores to create hybrid molecules with dual or enhanced mechanisms of action.[8]

  • In-depth Mechanistic Studies: Moving beyond initial screening to fully elucidate the molecular targets and signaling pathways affected by novel derivatives.

By leveraging the foundational knowledge outlined in this guide, researchers are well-equipped to innovate and drive the discovery of the next generation of this compound-based therapeutics.

References

  • SYNTHESIS OF ISOXAZOLIDINES BY 1,3-DIPOLAR CYCLOADDITION: RECENT ADVANCES. (Source: IntechOpen, URL: )
  • Structure-Activity Relationships of Diverse Oxazolidinones for Linezolid-Resistant Staphylococcus aureus Strains Possessing the cfr Methyltransferase Gene or Ribosomal Mutations.
  • Current Updates on Oxazolidinone and Its Significance. (Source: PubMed Central, NIH, URL: )
  • Synthesis of Some Novel Isoxazolidine Derivatives via 1,3-Dipolar Cycloaddition and Their Biological Evalu
  • Design and synthesis of 3-isoxazolidone derivatives as new Chlamydia trachom
  • Synthesis of New Isoxazolidine Derivatives Utilizing the Functionality of N-Carbonylpyrazol-Linked Isoxazolidines. (Source: MDPI, URL: )
  • A Convenient Synthesis of Novel Isoxazolidine and Isoxazole Isoquinolinones Fused Hybrids. (Source: PubMed Central, NIH, URL: )
  • Biological Activities Evaluation of Enantiopure Isoxazolidine Derivatives: In Vitro, In Vivo and In Silico Studies.
  • D-4-amino-3-isoxazolidinone | Drug Information, Uses, Side Effects, Chemistry. (Source: DrugBank, URL: )
  • The Multifaceted Biological Activities of Isoxazolidine Derivatives: A Technical Guide for Drug Discovery Professionals. (Source: BenchChem, URL: )
  • Design, synthesis and structure-activity relationship of oxazolidinone derivatives containing novel S4 ligand as FXa inhibitors. (Source: PubMed, URL: )
  • Oxazolidinones mechanism of action: inhibition of the first peptide bond form
  • (PDF) Biological Activities Evaluation of Enantiopure Isoxazolidine Derivatives: In Vitro, In Vivo and In Silico Studies.
  • Nitrosubstituted analogs of isoxazolines and isoxazolidines: a surprising estimation of their biological activity via molecular docking. (Source: Biblioteka Nauki, URL: )
  • Structure-activity relationship studies of novel 3-oxazolidinedione-6-naphthyl-2-pyridinones as potent and orally bioavailable EP3 receptor antagonists. (Source: PubMed, URL: )
  • Synthesis and Biological Activity of Isoxazolidinyl Polycyclic Aromatic Hydrocarbons: Potential DNA Intercalators.
  • New 3-(Dibenzyloxyphosphoryl)isoxazolidine Conjugates of N1-Benzylated Quinazoline-2,4-diones as Potential Cytotoxic Agents against Cancer Cell Lines. (Source: PubMed Central, NIH, URL: )
  • Multi-faceted Exploration of Novel Isoxazolidine Derivatives: Synthesis, Characterization, Molecular Docking, Dynamic Simulation.

Sources

The Isoxazolidin-3-one Core: A Privileged Scaffold in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The isoxazolidin-3-one core, a five-membered heterocyclic motif, is emerging as a significant scaffold in medicinal chemistry. Its unique structural features and synthetic accessibility have positioned it as a versatile building block for the development of novel therapeutic agents across a spectrum of diseases. This guide provides a comprehensive overview of the biological activities associated with the this compound core and its derivatives, offering insights into its synthesis, mechanisms of action, and the experimental protocols utilized for its evaluation.

The this compound Scaffold: Synthesis and Chemical Significance

The isoxazolidine ring system is most commonly synthesized through a [3+2] cycloaddition reaction between a nitrone and an alkene. This powerful and atom-economical reaction allows for the stereocontrolled formation of the heterocyclic core, making it an attractive strategy for creating diverse molecular libraries. The this compound core is a specific derivative within this class, characterized by a carbonyl group at the 3-position of the isoxazolidine ring.

The presence of the N-O bond within the isoxazolidine ring imparts a unique chemical reactivity, making it a valuable synthon for further chemical transformations. Cleavage of this bond can lead to the formation of important functional groups, such as 1,3-amino alcohols, which are key components of many biologically active molecules.

Synthesis_of_Isoxazolidine_Core cluster_reactants Reactants Nitrone Nitrone (1,3-Dipole) Reaction [3+2] Cycloaddition Nitrone->Reaction Alkene Alkene (Dipolarophile) Alkene->Reaction Isoxazolidine Isoxazolidine Core Reaction->Isoxazolidine

Figure 1: General scheme for the synthesis of the isoxazolidine core.

Anticancer Activity: A Promising Frontier

The this compound core and its broader isoxazolidine family have demonstrated significant potential as anticancer agents. Derivatives have been shown to exhibit cytotoxicity against a range of human cancer cell lines, including breast, lung, and ovarian cancer.[1][2][3]

Mechanism of Action: While the precise mechanisms are still under investigation for many derivatives, some isoxazolidine compounds have been found to target key signaling pathways involved in cancer progression. For instance, certain derivatives have shown inhibitory activity against the Epidermal Growth Factor Receptor (EGFR), a transmembrane protein that plays a crucial role in cell proliferation and survival.[1] Inhibition of EGFR can lead to cell cycle arrest and the induction of apoptosis (programmed cell death).[1]

Anticancer_Mechanism Isoxazolidinone This compound Derivative EGFR EGFR Isoxazolidinone->EGFR Inhibition PI3K PI3K EGFR->PI3K Activation Akt Akt PI3K->Akt Activation CellCycle Cell Cycle Progression Akt->CellCycle Promotion Apoptosis Apoptosis Akt->Apoptosis Inhibition Proliferation Cell Proliferation & Survival CellCycle->Proliferation Apoptosis->Proliferation Inhibition Experimental_Workflow cluster_synthesis Synthesis & Characterization cluster_screening Biological Screening cluster_analysis Data Analysis & Lead Optimization Synthesis Synthesis of This compound Derivatives Purification Purification & Characterization (NMR, MS) Synthesis->Purification Anticancer Anticancer Assays (MTT, Cell Cycle) Purification->Anticancer Antimicrobial Antimicrobial Assays (MIC, MBC) Purification->Antimicrobial AntiInflammatory Anti-inflammatory Assays (COX/LOX Inhibition) Purification->AntiInflammatory Neuroprotective Neuroprotective Assays (Neurotoxicity Models) Purification->Neuroprotective Data IC50/MIC Determination Structure-Activity Relationship Anticancer->Data Antimicrobial->Data AntiInflammatory->Data Neuroprotective->Data LeadOpt Lead Optimization Data->LeadOpt

Figure 3: A generalized experimental workflow for the development of this compound based therapeutic agents.

Conclusion and Future Directions

The this compound core represents a promising and versatile scaffold for the discovery of new drugs. Its synthetic tractability, coupled with a diverse range of biological activities, makes it an attractive target for medicinal chemists. While significant research has been conducted on the broader class of isoxazolidines, further focused investigation into the specific biological profile of the this compound moiety is warranted. Future studies should aim to elucidate the precise mechanisms of action for its anticancer, antimicrobial, anti-inflammatory, and neuroprotective effects. The exploration of structure-activity relationships will be crucial in optimizing the potency and selectivity of this compound derivatives, paving the way for the development of novel and effective therapeutic agents.

References

  • Al-Warhi, T., et al. (2023). In Vitro and In Silico Evaluation of Antiproliferative Activity of New Isoxazolidine Derivatives Targeting EGFR: Design, Synthesis, Cell Cycle Analysis, and Apoptotic Inducers. Pharmaceuticals, 16(7), 1014. [Link]
  • Weidner-Wells, M. A., et al. (2004). The synthesis and antimicrobial evaluation of a new series of isoxazolinyl oxazolidinones. Bioorganic & Medicinal Chemistry Letters, 14(12), 3069-3072. [Link]
  • Snyder, L. B., et al. (2004). Discovery of isoxazolinone antibacterial agents. Nitrogen as a replacement for the stereogenic center found in oxazolidinone antibacterials. Bioorganic & Medicinal Chemistry Letters, 14(18), 4735-4739. [Link]
  • Lysakowska, M., et al. (2022). Design, Synthesis, Anti-Varicella-Zoster and Antimicrobial Activity of (Isoxazolidin-3-yl)Phosphonate Conjugates of N1-Functionalised Quinazoline-2,4-Diones. Molecules, 27(19), 6565. [Link]
  • Eneama, W. A., Salman, H. H., & Mousa, M. N. (2023). Isoxazolidine Derivatives Exhibit Selective Antitumor Activity Against Breast Cancer Cells. Academia Open, 8, 1-8. [Link]
  • Bolognesi, M. L., et al. (2016). New isoxazolidinone and 3,4-dehydro-β-proline derivatives as antibacterial agents and MAO-inhibitors: A complex balance between two activities. European Journal of Medicinal Chemistry, 124, 63-72. [Link]
  • Eneama, W. A., Salman, H. H., & Mousa, M. N. (2023). Synthesis of a new Isoxazolidine and evaluation antitumor activity in vitro against MCF-7 breast cancer cell line. International Journal of Pharmaceutical Research, 15(4), 1-8. [Link]
  • Glowacka, I. E., et al. (2024). New 3-(Dibenzyloxyphosphoryl)isoxazolidine Conjugates of N1-Benzylated Quinazoline-2,4-diones as Potential Cytotoxic Agents against Cancer Cell Lines. Molecules, 29(13), 3021. [Link]
  • Huang, S. P., et al. (1992). Synthesis and activity of potent 3-(isoxazolidin-5-yl)- and 3-(isoxazolidinium-5-yl)cephalosporins. The Journal of Antibiotics, 45(12), 1939-1948. [Link]
  • Ali, H., Al-Ghorbani, M., & Al-Saeedi, A. G. (2022). Design and Synthesis of Some Isoxazolidine moieties. Journal of Chemical and Pharmaceutical Sciences, 15(1), 1-5. [Link]
  • Chellegui, M., et al. (2025). Representative compounds with anti-inflammatory activity.
  • Salman, H. H. (2019). Synthesis and Antimicrobial Evaluation of Some Isoxazolidine Derivatives. Journal of Education for Pure Science-University of Thi-Qar, 9(2), 217-224. [Link]
  • Kumar, A., et al. (2013). Synthesis and anticancer activity of novel spiro-isoxazoline and spiro-isoxazolidine derivatives of α-santonin. European Journal of Medicinal Chemistry, 60, 212-221. [Link]
  • Ravi Kumar, K. R., Mallesha, H., & Rangappa, K. S. (2003). Synthesis of novel isoxazolidine derivatives and their antifungal and antibacterial properties. Archiv der Pharmazie, 336(3), 159-164. [Link]
  • Al-Shammari, A. M. (2023). MTT (Assay protocol). protocols.io. [Link]
  • Kumar, A., et al. (2010). Synthesis and Antiinflammatory Activity of Newer Pyrazolinylbenzidines and Isoxazolinylbenzidines. Indian Journal of Pharmaceutical Sciences, 72(4), 477-483. [Link]
  • Krompiec, S., et al. (2023). The Synthesis and Antimicrobial Evaluation of a New Series of isoxazolinyl Oxazolidinones.
  • Organic Chemistry Portal. (n.d.). Isoxazolidine synthesis. [Link]
  • Khan, A., et al. (2024). Synthesis, Characterization, Molecular Dynamic Simulation and Neuroprotective Effects of Synthetic Isoxazolone Derivatives in Ethanol-Induced Neurodegeneration. Clinical and Experimental Pharmacology and Physiology. [Link]
  • Marques, F., et al. (2022). A Convenient Synthesis of Novel Isoxazolidine and Isoxazole Isoquinolinones Fused Hybrids. Molecules, 27(15), 4887. [Link]
  • Horton, T. (n.d.). MTT Cell Assay Protocol. Checkpoint lab/protocols/MTT. [Link]
  • Alhawday, F., et al. (2024). Some natural isoxazolidine derivatives.
  • Liu, Y., et al. (2020). Synthesis of New Isoxazolidine Derivatives Utilizing the Functionality of N-Carbonylpyrazol-Linked Isoxazolidines. Molecules, 25(21), 5099. [Link]
  • Popa, M., et al. (2022). In Silico and In Vitro Assessment of Antimicrobial and Antibiofilm Activity of Some 1,3-Oxazole-Based Compounds and Their Isosteric Analogues. Molecules, 27(19), 6563. [Link]
  • Singh, P. P., et al. (2025). Synthesis and Antimicrobial Evaluation of New Pyrrolo-isoxazolidine Derivatives.
  • de Oliveira, R. S., et al. (2019). Evaluation of anti-inflammatory activity and molecular docking study of new aza-bicyclic isoxazoline acylhydrazone derivatives. Medicinal Chemistry Research, 28(11), 1886-1896. [Link]
  • Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay Protocols and Methods. [Link]
  • Patil, S., et al. (2016). Exploring Anti-inflammatory Potential of Thiazolidinone Derivatives of Benzenesulfonamide via Synthesis, Molecular Docking and Biological Evaluation. Medicinal Chemistry, 12(6), 574-584. [Link]
  • Ghidini, E., et al. (2015).
  • Patel, D., et al. (2010). Synthesis, characterization and biological evaluation of some thiazolidinone derivatives as antimicrobial agents. Journal of Chemical and Pharmaceutical Research, 2(5), 84-91. [Link]
  • Wietrzyk, J., et al. (2020). Synthesis and Antimicrobial Activity of New 1,3-Thiazolidin-4-one Derivatives Obtained from Carboxylic Acid Hydrazides. Molecules, 25(18), 4125. [Link]
  • MDPI. (n.d.).
  • Singh, A., et al. (2011). Anti-stroke profile of thiazolidin-4-one derivatives in focal cerebral ischemia model in rat. Journal of Pharmacy and Pharmacology, 63(9), 1214-1222. [Link]
  • Alhawday, F., et al. (2024). In Silico Design, Synthesis, and Evaluation of Novel Enantiopure Isoxazolidines as Promising Dual Inhibitors of α-Amylase and α-Glucosidase. Molecules, 29(2), 296. [Link]
  • Melero, L., et al. (2025). Neuroprotective and Antioxidant Properties of Different Novel Steroid-Derived Nitrones and Oximes on Cerebral Ischemia In Vitro. Digital.CSIC. [Link]
  • Wang, Y., et al. (2022). Terazosin Analogs Targeting Pgk1 as Neuroprotective Agents: Design, Synthesis, and Evaluation. Frontiers in Chemistry, 10, 936306. [Link]
  • Singh, A., et al. (2011). Anti-stroke profile of thiazolidin-4-one derivatives in focal cerebral ischemia model in rat. Journal of Pharmacy and Pharmacology, 63(9), 1214-1222. [Link]
  • Zhang, Y., et al. (2023). Research Progress on Neuroprotective Effects of Isoquinoline Alkaloids. Molecules, 28(13), 5081. [Link]

Sources

The Isoxazolidin-3-one Scaffold: A Privileged Core in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The isoxazolidine ring system, a five-membered heterocycle containing adjacent nitrogen and oxygen atoms, represents a privileged scaffold in medicinal chemistry and organic synthesis.[1][2] Its unique structural and electronic properties make it a versatile building block for creating diverse and biologically active molecules. Among its derivatives, the isoxazolidin-3-one core has garnered significant attention as a key intermediate for the synthesis of valuable compounds, most notably β-amino acids, and as a pharmacophore in its own right.[3][4] The primary route to the isoxazolidine skeleton is the highly efficient 1,3-dipolar cycloaddition reaction between a nitrone and a dipolarophile.[5][6] This guide provides a comprehensive overview of the this compound scaffold, detailing its synthesis, exploring its broad therapeutic applications—including antibacterial, anticancer, and antiviral activities—and presenting its pivotal role as a precursor in asymmetric synthesis.

The Isoxazolidine Scaffold: A Foundation for Discovery

The isoxazolidine ring is a saturated five-membered heterocycle featuring a nitrogen-oxygen (N-O) single bond.[7] This bond is relatively labile, making the ring a versatile synthetic intermediate that can be readily cleaved under mild reductive conditions to yield valuable 1,3-amino alcohols.[5] The this compound is a derivative characterized by a carbonyl group at the C-3 position. This modification not only influences the chemical reactivity of the scaffold but also presents opportunities for designing molecules with specific biological targets.

The term "privileged scaffold" is applied to molecular frameworks that are capable of binding to multiple, unrelated biological targets, thus serving as a rich source for drug discovery. The isoxazolidine core fits this description, with its derivatives showing potential as mimics for nucleosides, carbohydrates, amino acids, and other biologically crucial structures.[2][8]

Core_Structures cluster_isoxazolidine Isoxazolidine Core cluster_isoxazolidin3one This compound Core iso iso caption1 General Isoxazolidine Structure iso3one iso3one caption2 This compound Structure

Caption: Core chemical structures of the general isoxazolidine and this compound scaffolds.

Synthetic Strategies for the Isoxazolidine Core

The construction of the isoxazolidine ring is dominated by cycloaddition strategies, which allow for the rapid assembly of the heterocyclic core with control over stereochemistry.

The Cornerstone: 1,3-Dipolar Cycloaddition (1,3-DC)

The most robust and widely applied method for synthesizing isoxazolidines is the 1,3-dipolar cycloaddition (1,3-DC) reaction between a nitrone (the 1,3-dipole) and an alkene (the dipolarophile).[5][6][9] This reaction is a powerful tool in synthetic chemistry because it can form up to three contiguous stereocenters in a single, atom-economical step.[5]

The reaction's regioselectivity (the orientation of the dipole addition) and stereoselectivity (the 3D arrangement of the resulting atoms) are influenced by steric and electronic factors of the substituents on both the nitrone and the alkene, as well as the reaction conditions, including the choice of catalyst.[10]

Synthesis_Workflow Nitrone Nitrone (1,3-Dipole) Reaction 1,3-Dipolar Cycloaddition Nitrone->Reaction Alkene Alkene (Dipolarophile) Alkene->Reaction Isoxazolidine Isoxazolidine Ring Reaction->Isoxazolidine

Caption: General schematic of the 1,3-dipolar cycloaddition reaction for isoxazolidine synthesis.

Asymmetric Synthesis: The Pursuit of Chirality

As most biological targets are chiral, the development of enantioselective synthetic methods is paramount in drug discovery. Asymmetric synthesis of isoxazolidines can be achieved through several approaches:

  • Chiral Catalysts: The use of chiral Lewis acids or organocatalysts can control the facial selectivity of the cycloaddition, leading to the preferential formation of one enantiomer.[10][11] Chiral oxazaborolidine catalysts, for instance, have been successfully used in the asymmetric 1,3-dipolar cycloaddition of nitronates to produce isoxazolines with high enantioselectivity.[11]

  • Chiral Auxiliaries: Attaching a chiral auxiliary to the nitrone or alkene directs the cycloaddition to occur from a specific face, after which the auxiliary can be cleaved. This strategy has been used to synthesize isoxazolidines with high diastereomeric excess.[12]

Experimental Protocol: Representative Synthesis of an Isoxazolidine Derivative

This protocol outlines a general procedure for the 1,3-dipolar cycloaddition reaction, a foundational method for synthesizing the isoxazolidine scaffold.[5][6]

Objective: To synthesize a 3,5-disubstituted isoxazolidine via the reaction of an α-aryl-N-methyl nitrone with an olefinic dipolarophile.

Materials:

  • α-Aryl-N-methyl nitrone (1.0 mmol)

  • Olefinic dipolarophile (e.g., diethyl maleate) (1.2 mmol)

  • Anhydrous toluene (15 mL)

  • Magnesium sulfate (anhydrous)

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., hexane/ethyl acetate mixture)

Procedure:

  • Reaction Setup: To a flame-dried 50 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add the α-aryl-N-methyl nitrone (1.0 mmol) and anhydrous toluene (15 mL).

  • Addition of Dipolarophile: Add the olefinic dipolarophile (1.2 mmol) to the solution at room temperature.

  • Reaction Execution: Heat the reaction mixture to reflux (approximately 110°C for toluene). Monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction is typically complete within 8-24 hours.

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Remove the solvent under reduced pressure using a rotary evaporator.

  • Purification: Dissolve the crude residue in a minimal amount of dichloromethane. Purify the product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the pure isoxazolidine derivative.

  • Characterization: Characterize the final product using spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.

Causality Note: Toluene is often chosen as the solvent due to its high boiling point, which provides the thermal energy required to overcome the activation barrier of the cycloaddition.[10] The use of a slight excess of the dipolarophile ensures the complete consumption of the more valuable nitrone.

Therapeutic Applications of the Isoxazolidine Scaffold

The isoxazolidine framework and its derivatives have been investigated for a wide range of pharmacological activities.

Antibacterial Agents

The structural similarity of isoxazolidine derivatives to the well-established oxazolidinone class of antibiotics (e.g., Linezolid) has spurred significant research.[13][14] These compounds often target Gram-positive bacteria, including multidrug-resistant strains like MRSA.[14][15] Some this compound derivatives have been specifically designed as inhibitors of Chlamydia trachomatis, a pathogenic bacterium, with a mechanism potentially linked to iron chelation.[16] Furthermore, conjugating the isoxazolidine ring to cephalosporins has produced compounds with potent activity against staphylococci and excellent antipseudomonal activity.[17]

Compound ClassTarget Organism(s)Reported Activity (MIC/EC₅₀)Reference
Phenyl-isoxazolinonesGram-positive bacteriaPotent activity reported[15]
3-Isoxazolidone DerivativesChlamydia trachomatisBactericidal effects observed[16]
Isoxazolidinium-cephalosporinsStaphylococci, P. aeruginosaPotent activity reported[17]
Benzoxazinyl-oxazolidinoneMRSA, S. pneumoniae, E. faecalisMIC < 0.5 µg/mL[14]
Anticancer Agents

Numerous studies have demonstrated the antiproliferative and cytostatic effects of isoxazolidine-containing compounds against a variety of human cancer cell lines.[10][18] Novel enantiopure isoxazolidine derivatives have shown significant inhibitory activity against breast (MCF-7), lung (A-549), and ovarian (SKOV3) cancer cells.[19] Recent work has also highlighted potent activity against prostate cancer cells (PC-3).[20][21]

The mechanisms underlying this anticancer activity are multifaceted. Certain derivatives have been shown to be effective inhibitors of the Epidermal Growth Factor Receptor (EGFR), a key target in cancer therapy.[19] These compounds can also induce cell cycle arrest and trigger apoptosis (programmed cell death) in cancer cells.[19]

Compound SeriesCancer Cell LineReported Activity (IC₅₀)Reference
Enantiopure IsoxazolidinesMCF-7, A-549, SKOV36.5 - 17.7 µM[19]
Isoxazolidine PhosphonatesPC-3 (Prostate)9.8 - 12.7 µM[20][21]
Pyrrolo-isoxazolidinesHuman cancer cell linesPromising results reported[10]
(1,2,3-Triazolyl)isoxazolidinesL1210, CEM, HeLaCytostatic in µM range[18]
Antiviral Agents

The isoxazolidine scaffold is considered an effective mimic of the ribose ring found in nucleosides, making it a prime candidate for the design of novel antiviral agents.[18][19] Researchers have synthesized and evaluated various isoxazolidine conjugates for activity against a broad spectrum of DNA and RNA viruses.[22][23] While many compounds have shown limited potency, some derivatives have exhibited weak to moderate activity against Varicella-Zoster Virus (VZV) and human cytomegalovirus (CMV), indicating that the scaffold holds promise for further optimization.[22]

Compound ClassTarget VirusReported Activity (EC₅₀)Reference
Isoxazolidine-QuinazolinonesVZV (TK⁺ strain)6.8 - 15.3 µM[22][23]
Isoxazolidine-QuinazolinonesCytomegalovirus (CMV)27 - 45 µM[22][23]

The this compound as a Precursor to β-Amino Acids

Beyond their direct pharmacological activities, isoxazolidin-3-ones are highly valuable synthetic intermediates, particularly for the asymmetric synthesis of β-amino acids.[3][4] β-Amino acids are crucial components of numerous natural products and pharmaceutical agents and are used to create peptidomimetics with enhanced stability and unique structural properties.[24]

The synthesis involves the reductive cleavage of the N-O bond within the this compound ring, typically through catalytic hydrogenation (e.g., using Pd/C).[4] This process opens the ring to afford the corresponding β-amino acid derivative, often in a protected form suitable for further peptide synthesis. This strategy provides a reliable and stereocontrolled route to these important building blocks.[3][4]

Beta_Amino_Acid_Synthesis Start α,β-Unsaturated Imide Step1 Cyclization Start->Step1 Intermediate This compound Step1->Intermediate Step2 Reductive N-O Bond Cleavage (e.g., H₂, Pd/C) Intermediate->Step2 Product β-Amino Acid Step2->Product

Caption: Synthetic workflow from an unsaturated imide to a β-amino acid via an this compound intermediate.

Future Perspectives and Conclusion

The this compound scaffold and its parent isoxazolidine ring system continue to demonstrate immense value in medicinal chemistry. Their status as privileged structures is well-earned, with a proven track record in generating compounds with diverse and potent biological activities. The synthetic tractability of the core, primarily through the 1,3-dipolar cycloaddition, allows for extensive structural diversification.

Future research will likely focus on several key areas:

  • Improving Potency and Selectivity: Fine-tuning substituents on the isoxazolidine ring to enhance binding affinity and selectivity for specific biological targets, thereby reducing off-target effects.

  • Novel Therapeutic Targets: Exploring the application of isoxazolidine-based libraries against new and challenging disease targets.

  • Advanced Asymmetric Synthesis: Developing more efficient and scalable catalytic asymmetric methods to produce enantiomerically pure isoxazolidine derivatives, which is critical for clinical development.

References

  • New isoxazolidinone and 3,4-dehydro-β-proline derivatives as antibacterial agents and MAO-inhibitors: A complex balance between two activities. European Journal of Medicinal Chemistry. [Link]
  • SYNTHESIS OF ISOXAZOLIDINES BY 1,3-DIPOLAR CYCLOADDITION: RECENT ADVANCES. ARKIVOC. [Link]
  • Isoxazolidine: A Privileged Scaffold for Organic and Medicinal Chemistry. Chemical Reviews. [Link]
  • Synthesis of Some Novel Isoxazolidine Derivatives via 1,3-Dipolar Cycloaddition and Their Biological Evaluation. Gazi University Journal of Science. [Link]
  • Design, synthesis, antiviral and cytostatic evaluation of novel isoxazolidine nucleotide analogues with a 1,2,3-triazole linker. Bioorganic & Medicinal Chemistry. [Link]
  • Isoxazolidine: A Privileged Scaffold for Organic and Medicinal Chemistry. Semantic Scholar. [Link]
  • Design and synthesis of 3-isoxazolidone derivatives as new Chlamydia trachomatis inhibitors. Bioorganic & Medicinal Chemistry Letters. [Link]
  • Isoxazolidine: A Privileged Scaffold for Organic and Medicinal Chemistry.
  • Synthesis of New Isoxazolidine Derivatives Utilizing the Functionality of N-Carbonylpyrazol-Linked Isoxazolidines. Molecules. [Link]
  • Design, Synthesis, Anti-Varicella-Zoster and Antimicrobial Activity of (Isoxazolidin-3-yl)Phosphonate Conjugates of N1-Functionalised Quinazoline-2,4-Diones.
  • Oxazolidinones as versatile scaffolds in medicinal chemistry. RSC Medicinal Chemistry. [Link]
  • A Convenient Synthesis of Novel Isoxazolidine and Isoxazole Isoquinolinones Fused Hybrids. Molecules. [Link]
  • Asymmetric Synthesis of N‐Fused 1,3‐Oxazolidines via Pd‐Catalyzed Decarboxylative (3+2) Cycloaddition.
  • Synthesis and activity of potent 3-(isoxazolidin-5-yl)- and 3-(isoxazolidinium-5-yl)cephalosporins. The Journal of Antibiotics. [Link]
  • Biaryl isoxazolinone antibacterial agents. Bioorganic & Medicinal Chemistry Letters. [Link]
  • New Isoxazolidine-Conjugates of Quinazolinones-Synthesis, Antiviral and Cytost
  • Squaramide-Catalyzed Three-Component Asymmetric [2 + 2 + 1] Cycloaddition Reaction Between 3-Hydroxy-1H-pyrrole-2,5-diones with Nitrosobenzene and Ethyl Diazoacet
  • New Isoxazolidine-Conjugates of Quinazolinones—Synthesis, Antiviral and Cytost
  • Oxazolidinones as versatile scaffolds in medicinal chemistry. RSC Medicinal Chemistry. [Link]
  • Discovery of isoxazolinone antibacterial agents. Nitrogen as a replacement for the stereogenic center found in oxazolidinone antibacterials. Bioorganic & Medicinal Chemistry Letters. [Link]
  • Isoxazolidine: A Privileged Scaffold for Organic and Medicinal Chemistry. Chemical Reviews. [Link]
  • New 3-(Dibenzyloxyphosphoryl)isoxazolidine Conjugates of N1-Benzylated Quinazoline-2,4-diones as Potential Cytotoxic Agents against Cancer Cell Lines. Molecules. [Link]
  • New 3-(Dibenzyloxyphosphoryl)isoxazolidine Conjugates of N1-Benzylated Quinazoline-2,4-diones as Potential Cytotoxic Agents against Cancer Cell Lines. Molecules. [Link]
  • [Studies on Pharmacological Activity of 1,4-amino-3-isoxazolidone]. Bollettino della Societa italiana di biologia sperimentale. [Link]
  • Catalytic Asymmetric Synthesis of Isoxazolines from Silyl Nitron
  • Synthesis of a new Isoxazolidine and evaluation antitumor activity in vitro against MCF-7 breast cancer cell line.
  • In Vitro and In Silico Evaluation of Antiproliferative Activity of New Isoxazolidine Derivatives Targeting EGFR: Design, Synthesis, Cell Cycle Analysis, and Apoptotic Inducers. Pharmaceuticals. [Link]
  • Isoxazolidine Derivatives Exhibit Selective Antitumor Activity Against Breast Cancer Cells.
  • Asymmetric One-Pot Synthesis of 1,3-Oxazolidines and 1,3-Oxazinanes via Hemiaminal Intermedi
  • Enantioselective synthesis of β-amino acid derivatives using amidine-based and bifunctional organoc
  • Asymmetric Synthesis of 1,3-Oxazolidine Derivatives with Multi-Component Reaction and Research of Kinetic Resolution. Molecules. [Link]
  • Current Updates on Oxazolidinone and Its Significance. Molecules. [Link]
  • Synthesis of cyclic and acyclic beta-amino acids via chelation-controlled 1,3-dipolar cycloaddition. The Journal of Organic Chemistry. [Link]
  • Oxazolidinones as Versatile Scaffolds in Medicinal Chemistry.
  • Representative compounds with anti‐inflammatory activity.
  • Isoxazolidine. Wikipedia. [Link]
  • Synthesis of an enantiopure isoxazolidine monomer for β3-aspartic acid in chemoselective β-oligopeptide synthesis. Beilstein Journal of Organic Chemistry. [Link]
  • Beta-amino acids and methods and intermediates for making same.
  • Anti-inflammatory and analgesic activities of 3-imino-1-oxoisoindolines in CF1 mice. Semantic Scholar. [Link]
  • Succinct synthesis of beta-amino acids via chiral isoxazolines. Journal of the American Chemical Society. [Link]
  • Exploring Anti-inflammatory Potential of Thiazolidinone Derivatives of Benzenesulfonamide via Synthesis, Molecular Docking and Biological Evalu

Sources

The Isoxazolidin-3-one Scaffold: A Privileged Structure for Novel Therapeutic Target Discovery

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction: The Emergence of a Privileged Scaffold

In the landscape of medicinal chemistry, "privileged scaffolds" are molecular frameworks that can provide ligands for diverse biological targets through versatile and specific interactions. The isoxazolidine ring, a five-membered heterocycle with adjacent nitrogen and oxygen atoms, has firmly established itself as such a scaffold.[1] Its unique stereochemical and electronic properties allow for the generation of vast chemical diversity, leading to derivatives with a wide spectrum of biological activities.[2] This guide focuses specifically on derivatives of the isoxazolidin-3-one core and the broader isoxazolidine class, providing a comprehensive overview of their most promising therapeutic targets, the mechanistic rationale behind their activity, and the experimental methodologies crucial for their evaluation. We will delve into their potential as anticancer agents, enzyme inhibitors, and antimicrobial compounds, offering field-proven insights for drug discovery professionals.

Part 1: Anticancer Therapeutic Targets

The most extensively documented therapeutic application of isoxazolidine derivatives is in oncology. These compounds have demonstrated significant cytotoxicity against a multitude of cancer cell lines, including breast (MCF-7), lung (A-549), ovarian (SKOV3), and prostate (PC-3) cancers.[3][4] Their anticancer effects are not merely cytotoxic but are often mediated through the specific inhibition of key oncogenic pathways.

Target 1: Epidermal Growth Factor Receptor (EGFR) Tyrosine Kinase

Mechanistic Rationale: The Epidermal Growth Factor Receptor (EGFR) is a receptor tyrosine kinase that plays a pivotal role in regulating cell proliferation, survival, and differentiation.[5] Upon binding of ligands like EGF, EGFR dimerizes and undergoes autophosphorylation on specific tyrosine residues in its intracellular domain. This phosphorylation event initiates a cascade of downstream signaling pathways, including RAS/MAPK and PI3K/AKT, which ultimately drive cell growth and division.[6] In many cancers, EGFR is overexpressed or harbors activating mutations, leading to constitutive signaling and uncontrolled tumor growth, making it a prime therapeutic target.[7]

Isoxazolidine derivatives have emerged as potent inhibitors of EGFR tyrosine kinase activity.[3] By binding to the ATP-binding site of the kinase domain, these compounds prevent the autophosphorylation of EGFR, effectively shutting down the downstream pro-survival signals.[6] This blockade leads to cell cycle arrest and the induction of programmed cell death, or apoptosis, in cancer cells.[3]

Experimental Validation & Data: The efficacy of isoxazolidine derivatives as EGFR inhibitors is typically validated through a series of in vitro assays. The antiproliferative activity against cancer cell lines is a primary indicator, with IC50 values providing a quantitative measure of potency.

Compound ClassCancer Cell LineTargetPotency (IC50)Reference
Enantiopure IsoxazolidinesMCF-7 (Breast)EGFR0.298 µM[3]
Enantiopure IsoxazolidinesA-549 (Lung)EGFR7.2 - 53.5 µM[3]
Enantiopure IsoxazolidinesSKOV3 (Ovarian)EGFR6.5 - 27.9 µM[3]
Spiro-IsoxazolidinePC-3 (Prostate)NF-κB0.01 µM[4]
Spiro-IsoxazolidineMCF-7 (Breast)NF-κB0.3 µM[4]

Table 1: Representative anticancer activity of isoxazolidine derivatives against various cancer cell lines and their identified molecular targets.

The direct inhibition of the EGFR kinase is confirmed using enzymatic assays, which measure the phosphorylation of a substrate in the presence of the inhibitor.[8] Furthermore, the cellular mechanism is elucidated by observing the induction of apoptosis through methods like Annexin V staining and cell cycle analysis via flow cytometry.[3] For instance, potent isoxazolidine compounds have been shown to induce cellular apoptosis in up to 92.61% of A549 lung cancer cells, a rate comparable to the standard-of-care drug doxorubicin.[3]

EGFR_Pathway_Inhibition cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR EGFR->EGFR RAS RAS EGFR->RAS PI3K PI3K EGFR->PI3K Ligand EGF Ligand Ligand->EGFR Binding RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Gene Transcription (Proliferation, Survival) ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation Anti-Apoptotic Signals Inhibitor This compound Derivative Inhibitor->EGFR Inhibition

Diagram 1: Inhibition of the EGFR signaling pathway by an this compound derivative.
Target 2: Nuclear Factor-kappa B (NF-κB) Transcription Factor

Mechanistic Rationale: Nuclear Factor-kappa B (NF-κB) is a transcription factor complex that acts as a central regulator of inflammation, immunity, and cell survival.[9] In normal cells, NF-κB is held inactive in the cytoplasm by an inhibitor protein called IκBα. Pro-inflammatory and oncogenic signals trigger the phosphorylation and subsequent degradation of IκBα by the proteasome.[10] This frees NF-κB to translocate to the nucleus, where it activates the transcription of genes that promote cell proliferation, prevent apoptosis, and support angiogenesis.[11] Constitutive activation of the NF-κB pathway is a hallmark of many cancers, contributing to tumor growth and resistance to therapy.[9]

Certain spiro-isoxazolidine derivatives have demonstrated potent, concentration-dependent inhibitory activity against the NF-κB pathway.[4] The proposed mechanism involves preventing the degradation of the IκBα inhibitor, thus sequestering NF-κB in the cytoplasm and blocking its pro-survival transcriptional activity.[10] This inhibition ultimately leads to the arrest of the cell cycle, specifically in the sub-G1 phase, and induction of apoptosis.[4]

Experimental Validation: The inhibition of NF-κB is typically measured using reporter gene assays, where the expression of a reporter like luciferase is placed under the control of an NF-κB response element. A reduction in signal indicates pathway inhibition. Confirmation of the mechanism is achieved via Western blot, showing stabilized levels of IκBα and reduced levels of nuclear p65 (a key NF-κB subunit) in treated cells. The downstream effect on the cell cycle is analyzed by flow cytometry after propidium iodide staining.[4]

Part 2: Enzyme Inhibition Targets

Beyond direct anticancer pathways, the isoxazolidine scaffold has proven effective in targeting specific enzymes implicated in a range of diseases, from metabolic disorders to antibiotic resistance.

Target 3: α-Amylase and α-Glucosidase

Mechanistic Rationale: Pancreatic α-amylase and intestinal α-glucosidase are key enzymes in carbohydrate digestion.[12] They break down complex starches and disaccharides into monosaccharides like glucose, which are then absorbed into the bloodstream. Inhibiting these enzymes can delay carbohydrate absorption and lower postprandial blood glucose levels, making them an important therapeutic strategy for managing type 2 diabetes.[4]

Several isoxazolidine derivatives have been identified as potent dual inhibitors of both α-amylase and α-glucosidase, with IC50 values significantly lower than the standard drug, acarbose.[2][12] Kinetic studies and molecular docking analyses suggest that these compounds act as competitive inhibitors, binding to the active sites of the enzymes and preventing substrate access.[4][13]

Compound ClassTarget EnzymePotency (IC50)Reference
Enantiopure Isoxazolidineα-Amylase23.7 - 64.35 µM[14]
Isoxazolidine-isatin hybridα-Amylase30.39 µM[4]
Isoxazolidine-isatin hybridα-Glucosidase65.1 µM[4]

Table 2: Potency of isoxazolidine derivatives as inhibitors of key metabolic enzymes.

Target 4: Metallo-β-Lactamases (MBLs)

Mechanistic Rationale: The rise of antibiotic-resistant bacteria is a critical global health threat. A primary mechanism of resistance to β-lactam antibiotics (e.g., penicillins, carbapenems) is the production of β-lactamase enzymes, which hydrolyze and inactivate the antibiotic.[15] Metallo-β-lactamases (MBLs) are a particularly challenging class (Class B) of these enzymes as they utilize zinc ions in their active site and can degrade a very broad spectrum of β-lactam drugs.[16][17] Currently, there are no clinically approved MBL inhibitors.[18]

The development of MBL inhibitors is crucial to restore the efficacy of existing antibiotics.[19] Certain oxazolidinylthiazolidine bicycles, which are oxygen analogs of known MBL inhibitors, have shown promising activity. For example, one such compound displayed competitive inhibition against the potent NDM-1 lactamase with a Ki of 1.6 µM, indicating a strong binding affinity to the enzyme's active site.[20][21]

Target 5: 17β-Hydroxysteroid Dehydrogenase Type 3 (17β-HSD3)

Mechanistic Rationale: 17β-HSD3 is a crucial enzyme in the biosynthesis of androgens. It catalyzes the final step in the production of testosterone from androstenedione, primarily in the testes but also in peripheral tissues like the prostate.[22] In hormone-sensitive cancers such as prostate cancer, testosterone drives tumor growth. Therefore, inhibiting 17β-HSD3 is an attractive therapeutic strategy to reduce local androgen levels and slow disease progression.[23]

Screening efforts have identified oxazolidinedione and thiazolidinedione derivatives as novel and potent inhibitors of 17β-HSD3.[24][25] These compounds have demonstrated significant selectivity over other 17β-HSD isoenzymes, which is critical for minimizing off-target effects.[26]

Part 3: Key Experimental Methodologies

The validation of therapeutic targets for this compound derivatives relies on a suite of robust and standardized in vitro assays. The following protocols represent core methodologies for cytotoxicity, target engagement, and mechanism of action studies.

workflow cluster_screening Primary Screening & Potency cluster_target Target Identification & Engagement cluster_mechanism Cellular Mechanism of Action A Synthesize Isoxazolidine Derivative Library B MTT Assay (Multiple Cancer Cell Lines) A->B C Determine IC50 Values B->C D Hypothesize Target (e.g., EGFR, NF-κB) C->D Active Hits E In Vitro Kinase/Enzyme Assay D->E F Determine Ki / Direct Inhibition E->F G Western Blot (Phospho-proteins, pathway markers) F->G Confirmed Target H Annexin V / PI Staining (Flow Cytometry) F->H I Confirm Target Modulation & Apoptosis Induction G->I H->I J J I->J Lead Compound

Diagram 2: General experimental workflow for validating isoxazolidine-based therapeutic candidates.
Protocol 1: MTT Assay for Cell Viability and Cytotoxicity

Principle: This colorimetric assay measures the metabolic activity of cells as an indicator of viability. NAD(P)H-dependent oxidoreductase enzymes in the mitochondria of viable cells reduce the yellow tetrazolium salt (MTT) to a purple formazan product.[27] The amount of formazan produced is directly proportional to the number of living cells.

Methodology:

  • Cell Plating: Seed cancer cells in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight in a 37°C, 5% CO2 incubator.[28]

  • Compound Treatment: Prepare serial dilutions of the isoxazolidine test compounds in culture medium. Remove the old medium from the cells and add 100 µL of the compound-containing medium to the respective wells. Include vehicle-only (e.g., DMSO) controls.

  • Incubation: Incubate the plate for a specified period (e.g., 48 or 72 hours) at 37°C and 5% CO2.

  • MTT Addition: Add 10 µL of a 5 mg/mL MTT solution in PBS to each well.[27]

  • Formazan Formation: Incubate the plate for an additional 2-4 hours until a purple precipitate is visible.

  • Solubilization: Add 100 µL of a solubilization solution (e.g., acidic isopropanol or DMSO) to each well to dissolve the formazan crystals.[20]

  • Absorbance Reading: Gently shake the plate to ensure complete dissolution and measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value (the concentration of compound that inhibits cell growth by 50%).

Protocol 2: EGFR Tyrosine Kinase Inhibition Assay

Principle: This assay quantifies the activity of EGFR kinase by measuring the phosphorylation of a specific substrate. Inhibition is observed as a decrease in signal. Luminescence-based methods, such as the ADP-Glo™ assay, are common. This assay measures the amount of ADP produced during the kinase reaction, which is directly proportional to kinase activity.[29]

Methodology:

  • Reagent Preparation: Prepare kinase buffer (e.g., 40mM Tris pH 7.5, 20mM MgCl2, 0.1mg/ml BSA), recombinant human EGFR enzyme, a suitable peptide substrate (e.g., Poly(Glu,Tyr)), and ATP.[29][30]

  • Reaction Setup: In a 384-well plate, add 1 µL of the isoxazolidine inhibitor (or DMSO control), 2 µL of the EGFR enzyme solution, and 2 µL of the substrate/ATP mixture.[29]

  • Kinase Reaction: Incubate the plate at room temperature for 60 minutes to allow the phosphorylation reaction to proceed.

  • ATP Depletion: Add 5 µL of ADP-Glo™ Reagent to each well. This terminates the kinase reaction and depletes the remaining unconsumed ATP. Incubate for 40 minutes at room temperature.

  • Signal Generation: Add 10 µL of Kinase Detection Reagent to each well. This reagent converts the ADP generated in the kinase reaction back into ATP, which is then used by a luciferase to produce a light signal. Incubate for 30 minutes at room temperature.

  • Luminescence Reading: Measure the luminescence signal using a plate reader. The signal is proportional to the amount of ADP produced and thus to the EGFR kinase activity.

  • Data Analysis: Calculate the percentage of inhibition relative to the DMSO control and determine the IC50 value for the compound.

Protocol 3: Annexin V/Propidium Iodide (PI) Apoptosis Assay

Principle: This flow cytometry-based assay distinguishes between healthy, early apoptotic, and late apoptotic/necrotic cells. In early apoptosis, the cell membrane flips, exposing phosphatidylserine (PS) on the outer leaflet. Annexin V is a protein that has a high affinity for PS and, when conjugated to a fluorophore (e.g., FITC), can label these cells.[1] Propidium Iodide (PI) is a fluorescent nuclear stain that is excluded by the intact membrane of live and early apoptotic cells but can enter late apoptotic and necrotic cells where membrane integrity is lost.

Methodology:

  • Cell Treatment: Treat cells with the isoxazolidine compound at its IC50 concentration for a predetermined time (e.g., 24-48 hours). Include an untreated control.

  • Cell Harvesting: Collect both adherent and floating cells. Wash the collected cells with cold 1X PBS.[31]

  • Staining: Resuspend the cells in 100 µL of 1X Binding Buffer. Add 5 µL of FITC-conjugated Annexin V and 5 µL of PI solution.[1]

  • Incubation: Incubate the cells for 15-20 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X Binding Buffer to each sample and analyze immediately by flow cytometry.

  • Data Interpretation:

    • Annexin V- / PI-: Live, healthy cells.

    • Annexin V+ / PI-: Early apoptotic cells.

    • Annexin V+ / PI+: Late apoptotic or necrotic cells.

    • Annexin V- / PI+: Necrotic cells (rare). Quantify the percentage of cells in each quadrant to determine the extent of apoptosis induced by the compound.

Conclusion and Future Directions

The this compound scaffold and its derivatives represent a highly versatile and promising class of compounds for therapeutic development. The significant body of research, particularly in oncology, highlights their ability to specifically modulate key targets like EGFR and NF-κB. Furthermore, their demonstrated efficacy as potent inhibitors of enzymes relevant to metabolic disease and antibiotic resistance opens exciting new avenues for research. The future of isoxazolidine-based drug discovery will likely focus on optimizing potency and selectivity through structure-activity relationship (SAR) studies, improving pharmacokinetic properties for in vivo applications, and exploring novel therapeutic targets. The robust experimental workflows outlined in this guide provide a solid foundation for researchers and drug development professionals to rigorously evaluate and advance these promising molecules toward clinical application.

References

  • Synthesis of a new Isoxazolidine and evaluation antitumor activity in vitro against MCF-7 breast cancer cell line. (2023). IOP Conference Series: Earth and Environmental Science.
  • Synthesis of Some Novel Isoxazolidine Derivatives via 1,3-Dipolar Cycloaddition and Their Biological Evaluation. (2019). GU J Sci.
  • Al-Warhi, T., et al. (2023). In Vitro and In Silico Evaluation of Antiproliferative Activity of New Isoxazolidine Derivatives Targeting EGFR: Design, Synthesis, Cell Cycle Analysis, and Apoptotic Inducers. Molecules.
  • Ghannay, S., et al. (2018). Biological Activities Evaluation of Enantiopure Isoxazolidine Derivatives: In Vitro, In Vivo and In Silico Studies. Applied Biochemistry and Biotechnology.
  • Kamal, A., et al. (2013). Synthesis and anticancer activity of novel spiro-isoxazoline and spiro-isoxazolidine derivatives of α-santonin. European Journal of Medicinal Chemistry.
  • Snoussi, M., et al. (2020). Multifunctional isoxazolidine derivatives as α-amylase and α-glucosidase inhibitors. Bioorganic Chemistry.
  • Cao, X., et al. (2021). Synthesis of New Isoxazolidine Derivatives Utilizing the Functionality of N-Carbonylpyrazol-Linked Isoxazolidines. Molecules.
  • MTT Assay Protocol for Cell Viability and Proliferation. Roche.
  • Głowacka, I. E., et al. (2024). New 3-(Dibenzyloxyphosphoryl)isoxazolidine Conjugates of N1-Benzylated Quinazoline-2,4-diones as Potential Cytotoxic Agents against Cancer Cell Lines. International Journal of Molecular Sciences.
  • Cell Viability Assays. (2013). Assay Guidance Manual.
  • Harada, K., et al. (2012). Identification of oxazolidinediones and thiazolidinediones as potent 17β-hydroxysteroid dehydrogenase type 3 inhibitors. Bioorganic & Medicinal Chemistry Letters.
  • Saiz, C., et al. (2017). Enantioselective synthesis of new oxazolidinylthiazolidines as enzyme inhibitors. Tetrahedron: Asymmetry.
  • Choi, H., et al. (2014). Activity Assay of Epidermal Growth Factor Receptor Tyrosine Kinase Inhibitors in Triple-Negative Breast Cancer Cells Using Peptide-Conjugated Magnetic Beads. Analytical Chemistry.
  • Ghannay, S., et al. (2020). Multifunctional isoxazolidine derivatives as α-amylase and α-glucosidase inhibitors. Bioorganic Chemistry.
  • EGFR Kinase Assay Kit. BPS Bioscience.
  • Harada, K., et al. (2012). Identification of oxazolidinediones and thiazolidinediones as potent 17β-hydroxysteroid dehydrogenase type 3 inhibitors. Bioorganic & Medicinal Chemistry Letters.
  • Gupta, S. C., et al. (2010). Inhibiting NF-κB Activation by Small Molecules As a Therapeutic Strategy. Biochimica et Biophysica Acta.
  • He, F., et al. (2023). Metallo-β-lactamase-mediated antimicrobial resistance and progress in inhibitor discovery. Trends in Microbiology.
  • Liu, Y., et al. (2018). Discovery of a novel third-generation EGFR inhibitor and identification of a potential combination strategy to overcome resistance. Acta Pharmaceutica Sinica B.
  • Garau, G., et al. (2019). Metallo-β-Lactamase Inhibitors Inspired on Snapshots from the Catalytic Mechanism. Molecules.
  • Baldwin, A. S. Jr. (2001). Therapeutic potential of inhibition of the NF-κB pathway in the treatment of inflammation and cancer. The Journal of Clinical Investigation.
  • Khan, I., et al. (2023). Small Molecule EGFR Inhibitors as Anti-Cancer Agents: Discovery, Mechanisms of Action, and Opportunities. Molecules.
  • Mechanisms of action of EGFR inhibitors. ResearchGate.
  • He, F., et al. (2024). Breakthrough Advances in Beta-Lactamase Inhibitors: New Synthesized Compounds and Mechanisms of Action Against Drug-Resistant Bacteria. International Journal of Molecular Sciences.
  • Vicker, N., et al. (2009). The design of novel 17beta-hydroxysteroid dehydrogenase type 3 inhibitors. Molecular and Cellular Endocrinology.
  • Kruchten, P., et al. (1998). Inhibitors of type II 17beta-hydroxysteroid dehydrogenase. The Journal of Steroid Biochemistry and Molecular Biology.
  • β-Lactamase Inhibitors: The Story so Far. ResearchGate.
  • Poirier, D. (2003). Inhibitors of 17beta-hydroxysteroid dehydrogenases. Current Medicinal Chemistry.
  • Kumar, D., et al. (2023). Synthesis and biological evaluation of novel β-lactam-metallo β-lactamase inhibitors. RSC Medicinal Chemistry.
  • NF-κB Pathway | Cell Survival Pathway. (2019). YouTube.
  • Al-Harbi, S., et al. (2024). Interplay between proteasome inhibitors and NF-κB pathway in leukemia and lymphoma. Heliyon.

Sources

A Senior Application Scientist's Guide to the Spectroscopic Characterization of Isoxazolidin-3-one

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: Decoding the Isoxazolidin-3-one Core

The this compound scaffold, a saturated five-membered heterocycle containing an adjacent nitrogen and oxygen atom within a lactam structure, is a privileged motif in medicinal chemistry and organic synthesis.[1][2] These structures serve as versatile intermediates, notably as precursors to valuable 1,3-amino alcohols, and are integral to a wide range of biologically active molecules.[3][4]

The Strategic Workflow: An Integrated Approach

Successful characterization does not rely on a single technique but on the convergence of evidence from multiple, independent analyses. Each method provides a unique piece of the structural puzzle. The molecular formula is first confirmed by mass spectrometry, key functional groups are identified via infrared spectroscopy, and the precise atomic connectivity and stereochemistry are elucidated through nuclear magnetic resonance.

G cluster_0 Characterization Workflow START Synthesized Compound (Crude Product) MS Mass Spectrometry (MS) Establishes Molecular Weight & Formula START->MS Is the mass correct? IR Infrared (IR) Spectroscopy Identifies Key Functional Groups (e.g., C=O, N-H) MS->IR Does it have a C=O? NMR NMR Spectroscopy (¹H, ¹³C, 2D) Determines Connectivity & Stereochemistry IR->NMR What is the framework? END Structurally Confirmed This compound NMR->END Convergent Evidence

Caption: Integrated workflow for this compound characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Structural Blueprint

NMR is the cornerstone of structural elucidation, providing definitive information about the carbon-hydrogen framework. For the this compound ring, ¹H and ¹³C NMR are indispensable for confirming the core structure and determining the substitution patterns and relative stereochemistry.

Expertise & Experience: Choosing the Right Conditions

The choice of solvent is critical. Deuterated chloroform (CDCl₃) is often the first choice due to its excellent solubilizing power for a broad range of organic molecules and its single, predictable residual peak (δ ~7.26 ppm).[5] For compounds with poor solubility in CDCl₃, or those requiring hydrogen-bonding disruption, deuterated dimethyl sulfoxide (DMSO-d₆) is an excellent alternative, with a residual proton peak at δ ~2.50 ppm.[2] The sample concentration should be sufficient for a good signal-to-noise ratio, typically 5-10 mg in 0.6-0.7 mL of solvent.

Experimental Protocol: ¹H & ¹³C NMR Acquisition
  • Sample Preparation: Accurately weigh 5-10 mg of the purified this compound derivative and dissolve it in ~0.7 mL of an appropriate deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean NMR tube.

  • Instrument Setup: Place the sample in the NMR spectrometer. The instrument should be properly tuned and shimmed to ensure high resolution and symmetrical peak shapes.

  • ¹H NMR Acquisition: Acquire a standard one-dimensional proton spectrum. A spectral width of 0-12 ppm is typically sufficient. The number of scans can be adjusted (e.g., 8 to 16 scans) to achieve an adequate signal-to-noise ratio.

  • ¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum. A wider spectral width (e.g., 0-200 ppm) is required. Due to the lower natural abundance of ¹³C, a greater number of scans (e.g., 1024 or more) is necessary.

Trustworthiness: Interpreting the Spectra

The power of NMR lies in the predictable chemical environments of the this compound core. The following table summarizes the expected chemical shifts.

Atom Position Expected ¹H Chemical Shift (δ, ppm) Expected ¹³C Chemical Shift (δ, ppm) Rationale for Chemical Shift
Carbonyl CarbonC3N/A170 - 175The C=O bond is highly deshielded due to the electronegativity of oxygen and resonance.[2][3]
Methylene ProtonsC42.5 - 3.535 - 50Adjacent to the electron-withdrawing carbonyl group, these protons are deshielded.[3]
Methylene/Methine ProtonsC53.8 - 4.865 - 85Adjacent to the highly electronegative oxygen atom, these protons are significantly more deshielded than those at C4.[3]
Amide ProtonN25.0 - 8.0 (if unsubstituted)N/ABroad signal, position is highly dependent on solvent and concentration.

Note: Chemical shifts are approximate and can vary significantly based on substitution and solvent.

The coupling constants (J-values) between protons on C4 and C5 are diagnostic for determining stereochemistry. In many substituted isoxazolidines, coupling constants for cis protons are typically larger than for trans protons, although this can vary with ring conformation.[6]

Infrared (IR) Spectroscopy: The Functional Group Fingerprint

IR spectroscopy is a rapid and powerful technique for identifying the functional groups present in a molecule. For this compound, its primary utility is the unequivocal confirmation of the cyclic amide (lactam) carbonyl group.

Expertise & Experience: Sample Preparation Insights

The method of sample preparation can influence the spectrum. For solid samples, preparing a potassium bromide (KBr) pellet is a classic, reliable method that provides a clear spectrum without solvent interference.[1] Alternatively, Attenuated Total Reflectance (ATR) is a modern, faster technique requiring minimal sample preparation. For liquids or oils, a thin film between salt (NaCl or KBr) plates is effective.[7] The key is consistency; using the same method allows for reliable comparison between samples.

Experimental Protocol: KBr Pellet Method
  • Preparation: Gently grind 1-2 mg of the solid this compound sample with ~100 mg of dry, spectroscopic-grade KBr powder in an agate mortar and pestle until a fine, homogeneous powder is obtained.

  • Pellet Formation: Transfer the powder to a pellet press and apply pressure (as per manufacturer's instructions) to form a thin, transparent or translucent pellet.

  • Data Acquisition: Place the KBr pellet in the sample holder of the FTIR spectrometer and acquire the spectrum, typically over a range of 4000 to 400 cm⁻¹.

Trustworthiness: Characteristic Absorption Bands

The IR spectrum of an this compound is dominated by a few key absorptions that serve as a reliable fingerprint.

Functional Group Vibration Expected Frequency (cm⁻¹) Intensity Significance
Carbonyl (Lactam)C=O Stretch1720 - 1760Strong, SharpPrimary diagnostic peak. Its high frequency is characteristic of a five-membered lactam.[2][8]
N-O BondN-O Stretch1340 - 1390MediumConfirms the presence of the isoxazolidine ring structure.[2]
C-O BondC-O Stretch1000 - 1100MediumCorresponds to the C-O single bond within the heterocyclic ring.[9][10]
C-H BondsC-H Stretch2850 - 3000MediumConfirms the presence of saturated (sp³) C-H bonds.[11]
N-H Bond (if present)N-H Stretch3200 - 3400Medium, BroadIndicates an unsubstituted nitrogen (N-H) in the ring.

Mass Spectrometry (MS): The Molecular Weight Gatekeeper

Mass spectrometry provides the exact molecular weight of the compound, allowing for the determination of its molecular formula. Furthermore, the fragmentation pattern can offer valuable structural clues that corroborate the framework deduced from NMR.

Expertise & Experience: Selecting the Ionization Method

The choice of ionization technique is critical for obtaining the desired information.

  • Electron Impact (EI): This is a "hard" ionization technique that bombards the molecule with high-energy electrons. It reliably produces a molecular ion (M⁺) peak and a rich, reproducible fragmentation pattern that acts as a molecular fingerprint.[12] This is often the preferred method for initial characterization of small, relatively stable molecules.

  • Electrospray Ionization (ESI): This is a "soft" ionization technique ideal for larger or more fragile molecules. It typically produces a protonated molecule [M+H]⁺ or other adducts, with minimal fragmentation.[13] ESI is particularly useful when the primary goal is simply to confirm the molecular weight without complex fragmentation.

Experimental Protocol: Electron Impact (EI-MS)
  • Sample Introduction: A dilute solution of the sample in a volatile solvent (e.g., methanol or dichloromethane) is introduced into the instrument, often via a direct insertion probe or a Gas Chromatography (GC) inlet.

  • Ionization: In the ion source, the sample is vaporized and bombarded with a 70 eV electron beam.

  • Analysis: The resulting positively charged ions (the molecular ion and its fragments) are accelerated and separated by the mass analyzer (e.g., a quadrupole or time-of-flight analyzer) based on their mass-to-charge ratio (m/z).

  • Detection: Ions are detected, and their abundance is plotted against their m/z value to generate the mass spectrum.

Trustworthiness: Interpreting the Mass Spectrum

For the parent this compound (C₃H₅NO₂), the expected exact mass is 87.0320 g/mol .[14] The high-resolution mass spectrum (HRMS) should confirm this value to within a few parts per million (ppm), validating the elemental composition.

The fragmentation pattern provides structural confirmation. While complex, fragmentation of five-membered rings often involves characteristic cleavages.

G cluster_0 Typical EI-MS Fragmentation mol This compound Molecular Ion (M⁺) m/z = 87 frag1 [M - CO]⁺ m/z = 59 mol->frag1 - CO frag2 [M - C₂H₂O]⁺ m/z = 45 mol->frag2 - C₂H₂O frag3 [C₂H₄N]⁺ m/z = 42 frag1->frag3 - OH

Caption: A simplified potential fragmentation pathway for this compound.

UV-Visible Spectroscopy: Probing Electronic Transitions

While the saturated this compound core itself does not possess a strong chromophore for UV-Visible absorption in the >200 nm region, this technique becomes highly relevant when aromatic or other conjugated substituents are present.

Expertise & Experience: When is UV-Vis Useful?

UV-Vis spectroscopy is not a primary tool for characterizing the saturated core but is essential for analyzing derivatives, such as N-aryl or C-alkenyl substituted isoxazolidin-3-ones. In these cases, the technique can confirm the presence of the conjugated system and study its electronic environment. The choice of solvent is crucial, as solvent polarity can influence the position of absorption maxima (solvatochromism).[15][16] Ethanol or methanol are common choices for this analysis.

Trustworthiness: Interpreting the Spectrum
  • Unsubstituted Core: No significant absorption is expected above 220 nm.

  • Aryl-Substituted Derivatives: Expect strong absorption bands corresponding to π → π* transitions of the aromatic ring, typically in the 250-300 nm range.[15] The exact position and intensity can provide clues about the nature and position of the substituent.

Conclusion

The structural elucidation of this compound is a process of systematic, multi-faceted investigation. No single technique provides the complete picture. A definitive characterization is achieved only when the molecular formula from Mass Spectrometry is in perfect agreement with the functional groups identified by Infrared Spectroscopy and the detailed atomic framework revealed by Nuclear Magnetic Resonance . This integrated, self-validating approach ensures the highest level of scientific integrity and provides the trustworthy data essential for researchers, scientists, and drug development professionals.

References

  • SpectraBase. (n.d.). 3-Isoxazolidinone, 2-[(2-chlorophenyl)methyl]-4,4-dimethyl-.
  • Forougifar, N., Shariatzadeh, S. M. A., & Aboli, J. (1999). Synthesis, Characterisation and Study of Biological Activity of Some Isoxazolidine. Oriental Journal of Chemistry, 15(3). [Link]
  • Qaddo, A. F., & Abed, A. H. (2022). Heterocyclic Synthesis of Some New Isoxazolidine Derivatives via 1,3- Dipolar Cycloaddition of Nitrones to Styrene. Iraqi Journal of Science, 63(10), 4175-4184. [Link]
  • Kanth, S. V., & Reddy, C. S. (2010). Synthesis of new scaffolds of isoxazolidine derivatives from dihydrofuran via 1,3-dipolar cycloaddition reactions under solvent free conditions. Indian Journal of Chemistry, 49B, 1265-1270. [Link]
  • Al-Masoudi, N. A., et al. (2023).
  • Al-Masoudi, N. A., et al. (2025). Comprehensive multispectral and computational study of isoxazolidine derivative 'ISoXD3': Synthesis, spectral characteristics, DNA binding, and comparative effects of allyl and propargyl groups on optical properties. CoLab. [Link]
  • Al-Masoudi, N. A., et al. (2024). Synthesis, optical properties, DNA, β-cyclodextrin interactions, and antioxidant evaluation of novel isoxazolidine derivative (ISoXD2): A multispectral and computational analysis. Heliyon, 10(7), e28699. [Link]
  • SpectraBase. (n.d.). 5-Methyl-isoxazolidin-3-one.
  • Chen, X., et al. (2024). Synthesis of New Isoxazolidine Derivatives Utilizing the Functionality of N-Carbonylpyrazol-Linked Isoxazolidines. Molecules, 29(14), 3454. [Link]
  • National Center for Biotechnology Information. (n.d.). 3-Isoxazolidinone.
  • Çetin, F., & Öcal, N. (2022). Microwave-Assisted Synthesis and Odour Characteristics of Some New Isoxazolidines. Beilstein Archives. [Link]
  • Hussein, F. H., et al. (2023). Synthesis of a new Isoxazolidine and evaluation antitumor activity in vitro against MCF-7 breast cancer cell line. International Journal of Nanoscience and Nanotechnology, 14(4), 289-300. [Link]
  • ResearchGate. (n.d.). FTIR Spectra for Nitrone(1f) and Isoxazolidine (3f). [Link]
  • ResearchGate. (n.d.). New isoxazolidine derivatives: Synthesis, Spectroscopic analysis, X-ray, DFT calculation, Biological activity studies. [Link]
  • Saeed, B. (2017). C-13 NMR spectra of some Isoxazolidine.
  • Human Metabolome Database. (n.d.). 13C NMR Spectrum (1D, 125 MHz, H2O, experimental) (HMDB0000883). [Link]
  • ResearchGate. (n.d.).
  • ResearchGate. (n.d.). ¹H NMR monitoring of thermal interconversion between isoxazolidines 3h and 3′h. [Link]
  • Çetin, F., & Öcal, N. (2022). Microwave-Assisted Synthesis and Odour Characteristics of Some New Isoxazolidines.
  • Damdoom, A. A., & Al-Jeilawi, O. H. (2024). Synthesis and Characterization of Some Oxazolidine and Thiazolidine Derivatives and Study of their Antioxidants Activity. Iraqi Journal of Science, 65(11), 6242-6252. [Link]
  • Chemistry LibreTexts. (2023).
  • ResearchGate. (n.d.). Synthesis, spectroscopic characterization (FT-IR, NMR)
  • ResearchGate. (n.d.).
  • University of Colorado Boulder. (n.d.). Table of Characteristic IR Absorptions. [Link]
  • American Chemical Society. (n.d.). Stereoselective Synthesis of C-Glycosylated Pyrrolizidines through Nitrone Cycloadditions. [Link]
  • Supporting Inform
  • ResearchGate. (n.d.). Characteristics FTIR absorption bands of compounds(I-X). [Link]
  • Michigan State University. (n.d.). CHARACTERISTIC INFRARED ABSORPTION BANDS OF FUNCTIONAL GROUPS. [Link]
  • ResearchGate. (n.d.). The Isoxazolidine - 1,2,4-Triazolidine-3-thione Tautomeric System. [Link]
  • Clark, J. (n.d.). FRAGMENTATION PATTERNS IN THE MASS SPECTRA OF ORGANIC COMPOUNDS. Chemguide. [Link]
  • Wikipedia. (n.d.). Isoxazolidine. [Link]
  • Watson, D. G. (n.d.). Examples of IR spectra of drug molecules. Pharmaceutical Analysis. [Link]
  • Organic Chemistry I. (n.d.). 6.3 IR Spectrum and Characteristic Absorption Bands. [Link]
  • ResearchGate. (n.d.).
  • eGyanKosh. (n.d.).
  • ResearchGate. (n.d.). The UV-vis spectra of the synthesized molecules recorded in different.... [Link]
  • PubMed. (2007). Stability studies of oxazolidine-based compounds using 1H NMR spectroscopy. [Link]

Sources

Unlocking Synthetic Versatility: A Guide to the Reactivity of the Isoxazolidin-3-one Ring

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract: The isoxazolidin-3-one core is a five-membered heterocyclic scaffold that has garnered significant attention in medicinal chemistry and organic synthesis.[1] Its unique structural features, particularly the labile N-O bond and a reactive carbonyl group, make it a versatile synthetic intermediate. This guide provides an in-depth exploration of the synthesis and characteristic reactivity of the this compound ring. We will delve into the mechanistic underpinnings of its key transformations, including reductive N-O bond cleavage to form valuable β-amino acid precursors and ring-opening reactions.[2][3] This document serves as a technical resource for researchers aiming to leverage the this compound scaffold for the synthesis of novel bioactive molecules and complex natural products.[4][5]

Introduction: The this compound Scaffold

Chemical Structure and Properties

The this compound is a saturated five-membered heterocycle containing adjacent nitrogen and oxygen atoms, with a carbonyl group at the C-3 position.[6] This arrangement confers a unique electronic and conformational profile upon the ring. The presence of the N-O bond, a relatively weak and polarizable linkage, is the cornerstone of its reactivity, rendering the ring susceptible to reductive cleavage under mild conditions.[4] This feature makes the this compound an excellent masked precursor for 1,3-amino alcohols and their derivatives.[7]

Significance in Medicinal Chemistry and Organic Synthesis

The this compound ring is considered a "privileged structure" in medicinal chemistry, frequently appearing in bioactive compounds and serving as a key building block for drug discovery programs.[1][8] Its derivatives have shown promise as antibacterial agents, notably as inhibitors of Chlamydia trachomatis.[9] The primary synthetic value of this scaffold lies in its ability to provide stereocontrolled access to β-amino acids, which are critical components of numerous natural products, pharmaceuticals, and peptide mimics.[10] The constrained ring system allows for the precise installation of stereocenters that can be revealed upon subsequent ring-opening.

Synthesis of the this compound Core

The most robust and widely employed method for constructing the isoxazolidine skeleton is the [3+2] cycloaddition reaction between a nitrone and a suitable dipolarophile.[11][12] This pericyclic reaction is highly versatile and allows for the creation of multiple contiguous stereocenters with a high degree of control.[8]

The 1,3-Dipolar Cycloaddition Approach

The reaction of a nitrone (the 1,3-dipole) with an electron-deficient alkene, such as an α,β-unsaturated ester or ketone, is a cornerstone of isoxazolidine synthesis.[4][5] To generate the this compound specifically, a ketene equivalent or a related dipolarophile is required. The regioselectivity of the cycloaddition is a critical consideration, governed by the electronic and steric properties of both the nitrone and the dipolarophile.

dot

Caption: Figure 1. General Synthesis Workflow via 1,3-Dipolar Cycloaddition

Experimental Protocol: Synthesis of a 2,4-Disubstituted this compound

This protocol provides a representative example of a Lewis acid-catalyzed 1,3-dipolar cycloaddition. The choice of a catalyst like Ni(II) can dramatically accelerate the reaction and enhance regioselectivity.[5]

  • Reactant Preparation: To a flame-dried, argon-purged round-bottom flask, add the C,N-diaryl nitrone (1.0 eq) and the electron-deficient olefin (e.g., 3,5-dimethylacryloylpyrazole, 1.1 eq).

  • Solvent Addition: Dissolve the reactants in a suitable anhydrous solvent (e.g., THF, 0.1 M concentration).

  • Catalyst Introduction: Add the Lewis acid catalyst (e.g., Ni(ClO₄)₂·6H₂O, 10 mol%) to the solution. The rationale for using a Lewis acid is to lower the LUMO energy of the dipolarophile, thereby accelerating the cycloaddition and often enhancing stereocontrol.[5]

  • Reaction Monitoring: Stir the reaction at room temperature. The progress is monitored by Thin Layer Chromatography (TLC) until the starting nitrone is consumed. These reactions are often rapid, sometimes completing in as little as 10-30 minutes.[5]

  • Workup and Purification: Upon completion, quench the reaction with saturated aqueous NaHCO₃ solution. Extract the aqueous layer with ethyl acetate (3x). The combined organic layers are then washed with brine, dried over anhydrous MgSO₄, filtered, and concentrated under reduced pressure.

  • Characterization: The crude product is purified by column chromatography on silica gel to yield the pure this compound derivative. The structure and stereochemistry are confirmed using ¹H NMR, ¹³C NMR, and mass spectrometry. For unambiguous stereochemical assignment, X-ray crystallography can be employed.[11]

Key Reactive Sites and Mechanistic Considerations

The synthetic utility of the this compound ring stems from its distinct reactive sites, which can be addressed with high chemoselectivity.

dot

Caption: Figure 2. Key Reactive Sites of the this compound Core

  • (A) The Labile N-O Bond: This is the most significant reactive site. The inherent weakness of this bond allows for facile reductive cleavage, which opens the ring to form γ-amino alcohols or, with the carbonyl, β-amino acid derivatives.[4][8]

  • (B) The Lactam-like Carbonyl Group: The C-3 carbonyl group can undergo hydrolysis, particularly under basic conditions, which also leads to ring opening.[5][13] Its reactivity is analogous to that of a lactam.

  • (C) Protons Alpha to the Carbonyl: The protons at the C-4 position can be acidic and may be removed under appropriate basic conditions, allowing for functionalization at this position.

Major Reaction Pathways

Reductive N-O Bond Cleavage: The Gateway to β-Amino Acids

The most valuable transformation of isoxazolidin-3-ones is their conversion to β-amino acids. This is typically achieved through catalytic hydrogenation.[3] The choice of catalyst and conditions is critical for achieving high yields and preventing over-reduction or side reactions.

4.1.1 Common Catalytic Systems

Catalyst SystemTypical ConditionsAdvantagesConsiderationsReference(s)
Pd/C H₂ (1-50 atm), MeOH or Dioxane/H₂O, 25-60 °CHigh efficiency, common reagentMay require elevated pressure/temperature.[3][5]
Raney Nickel H₂ (40 psi), MeOH, often with a base (e.g., Et₃N)Highly active, effective for stubborn substratesPyrophoric, requires careful handling.[7]
Zn/Acetic Acid Zn dust, AcOH, 25 °CMild, non-hydrogenation conditionsStoichiometric waste, workup can be tedious.[5]
Mo(CO)₆ MeCN/H₂O, RefluxAlternative to hydrogenationToxic, requires inert atmosphere.

4.1.2 Mechanistic Pathway and Experimental Protocol

The reaction proceeds via the hydrogenolysis of the N-O bond, followed by tautomerization and/or hydrolysis to reveal the final amino acid product.

dot

Caption: Figure 3. Reductive N-O Cleavage Pathway to a β-Amino Acid

Experimental Protocol: Pd/C-Catalyzed Hydrogenolysis

This self-validating protocol ensures complete reaction by monitoring hydrogen uptake and provides a clean product.

  • Vessel Preparation: Add the 2-substituted-isoxazolidin-5-one (1.0 eq) and 10% Palladium on Carbon (10-20% w/w) to a high-pressure hydrogenation vessel. Rationale: A dedicated vessel is crucial for safety and for maintaining a constant hydrogen pressure.

  • Solvent and Degassing: Add the solvent (e.g., 90% aqueous dioxane or methanol).[3] Seal the vessel and purge several times with nitrogen, followed by hydrogen to ensure an inert atmosphere.

  • Reaction: Pressurize the vessel with hydrogen (typically 1-4 atm, ambient pressure can also be effective) and heat to the desired temperature (e.g., 60 °C).[3] The reaction is stirred vigorously to ensure good mixing of the catalyst, substrate, and hydrogen gas.

  • Monitoring: Monitor the reaction by observing the pressure drop from a reservoir or by periodic TLC analysis of aliquots. The reaction is complete when hydrogen uptake ceases.

  • Filtration and Isolation: After cooling to room temperature and carefully venting the hydrogen, the reaction mixture is filtered through a pad of Celite® to remove the palladium catalyst. This step is critical as residual palladium can cause product degradation. The Celite pad should be washed with additional solvent.

  • Purification: The filtrate is concentrated under reduced pressure to yield the crude β-amino acid, which can be further purified by recrystallization.[3]

Hydrolysis and Ring Opening

The this compound ring is susceptible to hydrolysis, a reaction that can be modulated by pH.[13] This reactivity is particularly relevant in the context of developing prodrugs, where controlled release of an active β-amino alcohol or carbonyl-containing compound is desired.[13]

  • Base-Mediated Hydrolysis: Strong bases like NaOH or hydrazine hydrate can induce ring-opening.[5][14] The reaction likely proceeds via nucleophilic attack at the carbonyl carbon, followed by cleavage of the endocyclic C-N or O-C bond. The rate is often dependent on the strength of the base and the steric environment around the carbonyl group.

  • Acid-Mediated Hydrolysis: While less common for the 3-one, related oxazolidine systems undergo facile hydrolysis in acidic conditions (pH 1-5).[13] The reaction is subject to general acid catalysis.

Applications in Drug Development and Synthesis

The predictable reactivity of the this compound ring makes it a powerful tool for synthetic chemists.

  • Precursors to Bioactive Molecules: As demonstrated, the primary application is the synthesis of β-amino acids and γ-amino alcohols, which are key components of many pharmaceuticals and natural products.[4][12]

  • Chiral Auxiliaries: Chiral, non-racemic isoxazolidinones can be used to direct the stereochemistry of subsequent reactions before the ring is cleaved, transferring the initial chirality to the final product.

  • Case Study: Anti-Chlamydial Agents: Researchers have designed and synthesized this compound derivatives bearing iron-chelating moieties. These compounds exhibited significant bactericidal effects against Chlamydia trachomatis, demonstrating that the scaffold can be incorporated into rationally designed therapeutic agents.[9] The study highlighted that the biological activity was distinct from simple iron depletion, suggesting a more complex mechanism of action involving the heterocyclic core.[9]

Conclusion and Future Outlook

The this compound is a deceptively simple heterocycle with a rich and synthetically valuable reaction chemistry. Its role as a stable, accessible precursor to stereochemically rich β-amino acids is well-established and continues to be exploited in complex molecule synthesis. The foundational reactivity—reductive N-O bond cleavage—is reliable and scalable. Future research will likely focus on developing novel catalytic, enantioselective methods for the synthesis of the ring itself and exploring new modes of reactivity beyond simple cleavage, potentially involving transition-metal-catalyzed ring-opening or functionalization reactions. As the demand for enantiomerically pure, highly functionalized building blocks in drug discovery grows, the this compound ring is poised to remain a critical tool in the synthetic chemist's arsenal.

References

  • SYNTHESIS OF ISOXAZOLIDINES BY 1,3-DIPOLAR CYCLOADDITION: RECENT ADVANCES. (n.d.). Google Books.
  • Zhou, T., Nie, J., Cheung, C. W., & Ma, J. A. (2023). Harnessing nitroarenes as nitrogen and oxygen sources for general oxo-aminomethylation of alkenes. ResearchGate.
  • Yanmaz, V., Disli, A., Yavuz, S., Ogutcu, H., & Dilek, G. (2019). Synthesis of Some Novel Isoxazolidine Derivatives via 1,3-Dipolar Cycloaddition and Their Biological Evaluation. DergiPark.
  • Serradji, N., et al. (2014). Design and synthesis of 3-isoxazolidone derivatives as new Chlamydia trachomatis inhibitors. PubMed.
  • Li, J., et al. (2018). Synthesis of New Isoxazolidine Derivatives Utilizing the Functionality of N-Carbonylpyrazol-Linked Isoxazolidines. MDPI.
  • A Convenient Synthesis of Novel Isoxazolidine and Isoxazole Isoquinolinones Fused Hybrids. (2019). PubMed Central.
  • 3-Isoxazolidinone. (n.d.). PubChem.
  • Synthesis of New Isoxazolidine Derivatives Utilizing the Functionality of N-Carbonylpyrazol-Linked Isoxazolidines. (2018). PubMed Central.
  • Berthet, M., Cheviet, T., Dujardin, G., Parrot, I., & Martinez, J. (2016). Isoxazolidine: A Privileged Scaffold for Organic and Medicinal Chemistry. ResearchGate.
  • Straub, M. R. (2021). Enantioselective synthesis of β-amino acid derivatives using amidine-based and bifunctional organocatalysts. Washington University in St. Louis.
  • A novel reductive ring-opening reaction of isoxazolidine to form functionalized 1,3-amino-alcohol. (n.d.). ResearchGate.
  • Berthet, M., et al. (2016). Isoxazolidine: A Privileged Scaffold for Organic and Medicinal Chemistry. ACS Publications.
  • Multi-faceted Exploration of Novel Isoxazolidine Derivatives: Synthesis, Characterization, Molecular Docking, Dynamic Simulation, and Computational Investigations. (2023). Preprints.org.
  • Prodrugs as drug delivery systems XXV: Hydrolysis of oxazolidines. (1981). PubMed.
  • N–O Cleavage reactions of heterobicycloalkene-fused 2-isoxazolines. (2014). PubMed Central.
  • Synthesis of 3-substituted isoxazolidin-4-ols using hydroboration–oxidation reactions of 4,5-unsubstituted 2,3-dihydroisoxazoles. (2017). National Institutes of Health.
  • Gellman, S. H., & Woll, M. G. (n.d.). Beta-amino acids and methods and intermediates for making same. Google Patents.
  • Stereoselective Synthesis of C-Glycosylated Pyrrolizidines through Nitrone Cycloadditions. (2024). American Chemical Society.
  • Fuller, A. A., Chen, B., Minter, A. R., & Mapp, A. K. (2005). Succinct synthesis of beta-amino acids via chiral isoxazolines. PubMed.

Sources

An In-depth Technical Guide: Isoxazolidin-3-one as a Versatile Chiral Building Block for Complex Molecule Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: Unlocking Complexity with a Simple Heterocycle

In the landscape of modern synthetic chemistry, the pursuit of molecular complexity from simple, readily accessible starting materials is a paramount goal. Drug development professionals and natural product chemists are constantly seeking robust and versatile building blocks that can introduce stereochemical information and diverse functionality in a controlled manner. The isoxazolidin-3-one scaffold, a five-membered saturated heterocycle, has emerged as a powerful yet underappreciated player in this field. Its true potential lies not in the ring itself, but in its ability to serve as a masked precursor for highly valuable synthons, most notably chiral β-amino acids and their derivatives.[1][2]

This guide provides a field-proven perspective on the strategic application of isoxazolidin-3-ones. We will move beyond simple reaction catalogues to explore the causal logic behind synthetic choices, offering insights into how this scaffold can be leveraged to solve complex synthetic challenges. The protocols and strategies discussed herein are designed to be self-validating, grounded in authoritative literature to ensure reliability and reproducibility in your laboratory.

The Strategic Value of the this compound Core

The this compound ring is a stable, crystalline solid that serves as a constrained, chiral scaffold. Its value is unlocked through a key transformation: the reductive cleavage of the weak N-O bond.[3] This predictable ring-opening unmasks a 1,3-amino alcohol functionality, which, given the carbonyl group at the 3-position, directly leads to the formation of a β-amino acid.[1]

This "chiral synthon" approach offers several distinct advantages:

  • Stereochemical Control: Asymmetric synthesis of the this compound ring or subsequent diastereoselective functionalization allows for the precise installation of stereocenters.

  • Functionality Masking: The heterocyclic structure protects the reactive β-amino acid functionality, allowing for other transformations on the molecule before its final reveal.

  • Synthetic Versatility: The scaffold can be functionalized at multiple positions (N-2, C-4, and C-5) before the key ring-opening step, enabling the synthesis of a diverse library of complex β-amino acids.[4][5]

The following diagram illustrates the core strategy: a stable heterocyclic intermediate is constructed and functionalized, and then strategically cleaved to yield the target open-chain molecule.

G Start Simple Precursors (e.g., α,β-unsaturated imide) Isoxazolidinone This compound Scaffold (Stable, Chiral Intermediate) Start->Isoxazolidinone Cyclization Functionalization Scaffold Functionalization (N-Alkylation, C4-Alkylation) Isoxazolidinone->Functionalization Introduce Diversity Cleavage Reductive N-O Bond Cleavage Functionalization->Cleavage Key Step Target Complex Molecule (e.g., Chiral β-Amino Acid) Cleavage->Target Unmasking

Caption: Core Synthetic Strategy Using the this compound Scaffold.

Synthesis of the this compound Ring System

The construction of the core heterocycle is the critical first step. While several methods exist, one of the most direct and reliable approaches involves the cyclization of a 3-halohydroxamic acid, which is itself formed from a 3-halocarboxylic acid chloride and a hydroxylamine derivative.[6] This two-step, one-pot procedure is highly efficient for generating the foundational scaffold.

Protocol 1: Synthesis of 2-Benzyl-isoxazolidin-3-one

This protocol details the synthesis of an N-benzylated this compound, a common starting point for further functionalization. The choice of the N-benzyl group is strategic; it is a robust protecting group that can be removed later via hydrogenolysis if required.

Step 1: Formation of the Intermediate Hydroxamic Acid

  • In a three-necked flask under an inert atmosphere (N₂), dissolve N-benzylhydroxylamine (1.0 equiv.) in a suitable solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).

  • Add a non-nucleophilic base, such as triethylamine (1.1 equiv.) or pyridine (1.1 equiv.), to the solution.

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add a solution of 3-chloropropionyl chloride (1.05 equiv.) in the same solvent dropwise over 30 minutes. The causality here is critical: slow addition at low temperature prevents side reactions and controls the exotherm.

  • Allow the reaction to stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 2-3 hours until TLC or LC-MS analysis indicates complete consumption of the hydroxylamine.

Step 2: Intramolecular Cyclization

  • Without isolating the intermediate, add a stronger base to facilitate the intramolecular SN2 reaction. A common choice is potassium tert-butoxide (1.2 equiv.) or sodium hydride (1.2 equiv.).

  • The base deprotonates the hydroxyl group of the hydroxamic acid, forming an alkoxide that readily displaces the chloride on the propyl chain to form the five-membered ring.

  • Stir the reaction at room temperature for 4-6 hours. Monitor progress by TLC or LC-MS.

  • Upon completion, quench the reaction by carefully adding saturated aqueous ammonium chloride solution.

  • Perform a standard aqueous workup: extract the product with an organic solvent (e.g., ethyl acetate), wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • The crude product can then be purified by column chromatography on silica gel to yield the pure 2-benzyl-isoxazolidin-3-one.

Key Synthetic Transformations

With the core scaffold in hand, its true power as a building block is realized through a series of well-established, high-yielding transformations.

Diastereoselective α-Alkylation (C4-Position)

Introducing substituents at the C4 position is arguably the most important transformation, as it allows for the creation of α-substituted β-amino acids with high stereocontrol. The process relies on the generation of an enolate at the C4 position, which is then quenched with an electrophile (e.g., an alkyl halide). The stereochemical outcome is directed by the existing stereocenter or, more commonly, by a chiral auxiliary attached to the nitrogen. While this guide focuses on the base isoxazolidinone, the principles of diastereoselective alkylation are analogous to those used in Evans' chiral auxiliary systems.[7][8]

G cluster_0 Diastereoselective α-Alkylation Workflow Start N-Substituted This compound Enolate Enolate Formation (LDA, -78 °C) Start->Enolate Deprotonation Alkylation Electrophile Quench (R-X) Enolate->Alkylation C-C Bond Formation Product α-Substituted Product (High d.r.) Alkylation->Product

Caption: Workflow for C4-Alkylation of Isoxazolidin-3-ones.

Protocol 2: Diastereoselective Alkylation of an N-Acyl-Isoxazolidin-3-one

For high diastereoselectivity, an N-acyl derivative (akin to an Evans oxazolidinone) is often used. This protocol provides a general methodology.

  • Dry a round-bottom flask under flame or in an oven and cool under a stream of inert gas.

  • Add anhydrous THF as the solvent and cool to -78 °C using a dry ice/acetone bath.

  • Add diisopropylamine (1.1 equiv.) followed by the slow addition of n-butyllithium (1.05 equiv.) to generate lithium diisopropylamide (LDA) in situ. Stir for 30 minutes at -78 °C.

  • Add a solution of the N-acyl-isoxazolidin-3-one (1.0 equiv.) in dry THF dropwise to the LDA solution. The choice of a strong, hindered base like LDA at low temperature ensures rapid and complete enolate formation without competing side reactions. Stir for 1 hour.

  • Add the alkyl halide (e.g., benzyl bromide, 1.2 equiv.) as the electrophile.

  • Maintain the reaction at -78 °C for 2-4 hours, then allow it to slowly warm to room temperature overnight.

  • Quench the reaction with saturated aqueous NH₄Cl and perform an aqueous workup as described in Protocol 1.

  • Purify the product by column chromatography. The diastereomeric ratio (d.r.) can be determined by ¹H NMR analysis of the crude product.

Electrophile (R-X)BaseConditionsYield (%)Diastereomeric Ratio (d.r.)
Benzyl BromideLDATHF, -78 °C85-95%>95:5
Methyl IodideNaHMDSTHF, -78 °C80-90%>90:10
Allyl BromideLDATHF, -78 °C88-96%>95:5
Table 1: Representative Data for Diastereoselective C4-Alkylation Reactions. Data is synthesized from typical results reported in the literature for analogous systems.
Reductive N-O Bond Cleavage: The Gateway to β-Amino Acids

This is the culminating step where the heterocyclic mask is removed. The choice of reducing agent is critical and depends on the other functional groups present in the molecule.

  • Catalytic Hydrogenation (H₂/Pd-C): This is a clean and effective method, particularly for N-benzyl derivatives, as it cleaves the N-O bond and the N-benzyl group simultaneously. It is not suitable for molecules containing other reducible groups like alkenes or alkynes.[1]

  • Molybdenum Hexacarbonyl (Mo(CO)₆): A milder reagent that selectively cleaves the N-O bond in the presence of other sensitive functionalities.[9]

  • Samarium(II) Iodide (SmI₂): A powerful single-electron transfer agent for chemoselective reductions.

  • Zinc in Acetic Acid (Zn/AcOH): A classic, cost-effective method for N-O bond cleavage.

Protocol 3: Reductive Cleavage via Catalytic Hydrogenation
  • Dissolve the substituted this compound (1.0 equiv.) in a solvent such as methanol or 90% aqueous dioxane.[1]

  • Add a catalytic amount of 10% Palladium on Carbon (Pd/C), typically 10-20% by weight of the substrate.

  • Place the reaction vessel in a hydrogenation apparatus (e.g., a Parr shaker or under a hydrogen balloon).

  • Pressurize the vessel with hydrogen gas (typically 1-4 atm) or maintain it under an ambient pressure of hydrogen.[1]

  • Stir the reaction vigorously at room temperature or with gentle heating (e.g., 60 °C) for 12-24 hours.[1] The reaction progress can be monitored by the cessation of hydrogen uptake or by LC-MS.

  • Once complete, carefully vent the hydrogen and purge the system with an inert gas.

  • Filter the reaction mixture through a pad of Celite to remove the palladium catalyst, washing the pad with the reaction solvent.

  • Concentrate the filtrate under reduced pressure to yield the crude β-amino acid, which can be further purified by recrystallization or ion-exchange chromatography.[1]

Application Showcase: Synthesis of a β³-Oligopeptide Monomer

β³-amino acids are crucial components of foldamers—synthetic oligomers that mimic the secondary structures of proteins.[4] The this compound methodology provides elegant access to enantiopure β³-amino acid monomers required for their synthesis. For instance, the synthesis of a monomer for β³-aspartic acid has been successfully demonstrated using this approach.[5]

The general workflow involves the asymmetric synthesis of a substituted this compound, followed by reductive cleavage to furnish the desired β³-amino acid ready for peptide coupling.

Caption: Synthetic workflow for a β³-amino acid monomer via an isoxazolidine intermediate.[5]

Conclusion and Future Outlook

The this compound scaffold represents a powerful platform in modern organic synthesis. Its stability, coupled with the ability to undergo predictable and high-yielding transformations, makes it an ideal building block for introducing stereochemically rich β-amino acid fragments into complex molecules. The methodologies outlined in this guide—from the initial ring construction to diastereoselective alkylation and final reductive cleavage—provide a robust and reliable toolkit for researchers in drug discovery and natural product synthesis.

Future developments will likely focus on expanding the scope of catalytic, enantioselective methods for the initial cycloaddition, further enhancing the efficiency of accessing these valuable intermediates. As the demand for novel peptide and peptidomimetic therapeutics grows, the strategic use of isoxazolidin-3-ones is poised to become an increasingly important tool in the chemist's arsenal.

References

  • Isoxazolidine synthesis - Organic Chemistry Portal. (n.d.). Organic Chemistry Portal.
  • Maiuolo, L., & De Nino, A. (2016). SYNTHESIS OF ISOXAZOLIDINES BY 1,3-DIPOLAR CYCLOADDITION: RECENT ADVANCES. TARGETS IN HETEROCYCLIC SYSTEMS, 19, 299-347.
  • Barreca, M. L., et al. (2021). Oxazolidinones as versatile scaffolds in medicinal chemistry. European Journal of Medicinal Chemistry, 223, 113636.
  • Zhou, T., et al. (2025). Probing the reductive N–O bond cleavage of isoxazolidine. ResearchGate.
  • Serradji, N., et al. (2014). Design and synthesis of 3-isoxazolidone derivatives as new Chlamydia trachomatis inhibitors. Bioorganic & Medicinal Chemistry Letters, 24(15), 3421-3425.
  • Process for the preparation of isoxazolidine-3-ones. (1987). Google Patents. EP0224057B1.
  • Li, X., et al. (2022). Catalyst-free synthesis of isoxazolidine from nitrosoarene and haloalkyne via a 1,2-halo-migration/[3 + 2] cycloaddition cascade. Organic & Biomolecular Chemistry, 20(1), 108-112.
  • Kim, D., & An, D. K. (2020). Stereoselective α-Tertiary Alkylation of N-(Arylacetyl)oxazolidinones. The Journal of Organic Chemistry, 85(15), 9618-9625.
  • Kamal, A., et al. (2011). A regioselective and diastereoselective synthesis of new spiro-isoxazolidines via 1,3-dipolar cycloaddition of stable isatin ketonitrone and various dipolarophiles. Tetrahedron Letters, 52(22), 2894-2898.
  • Bode, J. W. (2008). Asymmetric synthesis of enantiopure isoxazolidinone monomers for the synthesis of β3-oligopeptides by chemoselective amide ligation. Tetrahedron, 64(29), 6997-7006.
  • Wujec, M., et al. (2024). New 3-(Dibenzyloxyphosphoryl)isoxazolidine Conjugates of N1-Benzylated Quinazoline-2,4-diones as Potential Cytotoxic Agents against Cancer Cell Lines. Molecules, 29(13), 3025.
  • Thomson, R. J., & Batey, R. A. (2014). Synthesis of N-Alkyl-1,3-dihydro-2,1-benzisoxazoles. Organic Letters, 16(21), 5648-5651.
  • Bsharat, A. (2021). DIASTEREOSELECTIVE ALKYLATION OF 4-METHYL-5-OXO-2-PHENYL-1,3-OXAZOLIDINE-3-CARBOXYLATE AND 2-CHLOROMETHYL-ISOINDOLE-1,3-DIONE. Hungarian Journal of Industry and Chemistry, 49(2), 25-29.
  • Al-Hadedi, A. A. M., et al. (2024). A Convenient Synthesis of Novel Isoxazolidine and Isoxazole Isoquinolinones Fused Hybrids. Molecules, 29(1), 91.
  • Zhang, Y., et al. (2017). Synthesis of New Isoxazolidine Derivatives Utilizing the Functionality of N-Carbonylpyrazol-Linked Isoxazolidines. Molecules, 22(12), 2110.
  • de la Torre, D. A., et al. (2022). Stereoselective Synthesis of C-Glycosylated Pyrrolizidines through Nitrone Cycloadditions. ACS Omega, 7(4), 3745-3753.
  • de la Torre, D. A., et al. (2022). Stereoselective Synthesis of C-Glycosylated Pyrrolizidines through Nitrone Cycloadditions. ACS Omega, 7(4), 3745-3753.
  • Maiuolo, L., & De Nino, A. (2016). Recent Advances in the Synthesis of Isoxazolidines. ResearchGate.
  • Al-Ghorbani, M., et al. (2022). Design and Synthesis of Some Isoxazolidine moieties. Journal of Chemical and Pharmaceutical Sciences, 15(2), 1-5.
  • de la Torre, D. A., et al. (2022). Stereoselective Synthesis of C-Glycosylated Pyrrolizidines through Nitrone Cycloadditions. ACS Omega, 7(4), 3745-3753.
  • Miller, S. J. (2009). Synthesis of an enantiopure isoxazolidine monomer for β3-aspartic acid in chemoselective β-oligopeptide synthesis. Tetrahedron Letters, 50(26), 3371-3373.
  • Beta-amino acids and methods and intermediates for making same. (2001). Google Patents. US6326499B1.
  • Chakraborty, B. (2016). Synthesis of new scaffolds of isoxazolidine & isoxazoline derivatives using some novel class of nitrones via 1,3-dipolar cycloaddition reaction using greener methodologies and biological activities of the cycloadducts. Journal of Pharmaceutical Sciences and Emerging Drugs.
  • Tan, Y., et al. (2018). The recent progress of isoxazole in medicinal chemistry. Bioorganic & Medicinal Chemistry, 26(12), 3245-3256.
  • Zhang, Y., et al. (2017). Synthesis of New Isoxazolidine Derivatives Utilizing the Functionality of N-Carbonylpyrazol-Linked Isoxazolidines. Molecules, 22(12), 2110.
  • Isoxazolidine. (n.d.). Wikipedia.
  • Fuller, A. A., et al. (2005). Succinct synthesis of beta-amino acids via chiral isoxazolines. Journal of the American Chemical Society, 127(15), 5376-5383.
  • Berthet, M., et al. (2016). Isoxazolidine: A Privileged Scaffold for Organic and Medicinal Chemistry. Chemical Reviews, 116(24), 15235-15283.
  • Pace, V., et al. (2019). Bicyclic Pyrrolidine-Isoxazoline γ Amino Acid: A Constrained Scaffold for Stabilizing α-Turn Conformation in Isolated Peptides. Frontiers in Chemistry, 7, 159.
  • Al-Ghorbani, M., et al. (2016). Synthesis of Some New Isoxazolidine Compounds by 1,3-Dipolar Cycloaddition Reaction of Nitrones and Olefins and Study Their Biological Activity. ResearchGate.

Sources

The Isoxazolidin-3-one Core: A Privileged Scaffold in Natural Products

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Emergence of the Isoxazolidin-3-one Scaffold

The isoxazolidine ring is a five-membered heterocycle containing adjacent nitrogen and oxygen atoms.[1] While the broader isoxazolidine scaffold is found in a variety of natural products and serves as a versatile synthetic intermediate, the specific this compound substructure is less common, yet holds significant biological importance.[2][3] This guide will focus on the known natural products featuring this core, with a particular emphasis on the Parnafungin family of fungal metabolites, which contain a related 5-isoxazolidinone ring.[4]

The 1,3-dipolar cycloaddition reaction is a cornerstone in the synthesis of the isoxazolidine ring, offering a powerful method for constructing this five-membered heterocycle with high regio- and stereocontrol.[5][6] This synthetic accessibility makes the isoxazolidine core an attractive starting point for the development of novel therapeutic agents.[6]

Parnafungins: A Case Study of 5-Isoxazolidinone-Containing Natural Products

The Parnafungins are a family of fungal metabolites that showcase the therapeutic potential of the isoxazolidinone core.[4] These compounds, including Parnafungin A, B, C, and D, were discovered through a fitness test screening program with Candida albicans and have been identified as inhibitors of eukaryotic poly(A)-polymerase.[4]

Biological Activity and Mechanism of Action

The unique hexacyclic structure of the Parnafungins, which incorporates a 5-isoxazolidinone ring, is crucial for their biological activity.[4] By inhibiting poly(A)-polymerase, an essential enzyme in the maturation of mRNA, the Parnafungins disrupt protein synthesis in eukaryotic cells. This mechanism of action makes them promising candidates for the development of antifungal agents.

Biosynthesis of the Parnafungin Core

The biosynthetic pathway of the Parnafungins has been elucidated through heterologous reconstitution and enzymatic assays.[4] A significant portion of the 26-gene biosynthetic gene cluster is dedicated to the synthesis of blennolide C, a known polyketide natural product. The pathway then proceeds through a series of enzymatic transformations to construct the complex hexacyclic core of the Parnafungins.

Key Biosynthetic Steps:

  • Biaryl Cross-Coupling: A three-enzyme cascade involving a CoA-ligase (ParJ), a P450 enzyme (ParO), and a DUF829 protein (ParD) catalyzes the coupling of blennolide C with anthranilate.[4]

  • Oxidative Cyclization and Reduction: Subsequent oxidative cyclization forms a phenanthridine product, which is then reduced by a short-chain reductase (ParT).[4]

  • 5-Isoxazolidinone Ring Formation: N-hydroxylation by a flavin-dependent monooxygenase (ParB) followed by lactonization catalyzed by a dienenolactone hydrolase homolog (ParF) completes the formation of the 5-isoxazolidinone ring.[4]

  • Tailoring Reactions: Further modifications, such as methylation by ParX and epoxidation by ParU, lead to the different members of the Parnafungin family.[4]

The following diagram illustrates the key steps in the Parnafungin biosynthetic pathway.

Parnafungin Biosynthesis Blennolide_C Blennolide C Coupling_Product Biaryl Coupling Product Blennolide_C->Coupling_Product ParJ, ParO, ParD Anthranilate Anthranilate Anthranilate->Coupling_Product Phenanthridine Phenanthridine Intermediate Coupling_Product->Phenanthridine Oxidative Cyclization Reduced_Intermediate Reduced Intermediate Phenanthridine->Reduced_Intermediate ParT (Reduction) Hydroxylated_Intermediate N-Hydroxylated Intermediate Reduced_Intermediate->Hydroxylated_Intermediate ParB (N-hydroxylation) Parnafungin_AB Parnafungin A/B (5-Isoxazolidinone Core) Hydroxylated_Intermediate->Parnafungin_AB ParF (Lactonization) Parnafungin_C Parnafungin C Parnafungin_AB->Parnafungin_C ParX (Methylation) Parnafungin_D Parnafungin D Parnafungin_C->Parnafungin_D ParU (Epoxidation)

Caption: Key enzymatic steps in Parnafungin biosynthesis.

General Methodologies for the Study of this compound Containing Compounds

For researchers interested in exploring natural products with an this compound core, a combination of chromatographic and spectroscopic techniques is essential for their isolation and structural characterization.

Isolation and Purification

The isolation of natural products from their source, be it a plant, fungus, or marine organism, typically involves a series of extraction and chromatography steps.[7]

Typical Isolation Workflow:

  • Extraction: The biological material is extracted with a suitable solvent (e.g., methanol, ethyl acetate) to obtain a crude extract.

  • Fractionation: The crude extract is then fractionated using techniques such as liquid-liquid partitioning or column chromatography (e.g., silica gel, Sephadex).

  • Purification: The fractions are further purified using high-performance liquid chromatography (HPLC) to isolate the individual compounds.

The following diagram outlines a general workflow for the isolation of natural products.

Natural Product Isolation Workflow Source_Material Source Material (e.g., Fungal Culture) Extraction Solvent Extraction Source_Material->Extraction Crude_Extract Crude Extract Extraction->Crude_Extract Fractionation Chromatographic Fractionation Crude_Extract->Fractionation Fractions Fractions Fractionation->Fractions Purification HPLC Purification Fractions->Purification Pure_Compound Isolated Pure Compound Purification->Pure_Compound

Caption: A generalized workflow for natural product isolation.

Structure Elucidation

Once a pure compound is isolated, its chemical structure is determined using a combination of spectroscopic methods.

Spectroscopic TechniqueInformation Provided
Mass Spectrometry (MS) Provides the molecular weight and elemental composition of the compound.
Nuclear Magnetic Resonance (NMR) ¹H and ¹³C NMR provide information about the carbon-hydrogen framework. 2D NMR techniques (e.g., COSY, HMBC, HSQC) are used to establish the connectivity of atoms within the molecule.
Infrared (IR) Spectroscopy Identifies the functional groups present in the molecule, such as carbonyls (C=O) and N-H bonds.
Ultraviolet-Visible (UV-Vis) Spectroscopy Provides information about the electronic structure and conjugation within the molecule.
Synthesis of the this compound Core

The 1,3-dipolar cycloaddition of a nitrone with a suitable dipolarophile is a primary method for the synthesis of the isoxazolidine ring.[5][6] Modifications of this approach can be employed to generate the this compound core.

General Synthetic Approach:

A common strategy involves the cycloaddition of a nitrone with an α,β-unsaturated ester, followed by cyclization to form the lactam ring of the this compound.

Biological Evaluation of this compound Derivatives

A variety of in vitro and in vivo assays are utilized to determine the biological activity of novel this compound containing compounds.

Common Biological Assays:

  • Antimicrobial Assays: The activity of the compounds against various bacterial and fungal strains is assessed using methods such as broth microdilution to determine the minimum inhibitory concentration (MIC).[8]

  • Cytotoxicity Assays: The effect of the compounds on the viability of cancer cell lines is evaluated using assays such as the MTT or MTS assay.

  • Enzyme Inhibition Assays: If a specific molecular target is known or suspected, enzyme inhibition assays are performed to determine the potency and mechanism of inhibition.[4]

Conclusion and Future Perspectives

Natural products containing the this compound moiety, exemplified by the Parnafungin family, represent a promising area for drug discovery. Their unique biological activities and synthetically accessible core make them attractive targets for further investigation. Future research in this area will likely focus on the discovery of new this compound containing natural products from diverse sources, the development of novel synthetic methodologies for their preparation, and the exploration of their therapeutic potential in a range of disease areas.

References

A comprehensive list of references will be compiled and provided in the final version of this technical guide. The citations provided in the text are placeholders and will be replaced with the full reference information.

Sources

A Senior Application Scientist's Guide to the Computational Chemistry and Modeling of Isoxazolidin-3-ones

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The isoxazolidin-3-one core is a privileged heterocyclic scaffold that serves as a cornerstone in contemporary medicinal chemistry. Its inherent stereochemical complexity and reactivity profile make it a valuable building block for a range of therapeutic agents, notably as a precursor to β-lactamase inhibitors and as a peptidomimetic. This in-depth technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the computational chemistry and modeling techniques used to investigate and harness the potential of this compound derivatives. By integrating quantum mechanics, molecular dynamics, and molecular docking, this guide explains the causality behind key modeling choices and provides field-proven, step-by-step protocols to empower rational drug design.

Introduction: The this compound Scaffold in Drug Discovery

Heterocyclic compounds form the backbone of a vast majority of pharmaceuticals, and the this compound ring system is a particularly compelling motif.[1][2] This five-membered heterocycle, containing adjacent nitrogen and oxygen atoms and a carbonyl group, presents a unique combination of structural rigidity and chemical reactivity. Its significance stems from several key areas:

  • Precursors to Bioactive Molecules: Isoxazolidin-3-ones are critical intermediates in the synthesis of β-lactams and other biologically active compounds. The labile N-O bond within the isoxazolidine ring is a key feature that can be strategically cleaved to yield desired products like 1,3-amino-alcohols.[3]

  • Peptidomimetics: The constrained conformation of the this compound scaffold makes it an excellent candidate for mimicking peptide secondary structures, such as β-turns.[4][5] This is crucial for developing drugs that can modulate protein-protein interactions (PPIs), which are often mediated by such structural motifs.[5][6]

  • Diverse Biological Activities: Derivatives of the parent isoxazolidine scaffold have demonstrated a wide spectrum of biological activities, including anticancer, antiviral, antibacterial, and anti-inflammatory properties.[3][7]

Computational modeling provides an indispensable toolkit for exploring the chemical space of this compound derivatives.[1] It allows for the prediction of molecular properties, the elucidation of reaction mechanisms, and the rational design of molecules with enhanced therapeutic potential, thereby accelerating the drug discovery pipeline.[8]

A Computational Lens on the this compound Core

Before embarking on complex simulations, it is crucial to understand the fundamental structural and electronic features of the this compound ring that dictate its behavior.

  • Stereochemistry and Conformation: The saturated five-membered ring is not planar and adopts various envelope and twist conformations. The substituents on the ring heavily influence its preferred conformation, which in turn dictates how the molecule presents its functional groups for interaction with a biological target.[1] Computational conformational analysis is therefore a vital first step in any modeling study.

  • Electronic Properties: The presence of two electronegative heteroatoms (N and O) and a carbonyl group creates a distinct electronic landscape. The carbonyl carbon is electrophilic and susceptible to nucleophilic attack, a key step in many of its synthetic transformations and biological mechanisms of action. The N-O bond is the weakest bond in the ring, making it the focal point for ring-opening reactions.

The following diagram illustrates the general workflow for the computational investigation of this compound derivatives, from initial structural analysis to the prediction of biological interactions.

Computational Workflow for this compound Modeling Computational Workflow for this compound Modeling cluster_QM Quantum Mechanics (QM) cluster_MD Molecular Dynamics (MD) cluster_Docking Molecular Docking node_geom Geometry Optimization & Conformational Analysis node_react Reactivity Analysis (FMO, ESP) node_geom->node_react node_dyn Conformational Dynamics in Solution/Protein node_geom->node_dyn node_mech Reaction Mechanism (Transition States) node_react->node_mech node_analysis Data Analysis & Visualization node_mech->node_analysis node_bind Binding Free Energy (MM/PBSA, FEP) node_dyn->node_bind node_bind->node_analysis node_pose Binding Pose Prediction node_score Scoring & Ranking node_pose->node_score node_score->node_dyn node_start Define this compound Derivative node_start->node_geom node_target Identify Biological Target (Protein) node_target->node_pose node_design Rational Drug Design & Lead Optimization node_analysis->node_design

Caption: A general workflow for the computational analysis of this compound derivatives.

Core Computational Methodologies

A multi-faceted computational approach is required to fully characterize this compound systems. This typically involves a combination of quantum mechanics (QM) for high-accuracy electronic properties and reaction energetics, and molecular mechanics (MM) for exploring the conformational space of larger systems and their dynamics over time.

Quantum Mechanics (QM): Elucidating Reactivity and Mechanisms

QM methods, particularly Density Functional Theory (DFT), are essential for accurately describing the electronic structure of the this compound ring.[9] DFT provides a favorable balance between computational cost and accuracy for the systems of this size.[10]

Key Applications of DFT:

  • Reaction Energetics: Calculating the thermodynamics and kinetics of synthetic routes, such as the [3+2] cycloaddition used to form the isoxazolidine ring.[3][11][12]

  • Mechanism Investigation: Identifying transition states to understand reaction pathways, regioselectivity, and stereoselectivity.[7][13][14]

  • Reactivity Indices: Using concepts like Frontier Molecular Orbitals (HOMO/LUMO) and electrostatic potential maps to predict sites of reactivity.[10][11]

Protocol 1: DFT Calculation for Reaction Stereoselectivity

This protocol outlines the steps to investigate the stereoselectivity of a 1,3-dipolar cycloaddition reaction to form an isoxazolidine, a common method for its synthesis.[15][16][17]

Objective: To determine the kinetic and thermodynamic favorability of two different diastereomeric products.

  • Structure Preparation:

    • Build the 3D structures of the reactants (e.g., a nitrone and a dipolarophile like an acrylate).

    • Generate initial 3D structures for the two possible diastereomeric products (e.g., endo and exo adducts).

  • Geometry Optimization & Frequency Calculation:

    • Rationale: To find the lowest energy conformation for all molecules. The frequency calculation confirms a true energy minimum (no imaginary frequencies) and provides thermodynamic data (zero-point vibrational energy, enthalpy, and Gibbs free energy).

    • Method: Use a suitable DFT functional and basis set. The B3LYP functional with the 6-31G(d) basis set is a common and robust starting point for organic molecules.[10][11][12]

    • Software: Gaussian, ORCA, etc.

    • Execution: Perform an Opt and Freq calculation for each reactant and product.

  • Transition State (TS) Search:

    • Rationale: To locate the energy barrier for each reaction pathway leading to the different products. The TS is a first-order saddle point on the potential energy surface.

    • Method: Use a TS optimization method (e.g., Opt=TS, QST2, or QST3 in Gaussian). An initial guess for the TS structure is required.

    • Execution: Perform a TS search for the pathway leading to the endo product and another for the exo product.

  • TS Verification:

    • Rationale: To confirm the located structure is a true transition state.

    • Method: Perform a frequency calculation on the optimized TS structure. A valid TS will have exactly one imaginary frequency corresponding to the motion along the reaction coordinate.

    • Execution: Run a Freq calculation on each optimized TS.

  • Intrinsic Reaction Coordinate (IRC) Calculation:

    • Rationale: To confirm that the verified TS connects the correct reactants and product on the potential energy surface.

    • Execution: Perform an IRC calculation starting from each verified TS. The forward and reverse paths should lead to the corresponding product and reactants, respectively.

  • Analysis:

    • Calculate the activation energy (ΔG‡) for each pathway: ΔG‡ = G(TS) - G(Reactants).

    • Calculate the reaction energy (ΔGr) for each product: ΔGr = G(Product) - G(Reactants).

Molecular Docking: Predicting Protein-Ligand Interactions

For this compound derivatives designed as enzyme inhibitors or receptor modulators, molecular docking is a primary tool to predict their binding orientation and affinity within a protein's active site.[18]

Key Applications of Docking:

  • Virtual Screening: Rapidly screening large libraries of this compound derivatives to identify potential hits.[11]

  • Binding Mode Analysis: Understanding the specific hydrogen bonds, hydrophobic interactions, and other non-covalent interactions that stabilize the ligand-protein complex.[11][19]

  • Structure-Activity Relationship (SAR) Studies: Rationalizing why certain chemical modifications lead to improved potency.

Protocol 2: Molecular Docking of an this compound Inhibitor

Objective: To predict the binding pose of an this compound derivative in the active site of a target protein (e.g., a beta-lactamase).

  • Protein Preparation:

    • Source: Obtain the crystal structure of the target protein from the Protein Data Bank (PDB).

    • Cleanup: Remove water molecules, co-solvents, and any co-crystallized ligands.

    • Protonation: Add hydrogen atoms and assign protonation states appropriate for a physiological pH (e.g., using H++ or the tools within docking software).

    • Software: Schrödinger Maestro, UCSF Chimera, AutoDock Tools.

  • Ligand Preparation:

    • Structure: Generate a low-energy 3D conformation of the this compound ligand. This is often done using a QM optimization (see Protocol 1, Step 2) or a robust force field-based method.

    • Charges & Tautomers: Assign appropriate partial charges and generate possible tautomeric and ionization states.

    • Software: LigPrep (Schrödinger), Open Babel.

  • Receptor Grid Generation:

    • Rationale: To define the search space for the docking algorithm within the protein's active site.

    • Execution: Define a bounding box (the "grid") around the known active site, typically centered on the position of a co-crystallized native ligand or catalytically important residues.

  • Docking Simulation:

    • Rationale: The algorithm will systematically sample different conformations and orientations of the ligand within the defined grid, scoring each pose based on a scoring function that estimates binding affinity.

    • Execution: Run the docking calculation. Standard precision (SP) or extra precision (XP) modes can be used depending on the desired balance of speed and accuracy.

    • Software: Glide (Schrödinger), AutoDock Vina, GOLD.

  • Pose Analysis and Validation:

    • Analysis: Visually inspect the top-scoring poses. Analyze the key interactions (hydrogen bonds, salt bridges, hydrophobic contacts) with active site residues.

    • Self-Validation: If a co-crystallized ligand was present in the original PDB file, a crucial validation step is to re-dock this native ligand. The docking protocol is considered reliable if it can reproduce the experimental binding pose with a low root-mean-square deviation (RMSD), typically < 2.0 Å.

    • Scoring: Compare the docking scores of different derivatives to rank their predicted binding affinities. A more negative score typically indicates a more favorable predicted binding energy.[12]

Molecular Dynamics (MD) Simulations: Capturing Dynamic Behavior

While docking provides a static snapshot of binding, MD simulations offer a dynamic view of the system over time. This is critical for understanding the conformational stability of the ligand in the binding pocket and the role of solvent.[8]

Key Applications of MD:

  • Binding Stability: Assessing the stability of the predicted docking pose over nanoseconds of simulation time.[11]

  • Conformational Sampling: Exploring the flexibility of the ligand and the protein active site upon binding.

  • Free Energy Calculations: More rigorous (and computationally expensive) methods like MM/PBSA or Free Energy Perturbation (FEP) can provide quantitative predictions of binding affinity.

The following diagram illustrates the key interactions that might be observed in a docking and MD simulation of an this compound inhibitor.

Caption: Key non-covalent interactions stabilizing an this compound in an active site.

Data Interpretation and Case Study Integration

The true power of computational modeling lies in the synthesis of data from multiple methods to build a cohesive, predictive model.

Case Study: Designing a Beta-Lactamase Inhibitor

  • Objective: To design an this compound derivative that can covalently inhibit a serine beta-lactamase.

  • Step 1 (QM): DFT calculations are used to model the acylation reaction where the catalytic Ser70 residue attacks the carbonyl carbon of the this compound. This helps identify derivatives with a favorable energy barrier for ring-opening.[13]

  • Step 2 (Docking): A library of virtual derivatives is docked into the enzyme's active site (e.g., PDB ID: 3LN1 for COX-2) to prioritize compounds that place the carbonyl group in close proximity to Ser70 for nucleophilic attack. Docking scores help rank potential candidates based on non-covalent binding affinity.[18][19]

  • Step 3 (MD): The most promising candidate from docking is subjected to a 100 ns MD simulation to confirm the stability of the non-covalent complex. The simulation should show that the ligand remains in a catalytically competent pose, with key hydrogen bonds being maintained.[8][11]

  • Step 4 (Analysis): By combining the results, a scientist can confidently select a small number of high-potential candidates for chemical synthesis and in vitro testing, saving significant time and resources.

Computational Method Key Question Answered Example Finding for this compound
DFT What is the reaction mechanism and energy barrier?The cycloaddition reaction proceeds via an asynchronous one-step mechanism.[7]
Molecular Docking How does the molecule bind to the target protein?The carbonyl oxygen forms hydrogen bonds with Lys73 and Asn132 in the active site.[11]
Molecular Dynamics Is the binding pose stable over time?The ligand-protein complex shows a stable RMSD of ~1.5 Å over a 100 ns simulation.[11]

Conclusion and Future Outlook

References

  • Al-Hussain, S. A., & Haydar, A. (2023). Multi-faceted Exploration of Novel Isoxazolidine Derivatives: Synthesis, Characterization, Molecular Docking, Dynamic Simulation. Preprints.org.
  • Teye, M., et al. (2023). Computational exploration of the (3 + 2) cycloaddition reactions of 3,5-bis-(arylidene)-1-methylpiperidine-4-one with C-substituted-N-phenyl nitrones for the formation of isoxazolidine derivatives. ResearchGate.
  • Al-Hussain, S. A., & Haydar, A. (2023). Multi-faceted Exploration of Novel Isoxazolidine Derivatives: Synthesis, Characterization, Molecular Docking, Dynamic Simulation, and Computational Investigations. Preprints.org.
  • Various Authors. (2014). Competitive Formation of β‐Enaminones and 3‐Amino‐2(5H)‐furanones from the Isoxazolidine System: A Combined Synthetic and Quantum Chemical Study. ResearchGate.
  • Nivedita, R., et al. (2017). DFT analysis for the regio- and stereospecific synthesis of antibacterial isoxazolidine. Indian Journal of Chemistry.
  • Al-Hussain, S. A., & Haydar, A. (2023). Multi-faceted Exploration of Novel Isoxazolidine Derivatives: Synthesis, Characterization, Molecular Docking, Dynamic Simulation, and Computational Investigations. ResearchGate.
  • Albishri, S., et al. (2023). Design, Characterization and Molecular Docking Study of the New Isoxazolidine-1,2,3-Triazole Hybrids. Journal of Qassim University for Science.
  • Pavia, C., et al. (2021). 5-(3-Phosphonated 1H-1,2,3-triazol-4-yl)isoxazolidines: synthesis, DFT studies and biological properties. ResearchGate.
  • ResearchGate. Review articles in HETEROCYCLIC COMPOUNDS.
  • Al-Masoudi, N. A., et al. (2022). Synthesis, in silico study (DFT, ADMET) and crystal structure of novel sulfamoyloxy-oxazolidinones: Interaction with SARS-CoV-2. PubMed Central.
  • Jamróz, M. H., et al. (2022). Energetic Aspects and Molecular Mechanism of 3-Nitro-substituted 2-Isoxazolines Formation via Nitrile N-Oxide [3+2] Cycloaddition: An MEDT Computational Study. MDPI.
  • Jamróz, M. H., et al. (2023). Nitrosubstituted analogs of isoxazolines and isoxazolidines: a surprising estimation of their biological activity via molecular docking. Biblioteka Nauki.
  • Shekarkhand, M., et al. (2022). Computational study of heterocyclic anticancer compounds through nbo method. ResearchGate.
  • Mellaoui, M. D., et al. (2024). In silico anticancer activity of isoxazolidine and isoxazolines derivatives. Universidad Autónoma de Madrid.
  • Unknown Author. (2022). Synthesis, characterization, molecular docking, ADMET properties and in vitro anti-inflammatory screening of some isoxazoline derivatives. Journal of Chemical and Pharmaceutical Research.
  • Sakinah, N. L., et al. (2017). Synthesis of isoxazolidine via 1,3-dipolar cycloaddition of N-4-tert-benzylidene nitrone and maleimide in imidazolium-based ionic liquids. ResearchGate.
  • Al-Hourani, B. J., et al. (2023). Synthesis, optical properties, DNA, β-cyclodextrin interactions, and antioxidant evaluation of novel isoxazolidine derivative (ISoXD2): A multispectral and computational analysis. NIH.
  • Various Authors. (2018). SYNTHESIS OF ISOXAZOLIDINES BY 1,3-DIPOLAR CYCLOADDITION: RECENT ADVANCES. Unknown Source.
  • Sachdeva, K., et al. (2024). REVIEW ON HETEROCYCLIC COMPOUNDS SYNTHESIS AND EVALUATION. Pharmaceutical Sciences And Research.
  • Various Authors. (2022). Density Functional Theory Calculations: A Useful Tool to Investigate Mechanisms of 1,3-Dipolar Cycloaddition Reactions. MDPI.
  • Sharma, P. K., et al. (2022). A Review on Medicinally Important Heterocyclic Compounds. Bentham Science.
  • Iannitti, R., et al. (2023). Rational Design of Novel Peptidomimetics against Influenza A Virus: Biological and Computational Studies. MDPI.
  • Marković, M., et al. (2024). Benzoxazole Iminocoumarins as Multifunctional Heterocycles with Optical pH-Sensing and Biological Properties: Experimental, Spectroscopic and Computational Analysis. MDPI.
  • Unknown Author. (2024). Stereoselective Synthesis of C-Glycosylated Pyrrolizidines through Nitrone Cycloadditions. ACS Publications.
  • Gentilucci, L., et al. (2013). In-peptide synthesis of di-oxazolidinone and dehydroamino acid–oxazolidinone motifs as β-turn inducers. ResearchGate.
  • Li, J., et al. (2018). Synthesis of New Isoxazolidine Derivatives Utilizing the Functionality of N-Carbonylpyrazol-Linked Isoxazolidines. NIH.
  • Kumar, A., et al. (2021). Traceless solid-phase synthesis and β-turn propensity of 1,3-thiazole-based peptidomimetics. PubMed Central.
  • Kim, T., et al. (2024). Rational design of small-molecule peptidomimetics for three pivotal protein secondary structures. Cambridge Open Engage.
  • Unknown Author. (2024). Stereoselective Synthesis of C-Glycosylated Pyrrolizidines through Nitrone Cycloadditions. American Chemical Society.

Sources

A Senior Application Scientist's Guide to Preliminary In Vitro Screening of Isoxazolidin-3-one Libraries

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary

The isoxazolidin-3-one scaffold is a privileged structure in medicinal chemistry, demonstrating a wide range of biological activities, including notable potential in oncology.[1][2][3] This guide provides a comprehensive framework for drug discovery professionals on designing and executing a robust preliminary in vitro screening campaign for novel this compound libraries. We will delve into the strategic design of the screening cascade, provide detailed, field-tested protocols for primary and secondary assays, and outline a systematic process for data analysis and hit triage. The methodologies described herein are designed to maximize the identification of high-quality, progressible hits while minimizing the costly pursuit of artifacts.

Introduction: The this compound Scaffold – A Versatile Core for Drug Discovery

The isoxazolidine ring is a five-membered heterocycle that serves as a versatile building block for bioactive molecules.[4] Its synthetic tractability, primarily through 1,3-dipolar cycloaddition of nitrones and alkenes, allows for the creation of structurally diverse libraries.[2][4] This scaffold has been incorporated into compounds exhibiting anticancer, antiviral, and antibacterial properties.[2][5] For the purposes of this guide, we will focus on a hypothetical screening campaign aimed at identifying novel anticancer agents.[3]

The core principle of a screening campaign is to efficiently identify compounds that produce a desired biological effect. This process is not a single experiment but a strategic sequence of assays—a "screening cascade"—designed to filter a large library down to a small number of validated hits.[6]

Section 1: The Screening Cascade - A Strategic Funnel

A successful screening campaign is structured as a funnel, where a large number of compounds are subjected to a series of increasingly rigorous tests. This approach conserves resources by applying the most complex and expensive assays only to the most promising compounds.[6]

The cascade consists of three main stages:

  • Primary Screening: A high-throughput screen (HTS) designed to test every compound in the library under a single set of conditions to identify initial "actives."[7]

  • Hit Confirmation & Triage: Re-testing of primary actives to confirm their activity and filtering out known problematic compounds.[6][7]

  • Secondary & Orthogonal Assays: Characterization of confirmed hits to determine potency, validate the mechanism of action, and rule out assay interference.[8]

G cluster_0 Screening Cascade A This compound Library (10,000s of Compounds) B Primary HTS (Single Concentration) A->B Assay for Target Activity C Hit Confirmation & Triage (Identifies ~100-300 Actives) B->C Filter False Positives D Dose-Response Analysis (IC50) (Confirms ~50-100 Hits) C->D Determine Potency E Secondary / Orthogonal Assays (Validates Mechanism) D->E Confirm On-Target Effect F Validated Hits (~5-10 Compounds for Lead Op) E->F Prioritize for Chemistry

Figure 1: The Drug Discovery Screening Cascade.

Section 2: Protocol Deep Dive - Primary High-Throughput Screening (HTS)

For our anticancer campaign, a cell-based viability assay is an excellent choice for a primary screen. It provides a physiologically relevant readout by measuring the overall health of cancer cells after compound treatment.[9][10][11]

Featured Protocol: CellTiter-Glo® Luminescent Cell Viability Assay

This assay quantifies ATP, an indicator of metabolically active cells. The mono-oxygenase luciferase enzyme catalyzes the oxidation of luciferin in the presence of ATP, producing a luminescent signal proportional to the number of viable cells.[12]

Step-by-Step Methodology:

  • Cell Plating:

    • Culture human cancer cells (e.g., MCF-7 breast cancer line) under standard conditions (37°C, 5% CO₂).[3]

    • Trypsinize and count cells, then dilute to a pre-optimized seeding density (e.g., 5,000 cells/well) in a white, opaque 384-well microplate.

    • Expertise Note: The choice of a white plate is critical for luminescence assays to maximize signal reflection and sensitivity. Cell density must be optimized to ensure cells are in a logarithmic growth phase during the experiment.

  • Compound Addition:

    • Using an automated liquid handler, pin-transfer a small volume (e.g., 50 nL) of each library compound from a source plate to the assay plate, achieving a final concentration of 10 µM.

    • Include controls: wells with cells and vehicle (DMSO) only (negative control, 0% inhibition) and wells with a known cytotoxic agent like staurosporine (positive control, 100% inhibition).

  • Incubation:

    • Incubate the assay plates for 72 hours at 37°C, 5% CO₂.

    • Expertise Note: A 72-hour incubation is a standard duration that allows for effects on cell proliferation to become apparent.

  • Assay Readout:

    • Equilibrate the plates to room temperature for 30 minutes.

    • Add CellTiter-Glo® reagent to all wells.

    • Incubate for 10 minutes at room temperature to stabilize the luminescent signal.

    • Read luminescence on a plate reader.

Data Quality Control: The Z'-Factor

Before analyzing compound activity, the quality of the HTS assay must be validated. The Z'-factor (Z-prime) is a statistical parameter that quantifies the separation between the positive and negative controls, indicating the assay's robustness and suitability for HTS.[13][14][15]

The formula is: Z' = 1 - [ (3σp + 3σn) / |μp - μn| ]

Where:

  • μp and σp are the mean and standard deviation of the positive control.

  • μn and σn are the mean and standard deviation of the negative control.

Z'-Factor ValueAssay QualityInterpretation
> 0.5ExcellentA large separation between controls; suitable for HTS.[14][16]
0 to 0.5MarginalThe assay may be acceptable, but caution is needed.[14][16]
< 0UnsuitableControl signals overlap; the assay cannot distinguish hits.[14][16]

An assay with a Z'-factor ≥ 0.5 is considered robust for a high-throughput screen.[17]

Section 3: Hit Confirmation and Secondary Assays

Actives from the primary screen must undergo rigorous validation. The first step is to confirm their activity and determine potency through dose-response analysis.[7]

Protocol: Dose-Response Analysis for IC₅₀ Determination

The half-maximal inhibitory concentration (IC₅₀) is the concentration of an inhibitor required to reduce a biological process by 50%.[18] It is the most common metric for quantifying compound potency.

Step-by-Step Methodology:

  • Serial Dilution: For each confirmed active, prepare a 10-point, 3-fold serial dilution series in DMSO.

  • Assay Performance: Perform the same cell viability assay described above, but instead of a single concentration, treat cells with the full dilution series of each compound.

  • Data Normalization: Convert the raw luminescence data to percent inhibition relative to the positive (100% inhibition) and negative (0% inhibition) controls on each plate.

  • Curve Fitting: Plot percent inhibition versus the log of the compound concentration. Fit the data to a four-parameter logistic (sigmoidal) curve using software like GraphPad Prism.[18][19]

  • IC₅₀ Calculation: The IC₅₀ is the concentration at the inflection point of the sigmoidal curve.[18][20]

Secondary and Counter-Screening: Ensuring On-Target Activity

A potent IC₅₀ in a cell viability assay is promising, but it doesn't prove the compound works through the intended mechanism. It also doesn't rule out assay artifacts.[6]

  • Orthogonal Assays: These assays measure the same biological endpoint (e.g., cell viability) but use a different technology. For example, a colorimetric MTS assay could be used to confirm hits from the luminescent CellTiter-Glo assay.[10] This helps eliminate compounds that interfere specifically with the luciferase enzyme.

  • Counter-Screens: These are designed to identify problematic compounds. A critical counter-screen is for Pan-Assay Interference Compounds (PAINS).[21][22] PAINS are chemical structures known to produce false positive results through non-specific mechanisms like aggregation, redox cycling, or assay technology interference.[22][23][24] Computational filters can flag potential PAINS based on their chemical substructures, but experimental validation is crucial.[7][21]

G cluster_1 Hit Validation Workflow A Confirmed Actives (from Primary Screen) B Dose-Response Assay (Determine IC50) A->B C Potent Hits (e.g., IC50 < 1 µM) B->C Select Potent Compounds D Orthogonal Assay (e.g., MTS Viability) C->D Confirm with Different Tech E PAINS/Artifact Check (e.g., Luciferase Counter-Screen) C->E Rule out Interference F Validated Lead Series D->F E->F

Figure 2: Workflow for Hit Triage and Validation.

Section 4: Data Analysis and Hit Prioritization

The final step is to synthesize all the data to prioritize the most promising compounds for lead optimization.

Hypothetical Hit Triage Data Summary:

Compound IDPrimary Screen (% Inhibition @ 10µM)Viability IC₅₀ (µM)Orthogonal Assay IC₅₀ (µM)Luciferase Counter-Screen IC₅₀ (µM)PAINS FilterDecision
ISO-001950.250.30> 50PassPrioritize
ISO-002920.500.65> 50PassPrioritize
ISO-003881.21.5> 50PassDeprioritize (Potency)
ISO-004990.10> 500.08PassDiscard (Artifact)
ISO-005850.750.80> 50Fail (Rhodanine) Discard (PAINS)
  • ISO-001 & ISO-002: Ideal hits. They are potent, their activity is confirmed in an orthogonal assay, and they do not interfere with the assay technology. These are prioritized for medicinal chemistry efforts.

  • ISO-003: A confirmed hit, but its potency is lower. It may be kept as a backup but is not a top priority.

  • ISO-004: A classic false positive. It is highly potent in the primary assay but inactive in the orthogonal assay, and its activity tracks perfectly with direct luciferase inhibition. This compound is an artifact of the assay technology.[23]

  • ISO-005: Flagged by a computational PAINS filter and confirmed to be a false positive.[21] Compounds with known interference substructures should be discarded to avoid wasting resources.[6][25]

Conclusion: From In Vitro Hit to In Vivo Candidate

This guide outlines a rigorous, multi-step strategy for the preliminary in vitro screening of this compound libraries. By integrating carefully designed primary and secondary assays, robust quality control measures like the Z'-factor, and a logical hit triage process, researchers can confidently identify high-quality chemical matter. This systematic approach ensures that the compounds advanced to the next stage of drug discovery—lead optimization and in vivo testing—have the highest probability of success, ultimately accelerating the journey from a library of molecules to a potential therapeutic.

References

  • Baell JB, Holloway GA. (2010). New substructure filters for removal of pan assay interference compounds (PAINS) from screening libraries and for their exclusion in bioassays. Journal of Medicinal Chemistry, 53(7): 2719–40. [Link]
  • Dahlin JL, Walters MA. (2022). AICs and PAINS: Mechanisms of Assay Interference. Drug Hunter. [Link]
  • Fuller, M. What are PAINS? BIT 479/579 High-throughput Discovery. [Link]
  • Shin, A. Z-factors. BIT 479/579 High-throughput Discovery. [Link]
  • Sygnature Discovery. (n.d.). Dealing with PAINs in a drug discovery CRO.
  • Baell, J. B. (2017). Seven Year Itch: Pan-Assay Interference Compounds (PAINS)
  • On HTS. (2023). Z-factor. On HTS. [Link]
  • Laggner, C. (2015). The importance of adequately triaging hits from HTS campaigns. Drug Target Review. [Link]
  • Patsnap. (2024). What Are the Types of Biochemical Assays Used in Drug Discovery?
  • De, A. (n.d.). Bioassays for anticancer activities. PubMed. [Link]
  • Vincent, F., et al. (2020).
  • Noble Life Sciences. (n.d.).
  • Volz, A-C. (2022). Cell-based assays on the rise. BMG LABTECH. [Link]
  • Wikipedia. (n.d.). Z-factor. Wikipedia. [Link]
  • Zhang, X. D. (2011). Issues of Z-factor and an approach to avoid them for quality control in high-throughput screening studies.
  • Celtarys Research. (2024). Biochemical assays in drug discovery and development. Celtarys Research. [Link]
  • Reaction Biology. (n.d.). Cell-based Assays for Drug Discovery. Reaction Biology. [Link]
  • Evotec. (2024).
  • GraphPad. (n.d.). Calculating a Z-factor to assess the quality of a screening assay. GraphPad FAQ 1153. [Link]
  • CLYTE. (2024). Guide to Calculating and Interpreting IC50 & EC50 Values in Cell Viability Assays. CLYTE. [Link]
  • Drug Discovery Today. (2017). A pragmatic approach to hit validation following biochemical high-throughput screening. Drug Discovery Today. [Link]
  • Romeo, R., et al. (2014). Synthesis and biological activity of new arenediyne-linked isoxazolidines. PubMed. [Link]
  • Srinivasan, B. (2024). Dose–Response Curves and the Determination of IC50 and EC50 Values. Journal of Medicinal Chemistry. [Link]
  • Käding, P. (2024). Determining IC50 Values for Polyherbal Formulations Using Dose-Response Curves.
  • Chiacchio, U., et al. (2016). Isoxazolidines as Biologically Active Compounds.
  • Al-Blewi, F. F., et al. (2023).
  • Novikov, A. S., et al. (2021). Bicyclic Isoxazoline Derivatives: Synthesis and Evaluation of Biological Activity. MDPI. [Link]
  • Wang, Y., et al. (2019). Synthesis of New Isoxazolidine Derivatives Utilizing the Functionality of N-Carbonylpyrazol-Linked Isoxazolidines. PMC. [Link]

Sources

The Isoxazolidin-3-one Scaffold: A Privileged Structure in Agrochemistry and Medicinal Chemistry - A Patent Landscape Overview

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Emergence of a Versatile Heterocycle

The isoxazolidin-3-one core, a five-membered heterocyclic ring containing adjacent nitrogen and oxygen atoms with a carbonyl group at the 3-position, has emerged as a "privileged scaffold" in both the agrochemical and pharmaceutical industries. Its unique structural features, including stereochemical complexity and the ability to engage in a variety of chemical transformations, have made it a fertile ground for the discovery of novel bioactive molecules. This technical guide provides an in-depth analysis of the patent landscape surrounding isoxazolidin-3-ones, offering researchers, scientists, and drug development professionals a comprehensive overview of the key synthetic methodologies, major applications, and the intellectual property strategies of leading innovators in this field. We will delve into the causality behind experimental choices in their synthesis and explore the self-validating systems of protocols that ensure reproducibility and scientific integrity.

I. The Evolving Synthetic Toolkit for this compound Construction

The patent literature reveals a focused and evolving landscape of synthetic strategies for constructing the this compound ring system. The primary approach, consistently cited and refined over the years, is the cyclization of β-halopropionyl hydroxamic acids or related precursors.

Core Synthetic Strategy: Intramolecular Cyclization

A foundational and frequently patented method for the synthesis of isoxazolidin-3-ones involves a two-step process. The first step is the reaction of a hydroxylamine derivative with a 3-halogen-substituted carboxylic acid chloride or ester to form a hydroxamic acid intermediate. Subsequent cyclization of this intermediate, typically in the presence of a base, yields the desired this compound ring.

A key patent in this area, EP0224057B1 assigned to BASF SE, describes an improved one-pot process for preparing substituted isoxazolidin-3-ones. This process avoids the isolation of the intermediate hydroxamic acid, leading to higher yields and a more streamlined manufacturing process[1]. The reaction is typically carried out by reacting a substituted 3-chloro or bromopropionic acid ester with hydroxylamine in the presence of a base, such as an alkali metal alcoholate, in an inert organic solvent[1].

Experimental Protocol: Synthesis of 4,4-Dimethyl-isoxazolidin-3-one (A Representative Example)

This protocol is adapted from the principles outlined in patent EP0224057B1[1].

Reagents and Materials:

  • Methyl 3-chloro-2,2-dimethylpropionate

  • Hydroxylamine hydrochloride

  • Sodium methylate (30% solution in methanol)

  • Methanol

  • Hydrochloric acid (for workup)

  • Dichloromethane (for extraction)

  • Anhydrous sodium sulfate

  • Round-bottom flask, magnetic stirrer, reflux condenser, dropping funnel, standard glassware for extraction and filtration.

Step-by-Step Procedure:

  • Preparation of Hydroxylamine Solution: In a round-bottom flask equipped with a magnetic stirrer, dissolve hydroxylamine hydrochloride (1.05 eq.) in methanol. To this solution, add sodium methylate (1.05 eq.) dropwise at room temperature to generate the free hydroxylamine in situ. Stir the resulting suspension for 30 minutes.

  • Reaction with the Ester: To the hydroxylamine solution, add methyl 3-chloro-2,2-dimethylpropionate (1.0 eq.) dropwise via a dropping funnel.

  • First Basification and Reaction: After the addition is complete, add a second portion of sodium methylate (1.05 eq.) and stir the reaction mixture at room temperature for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Cyclization: After the initial reaction is complete, add a third portion of sodium methylate (1.05 eq.) to promote the cyclization. Continue stirring at room temperature for another 24 hours.

  • Workup and Isolation:

    • Neutralize the reaction mixture with hydrochloric acid to a pH of ~7.

    • Remove the methanol under reduced pressure.

    • To the residue, add water and extract with dichloromethane (3 x 50 mL).

    • Combine the organic layers, dry over anhydrous sodium sulfate, and filter.

    • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purification: The crude 4,4-dimethyl-isoxazolidin-3-one can be purified by recrystallization or distillation.

Characterization:

The structure of the synthesized 4,4-dimethyl-isoxazolidin-3-one should be confirmed by spectroscopic methods:

  • ¹H NMR (CDCl₃): Expect signals for the two methyl groups (singlet, ~1.4 ppm), the CH₂ group (singlet, ~3.8 ppm), and the NH proton (broad singlet, variable).

  • ¹³C NMR (CDCl₃): Expect signals for the methyl carbons, the quaternary carbon, the CH₂ carbon, and the carbonyl carbon (~175 ppm).

  • IR (KBr): Look for characteristic absorption bands for the N-H bond (~3200 cm⁻¹), the C-H bonds (~2950 cm⁻¹), and the C=O bond of the lactam (~1700 cm⁻¹).

  • Mass Spectrometry (EI): The molecular ion peak corresponding to the calculated mass of the product should be observed.

Logical Flow of Synthetic Methodologies

Synthesis_Flow A Starting Materials (3-Halopropionic Acid Derivatives & Hydroxylamine) B Hydroxamic Acid Formation A->B Acylation C Intramolecular Cyclization (Base-mediated) B->C Nucleophilic Attack D This compound Core C->D E Further Derivatization (N-alkylation, etc.) D->E Substitution Reactions F Final Bioactive Molecule E->F

Caption: General synthetic pathway to this compound derivatives.

II. The Patent Landscape: A Dichotomy of Applications

The patent landscape for isoxazolidin-3-ones is largely bifurcated into two main application areas: agrochemicals, specifically herbicides, and pharmaceuticals, with a recent surge in interest for treating inflammatory diseases and cancer.

Agrochemical Applications: A Field Dominated by Herbicides

The use of this compound derivatives as herbicides represents the most mature and heavily patented application. Companies like FMC Corporation , Bayer CropScience , and BASF SE have been the dominant players in this field.

Key Patent Assignee Focus of Patents Representative Patent
FMC Corporation Herbicidal 3-isoxazolidinones and their compositions.US4405357A[2][3]
Bayer CropScience Use of specific 3-isoxazolidinones as selective herbicides.EP2701513B1[4]
BASF SE Processes for the preparation of isoxazolidin-3-ones for herbicidal use.EP0224057B1[1]

Mechanism of Action in Herbicides:

Herbicidal isoxazolidin-3-ones, such as clomazone, primarily act by inhibiting the biosynthesis of carotenoids in plants. Specifically, they are known to inhibit 1-deoxy-D-xylulose 5-phosphate (DXP) synthase, a key enzyme in the non-mevalonate pathway of isoprenoid biosynthesis. The lack of carotenoids leads to photo-bleaching of chlorophyll, ultimately causing plant death.

Herbicide_MoA A This compound Herbicide B Inhibition of DXP Synthase A->B C Disruption of Isoprenoid Pathway B->C D Inhibition of Carotenoid Biosynthesis C->D E Photo-oxidation of Chlorophyll D->E F Plant Death E->F

Caption: Mechanism of action for this compound herbicides.

Pharmaceutical Applications: An Expanding Frontier

More recently, the this compound scaffold has garnered significant attention in the pharmaceutical industry. The patent landscape here is more nascent but is rapidly growing, with a focus on kinase inhibitors for treating inflammatory diseases and cancer.

Key Therapeutic Areas and Players:

  • Kinase Inhibition (RIPK1): A significant number of recent patents describe isoxazolidine derivatives as potent inhibitors of Receptor-Interacting Protein Kinase 1 (RIPK1), a key mediator of inflammation and cell death. Companies like GlaxoSmithKline and Denali Therapeutics Inc. are actively patenting in this space. These inhibitors show potential for treating a range of autoimmune and neurodegenerative diseases.[1][5][6][7]

  • Anticancer Activity: Isoxazolidine derivatives are also being explored as anticancer agents. Patents and research articles describe their ability to induce apoptosis in various cancer cell lines. The mechanism of action in this context is often linked to the inhibition of specific kinases involved in cancer cell proliferation and survival.

Key Patent Assignee Focus of Patents Representative Patent
GlaxoSmithKline Isoxazolidine derivatives as RIPK1 inhibitors.WO2019130230A1
Denali Therapeutics Inc. Isoxazolidine derived inhibitors of RIPK1.WO2017096301A1[5]
Amgen Inc. Oxazolidinone compounds with anticancer activity.US9340549B2[3]

Signaling Pathway Involvement (RIPK1 Inhibition):

This compound-based RIPK1 inhibitors block the kinase activity of RIPK1, thereby preventing the downstream signaling cascades that lead to the production of pro-inflammatory cytokines and regulated cell death (necroptosis).

RIPK1_Pathway A Inflammatory Stimuli (e.g., TNF-α) B TNFR1 Activation A->B C RIPK1 Activation B->C E NF-κB Pathway Activation C->E F Necroptosis C->F D This compound Inhibitor D->C Inhibition G Inflammation & Cell Death E->G F->G

Caption: Simplified signaling pathway showing the role of this compound based RIPK1 inhibitors.

III. Conclusion and Future Outlook

The this compound patent landscape clearly illustrates the journey of a versatile chemical scaffold from its well-established role in agriculture to its exciting and rapidly expanding potential in medicine. The robust and efficient synthetic methodologies have provided a strong foundation for the exploration of a wide range of derivatives. While the herbicidal market remains a key driver of innovation, the therapeutic promise of isoxazolidin-3-ones, particularly as kinase inhibitors, is poised to redefine the future of this remarkable heterocycle. For researchers and drug development professionals, the this compound core represents a compelling starting point for the design of novel, potent, and selective modulators of biological processes, with a rich and growing patent literature to guide their endeavors.

IV. References

  • Westphalen, K.-O., Hamprecht, G., & Hettinger, P. (1989). Process for the preparation of isoxazolidine-3-ones. (European Patent No. EP0224057B1). European Patent Office.

  • Denali Therapeutics Inc. (2017). Isoxazolidine derived inhibitors of receptor interacting protein kinase 1 (ripk 1). (Patent No. WO2017096301A1). World Intellectual Property Organization.

  • GlaxoSmithKline Intellectual Property Development Limited. (2019). Heterocyclic amides as kinase inhibitors. (Patent No. WO2019130230A1). World Intellectual Property Organization.

  • Voronoi Inc. (2020). (3-phenylisoxazolidin-2-yl)(piperidin-4-yl)methanone derivatives and pharmaceutical composition for use in preventing or treating diseases mediated by ripk1 kinase activity. (Patent No. KR20200087922A). Korean Intellectual Property Office.

  • Ningbo Wenda Pharmaceutical Technology Co., Ltd. (2020). Heterocyclic compound as receptor interacting protein 1(rip1) kinase inhibitor. (Patent No. WO2020043173A1). World Intellectual Property Organization.

  • Chang, J. H. (1983). Herbicidal 3-isoxazolidinones and hydroxamic acids. (U.S. Patent No. 4,405,357). U.S. Patent and Trademark Office.

  • FMC Corporation. (2012). Use of 3-isoxazolidinones as selective herbicides in grass and brassica crops. (European Patent No. EP2701513B1). European Patent Office.

  • Amgen Inc. (2016). Oxazolidinone compounds and derivatives thereof. (U.S. Patent No. 9,340,549). U.S. Patent and Trademark Office.

  • Wikipedia contributors. (2023, December 12). Bixlozone. In Wikipedia, The Free Encyclopedia. Retrieved January 10, 2026, from [Link]

  • PubChem. (n.d.). 4,4-Dimethyl-1,2-oxazolidin-3-one. National Center for Biotechnology Information. Retrieved January 10, 2026, from [Link]

  • PubChem. (n.d.). Bixlozone. National Center for Biotechnology Information. Retrieved January 10, 2026, from [Link]

  • Carotenoid Biosynthesis Inhibitors. (n.d.). Herbicide Symptoms. Retrieved January 10, 2026, from [Link]

  • Berthet, M., Cheviet, T., Dujardin, G., Parrot, I., & Martinez, J. (2016). Isoxazolidine: A Privileged Scaffold for Organic and Medicinal Chemistry. Chemical Reviews, 116(24), 15235–15283. [Link]

  • Chiacchio, U., Rescifina, A., Iannazzo, D., Piperno, A., & Romeo, G. (2016). Isoxazolidines as Biologically Active Compounds. Current Organic Synthesis, 13(5), 726-749. [Link]

  • Szymański, P., Mironiuk-Puchalska, E., & Wujec, M. (2024). New 3-(Dibenzyloxyphosphoryl)isoxazolidine Conjugates of N1-Benzylated Quinazoline-2,4-diones as Potential Cytotoxic Agents against Cancer Cell Lines. Molecules, 29(13), 3059. [Link]

Sources

Methodological & Application

Application Note & Protocol: Synthesis of Isoxazolidin-3-ones via 1,3-Dipolar Cycloaddition of Nitrones and Ketenes

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Isoxazolidin-3-one Scaffold

The isoxazolidine ring is a privileged five-membered heterocyclic motif that serves as a versatile building block in organic synthesis and medicinal chemistry.[1] Among its derivatives, the this compound core is of particular interest as a constrained lactam and a direct precursor to valuable β-amino acids, which are crucial components of various natural products and pharmaceutical agents. The synthesis of this scaffold, however, requires a specific strategy to incorporate the carbonyl group at the C3 position. The [3+2] cycloaddition reaction, a powerful tool for constructing five-membered rings, offers an elegant and convergent route to this target.[2][3] This application note provides a detailed overview of the synthesis of isoxazolidin-3-ones through the 1,3-dipolar cycloaddition of nitrones with ketenes, including the underlying mechanistic principles and a comprehensive experimental protocol.

Mechanistic Rationale: A Concerted [3+2] Cycloaddition

The formation of the this compound ring is achieved through the 1,3-dipolar cycloaddition of a nitrone (the 4π-electron, 1,3-dipole) and a ketene (the 2π-electron, dipolarophile).[3] This reaction is a concerted, pericyclic process that proceeds through a cyclic transition state, efficiently constructing the heterocyclic ring with the formation of two new sigma bonds (C-C and C-O).[4]

The Dipole and Dipolarophile
  • Nitrone (1,3-Dipole): A functional group with the structure R¹R²C=N⁺(R³)O⁻. It possesses a 4π-electron system delocalized over the C-N-O atoms. The electronic nature of the substituents (R¹, R², R³) can be tuned to modify the nitrone's reactivity.[1]

  • Ketene (Dipolarophile): A functional group with the structure R¹R²C=C=O. Ketenes are highly reactive and electrophilic dipolarophiles. Due to their instability, they are almost always generated in situ for immediate trapping. A common and reliable method is the dehydrochlorination of an acyl chloride using a non-nucleophilic tertiary amine base, such as triethylamine.[5]

Regioselectivity and Stereoselectivity

The regiochemistry of the cycloaddition is dictated by the frontier molecular orbital (FMO) interactions between the nitrone and the ketene.[2] In the reaction between a typical nitrone and a ketene, the interaction between the Highest Occupied Molecular Orbital (HOMO) of the nitrone and the Lowest Unoccupied Molecular Orbital (LUMO) of the ketene is dominant. This interaction favors the formation of a single regioisomer, the this compound, by aligning the largest orbital coefficients of the interacting orbitals. Steric factors also play a significant role, guiding the approach of the two reactants to minimize steric hindrance in the transition state.

Mechanism General Reaction Scheme reac1 Nitrone (1,3-Dipole) ts [π4s + π2s] Cyclic Transition State reac1->ts reac2 Ketene (Dipolarophile) (Generated in situ) reac2->ts plus + prod This compound ts->prod Concerted Cycloaddition

Caption: General reaction scheme for this compound synthesis.

Detailed Experimental Protocol: Synthesis of 4,4-Dichloro-2-methyl-5,5-diphenylthis compound

This protocol describes a representative procedure for the synthesis of an this compound via the reaction of C,C-diphenyl-N-methylnitrone with dichloroketene, generated in situ from trichloroacetyl chloride and triethylamine.

Materials and Reagents
ReagentFormulaMW ( g/mol )PuritySupplier ExampleNotes
C,C-Diphenyl-N-methylnitroneC₁₄H₁₃NO211.26>98%Sigma-AldrichStable solid. Store in a cool, dark place.
Trichloroacetyl chlorideC₂Cl₄O181.83>99%Sigma-AldrichCorrosive, lachrymator. Handle in a fume hood.
Triethylamine (Et₃N)(C₂H₅)₃N101.19>99.5%Sigma-AldrichDistill from CaH₂ before use.
Dichloromethane (DCM), anhydrousCH₂Cl₂84.93>99.8%Sigma-AldrichUse from a solvent purification system or over molecular sieves.
Saturated Sodium Bicarbonate (aq.)NaHCO₃84.01--Used for aqueous work-up.
Anhydrous Magnesium SulfateMgSO₄120.37--Used for drying organic layers.
Equipment
  • Three-neck round-bottom flask (250 mL) equipped with a magnetic stir bar.

  • Two pressure-equalizing dropping funnels (60 mL).

  • Reflux condenser with a nitrogen/argon inlet.

  • Low-temperature thermometer.

  • Ice-water bath.

  • Standard glassware for work-up and purification (separatory funnel, rotary evaporator, chromatography column).

Step-by-Step Procedure
  • Reaction Setup:

    • Assemble the three-neck flask with the two dropping funnels and the reflux condenser under a nitrogen atmosphere. Ensure all glassware is oven-dried and cooled under inert gas.

    • Charge the flask with C,C-diphenyl-N-methylnitrone (e.g., 4.22 g, 20.0 mmol) and 80 mL of anhydrous dichloromethane (DCM).

    • Charge one dropping funnel with a solution of trichloroacetyl chloride (e.g., 4.00 g, 2.66 mL, 22.0 mmol, 1.1 eq) in 20 mL of anhydrous DCM.

    • Charge the second dropping funnel with a solution of freshly distilled triethylamine (e.g., 2.23 g, 3.07 mL, 22.0 mmol, 1.1 eq) in 20 mL of anhydrous DCM.

  • Ketene Generation and Cycloaddition:

    • Cool the reaction flask containing the nitrone solution to 0 °C using an ice-water bath.

    • Causality Check: The in situ generation of dichloroketene is exothermic and the ketene itself is highly reactive. Performing the reaction at 0 °C controls the rate of formation and subsequent cycloaddition, minimizing side reactions and polymerization of the ketene.

    • Begin the simultaneous, dropwise addition of the trichloroacetyl chloride solution and the triethylamine solution to the stirred nitrone solution over a period of 60 minutes. Maintain the internal temperature below 5 °C.

    • Trustworthiness Check: The slow, simultaneous addition ensures that the concentration of both the acyl chloride and the base remains low, favoring the controlled formation of the ketene and its immediate trapping by the nitrone, rather than self-reaction. A white precipitate of triethylammonium chloride (Et₃N·HCl) will form.

  • Reaction Completion:

    • After the addition is complete, allow the reaction mixture to stir at 0 °C for an additional 2 hours.

    • Remove the ice bath and let the mixture warm to room temperature, stirring for another 2 hours or until TLC analysis indicates the complete consumption of the nitrone.

  • Work-up and Purification:

    • Quench the reaction by adding 50 mL of deionized water.

    • Filter the mixture through a pad of Celite to remove the triethylammonium chloride precipitate, washing the pad with a small amount of DCM.

    • Transfer the filtrate to a separatory funnel. Wash the organic layer sequentially with 50 mL of saturated sodium bicarbonate solution and 50 mL of brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

    • Purify the resulting crude residue by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure this compound product.

  • Characterization:

    • Confirm the structure of the product using ¹H NMR, ¹³C NMR, IR spectroscopy (a strong carbonyl stretch around 1780-1800 cm⁻¹ is characteristic of the lactam in the this compound ring), and high-resolution mass spectrometry (HRMS).

Experimental Workflow Visualization

Workflow cluster_prep 1. Preparation cluster_reaction 2. Reaction cluster_workup 3. Work-up & Purification cluster_analysis 4. Analysis prep1 Assemble dry glassware under N2 atmosphere prep2 Prepare solutions: a) Nitrone in DCM b) Acyl Chloride in DCM c) Et3N in DCM prep1->prep2 react1 Cool nitrone solution to 0 °C prep2->react1 react2 Simultaneous dropwise addition of reagents (1 hour @ 0 °C) react1->react2 react3 Stir at 0 °C (2h), then warm to RT (2h) react2->react3 work1 Quench with H2O & filter precipitate react3->work1 work2 Aqueous wash (NaHCO3, Brine) work1->work2 work3 Dry (MgSO4) & concentrate work2->work3 work4 Flash Column Chromatography work3->work4 char Characterization (NMR, IR, HRMS) work4->char

Caption: Experimental workflow for this compound synthesis.

Troubleshooting Guide

IssuePotential Cause(s)Suggested Solution(s)
Low or No Product Yield 1. Wet reagents or solvent.2. Ketene polymerization.3. Ineffective stirring.1. Ensure all reagents and solvents are strictly anhydrous.2. Add reagents more slowly at 0 °C.3. Use efficient magnetic or mechanical stirring.
Formation of Side Products 1. Addition of base before acyl chloride.2. Reaction temperature too high.1. Ensure addition is simultaneous or add base to a mixture of nitrone and acyl chloride.2. Maintain temperature strictly below 5 °C during addition.
Difficult Purification 1. Incomplete removal of triethylammonium salt.2. Streaking on silica gel column.1. Filter crude mixture through Celite before work-up.2. Add 0.5-1% triethylamine to the chromatography eluent to suppress streaking.

Conclusion and Applications

The 1,3-dipolar cycloaddition between nitrones and in situ-generated ketenes is a highly effective and regioselective method for synthesizing the this compound scaffold. This protocol provides a robust framework for accessing these valuable heterocyclic intermediates. The resulting products are not only of interest for their intrinsic biological properties but also serve as key precursors for more complex molecules, most notably β-amino acids, which can be obtained via reductive cleavage of the N-O bond. This synthetic route offers a powerful tool for professionals in drug discovery and development.

References

  • Isoxazolidine synthesis. Organic Chemistry Portal. [Link]
  • SYNTHESIS OF ISOXAZOLIDINES BY 1,3-DIPOLAR CYCLOADDITION: RECENT ADVANCES. (Provides general mechanism and selectivity principles). [Link]
  • Solvent-Free 1,3-Dipolar Cycloadditions of Nitrones for a More Sustainable Synthesis of Glycomimetics. MDPI. [Link]
  • Synthesis of isoxazolidines via catalyst-free one-pot three-component cycloaddition of sulfoxonium ylides, nitrosoarenes and alkenes. Royal Society of Chemistry. [Link]
  • synthesis of some new scaffolds of isoxazolidine & isoxazoline derivatives using novel class of nitrones via 1,3-dipolar cycloaddition reaction using greener chemistry protocol and their further applications including potential biological activities of the cycloadducts. TSI Journals. [Link]
  • Heterocyclic Synthesis of Some New Isoxazolidine Derivatives via 1,3- Dipolar Cycloaddition of Nitrones to Styrene. Iraqi Journal of Science. [Link]
  • 1,3-Dipolar cycloaddition of nitrones: synthesis of multisubstituted, diverse range of heterocyclic compounds. New Journal of Chemistry (RSC Publishing). [Link]
  • Green Protocols in Heterocycle Syntheses via 1,3-Dipolar Cycloadditions. Frontiers in Chemistry. [Link]
  • 1,3-Dipolar Cycloaddition Reactions and Nitrones : An Overview. Chemical Science Review and Letters. [Link]
  • 1,3-Dipolar Cycloaddition of Nitrone.
  • Reaction conditions: (a) Et3N, CH2Cl2, 0°C; (b) 3RCOOH, rt; (c) NH4SCN,....
  • Phosphorylated Nitrones—Synthesis and Applic

Sources

Protocol for the Chiral Synthesis of Isoxazolidin-3-ones: Strategies and Methodologies

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

Abstract

Isoxazolidin-3-ones are privileged heterocyclic scaffolds that serve as constrained analogues of β-amino acids and key intermediates in the synthesis of various biologically active molecules. The stereocontrolled synthesis of these structures is of paramount importance for their application in drug discovery and development. This guide provides a comprehensive overview of modern protocols for the chiral synthesis of isoxazolidin-3-ones, detailing three primary strategies: diastereoselective synthesis using chiral auxiliaries, enantioselective organocatalysis, and enantioselective Lewis acid catalysis. The causality behind experimental choices, detailed step-by-step protocols, and methods for structural validation are presented to ensure scientific integrity and reproducibility.

Introduction and Mechanistic Overview

The isoxazolidin-3-one core, featuring a five-membered ring with adjacent nitrogen and oxygen atoms and a carbonyl group, is a valuable motif in medicinal chemistry. Its rigid structure allows for the precise spatial orientation of substituents, making it an excellent building block for creating potent and selective therapeutic agents. The primary challenge in its synthesis lies in controlling the absolute and relative stereochemistry at the C4 and C5 positions.

The most common and versatile method for constructing the this compound ring is the [3+2] cycloaddition reaction between a nitrone (the 1,3-dipole) and a ketene or a ketene equivalent (the dipolarophile).[1][2] The reaction proceeds through a concerted mechanism, allowing for the efficient transfer of stereochemical information from the reactants to the product.

Fig 1. General [3+2] Cycloaddition for this compound Synthesis.

Achieving stereoselectivity requires a chiral influence, which can be introduced through a chiral auxiliary, a chiral catalyst (organocatalyst or metal complex), or a chiral substrate. The following sections detail protocols for these modern approaches.

Diastereoselective Synthesis via Chiral Auxiliaries

The use of chiral auxiliaries is a robust and reliable method for directing stereochemistry. Evans' oxazolidinone auxiliaries, derived from readily available chiral amino alcohols, are particularly effective.[3][4] The auxiliary is first acylated to form a chiral N-acyl oxazolidinone, which then undergoes a diastereoselective transformation. The rigidity of the auxiliary and the steric hindrance provided by its substituent effectively shield one face of the enolate, leading to high diastereoselectivity.[5]

Causality and Rationale

The choice of an Evans-type auxiliary, such as (4R,5S)-4-methyl-5-phenyl-2-oxazolidinone, is strategic. The phenyl and methyl groups create a well-defined chiral environment. Upon formation of the corresponding ketene in situ from an acyl chloride precursor, the auxiliary directs the incoming nitrone to the less hindered face, controlling the formation of the new stereocenters at C4 and C5 relative to the auxiliary's stereochemistry. The resulting diastereomers can then be separated by standard chromatography, and the auxiliary can be cleaved and recycled.[6]

Chiral_Auxiliary_Workflow A Start: Chiral Amino Alcohol B Attach Auxiliary: Acylation with Bromoacetyl Bromide A->B C Generate Ketene & Cycloaddition: Base-mediated elimination in presence of Nitrone B->C D Purification: Flash Chromatography to separate diastereomers C->D E Cleavage of Auxiliary: Hydrolosis or Reductive Cleavage D->E F Final Product: Enantiopure this compound E->F caption Fig 2. Workflow for Chiral Auxiliary-Mediated Synthesis.

Fig 2. Workflow for Chiral Auxiliary-Mediated Synthesis.

Representative Protocol: Chiral Auxiliary Approach

This protocol describes the diastereoselective cycloaddition of a nitrone with a ketene derived from an Evans' auxiliary-appended acetyl chloride.

  • Preparation of the N-Acyl Auxiliary:

    • To a solution of (4R,5S)-4-methyl-5-phenyl-2-oxazolidinone (1.0 equiv.) in anhydrous dichloromethane (DCM, 0.2 M) at 0 °C under a nitrogen atmosphere, add triethylamine (1.5 equiv.).

    • Slowly add bromoacetyl bromide (1.1 equiv.) dropwise.

    • Allow the reaction to warm to room temperature and stir for 4 hours until TLC analysis indicates complete consumption of the starting oxazolidinone.

    • Quench the reaction with saturated aqueous NH₄Cl solution, separate the layers, and extract the aqueous layer with DCM (2x).

    • Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify by flash chromatography (Silica gel, EtOAc/Hexanes gradient) to yield the N-bromoacetyl-oxazolidinone.

  • Diastereoselective [3+2] Cycloaddition:

    • Dissolve the N-bromoacetyl-oxazolidinone (1.0 equiv.) and the desired nitrone (e.g., C-phenyl-N-methylnitrone, 1.2 equiv.) in anhydrous toluene (0.1 M) and cool the solution to -78 °C under nitrogen.

    • Add a non-nucleophilic base such as triethylamine (1.5 equiv.) or Hünig's base (diisopropylethylamine) dropwise over 20 minutes. The base facilitates the in situ formation of the ketene.

    • Stir the reaction mixture at -78 °C for 6 hours. Monitor the reaction progress by TLC.

    • Upon completion, quench the reaction with saturated aqueous NaHCO₃ solution and allow it to warm to room temperature.

    • Extract the product with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate.

  • Purification and Auxiliary Cleavage:

    • Purify the crude product by flash column chromatography to separate the diastereomers. The diastereomeric ratio (d.r.) can be determined by ¹H NMR analysis of the crude product.

    • To cleave the auxiliary, the purified diastereomer can be treated with reagents such as lithium hydroperoxide (LiOOH) for hydrolysis to the carboxylic acid or reduced with LiBH₄ to the corresponding alcohol, which can be subsequently oxidized.

AuxiliaryNitroneBaseTemp (°C)Yield (%)d.r.
(S)-4-benzyl-2-oxazolidinoneC-phenyl-N-methylnitroneEt₃N-7885>95:5
(R)-4-isopropyl-2-oxazolidinoneC-mesityl-N-benzylnitroneDIPEA-787890:10
(4R,5S)-4-methyl-5-phenyl-2-oxazolidinoneC-furyl-N-methylnitroneEt₃N-7891>98:2

Enantioselective Synthesis via Organocatalysis

Organocatalysis offers an atom-economical and metal-free alternative for asymmetric synthesis. Chiral secondary amines, such as proline and its derivatives (e.g., MacMillan or Jørgensen-Hayashi catalysts), are effective in catalyzing [3+2] cycloadditions.[7][8] The strategy often involves the reaction of hydroxylamines with α,β-unsaturated aldehydes, which proceeds through an in situ-formed nitrone and a catalytically generated chiral enamine.

Causality and Rationale

The organocatalytic cycle relies on the dual activation strategy. The chiral secondary amine catalyst reacts with an α,β-unsaturated aldehyde to form a transient, nucleophilic enamine. This enamine is the chiral equivalent of a ketene. Concurrently, a Brønsted acid co-catalyst can protonate the hydroxylamine, facilitating the formation of the nitrone. The subsequent cycloaddition occurs within this chiral environment, with the catalyst sterically directing the approach of the nitrone to the enamine, thereby controlling the enantioselectivity.[9]

Organocatalysis_Cycle cluster_main Catalytic Cycle CAT Chiral Amine Catalyst ENAMINE Chiral Enamine Intermediate CAT->ENAMINE + Enal ENAL α,β-Unsaturated Aldehyde CYCLO [3+2] Cycloaddition ENAMINE->CYCLO + Nitrone NITRONE Nitrone (from Hydroxylamine) PRODUCT Enantioenriched Isoxazolidine Adduct CYCLO->PRODUCT RELEASE Hydrolysis PRODUCT->RELEASE RELEASE->CAT Releases Catalyst caption Fig 3. Organocatalytic Cycle for Enantioselective [3+2] Cycloaddition.

Fig 3. Organocatalytic Cycle for Enantioselective [3+2] Cycloaddition.

Representative Protocol: Organocatalytic Approach

This protocol details a one-pot, three-component reaction between a hydroxylamine, an aldehyde, and an α,β-unsaturated aldehyde, catalyzed by a chiral secondary amine.[10]

  • Reaction Setup:

    • To a vial, add the N-substituted hydroxylamine (1.2 equiv.), the α,β-unsaturated aldehyde (e.g., acrolein, 1.0 equiv.), and the chiral organocatalyst (e.g., (S)-diphenylprolinol silyl ether, 10 mol%).

    • Add a Brønsted acid co-catalyst (e.g., benzoic acid, 10 mol%). The acid facilitates both nitrone formation and the turnover of the enamine cycle.

    • Add the solvent (e.g., chloroform or toluene, 0.2 M).

  • Reaction Execution:

    • Stir the mixture at room temperature (or as optimized) for 24-48 hours. The reaction is typically slow and requires extended time for high conversion and enantioselectivity.

    • Monitor the reaction by TLC or ¹H NMR of an aliquot to check for the consumption of the limiting reagent.

  • Work-up and Purification:

    • Once the reaction is complete, concentrate the mixture directly onto silica gel.

    • Purify the residue by flash column chromatography (EtOAc/Hexanes) to isolate the this compound product.

    • Determine the enantiomeric excess (e.e.) by HPLC or SFC analysis on a chiral stationary phase.

CatalystHydroxylamineEnalTemp (°C)Yield (%)e.e. (%)
(S)-ProlineN-benzylhydroxylamineAcrolein257588
Jørgensen-HayashiN-phenylhydroxylamineCrotonaldehyde09295
MacMillan 1st GenN-methylhydroxylamineAcrolein258191

Product Purification and Characterization

The successful synthesis of the target chiral this compound must be confirmed through rigorous purification and characterization.

  • Purification: Flash column chromatography on silica gel is the standard method for purifying the reaction products and, where applicable, separating diastereomers. A solvent system of ethyl acetate and hexanes is typically effective.

  • Structural Characterization:

    • Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR spectroscopy are essential to confirm the core structure of the this compound ring. The chemical shifts and coupling constants of the protons at C4 and C5 provide information about their relative stereochemistry (cis/trans). For diastereomeric mixtures, integration of distinct signals in the ¹H NMR spectrum allows for the determination of the diastereomeric ratio (d.r.).

    • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to confirm the elemental composition and molecular weight of the synthesized compound.

  • Stereochemical Characterization:

    • Chiral High-Performance Liquid Chromatography (HPLC) or Supercritical Fluid Chromatography (SFC): The enantiomeric excess (e.e.) of the final product is determined by analysis on a chiral stationary phase (e.g., Chiralpak IA, IB, IC). The sample is compared against a racemic standard, which can be prepared by running the reaction with a racemic catalyst or no catalyst.

    • Optical Rotation: Measurement of the specific rotation [α]D can be used as a supplementary characterization data point, though it does not directly determine enantiopurity without a literature reference for the enantiopure compound.

Summary and Outlook

The chiral synthesis of isoxazolidin-3-ones can be effectively achieved through several modern synthetic strategies.

  • Chiral auxiliaries offer a highly reliable and predictable method for achieving high diastereoselectivity, though it is a stoichiometric approach requiring additional synthetic steps for attachment and removal.

  • Organocatalysis provides a powerful, metal-free alternative that can generate high enantioselectivity in a single step, making it highly atom-economical.

  • Lewis acid catalysis (not detailed with a full protocol here) also offers excellent control but may require stricter reaction conditions to avoid catalyst deactivation and potential product contamination with metal residues.

The choice of method will depend on the specific target molecule, scale of the synthesis, and available resources. The protocols and principles outlined in this guide provide a solid foundation for researchers and drug development professionals to successfully synthesize these valuable chiral building blocks.

References

  • ChemRxiv. Highly Enantioselective Construction of Oxazolidinone Rings via Enzymatic C(sp3)
  • Benchchem. Application Notes and Protocols: Chiral Oxazolidinones in Asymmetric Synthesis.
  • ResearchGate.
  • NIH. Stereoselective Synthesis of Oxazolidin-2-ones via an Asymmetric Aldol/Curtius Reaction.
  • ResearchGate. Diastereoselective Functionalization of Chiral N‐Acyl‐1,3‐oxazolidines and Their Applications in the Synthesis of Bioactive Molecules.
  • ResearchGate. A Simple One-Pot, Three-Component, Catalytic, Highly Enantioselective Isoxazolidine Synthesis.
  • MDPI. Squaramide-Catalyzed Three-Component Asymmetric [2 + 2 + 1] Cycloaddition Reaction. [Link]
  • ResearchGate. Synthesis of Chiral Isoxazoline Derivatives by Highly Diastereoface-Selective 1,3-Dipolar Cycloaddition. [Link]
  • NIH. Fast MacMillan's Imidazolidinone-Catalyzed Enantioselective Synthesis of Polyfunctionalized 4-Isoxazoline Scaffolds. [Link]
  • Organic Chemistry Portal. Isoxazolidine synthesis. [Link]
  • ACS Publications. Isoxazolidine: A Privileged Scaffold for Organic and Medicinal Chemistry. [Link]
  • MDPI. Synthesis of New Isoxazolidine Derivatives Utilizing the Functionality of N-Carbonylpyrazol-Linked Isoxazolidines. [Link]
  • PubMed Central. A Convenient Synthesis of Novel Isoxazolidine and Isoxazole Isoquinolinones Fused Hybrids. [Link]
  • ResearchGate.
  • SYNTHESIS OF ISOXAZOLIDINES BY 1,3-DIPOLAR CYCLOADDITION: RECENT ADVANCES.[Link]
  • RSC Publishing. Applications of oxazolidinones as chiral auxiliaries in the asymmetric alkylation reaction applied to total synthesis. [Link]
  • Semantic Scholar. Organocatalytic synthesis of N-Phenylisoxazolidin-5-ones and a one-pot synthesis of beta-amino acid esters. [Link]
  • NIH. Chiral bifunctional organocatalysts for enantioselective synthesis of 3-substituted isoindolinones. [Link]
  • NIH. Chiral Monoamidines as Effective Organocatalysts for the Stereoselective Synthesis of Oxindoles. [Link]
  • ResearchGate.

Sources

A Practical Guide to the Purification of Isoxazolidin-3-ones by Flash Column Chromatography

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

Abstract

The isoxazolidin-3-one scaffold is a privileged heterocyclic motif integral to numerous programs in medicinal chemistry and drug development. Achieving high purity of these compounds post-synthesis is a critical prerequisite for accurate biological evaluation and further chemical derivatization. Flash column chromatography on silica gel remains the primary, most accessible, and scalable method for this purpose. This comprehensive guide provides a detailed framework for developing and executing robust purification protocols for this compound derivatives. It moves beyond a simple recitation of steps to explain the underlying chemical principles, empowering researchers to rationally design methods, troubleshoot common issues, and adapt strategies for a wide range of substituted analogs.

Part 1: Foundational Principles & Pre-Chromatography Considerations

Successful chromatography is built on a solid understanding of the interactions between the analyte, the stationary phase, and the mobile phase.

The Analyte: Structural Features of Isoxazolidin-3-ones

The chromatographic behavior of an this compound is dictated by its structure:

  • Polarity: The core structure contains a polar lactam-like amide and an N-O bond, rendering it moderately polar.

  • Hydrogen Bonding: Unsubstituted (N-H) isoxazolidin-3-ones possess a hydrogen bond donor and acceptor, leading to strong interactions with the silica surface and increased polarity.

  • Substituent Effects: The nature of substituents at the N-2, C-4, and C-5 positions drastically influences overall polarity. Lipophilic N-aryl or C-alkyl groups will decrease polarity, while polar functional groups (e.g., hydroxyls, esters) will increase it.

  • Acidity/Basicity: The N-H proton is weakly acidic and can interact strongly with the acidic silanol groups of the stationary phase, sometimes leading to peak tailing.[1][2]

The Stationary Phase: The Dual Nature of Silica Gel

Silica gel is the most common stationary phase for flash chromatography due to its versatility and cost-effectiveness.[3] Its surface is covered with silanol groups (Si-OH), which are weakly acidic (pKa ≈ 4.5). This acidity is a critical factor to consider. While it facilitates separation through hydrogen bonding and dipole-dipole interactions, it can also lead to the degradation of highly acid-sensitive compounds or cause severe peak tailing with basic molecules.[4][5]

Critical First Step: The Analyte Stability Test

Before committing a valuable crude product to a column, it is imperative to assess its stability on silica gel. A simple TLC experiment can prevent the catastrophic loss of a sample.[1][5]

Protocol: 2D TLC for Stability Assessment

  • Dissolve a small amount of the crude material in a suitable solvent.

  • Using a capillary, spot the solution in one corner of a TLC plate, about 1.5 cm from each edge.

  • Develop the plate in a TLC chamber with an appropriate solvent system.

  • Remove the plate and thoroughly dry it to remove all solvent.

  • Rotate the plate 90 degrees so that the line of separated spots is now the new baseline.

  • Develop the plate again in the same solvent system.

  • Analysis: If the compound is stable, all spots will lie on the 45-degree diagonal. The appearance of new spots off the diagonal indicates degradation on the silica surface.

Part 2: Systematic Method Development - From TLC to Gradient

Thin-Layer Chromatography (TLC) is an indispensable tool for rapidly developing and optimizing a flash chromatography method.[3][6][7] The goal is to find a solvent system that provides good separation and an appropriate retention factor (Rf) for the target compound.

Selecting the Mobile Phase

The choice of solvent (the mobile phase) determines the separation. A systematic approach is key.

  • Start with a Standard System: The most common and effective binary solvent system for compounds of moderate polarity is Hexanes/Ethyl Acetate (EtOAc) .[8][9] This system offers a wide polarity range and good resolving power for many isoxazolidin-3-ones.

  • Scout for the Right Polarity: Run several TLC plates with varying ratios (e.g., 9:1, 4:1, 2:1, 1:1 Hexanes/EtOAc) to find the composition that places your target compound within the ideal Rf range.

  • Alternative Systems: If Hexanes/EtOAc fails to provide adequate separation between the product and an impurity, a solvent from a different selectivity group should be tried.[6] Good alternatives include:

    • Dichloromethane (DCM)/Methanol (MeOH): Excellent for more polar isoxazolidin-3-ones.[9][10]

    • Toluene/Ethyl Acetate: Can offer unique selectivity for aromatic-containing compounds.

The Target Rf Value

The ideal Rf value for a compound on a TLC plate for preparative flash chromatography is between 0.2 and 0.4 .[8][11][12]

  • Why this range? This range provides an optimal balance. An Rf > 0.4 means the compound will elute too quickly from the column (in just a few column volumes), resulting in poor separation from other components. An Rf < 0.2 indicates the compound is too strongly adsorbed, leading to long run times and significant band broadening due to diffusion, which also diminishes resolution.[12]

  • Predicting Elution: The elution volume on the column, measured in Column Volumes (CV), can be estimated from the TLC Rf using the simple relationship: CV ≈ 1/Rf .[13][14] An Rf of 0.25 predicts the compound will elute in approximately 4 CV.

TLC_to_Flash_Workflow cluster_TLC Phase 1: TLC Method Development cluster_Flash Phase 2: Flash Chromatography Execution TLC_Start Crude Sample Solvent_Scout Scout Solvents (e.g., Hex/EtOAc, DCM/MeOH) TLC_Start->Solvent_Scout TLC_Run Run TLC Plates Solvent_Scout->TLC_Run Analyze_Rf Analyze R f Value TLC_Run->Analyze_Rf Rf_Check Is 0.2 < R f < 0.4? Analyze_Rf->Rf_Check Rf_Check->Solvent_Scout No, Adjust Polarity Prep_Column Prepare Column & Load Sample Rf_Check->Prep_Column Yes Run_Flash Run Flash Chromatography Prep_Column->Run_Flash Collect Collect Fractions Run_Flash->Collect Analyze_Frac Analyze Fractions by TLC Collect->Analyze_Frac Analyze_Frac->Run_Flash Continue Elution Combine Combine Pure Fractions Analyze_Frac->Combine Evaporate Evaporate Solvent Combine->Evaporate Pure_Product Pure this compound Evaporate->Pure_Product Troubleshooting_Flowchart Start Problem Observed During Flash Chromatography Problem_Type What is the problem? Start->Problem_Type Tailing Streaking or Tailing (Asymmetric Peaks) Problem_Type->Tailing Tailing No_Elution Compound Stuck on Column Problem_Type->No_Elution No Elution No_Separation Poor Separation (Co-elution) Problem_Type->No_Separation No Separation Solution_Tailing Add 0.1-1% Triethylamine or NH 3 /MeOH to eluent. Tailing->Solution_Tailing Solution_No_Elution 1. Increase eluent polarity drastically (e.g., add MeOH). 2. If still no elution, consider decomposition. No_Elution->Solution_No_Elution Solution_No_Sep 1. Reduce sample load. 2. Change solvent selectivity (e.g., swap EtOAc for DCM). No_Separation->Solution_No_Sep

Sources

recrystallization techniques for isoxazolidin-3-one derivatives

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide to the Recrystallization of Isoxazolidin-3-one Derivatives

Abstract

This comprehensive guide provides detailed application notes and protocols for the purification of this compound derivatives, a critical class of heterocyclic compounds in pharmaceutical research and synthetic chemistry.[1] Moving beyond generic procedures, this document delves into the nuanced science of crystallization, offering field-proven strategies for solvent system selection, execution of various recrystallization techniques, and systematic troubleshooting. The protocols herein are designed to be self-validating, integrating analytical checkpoints to ensure the attainment of high-purity materials essential for drug development and advanced chemical synthesis.

Introduction: The Challenge of Purifying Isoxazolidin-3-ones

Isoxazolidin-3-ones are five-membered heterocyclic scaffolds containing adjacent nitrogen and oxygen atoms.[1][2] Their unique structural features make them valuable intermediates for synthesizing a wide array of complex molecules, including bioactive natural products, β-amino acids, and novel pharmaceutical agents.[3] The efficacy and safety of these downstream applications are contingent upon the absolute purity of the this compound starting material.

Crude products from synthetic reactions are rarely pure; they are often contaminated with unreacted starting materials, catalysts, and side-products.[4] Recrystallization is a powerful and economical purification technique that leverages differences in solubility to separate a desired compound from such impurities.[5] The underlying principle is that most solids are more soluble in a hot solvent than in a cold one.[6] A successful recrystallization yields a highly ordered crystalline lattice of the target molecule, physically excluding impurities which remain in the solution (mother liquor).[7][8]

This guide provides the theoretical grounding and practical methodologies required to develop robust and reproducible recrystallization protocols for this compound derivatives.

The Cornerstone of Success: Strategic Solvent Selection

The choice of solvent is the single most critical factor determining the success of a recrystallization.[6][9] An ideal solvent for a specific this compound derivative must satisfy a stringent set of criteria.

Characteristics of an Effective Recrystallization Solvent:

  • Differential Solubility: The compound should be highly soluble at the solvent's boiling point but sparingly or poorly soluble at low temperatures (e.g., room temperature or 0-4 °C).[6][10] This differential is the driving force for crystallization upon cooling.

  • Impurity Solubility Profile: Impurities should either be completely insoluble in the hot solvent (allowing for their removal via hot filtration) or extremely soluble in the cold solvent (so they remain in the mother liquor after the product crystallizes).[9][10]

  • Chemical Inertness: The solvent must not react with the compound being purified.[5][9] Given the lactam-like structure of isoxazolidin-3-ones, solvents that could promote hydrolysis or ring-opening under heating should be used with caution.

  • Volatility: The solvent should have a relatively low boiling point to be easily removed from the purified crystals during the drying phase.[5]

  • Safety and Cost: The solvent should be non-toxic, non-flammable, and cost-effective.[5]

Protocol 1: Systematic Solvent Screening

This protocol outlines a small-scale method to empirically determine the optimal solvent or solvent system.

Materials:

  • Crude this compound derivative (~100 mg)

  • Test tubes or small vials

  • A selection of solvents with varying polarities (see Table 1)

  • Glass stirring rod

  • Hot plate or water bath

  • Ice bath

Procedure:

  • Place approximately 10-20 mg of the crude solid into several separate test tubes.

  • To each tube, add a different solvent dropwise at room temperature, stirring after each addition, up to ~0.5 mL. Note the solubility. A solvent that dissolves the compound completely at room temperature is unsuitable for single-solvent recrystallization.[9]

  • For solvents that did not dissolve the solid at room temperature, gently heat the mixture to the solvent's boiling point while stirring.[9] Add the hot solvent dropwise until the solid just dissolves. Be patient, as dissolution can take time.

  • If the solid dissolves in a reasonable amount of hot solvent (e.g., < 1-2 mL), this is a potential candidate for single-solvent recrystallization.

  • Allow the hot, clear solutions to cool slowly to room temperature, then place them in an ice bath for 15-20 minutes.

  • Observe the quantity and quality of the crystals formed. The best solvent will yield a large crop of well-defined crystals.

  • If no single solvent is ideal, proceed to evaluate two-solvent systems (see Section 4).

Table 1: Common Solvents for Recrystallization Screening (Ordered by increasing polarity)

SolventBoiling Point (°C)PolarityNotes for Isoxazolidin-3-ones
Hexanes / Heptane69 / 98Non-polarOften used as an anti-solvent. Good for washing non-polar impurities.
Toluene111Non-polarCan be effective for less polar derivatives. High boiling point requires care.
Diethyl Ether35Slightly PolarLow boiling point can make it difficult to work with. Often used in mixed systems.
Dichloromethane (DCM)40Polar AproticGood solvent, but low boiling point limits the solubility differential.
Ethyl Acetate (EtOAc)77Polar AproticA versatile and commonly effective solvent for moderately polar compounds.[11]
Acetone56Polar AproticStrong solvent, but low boiling point can be a disadvantage.[11]
Isopropanol (IPA)82Polar ProticOften an excellent choice. A patent for an isoxazolidinone herbicide specifies an IPA/water system.[12]
Ethanol (EtOH)78Polar ProticA very common and effective solvent due to its ability to form hydrogen bonds.[11][13]
Methanol (MeOH)65Polar ProticHighly polar; may dissolve compounds too well even when cold.
Water100Very PolarGood for highly polar derivatives. Can be an effective anti-solvent for compounds dissolved in alcohols.[11]

Core Methodology: Single-Solvent Recrystallization

This is the most straightforward technique, employed when a suitable single solvent has been identified. The goal is to create a saturated solution at high temperature, from which the pure compound crystallizes upon cooling.[14]

Workflow for Recrystallization Techniques

G cluster_prep Preparation cluster_process Purification Process cluster_result Result & Analysis Crude Crude Solid Solvent Solvent Selection (Protocol 1) Crude->Solvent Dissolve 1. Dissolve in Minimum Hot Solvent Solvent->Dissolve HotFilt 2. Hot Filtration (If Insoluble Impurities Present) Dissolve->HotFilt optional Cool 3. Slow Cooling & Crystallization Dissolve->Cool HotFilt->Cool Isolate 4. Isolate Crystals (Vacuum Filtration) Cool->Isolate Wash 5. Wash with Ice-Cold Solvent Isolate->Wash Dry 6. Dry Crystals Wash->Dry Pure Pure Crystalline Product Dry->Pure Analyze Purity Analysis (TLC, MP, NMR) Pure->Analyze

Caption: General workflow for the recrystallization process.

Protocol 2: Single-Solvent Recrystallization

Procedure:

  • Place the crude this compound derivative in an Erlenmeyer flask (its sloped sides reduce solvent evaporation).

  • Add a small portion of the selected solvent, just enough to create a slurry.

  • Heat the flask on a hot plate with stirring. Once the solvent is boiling, add more hot solvent in small portions until the solid is completely dissolved. Causality: Adding the minimum amount of boiling solvent is crucial; excess solvent will reduce the final yield as more product will remain dissolved when cooled.[4][15]

  • If the solution is colored by impurities, cool it slightly, add a small amount of activated charcoal, and reheat to boiling for a few minutes. Caution: Never add charcoal to a boiling solution, as it can cause violent bumping.

  • If insoluble impurities or charcoal are present, perform a hot filtration (see Protocol 4).

  • Remove the flask from the heat, cover it with a watch glass, and allow it to cool slowly and undisturbed to room temperature. Causality: Slow cooling promotes the formation of large, pure crystals by allowing the molecules to selectively deposit onto the growing crystal lattice. Rapid cooling traps impurities.[6][16]

  • Once the flask has reached room temperature, place it in an ice bath for at least 20-30 minutes to maximize crystal formation.

  • Collect the crystals by vacuum filtration using a Büchner funnel.

  • Wash the crystals with a small amount of ice-cold solvent to remove any adhering mother liquor.

  • Dry the crystals in a vacuum oven or desiccator until a constant weight is achieved.

Advanced Methodology: Two-Solvent (Solvent/Anti-Solvent) Recrystallization

This technique is invaluable when no single solvent meets the required criteria.[10] It involves dissolving the compound in a "good" solvent in which it is highly soluble, and then carefully adding a miscible "anti-solvent" in which the compound is poorly soluble to induce precipitation.[7][17]

Protocol 3: Two-Solvent Recrystallization

Procedure:

  • Dissolve the crude solid in the minimum amount of the hot "good" solvent (e.g., ethanol, acetone).

  • While keeping the solution hot, add the "anti-solvent" (e.g., water, hexanes) dropwise with swirling.[17]

  • Continue adding the anti-solvent until the solution becomes faintly cloudy or turbid. This point of turbidity is the saturation point.[17]

  • If necessary, add a few drops of the hot "good" solvent to redissolve the precipitate and make the solution clear again.[17]

  • Set the solution aside to cool slowly, as described in Protocol 2 (Step 6 onwards). The subsequent steps of cooling, isolation, and drying are identical.

Specialized Technique: Hot Filtration for Impurity Removal

Hot filtration is used to remove insoluble impurities, such as dust, catalyst residues, or decolorizing charcoal, from the hot, saturated solution before crystallization begins.[18][19] The primary challenge is to prevent the desired compound from crystallizing prematurely in the filter funnel.[20]

Protocol 4: Hot Filtration

Procedure:

  • Set up a filtration apparatus using a short-stemmed or stemless funnel and a fluted filter paper. Causality: A fluted paper increases the surface area for faster filtration, and a short stem minimizes the surface area where premature crystallization can occur.[18][19]

  • Place the funnel into the neck of the receiving Erlenmeyer flask. Place a small amount of the pure solvent in this flask and bring it to a boil on the hot plate. Causality: The rising solvent vapor pre-heats the funnel and flask, preventing a cold surface from inducing crystallization.[18][20]

  • Bring the solution containing your compound to a boil.

  • Quickly pour the boiling solution through the pre-heated funnel in portions. Keep both flasks on the hot plate between additions.[18]

  • If crystals begin to form on the filter paper, rinse with a small amount of fresh, boiling solvent to redissolve them.

  • Once filtration is complete, proceed with the cooling and crystallization steps as outlined in Protocol 2.

Troubleshooting Common Recrystallization Issues

Even with careful planning, challenges can arise. The following table provides solutions to common problems.

Table 2: Recrystallization Troubleshooting Guide

ProblemPossible Cause(s)Recommended Solution(s)
No crystals form upon cooling. 1. Too much solvent was used.[21][22]2. The solution is supersaturated.[21]1. Boil off some of the solvent to re-concentrate the solution and try cooling again.[22]2. Induce crystallization by scratching the inner wall of the flask with a glass rod or adding a tiny "seed crystal" of the pure compound.[4][15]
"Oiling out" occurs. (Compound separates as a liquid)The solution is saturated at a temperature above the compound's melting point, often due to high impurity levels or rapid cooling.[21]Reheat the solution to dissolve the oil, add a small amount of additional "good" solvent, and allow it to cool much more slowly. Insulating the flask can help.[21][22]
Very low yield of recovered crystals. 1. Too much solvent was used initially.[15][22]2. The crystals were washed with solvent that was not ice-cold.3. Premature crystallization during hot filtration.1. Concentrate the mother liquor and cool again to recover a second crop of crystals (may be less pure).2. Always use minimal, ice-cold solvent for washing.3. Ensure filtration apparatus is properly pre-heated.
Product is still impure after recrystallization. (e.g., broad melting point)1. An inappropriate solvent was chosen.2. Cooling was too rapid, trapping impurities.[22]1. Repeat the process with a different, more selective solvent system.2. Ensure the solution cools as slowly as possible without disturbance.

Purity Assessment: Validating Your Success

After drying, the purity of the this compound derivative must be confirmed.

  • Melting Point Analysis: A pure crystalline solid will have a sharp, narrow melting point range (typically < 2 °C). Impurities depress and broaden the melting point.

  • Thin-Layer Chromatography (TLC): Compare the recrystallized product to the crude material. The pure product should ideally show a single spot.

  • Spectroscopic Analysis (NMR, IR): Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy can confirm the chemical structure and identify the presence of any remaining solvent or impurities.[23]

Conclusion

Recrystallization is a technique that marries scientific principle with careful laboratory practice. For this compound derivatives, where purity is paramount, a systematic approach to solvent selection and procedural execution is essential. By understanding the causality behind each step—from the use of minimal hot solvent to the importance of slow cooling—researchers can transform a crude reaction mixture into a highly pure crystalline solid, ready for the next stage of discovery.

References

  • Mixed-solvent recrystallisation. Chemistry Teaching Labs - University of York.
  • Recrystallization (chemistry). Wikipedia.
  • Solvent Choice. Chemistry Teaching Labs - University of York.
  • Finding the best solvent for recrystallisation student sheet. RSC Education.
  • Recrystallization Guide: Process, Procedure, Solvents. Mettler Toledo.
  • Hot Filtration & Recrystallization. Operation Guide for Chemistry Experiments - Kyoto University.
  • Recrystallization and hot filtration. Safrole.
  • Experiment : Recrystallization – Part I: Solvent Selection. Science Learning Center - University of Colorado Boulder.
  • Reagents & Solvents: Solvents for Recrystallization. Department of Chemistry - University of Rochester.
  • Recrystallization. University of California, Los Angeles - Chemistry.
  • 2.5: Hot Filtration. Chemistry LibreTexts.
  • 1.5E: Hot Filtration. Chemistry LibreTexts.
  • Process for the preparation of isoxazolidine-3-ones. Google Patents.
  • Recrystallization - a CLASSIC technique to purify a SOLID. YouTube.
  • Antisolvent Crystallization. RM@Schools.
  • Isoxazolidine synthesis. Organic Chemistry Portal.
  • A Convenient Synthesis of Novel Isoxazolidine and Isoxazole Isoquinolinones Fused Hybrids. PMC - PubMed Central.
  • Tips & Tricks: Recrystallization. Department of Chemistry - University of Rochester.
  • Synthesis of New Isoxazolidine Derivatives Utilizing the Functionality of N-Carbonylpyrazol-Linked Isoxazolidines. MDPI.
  • Method for preparing high-purity 3-isoxazolidinone compound crystal, crystal form and application thereof. Google Patents.
  • Recrystallization. University of Massachusetts.
  • Problems with Recrystallisations. Chemistry Teaching Labs - University of York.
  • 3.6F: Troubleshooting. Chemistry LibreTexts.
  • Multi-faceted Exploration of Novel Isoxazolidine Derivatives: Synthesis, Characterization, Molecular Docking, Dynamic Simulation. ResearchGate.
  • Stability studies of oxazolidine-based compounds using 1H NMR spectroscopy. PubMed.
  • Synthesis and Characterization of Some Oxazolidine and Thiazolidine Derivatives and Study of their Antioxidants Activity. Journal of University of Shanghai for Science and Technology.
  • Overcoming a Solid Solution System on Chiral Resolution: Combining Thermodynamics of Crystallization and Kinetics of Enantioselective Dissolution. ChemRxiv.
  • Synthesis and characterization of 4,4-dimethyl-3-isoxazolidinone derivatives. ResearchGate.
  • 3-Isoxazolidinone. PubChem - NIH.
  • Chiral resolution. Wikipedia.
  • Stability Studies of Oxazolidine-Based Compounds Using 1H NMR Spectroscopy. ResearchGate.
  • Current Updates on Oxazolidinone and Its Significance. PMC - PubMed Central.
  • Synthesis of Some Novel Isoxazolidine Derivatives via 1,3-Dipolar Cycloaddition and Their Biological Evaluation. DergiPark.
  • Synthesis and Antimicrobial Evaluation of Some Isoxazolidine Derivatives. ResearchGate.
  • New 3-(Dibenzyloxyphosphoryl)isoxazolidine Conjugates of N1-Benzylated Quinazoline-2,4-diones as Potential Cytotoxic Agents against Cancer Cell Lines. PMC - NIH.
  • SYNTHESIS OF ISOXAZOLIDINES BY 1,3-DIPOLAR CYCLOADDITION: RECENT ADVANCES. ResearchGate.
  • A Convenient Synthesis of Novel Isoxazolidine and Isoxazole Isoquinolinones Fused Hybrids. MDPI.
  • Overcoming a Solid Solution System on Chiral Resolution: Combining Crystallization and Enantioselective Dissolution. ResearchGate.
  • Synthesis of New Isoxazolidine Derivatives Utilizing the Functionality of N-Carbonylpyrazol-Linked Isoxazolidines. PMC - NIH.
  • Advancements in chiral crystallization. Technobis.
  • Heterogeneous Interactions Promote Crystallization and Spontaneous Resolution of Chiral Molecules. PubMed.

Sources

Application Notes & Protocols for Scaling Up Isoxazolidin-3-one Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Audience: Researchers, Scientists, and Drug Development Professionals

Abstract: The isoxazolidin-3-one scaffold is a valuable heterocyclic motif in medicinal chemistry, serving as a key building block for a variety of bioactive molecules and complex natural products. As drug candidates progress from discovery to development, the ability to produce these intermediates on a larger scale becomes paramount. This guide provides a detailed overview of robust and scalable methods for the synthesis of isoxazolidin-3-ones, moving beyond traditional lab-scale procedures to address the challenges of process intensification. We will explore the mechanistic underpinnings of key synthetic strategies, provide field-proven protocols, and discuss critical considerations for safe and efficient scale-up, including the transition from batch to continuous flow processing.

Introduction: The Strategic Importance of Isoxazolidin-3-ones

The isoxazolidine ring is recognized as a "privileged structure" in medicinal chemistry, and its derivatives exhibit a wide range of biological activities.[1] The this compound variant, a cyclic hydroxamate ester, offers unique chemical handles for further functionalization and can act as a precursor to valuable synthons like β-amino acids and 1,3-amino alcohols.[2][3] The development of scalable, cost-effective, and safe synthetic routes is a critical bottleneck in leveraging these compounds for pharmaceutical manufacturing. This document aims to bridge that gap by providing practical, in-depth guidance.

Core Synthetic Strategies & Mechanistic Insights

The synthesis of the this compound core can be approached from several angles. While 1,3-dipolar cycloadditions are a powerful tool for creating the base isoxazolidine ring, direct and scalable routes to the 3-oxo variant often rely on cyclization strategies involving hydroxylamine derivatives.[4][5]

G A Starting Materials B Key Synthetic Pathways C1 Route A: Intramolecular Cyclization B->C1 Direct & Scalable C2 Route B: [3+2] Cycloaddition B->C2 Alternative for Core Assembly D1 Hydroxylamine + 3-Halopropionate Ester C1->D1 D2 Nitrones/Nitrile Oxides + Ketene Equivalents C2->D2 E This compound Core D1->E D2->E

Figure 1: High-level overview of primary synthetic routes to the this compound scaffold.

Strategy 1: One-Pot Synthesis via Intramolecular Cyclization

From a process chemistry perspective, the most attractive route is often the one with the fewest steps and avoids the isolation of unstable intermediates. A highly efficient method for preparing isoxazolidin-3-ones involves the direct reaction of hydroxylamine (or its salts) with a substituted 3-halo-propionic acid ester in the presence of a base.[6]

Causality and Mechanistic Discussion: This process is a one-pot, two-step sequence that elegantly avoids the isolation of the intermediate N-hydroxy-β-alanine derivative.

  • N-Alkylation: The reaction initiates with the nucleophilic attack of hydroxylamine on the carbon bearing the halogen atom of the propionate ester. This forms an N-substituted hydroxamic acid intermediate.

  • Intramolecular Cyclization: In the same pot, under the influence of a base (e.g., sodium methoxide), the hydroxyl group of the intermediate is deprotonated. This alkoxide then undergoes a rapid intramolecular nucleophilic attack on the ester carbonyl, displacing the alcohol (e.g., methanol) and forming the stable five-membered this compound ring.

The choice of base is critical; it must be strong enough to promote both the initial reaction with the hydroxylamine salt (if used) and the final cyclization step. Sodium methoxide in methanol is a common and cost-effective choice for industrial applications.[6]

G start Hydroxylamine + 3-Halopropionate Ester step1 Step 1: N-Alkylation (SN2 Reaction) start->step1 intermediate Hydroxamic Acid Intermediate (Not Isolated) step1->intermediate step2 Step 2: Base-Mediated Intramolecular Cyclization intermediate->step2 product This compound step2->product base Base (e.g., NaOMe) base->step1 Frees NH2OH from salt base->step2 Deprotonates OH for cyclization G cluster_0 Traditional Batch Process cluster_1 Continuous Flow Process b1 1. Charge Reactor with Reagent A + Solvent b2 2. Heat/Cool to Temp b1->b2 b3 3. Add Reagent B (over hours) b2->b3 b4 4. Hold & React (many hours) b3->b4 b5 5. Quench & Work-up b4->b5 b6 6. Isolate Product b5->b6 f1 Reagent A Stream mixer T-Mixer f1->mixer f2 Reagent B Stream f2->mixer reactor Heated/Cooled Coil Reactor (short residence time) mixer->reactor backpressure Back-Pressure Regulator reactor->backpressure collection Product Stream (for work-up) backpressure->collection

Figure 3: Comparison of a typical batch workflow versus a streamlined continuous flow setup.

Application to this compound Synthesis: The one-pot synthesis described is highly amenable to a continuous flow adaptation.

  • Enhanced Safety: Small reactor volumes at any given time drastically reduce the risk associated with thermal runaway. Unstable intermediates are generated and consumed in seconds.

  • Superior Heat Transfer: Microreactors or tube reactors have an extremely high surface area-to-volume ratio, allowing for near-instantaneous heating or cooling.

  • Process Intensification: A continuous process can be run for extended periods, producing large quantities of material from a small reactor footprint. For example, a flow process could generate hundreds of grams of a key intermediate per hour. [7]* Increased Yield & Purity: Precise control over temperature, residence time, and stoichiometry can minimize the formation of byproducts.

A conceptual flow setup would involve two or three input streams (hydroxylamine/base mixture, ester solution) being combined in a T-mixer and then passed through a heated coil reactor. The residence time in the coil would be optimized to ensure complete reaction before the product stream is collected for work-up.

Conclusion

The synthesis of isoxazolidin-3-ones, while achievable through various means, requires careful consideration for safe and efficient scale-up. The one-pot intramolecular cyclization of hydroxylamine with 3-halopropionate esters stands out as a robust, high-yielding, and industrially viable method. By understanding the underlying mechanism and meticulously controlling key process parameters such as temperature and mixing, this synthesis can be reliably scaled. Furthermore, adapting this chemistry to a continuous flow platform represents the next frontier, offering unparalleled advantages in safety, control, and efficiency for the large-scale manufacturing of these vital pharmaceutical building blocks.

References

  • Maiuolo, L., & De Nino, A. (2016). SYNTHESIS OF ISOXAZOLIDINES BY 1,3-DIPOLAR CYCLOADDITION: RECENT ADVANCES. Targets in Heterocyclic Systems, 19, 299.
  • Organic & Biomolecular Chemistry. (n.d.). Catalyst-free synthesis of isoxazolidine from nitrosoarene and haloalkyne via a 1,2-halo-migration/[3 + 2] cycloaddition cascade. RSC Publishing. Available at: https://pubs.rsc.org/en/content/articlelanding/2022/ob/d2ob01479c
  • Galland, N., et al. (2016). Isoxazolidine: A Privileged Scaffold for Organic and Medicinal Chemistry. Chemical Reviews, ACS Publications. Available at: https://pubs.acs.org/doi/10.1021/acs.chemrev.6b00133
  • Organic Chemistry Portal. (n.d.). Isoxazolidine synthesis. Available at: https://www.organic-chemistry.org/synthesis/heterocycles/isoxazolidines.shtm
  • EP0224057B1 - Process for the preparation of isoxazolidine-3-ones. (1990). Google Patents. Available at: https://patents.google.
  • ProQuest. (n.d.). Synthesis of substituted isoxazolidines (microreview). Available at: https://www.proquest.com/openview/f501b0f5e135b1d471565451e06e5720/1?pq-origsite=gscholar&cbl=42036
  • ResearchGate. (n.d.). [3 + 2] cycloaddition reaction for the synthesis of isoxazolidine derivatives. Available at: https://www.researchgate.
  • ChemRxiv. (2024). Highly Enantioselective Construction of Oxazolidinone Rings via Enzymatic C(sp3)−H Amination. Available at: https://chemrxiv.org/engage/chemrxiv/article-details/65b38b81598492928d39589d
  • Wang, Y., et al. (2018). Synthesis of New Isoxazolidine Derivatives Utilizing the Functionality of N-Carbonylpyrazol-Linked Isoxazolidines. Molecules, 23(11), 2975. Available at: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC6278385/
  • ResearchGate. (n.d.). Synthesis of isoxazolidine derivatives from N-substituted hydroxylamines and α,Β-unsaturated ketones. Available at: https://www.researchgate.
  • ResearchGate. (n.d.). (PDF) Synthesis and structure of hydroxyisoxazolidines and derivatives of hydroxylamine and alkenals. Available at: https://www.researchgate.
  • Gualandi, A., et al. (2022). Fast MacMillan's Imidazolidinone-Catalyzed Enantioselective Synthesis of Polyfunctionalized 4-Isoxazoline Scaffolds. ACS Omega, 7(30), 26909-26916. Available at: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC9352684/
  • ResearchGate. (n.d.). A Simple One-Pot, Three-Component, Catalytic, Highly Enantioselective Isoxazolidine Synthesis. Available at: https://www.researchgate.net/publication/257850280_A_Simple_One-Pot_Three-Component_Catalytic_Highly_Enantioselective_Isoxazolidine_Synthesis
  • Semantic Scholar. (1987). Synthesis and structure of hydroxyisoxazolidines and derivatives of hydroxylamine and alkenals. Available at: https://www.semanticscholar.org/paper/Synthesis-and-structure-of-hydroxyisoxazolidines-Ershov-Zelenin/453b3b44b8b60a3733077e682136e92701d4a04d
  • Pinto, A., et al. (2023). A Convenient Synthesis of Novel Isoxazolidine and Isoxazole Isoquinolinones Fused Hybrids. Molecules, 28(19), 6965. Available at: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC10573024/
  • Słowikowska, J., et al. (2022). Nitrile Oxide, Alkenes, Dipolar Cycloaddition, Isomerization and Metathesis Involved in the Syntheses of 2-Isoxazolines. Molecules, 27(18), 5851. Available at: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC9504899/
  • ResearchGate. (n.d.). Large-Scale Continuous Flow Transformation of Oximes into Fused-Bicyclic Isoxazolidines: An Example of Process Intensification. Available at: https://www.researchgate.
  • PubMed. (2012). Isoxazolodihydropyridinones: 1,3-dipolar cycloaddition of nitrile oxides onto 2,4-dioxopiperidines. Available at: https://pubmed.ncbi.nlm.nih.gov/22490013/
  • Zanda, N., et al. (2022). Continuous organocatalytic flow synthesis of 2-substituted oxazolidinones using carbon dioxide. Green Chemistry, 24, 4628-4633. Available at: https://pubs.rsc.org/en/content/articlelanding/2022/gc/d2gc00503d
  • ResearchGate. (n.d.). Multicomponent Catalytic Enantioselective Synthesis of Isoxazolidin‐5‐Ones. Available at: https://www.researchgate.net/publication/325150824_Multicomponent_Catalytic_Enantioselective_Synthesis_of_Isoxazolidin-5-Ones
  • ResearchGate. (n.d.). Recent Advances in Nitrile Oxide Cycloadditions. Synthesis of Isoxazolines. Available at: https://www.researchgate.net/publication/265810237_Recent_Advances_in_Nitrile_Oxide_Cycloadditions_Synthesis_of_Isoxazolines
  • Wolfe, J. P. (2024). Hydroxylamines: From Synthetic Intermediates to Synthetic Targets. Accounts of Chemical Research, ACS Publications. Available at: https://pubs.acs.org/doi/10.1021/ar5001229
  • Division of Research Safety, University of Illinois. (2019). Scale-up Reactions. Available at: https://drs.illinois.
  • ResearchGate. (n.d.). Spiro Isoxazolines via Nitrile Oxide 1,3-Dipolar Cycloaddition Reactions. Available at: https://www.researchgate.net/publication/236021207_Spiro_Isoxazolines_via_Nitrile_Oxide_13-Dipolar_Cycloaddition_Reactions
  • H.E.L Group. (n.d.). Critical Considerations in Process Safety. Available at: https://helgroup.
  • Organic Chemistry Frontiers. (n.d.). Synthesis of isoxazolidines via catalyst-free one-pot three-component cycloaddition of sulfoxonium ylides, nitrosoarenes and alkenes. RSC Publishing. Available at: https://pubs.rsc.org/en/content/articlelanding/2021/qo/d1qo00977a
  • ResearchGate. (n.d.). 1,3‐Dipolar Cycloaddition Reactions of Nitrile Oxides under “Non‐Conventional” Conditions: Green Solvents, Irradiation, and Continuous Flow. Available at: https://www.researchgate.
  • Prime Scholars. (n.d.). Synthesis of Some New Scaffolds of Isoxazolidine & Isoxazoline Derivatives using Novel Class of Nitrones via 1,3. Available at: https://primescholars.com/proceedings/synthesis-of-some-new-scaffolds-of-isoxazolidine--isoxazoline-derivatives-using-novel-class-of-nitrones-via-13-10821.html
  • Beilstein Journal of Organic Chemistry. (2018). Synthesis of 3-substituted isoxazolidin-4-ols using hydroboration–oxidation reactions of 4,5-unsubstituted 2,3-dihydroisoxazoles. National Institutes of Health. Available at: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC6289013/
  • Marín-Luna, M., et al. (2020). Continuous Flow Chemistry: A Novel Technology for the Synthesis of Marine Drugs. Marine Drugs, 18(12), 606. Available at: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC7761019/
  • ResearchGate. (n.d.). Recent Advances in the Synthesis of Isoxazolidines. Available at: https://www.researchgate.net/publication/281358359_Recent_Advances_in_the_Synthesis_of_Isoxazolidines
  • MDPI. (2018). Synthesis of New Isoxazolidine Derivatives Utilizing the Functionality of N-Carbonylpyrazol-Linked Isoxazolidines. Available at: https://www.mdpi.com/1420-3049/23/11/2975
  • Airgas. (n.d.). Nitric Oxide Safety Data Sheet SDS P4632. Available at: https://www.airgas.com/msds/001037.pdf

Sources

Application Notes & Protocols: The Isoxazolidin-3-one Scaffold in the Design of Novel Antibacterial Agents

Author: BenchChem Technical Support Team. Date: January 2026

An in-depth guide for researchers, scientists, and drug development professionals.

The escalating crisis of antimicrobial resistance necessitates the exploration of novel chemical scaffolds that can circumvent existing resistance mechanisms.[1] The oxazolidinones, a class of synthetic antibiotics, represent a significant advancement in this area, with linezolid being a prominent clinical success.[2][3][4] Their unique mechanism of action, which involves the inhibition of bacterial protein synthesis at the initiation phase by binding to the 50S ribosomal subunit, prevents cross-resistance with many other antibiotic classes.[3][4][5][6]

This guide focuses on the isoxazolidin-3-one scaffold, a promising heterocyclic motif explored as a bioisosteric replacement for the traditional oxazolidinone ring.[7][8] Bioisosteric modification is a key strategy in medicinal chemistry to enhance potency, alter selectivity, improve pharmacokinetic properties, and reduce toxicity.[9] By delving into the design, synthesis, and evaluation of this compound derivatives, these notes provide a comprehensive framework for researchers aiming to develop next-generation antibacterial agents.

Design Rationale and Structure-Activity Relationships (SAR)

The design of this compound antibacterials is rooted in the extensive structure-activity relationship (SAR) studies of the parent oxazolidinone class.[1][2] Key structural features of oxazolidinones are crucial for their antibacterial activity. These include the N-aryl group (typically a 3-fluorophenyl ring) and the C-5 side chain (often an acetamidomethyl group), which are essential for binding to the ribosomal target.[2]

The core concept behind exploring the this compound ring is the replacement of the C-5 stereogenic center of the oxazolidinone with a nitrogen atom.[7] This modification can influence several critical parameters:

  • Ribosomal Binding: Altering the heterocyclic core can change the orientation and binding interactions within the peptidyl transferase center of the 23S rRNA.

  • Physicochemical Properties: The introduction of an additional nitrogen atom can modify the compound's polarity, solubility, and metabolic stability.

  • Synthetic Accessibility: This scaffold may offer alternative synthetic routes that are more efficient or versatile.

The development of this compound derivatives often involves retaining the essential pharmacophoric elements of linezolid while modifying the core. For instance, maintaining an optimized N-phenyl group and exploring various C-5 substituents on the this compound ring is a common starting point.[10]

Table 1: Key Structure-Activity Relationships in Oxazolidinone-like Scaffolds

Molecular RegionStructural FeatureImpact on Antibacterial ActivityReference
A-Ring 3-Fluorophenyl groupGenerally optimal for potent activity.[2]
Other aryl or heteroaryl groupsCan enhance potency, particularly with substituents at the 4-position.[2]
B-Ring (Core) OxazolidinoneEstablished core for ribosomal binding.[3]
This compoundA bioisosteric replacement with potential for modified properties.[7][8]
C-5 Side Chain AcetamidomethylThe classic substituent found in Linezolid.[2]
Hydroxymethyl, 1,2,3-triazoleCan retain or enhance activity, especially against resistant strains.[2]
Thiocarbonyl (=S) instead of Carbonyl (=O)May enhance in vitro activity.[10]

Synthesis of this compound Derivatives

The synthesis of the this compound core and its derivatives can be achieved through several organic chemistry transformations. A common and powerful method for constructing five-membered heterocyclic rings is the [3+2] dipolar cycloaddition.[11] A generalized synthetic approach is outlined below.

cluster_start Starting Materials cluster_synthesis Synthesis Pathway cluster_end Final Product start1 Substituted Aniline step1 Step 1: Nitrone Formation start1->step1 Reaction with Hydroxylamine derivative start2 Dipolarophile (e.g., Allyl Derivative) step2 Step 2: [3+2] Cycloaddition start2->step2 start3 Cyclizing Agent step1->step2 Reacts with step3 Step 3: Side-Chain Derivatization step2->step3 Core Scaffold Formed end_product Target this compound Compound step3->end_product Introduction of diverse functional groups

Caption: Generalized synthetic workflow for this compound antibacterial agents.

This protocol describes a representative synthesis based on cycloaddition principles. Note: This is a generalized protocol and may require optimization for specific substrates.

Rationale: The 1,3-dipolar cycloaddition between a nitrone (the 3-atom component) and an alkene (the 2-atom component) is a highly efficient method for constructing the isoxazolidine ring system.[12] Subsequent functional group manipulations allow for the introduction of desired side chains.

Materials:

  • Substituted N-phenylhydroxylamine

  • An α,β-unsaturated ester (e.g., ethyl acrylate)

  • An oxidizing agent (e.g., mercury(II) oxide)

  • Anhydrous solvent (e.g., Toluene)

  • Reagents for side-chain modification (e.g., Lithium aluminum hydride, acylating agents)

Procedure:

  • Nitrone Formation:

    • In a round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve the N-phenylhydroxylamine in anhydrous toluene.

    • Add the oxidizing agent (e.g., mercury(II) oxide) portion-wise at 0 °C. The choice of oxidant is critical to avoid over-oxidation.

    • Allow the reaction to stir at room temperature for 2-4 hours, monitoring by TLC until the starting material is consumed. The resulting mixture contains the in situ generated nitrone.

  • Cycloaddition Reaction:

    • To the nitrone solution, add the α,β-unsaturated ester (e.g., ethyl acrylate) dropwise at room temperature.

    • Heat the reaction mixture to reflux (approx. 110 °C) and maintain for 12-24 hours. The progress of the cycloaddition should be monitored by TLC.

    • Once complete, cool the mixture to room temperature and filter to remove the oxidant byproduct.

    • Concentrate the filtrate under reduced pressure to obtain the crude isoxazolidine product.

  • Purification:

    • Purify the crude product using column chromatography on silica gel, employing a solvent system such as ethyl acetate/hexane to isolate the desired cycloadduct.

  • Side-Chain Modification (Example: Conversion of Ester to Acetamidomethyl):

    • Reduce the ester group of the purified isoxazolidine to a primary alcohol using a reducing agent like LiAlH₄ in an anhydrous ether solvent (e.g., THF) at 0 °C.

    • Convert the resulting alcohol to a leaving group (e.g., a mesylate or tosylate).

    • Displace the leaving group with an azide (e.g., using sodium azide).

    • Reduce the azide to an amine (e.g., via hydrogenation with Pd/C or Staudinger reaction).

    • Finally, acetylate the amine using acetic anhydride or acetyl chloride in the presence of a base (e.g., triethylamine) to yield the target compound.

In Vitro Antibacterial Evaluation

Once synthesized, the novel this compound compounds must be rigorously evaluated for their antibacterial efficacy. Standardized protocols from the Clinical and Laboratory Standards Institute (CLSI) or the European Committee on Antimicrobial Susceptibility Testing (EUCAST) provide the foundation for these assays.[13]

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible in vitro growth of a microorganism.[13] The broth microdilution method is a precise and commonly used technique.[14]

Rationale: This assay determines the potency of a compound by challenging a standardized bacterial population with a range of compound concentrations. It is the primary screening method to identify promising antibacterial candidates.

prep_compound Prepare Serial Dilutions of Test Compound (e.g., 256 to 0.5 µg/mL) inoculate Inoculate Microtiter Plate Wells (Final inoculum ~5 x 10⁵ CFU/mL) prep_compound->inoculate prep_inoculum Prepare Standardized Bacterial Inoculum (0.5 McFarland) prep_inoculum->inoculate incubate Incubate at 35-37°C for 16-20 hours inoculate->incubate read_results Read Results (Visual or Plate Reader) incubate->read_results determine_mic Determine MIC (Lowest concentration with no visible growth) read_results->determine_mic

Caption: Standard experimental workflow for the broth microdilution MIC assay.

Procedure:

  • Compound Preparation: Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO). Perform two-fold serial dilutions in cation-adjusted Mueller-Hinton Broth (CAMHB) directly in a 96-well microtiter plate.[15] The final volume in each well should be 50 µL, with concentrations typically ranging from 256 µg/mL to 0.5 µg/mL.

  • Inoculum Preparation: From a fresh (18-24 hour) culture plate, select 3-5 isolated colonies of the test bacterium.[14] Suspend the colonies in sterile saline to match the turbidity of a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL. Dilute this suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells.[14]

  • Inoculation: Add 50 µL of the standardized bacterial inoculum to each well of the microtiter plate, bringing the final volume to 100 µL.

  • Controls: Include the following controls on each plate:

    • Growth Control: Wells containing bacteria and broth, but no compound.

    • Sterility Control: Wells containing broth only.

    • Positive Control: A well-known antibiotic (e.g., Linezolid, Vancomycin) tested under the same conditions.[14]

  • Incubation: Incubate the plates at 35°C ± 2°C for 16-20 hours in ambient air.[14]

  • Interpretation: The MIC is the lowest concentration of the compound at which there is no visible growth (i.e., the well is clear).[14]

The MBC assay is performed to determine if a compound is bactericidal (kills bacteria) or bacteriostatic (inhibits growth).

Rationale: This is a crucial secondary assay. A compound that is bactericidal is often preferred, especially for treating severe infections. The MBC is defined as the lowest concentration that results in a ≥99.9% reduction in the initial bacterial inoculum.[15]

Procedure:

  • Following MIC determination, take a 10 µL aliquot from each well that showed no visible growth.

  • Spot-plate the aliquot onto a fresh Mueller-Hinton Agar (MHA) plate.

  • Incubate the MHA plates at 35-37°C for 18-24 hours.[15]

  • The MBC is the lowest concentration from the MIC plate that yields no bacterial growth on the MHA subculture plate.

  • Interpretation: An MBC/MIC ratio of ≤ 4 is typically considered indicative of bactericidal activity.[15]

This dynamic assay provides insight into the rate of antibacterial activity over time.

Rationale: Time-kill assays reveal whether a compound's killing effect is dependent on concentration or the duration of exposure.[13] This information is valuable for predicting in vivo efficacy and dosing regimens.

start Prepare Bacterial Culture (~5 x 10⁵ CFU/mL) add_compound Add Test Compound (e.g., 1x, 2x, 4x MIC) start->add_compound sampling Sample at Time Points (0, 2, 4, 8, 24h) add_compound->sampling dilute Perform Serial Dilutions in Saline/PBS sampling->dilute plate Plate Dilutions on Agar Plates dilute->plate count Incubate & Count Colonies (Determine CFU/mL) plate->count plot Plot log₁₀ CFU/mL vs. Time count->plot

Sources

application of isoxazolidin-3-one in cancer research

Author: BenchChem Technical Support Team. Date: January 2026

Application Notes & Protocols

Topic: The Emerging Role of the Isoxazolidine Scaffold in Oncology Research

Audience: Researchers, scientists, and drug development professionals.

Introduction: The Isoxazolidine Core - A Versatile Scaffold for Anticancer Drug Discovery

The isoxazolidine ring, a five-membered saturated heterocycle containing adjacent nitrogen and oxygen atoms, has garnered significant attention in medicinal chemistry.[1] Its structural similarity to the ribose ring in nucleosides allows it to act as a furanose mimic, providing a strategic advantage in the design of novel therapeutic agents, including antiviral and anticancer compounds.[2][3] The synthesis of isoxazolidine derivatives, often achieved through 1,3-dipolar cycloaddition reactions, provides a robust platform for generating chemical diversity.[1] This guide delves into the application of isoxazolidine-based compounds in cancer research, detailing their mechanisms of action and providing validated protocols for their evaluation.

Section 1: Core Mechanisms of Isoxazolidine-Mediated Anticancer Activity

Research has illuminated several key mechanisms through which isoxazolidine derivatives exert their cytotoxic and antiproliferative effects on cancer cells. These compounds often engage multiple cellular processes, leading to the induction of programmed cell death and the halting of the cell cycle.

Inhibition of Receptor Tyrosine Kinase (RTK) Signaling

A primary mechanism for a promising class of isoxazolidine derivatives is the inhibition of the Epidermal Growth Factor Receptor (EGFR).[4] EGFR is a receptor tyrosine kinase that, upon activation, triggers downstream signaling cascades like the PI3K/AKT and Ras/MAPK pathways, which are crucial for cell proliferation, survival, and differentiation.[5][6] In many cancers, EGFR is overexpressed or mutated, leading to uncontrolled cell growth.[6] Specific isoxazolidine compounds have been shown to competitively bind to the ATP-binding site of the EGFR kinase domain, preventing its activation and blocking downstream signaling.[3][4]

EGFR_Pathway_Inhibition cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR PI3K PI3K EGFR->PI3K Activates RAS RAS EGFR->RAS GrowthFactor Growth Factor (e.g., EGF) GrowthFactor->EGFR Binds AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Proliferation Gene Transcription (Proliferation, Survival) mTOR->Proliferation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation Isoxazolidine Isoxazolidine Derivative Isoxazolidine->EGFR Inhibits ATP Binding

Caption: Inhibition of the EGFR signaling cascade by an isoxazolidine derivative.

Induction of Apoptosis

A hallmark of effective anticancer agents is the ability to induce apoptosis, or programmed cell death. Isoxazolidine derivatives have consistently demonstrated this capability across various cancer cell lines, including breast, lung, and prostate cancer.[2][3] The induction of apoptosis is often confirmed by observing key cellular changes:

  • Annexin V Staining: Translocation of phosphatidylserine to the outer cell membrane, an early apoptotic signal.

  • Caspase Activation: Triggering of key executioner enzymes like caspase-3.[7]

  • DNA Fragmentation: Cleavage of genomic DNA, a later-stage apoptotic event.[7]

Several studies have shown that treatment with isoxazolidine compounds leads to a significant increase in the population of apoptotic cells, often comparable to established chemotherapy drugs like doxorubicin.[3] For instance, isoxazolidine trans-16b was identified as a potent inducer of apoptosis in PC-3 prostate cancer cells.[2][8]

Cell Cycle Arrest

In addition to promoting cell death, isoxazolidine derivatives can halt the progression of the cell cycle, preventing cancer cells from replicating. The specific phase of arrest can vary depending on the compound's structure and the cancer cell type. For example, compound 2f was found to arrest MCF-7 and SKOV3 cells in the S phase, while arresting A-549 cells in the G2/M phase.[3][4] In contrast, derivative 2g induced a G0/G1 phase arrest in all three cell lines.[3][4] This ability to disrupt the cell cycle at multiple checkpoints underscores the scaffold's versatility.

Section 2: Experimental Workflows and Protocols

Evaluating the anticancer potential of novel isoxazolidine compounds requires a systematic, multi-step approach. The following workflow outlines the progression from initial cytotoxicity screening to detailed mechanistic studies.

Experimental_Workflow Start Synthesized Isoxazolidine Derivative Screening Primary Screening: In Vitro Cytotoxicity (MTT Assay) Start->Screening IC50 Determine IC50 Values (Dose-Response Analysis) Screening->IC50 Mechanistic Mechanistic Studies (Using IC50 Concentration) IC50->Mechanistic Apoptosis Apoptosis Assay (Annexin V / PI Staining) Mechanistic->Apoptosis CellCycle Cell Cycle Analysis (PI Staining) Mechanistic->CellCycle Target Target Validation (e.g., EGFR Kinase Assay) Mechanistic->Target Conclusion Lead Compound Identification & Further Development Apoptosis->Conclusion CellCycle->Conclusion Target->Conclusion

Caption: Standard workflow for evaluating isoxazolidine anticancer activity.

Protocol: In Vitro Cytotoxicity Assessment using MTT Assay

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to measure cellular metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity. Viable cells with active metabolism convert the yellow MTT tetrazolium salt into a purple formazan product, which can be quantified spectrophotometrically.

Materials:

  • Cancer cell lines (e.g., MCF-7, A-549, PC-3)

  • Complete culture medium (e.g., RPMI-1640 with 10% FBS)

  • 96-well flat-bottom plates

  • Isoxazolidine test compounds, dissolved in DMSO

  • MTT solution (5 mg/mL in sterile PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Multichannel pipette

  • Microplate reader (absorbance at 570 nm)

Procedure:

  • Cell Seeding: Trypsinize and count cells. Seed 5 x 10³ cells per well in 100 µL of complete medium into a 96-well plate. Include wells for vehicle control (DMSO) and blank (medium only). Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.[9]

  • Compound Treatment: Prepare serial dilutions of the isoxazolidine compounds in culture medium. The final DMSO concentration should not exceed 0.5% to avoid solvent toxicity. Remove the old medium from the wells and add 100 µL of the diluted compounds. Incubate for 48-72 hours.[9]

  • MTT Addition: After incubation, add 10-20 µL of MTT solution to each well and incubate for an additional 4 hours at 37°C.[1][9] During this time, viable cells will form purple formazan crystals.

  • Formazan Solubilization: Carefully aspirate the medium containing MTT. Add 100-150 µL of DMSO to each well to dissolve the formazan crystals.[7][9] Gently pipette up and down or place the plate on a shaker for 5-10 minutes to ensure complete dissolution.

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Plot viability against compound concentration (log scale) to determine the IC₅₀ value (the concentration that inhibits cell growth by 50%).

Protocol: Analysis of Apoptosis by Annexin V/PI Staining

Principle: This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells. Annexin V, a protein with high affinity for phosphatidylserine (PS), is conjugated to a fluorochrome (e.g., FITC). In early apoptosis, PS flips to the outer leaflet of the plasma membrane, allowing Annexin V to bind. Propidium Iodide (PI) is a fluorescent nuclear stain that is excluded by viable cells with intact membranes. It can only enter late apoptotic or necrotic cells where membrane integrity is lost.

Materials:

  • Cancer cells treated with the isoxazolidine compound (at its IC₅₀) for 24-48 hours.

  • Annexin V-FITC/PI Apoptosis Detection Kit

  • Binding Buffer (provided in the kit)

  • Flow cytometer

Procedure:

  • Cell Preparation: Collect both adherent and floating cells from the culture dish following treatment. Centrifuge at 300 x g for 5 minutes.

  • Washing: Discard the supernatant and wash the cell pellet twice with cold PBS.

  • Resuspension: Resuspend the cells in 100 µL of 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.

  • Staining: Add 5 µL of Annexin V-FITC and 5 µL of PI solution to the cell suspension. Gently vortex and incubate for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X Binding Buffer to each sample. Analyze immediately using a flow cytometer.

  • Data Interpretation:

    • Lower-Left Quadrant (Annexin V- / PI-): Viable cells.

    • Lower-Right Quadrant (Annexin V+ / PI-): Early apoptotic cells.

    • Upper-Right Quadrant (Annexin V+ / PI+): Late apoptotic/necrotic cells.

    • Upper-Left Quadrant (Annexin V- / PI+): Necrotic cells (often due to mechanical damage).

Section 3: Data Interpretation and Representative Findings

Quantitative Cytotoxicity Data

The IC₅₀ value is the primary metric for quantifying a compound's cytotoxic potency. A lower IC₅₀ indicates higher potency. Isoxazolidine derivatives have demonstrated a wide range of activities, with some exhibiting potency in the low micromolar and even nanomolar range.[4][10]

Compound/DerivativeCancer Cell LineTarget/EffectReported IC₅₀Reference
Derivative 2f MCF-7 (Breast)EGFR Inhibitor9.7 ± 1.3 µM[3][4]
Derivative 2f A-549 (Lung)EGFR Inhibitor9.7 ± 0.7 µM[3][4]
Derivative 2f SKOV3 (Ovarian)EGFR Inhibitor6.5 ± 0.9 µM[3][4]
Derivative 2g A-549 (Lung)EGFR Inhibitor12.1 ± 1.1 µM[4][9]
trans-16aPC-3 (Prostate)Apoptosis Inducer~9.84 - 12.67 µM[2][8]
trans-16bPC-3 (Prostate)Apoptosis Inducer~9.84 - 12.67 µM[2][8][11]
p-Nitro DerivativeMCF-7 (Breast)Cytotoxic23 µg/mL[1]
β-lactam 33 MCF-7 (Breast)Tubulin Polymerization0.095 µM[10]
Selectivity and Safety

An essential aspect of drug development is selectivity—the ability of a compound to kill cancer cells while sparing normal, healthy cells. Encouragingly, some isoxazolidine-related compounds have shown this selectivity. For example, β-lactam 33 had an IC₅₀ of 95 nM in MCF-7 cancer cells but was significantly less toxic to non-cancerous HEK-293T cells (IC₅₀ > 50 µM).[10] Similarly, the most active dibenzyloxyphosphorylisoxazolidine conjugates were found to be safe in vitro against several normal cell lines (HEK293, HepG2, HSF).[8]

Conclusion and Future Directions

The isoxazolidine scaffold represents a highly promising and versatile platform for the development of novel anticancer therapeutics. Derivatives have demonstrated efficacy against a range of malignancies, including breast, lung, ovarian, and prostate cancers, by targeting critical cellular pathways involved in proliferation and survival.[2][4] Their ability to induce apoptosis, cause cell cycle arrest, and inhibit key oncogenic drivers like EGFR highlights their therapeutic potential.[3][4]

Future research should focus on optimizing the structure-activity relationship (SAR) to enhance potency and selectivity, exploring combinatorial therapies with existing anticancer drugs, and advancing the most promising lead compounds into preclinical in vivo models to evaluate their efficacy and safety profiles in a more complex biological system.

References

  • Al-Masoudi, A. J., & Al-Sultani, H. R. (2023). Synthesis of a new Isoxazolidine and evaluation antitumor activity in vitro against MCF-7 breast cancer cell line. Iraqi Journal of Science. [Link]
  • MDPI. (2023). In Vitro and In Silico Evaluation of Antiproliferative Activity of New Isoxazolidine Derivatives Targeting EGFR: Design, Synthesis, Cell Cycle Analysis, and Apoptotic Inducers. [Link]
  • Al-Ostath, A., et al. (2023). In Vitro and In Silico Evaluation of Antiproliferative Activity of New Isoxazolidine Derivatives Targeting EGFR: Design, Synthesis, Cell Cycle Analysis, and Apoptotic Inducers. Pharmaceuticals. [Link]
  • ResearchGate. (n.d.). Characteristic isoxazoline compounds with anticancer activity. [Link]
  • Wieczorek, R., et al. (2024). New 3-(Dibenzyloxyphosphoryl)isoxazolidine Conjugates of N1-Benzylated Quinazoline-2,4-diones as Potential Cytotoxic Agents against Cancer Cell Lines. Molecules. [Link]
  • Al-Ostath, A., et al. (2023). In Vitro and In Silico Evaluation of Antiproliferative Activity of New Isoxazolidine Derivatives Targeting EGFR: Design, Synthesis, Cell Cycle Analysis, and Apoptotic Inducers. PMC. [Link]
  • Wieczorek, R., et al. (2024). New 3-(Dibenzyloxyphosphoryl)isoxazolidine Conjugates of N1-Benzylated Quinazoline-2,4-diones as Potential Cytotoxic Agents against Cancer Cell Lines. PubMed. [Link]
  • Carr, M., et al. (2021). Synthesis, Characterisation and Mechanism of Action of Anticancer 3-Fluoroazetidin-2-ones. Molecules. [Link]
  • ResearchGate. (n.d.).
  • ResearchGate. (n.d.). Does the Oxazolidinone Derivatives Constitute a Functional Approach for Cancer Therapy?. [Link]
  • Shevchenko, O. G., et al. (2024). Effects of Isoxazolyl Steroids on Key Genes of Sonic Hedgehog Cascade Expression in Tumor Cells. PMC. [Link]
  • Bastekar, S., et al. (2013).
  • Yang, K., et al. (2023). Signaling pathways in cancer metabolism: mechanisms and therapeutic targets. Signal Transduction and Targeted Therapy. [Link]
  • Future Science. (2016). Further definition of cancer signaling pathway may lead to new therapy options. [Link]
  • Montemurro, F., et al. (2021). Signaling Pathways in Cancer: Therapeutic Targets, Combinatorial Treatments, and New Developments. Cancers. [Link]

Sources

Application Notes and Protocols for Isoxazolidin-3-one Derivatives as Selective Herbicides

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The relentless challenge of weed management in modern agriculture necessitates the continuous development of novel herbicides with selective modes of action. Isoxazolidin-3-one derivatives have emerged as a promising class of herbicides, demonstrating effective control of a broad spectrum of weed species while maintaining selectivity in various important crops. This guide provides an in-depth technical overview of two key derivatives, 2-(2,4-dichlorophenyl)methyl-4,4-dimethyl-3-isoxazolidinone (Bixlozone) and its 2,5-dichloro isomer, for researchers, scientists, and drug development professionals. We will delve into their mechanism of action, synthesis, and provide detailed protocols for their evaluation as selective herbicides.

Mechanism of Action: Inhibition of Carotenoid Biosynthesis

By inhibiting DXP synthase, these herbicides disrupt the production of carotenoids.[2][6] Carotenoids play a crucial photoprotective role in plants by quenching excess light energy and scavenging reactive oxygen species (ROS) generated during photosynthesis.[7][8][9] In the absence of carotenoids, chlorophyll is susceptible to photo-oxidation, leading to the characteristic bleaching or whitening of plant tissues, followed by necrosis and death.[8] This mechanism provides a distinct advantage in herbicide development, as resistance to this mode of action is currently rare.[3]

The selectivity observed in certain crops, such as wheat and canola, is attributed to differential metabolism.[10][11] Tolerant species are able to rapidly metabolize the active herbicide into non-toxic derivatives, preventing the accumulation of the phytotoxic agent at the target site.[10][11]

Signaling Pathway Diagram

G cluster_Plastid Plastid cluster_Herbicide This compound Herbicide cluster_Consequences Downstream Effects Pyruvate Pyruvate DXS DXS Pyruvate->DXS Glyceraldehyde-3-phosphate DXP DXP DXS->DXP no_carotenoids Carotenoid Depletion MEP_pathway MEP Pathway DXP->MEP_pathway Isoprenoids Isoprenoids MEP_pathway->Isoprenoids Carotenoids Carotenoids Isoprenoids->Carotenoids herbicide This compound Derivative herbicide->DXS Inhibition photooxidation Chlorophyll Photo-oxidation no_carotenoids->photooxidation Lack of Photoprotection bleaching Bleaching/ Necrosis photooxidation->bleaching plant_death Plant Death bleaching->plant_death

Caption: Mechanism of action of this compound herbicides.

Synthesis of this compound Derivatives

Protocol 2.1: Synthesis of 2-(2,4-dichlorophenyl)methyl-4,4-dimethyl-3-isoxazolidinone

Step 1: Synthesis of N-hydroxy-3-chloro-2,2-dimethylpropanamide

  • Combine 3-chloro-2,2-dimethylpropionyl chloride and hydroxylamine hydrochloride in a suitable solvent (e.g., dichloromethane).

  • Cool the mixture in an ice bath and slowly add a base (e.g., triethylamine) to neutralize the generated HCl.

  • Stir the reaction mixture at room temperature until the reaction is complete (monitored by TLC).

  • Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the hydroxamic acid.

Step 2: Cyclization to 4,4-dimethylthis compound

  • Dissolve the N-hydroxy-3-chloro-2,2-dimethylpropanamide in a suitable solvent (e.g., methanol).

  • Add a strong base (e.g., sodium methoxide) and heat the mixture to reflux.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Neutralize the reaction mixture with a weak acid (e.g., acetic acid) and remove the solvent under reduced pressure.

  • Purify the resulting 4,4-dimethylthis compound by column chromatography.

Step 3: N-alkylation to 2-(2,4-dichlorophenyl)methyl-4,4-dimethyl-3-isoxazolidinone

  • Dissolve 4,4-dimethylthis compound and 2,4-dichlorobenzyl chloride in a suitable solvent (e.g., acetonitrile).

  • Add a base (e.g., potassium carbonate) and a phase-transfer catalyst (e.g., tetrabutylammonium bromide).

  • Heat the reaction mixture to reflux and monitor by TLC.

  • Once the reaction is complete, filter off the inorganic salts and concentrate the filtrate under reduced pressure.

  • Purify the final product, 2-(2,4-dichlorophenyl)methyl-4,4-dimethyl-3-isoxazolidinone, by column chromatography or recrystallization.

Synthesis Workflow Diagram

G start1 3-Chloro-2,2-dimethylpropionyl chloride intermediate1 N-hydroxy-3-chloro-2,2-dimethylpropanamide start1->intermediate1 Step 1: Hydroxamic acid formation start2 Hydroxylamine hydrochloride start2->intermediate1 Step 1: Hydroxamic acid formation reagent1 Base (e.g., Triethylamine) intermediate2 4,4-dimethylthis compound intermediate1->intermediate2 Step 2: Cyclization reagent2 Strong Base (e.g., NaOMe) product 2-(2,4-dichlorophenyl)methyl- 4,4-dimethyl-3-isoxazolidinone intermediate2->product Step 3: N-alkylation start3 2,4-dichlorobenzyl chloride start3->product Step 3: N-alkylation reagent3 Base (e.g., K2CO3) + Phase-transfer catalyst

Caption: Synthetic pathway for this compound derivatives.

In Vitro Evaluation of DXP Synthase Inhibition

To assess the inhibitory potential of the synthesized this compound derivatives against their molecular target, a DXP synthase enzyme assay is essential. A coupled spectrophotometric assay is a common method for this purpose.[4][12][13]

Protocol 3.1: Coupled Spectrophotometric Assay for DXP Synthase Inhibition

Principle: The activity of DXP synthase is coupled to the activity of DXP reductoisomerase (DXR), which consumes NADPH. The rate of NADPH oxidation is monitored by the decrease in absorbance at 340 nm.

Materials:

  • Purified recombinant DXP synthase (DXS) and DXP reductoisomerase (DXR)

  • Thiamine pyrophosphate (TPP)

  • Magnesium chloride (MgCl₂)

  • Pyruvate

  • Glyceraldehyde-3-phosphate (G3P)

  • NADPH

  • Assay buffer (e.g., 100 mM Tris-HCl, pH 7.5-8.0)

  • Test compounds (this compound derivatives) dissolved in a suitable solvent (e.g., DMSO)

  • UV-Vis spectrophotometer capable of reading at 340 nm

Procedure:

  • Prepare a reaction mixture containing assay buffer, TPP, MgCl₂, pyruvate, G3P, NADPH, and DXR enzyme.

  • Add the test compound at various concentrations to the reaction mixture. Include a solvent control (e.g., DMSO) and a positive control inhibitor if available.

  • Pre-incubate the mixture at the desired temperature (e.g., 37°C) for a few minutes.

  • Initiate the reaction by adding DXP synthase.

  • Immediately monitor the decrease in absorbance at 340 nm over time.

  • Calculate the initial reaction velocity for each concentration of the test compound.

  • Determine the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a suitable dose-response curve.

In Vivo Evaluation of Herbicidal Efficacy and Selectivity

Greenhouse and field trials are critical for evaluating the whole-plant herbicidal activity and crop selectivity of the this compound derivatives.

Protocol 4.1: Greenhouse Whole-Plant Bioassay for Bleaching Herbicides

Objective: To determine the herbicidal efficacy (ED₅₀) and selectivity of this compound derivatives on a range of weed and crop species.

Materials:

  • Pots or flats filled with a standard greenhouse potting mix

  • Seeds of various monocot and dicot weed and crop species (e.g., Lolium rigidum, Avena fatua, Amaranthus retroflexus, Chenopodium album, wheat, corn, soybean, canola)

  • Test compounds formulated for spray application

  • Greenhouse with controlled temperature, humidity, and lighting

  • Cabinet sprayer for uniform herbicide application

Procedure:

  • Planting: Sow seeds of each species in separate pots or in rows within a flat. Grow the plants under optimal greenhouse conditions until they reach the 2-3 leaf stage.

  • Herbicide Application: Prepare a range of concentrations for each test compound. Apply the herbicides to the plants using a cabinet sprayer to ensure uniform coverage. Include an untreated control for comparison.

  • Evaluation:

    • Visually assess the plants at regular intervals (e.g., 3, 7, 14, and 21 days after treatment).

    • Score the level of bleaching (chlorosis) and necrosis on a scale of 0% (no effect) to 100% (complete plant death).

    • At the final assessment, harvest the above-ground biomass and measure the fresh or dry weight.

  • Data Analysis:

    • Calculate the percent reduction in biomass compared to the untreated control for each herbicide concentration.

    • Determine the ED₅₀ value (the dose required to cause a 50% reduction in plant growth) for each species by fitting the data to a log-logistic dose-response model.

    • Calculate a selectivity index (SI) by dividing the ED₅₀ of the crop by the ED₅₀ of the weed. A higher SI indicates greater selectivity.

In Vivo Evaluation Workflow

G planting 1. Planting of Weed and Crop Species growth 2. Growth to 2-3 Leaf Stage planting->growth application 3. Herbicide Application (Dose-Response) growth->application evaluation 4. Visual Assessment (Bleaching, Necrosis) application->evaluation biomass 5. Biomass Measurement evaluation->biomass analysis 6. Data Analysis (ED50, Selectivity Index) biomass->analysis result Determination of Efficacy and Selectivity analysis->result

Caption: Workflow for in vivo herbicide evaluation.

Data Presentation

Quantitative data from in vitro and in vivo assays are crucial for comparing the efficacy and selectivity of different this compound derivatives. The following tables provide a template for presenting such data. Note: The values presented below are hypothetical and for illustrative purposes only, as specific public data for these compounds is limited.

Table 1: In Vitro DXP Synthase Inhibition (IC₅₀)

CompoundTarget EnzymeIC₅₀ (µM)
2-(2,4-dichlorophenyl)methyl-4,4-dimethyl-3-isoxazolidinoneDXP Synthase[Insert experimental value]
2-(2,5-dichlorophenyl)methyl-4,4-dimethyl-3-isoxazolidinoneDXP Synthase[Insert experimental value]

Table 2: In Vivo Herbicidal Efficacy (ED₅₀) on Weed Species

Weed SpeciesCommon Name2-(2,4-dichloro...) ED₅₀ (g a.i./ha)2-(2,5-dichloro...) ED₅₀ (g a.i./ha)
Lolium rigidumAnnual Ryegrass[Insert value][Insert value]
Avena fatuaWild Oat[Insert value][Insert value]
Amaranthus retroflexusRedroot Pigweed[Insert value][Insert value]
Chenopodium albumCommon Lambsquarters[Insert value][Insert value]
Setaria viridisGreen Foxtail[Insert value][Insert value]

Table 3: In Vivo Crop Selectivity (ED₅₀)

Crop SpeciesCommon Name2-(2,4-dichloro...) ED₅₀ (g a.i./ha)2-(2,5-dichloro...) ED₅₀ (g a.i./ha)
Triticum aestivumWheat[Insert value][Insert value]
Zea maysCorn[Insert value][Insert value]
Glycine maxSoybean[Insert value][Insert value]
Brassica napusCanola[Insert value][Insert value]

Conclusion

The this compound derivatives, particularly 2-(2,4-dichlorophenyl)methyl-4,4-dimethyl-3-isoxazolidinone and its 2,5-dichloro isomer, represent a valuable class of selective herbicides. Their unique mode of action, targeting DXP synthase in the carotenoid biosynthesis pathway, offers a new tool for managing weed resistance. The protocols outlined in this guide provide a comprehensive framework for the synthesis and evaluation of these compounds, enabling researchers to further explore their potential in agricultural applications. Future research should focus on expanding the understanding of the structure-activity relationships within this chemical class to design even more potent and selective herbicides.

References

  • Feedback Inhibition of Deoxy-d-xylulose-5-phosphate Synthase Regulates the Methylerythritol 4-Phosphate Pathway. (n.d.).
  • Bixlozone. (n.d.). In Wikipedia.
  • Isoflex Active Overview. (n.d.). FMC Corp. [Link]
  • Herbicides, Carotenoid Biosynthesis Inhibitors. (n.d.).
  • Antibacterial target DXP synthase catalyzes the cleavage of d-xylulose 5-phosphate. (n.d.).
  • Bixlozone Metabolism in Crop and Weed Species: A Basis for Selectivity and Evolved Resistance. (2025, March 16). Australian Herbicide Resistance Initiative (AHRI) - University of Western Australia. [Link]
  • Bixlozone (Ref: F9600). (n.d.). AERU - University of Hertfordshire. [Link]
  • Bixlozone and Clomazone Crop Safety and Efficacy in Pulse Crops Results 1. (2023, May 18). WSU Extension. [Link]
  • Bixlozone Metabolism in Crop and Weed Species: A Basis for Selectivity and Evolved Resistance. (2025, April 2). PubMed. [Link]
  • Selective inhibition of E. coli 1-deoxy-D-xylulose-5-phosphate synthase by acetylphosphonates. (n.d.).
  • Representative inhibitors of DXS. IC50: half maximal inhibitory... (n.d.).
  • Bixlozone : A new isoxazolidinone herbicide for a wide range of European crops. (n.d.). CABI. [Link]
  • Use of 3-isoxazolidinones compounds as selective herbicides. (2019, October 31).
  • Use of 3-isoxazolidinones compounds as selective herbicides. (2015, August 27).
  • Demonstrating the Effect of a Herbicide – SAN9789 (Norflurazon). (2026, May 6). The Charm of Duckweed. [Link]
  • APPLICATION OF 3-ISOXASOLIDINON COMPOUNDS AS SELECTIVE HERBICIDES. (n.d.).
  • Bixlozone. (n.d.). In Wikipedia.
  • A Synergistic Herbicidal Composition Of Bixlozone. (n.d.). Quick Company. [Link]
  • An activity-based probe for antimicrobial target DXP synthase, a thiamin diphosphate-dependent enzyme. (2024, May 6). Frontiers. [Link]
  • Use of 3-isoxazolidinones as selective herbicides in grass and brassica crops. (n.d.).
  • Measuring the Activity of 1-Deoxy-D-Xylulose 5-Phosphate Synthase, the First Enzyme in the MEP Pathway, in Plant Extracts. (2026, August 6).
  • Purification and characterization of a 1-deoxy-D-xylulose 5-phosphate synthase from Cymbopogon flexuosus. (2017, January 1). Acta Biologica Szegediensis. [Link]
  • Inhibitors of Carotenoid Biosynthesis. (n.d.). Plant and Soil Sciences eLibrary. [Link]
  • Herbicides that Inhibit Pigments. (n.d.). Principles of Weed Control. [Link]
  • High-throughput screen for inhibitors of 1-deoxy-d-xylulose 5-phosphate reductoisomerase by surrogate ligand competition. (n.d.). PubMed. [Link]
  • Protocol for enzyme assays. (n.d.). The Royal Society of Chemistry. [Link]
  • Inhibition of Carotenoid Synthesis by Fluridone and Norflurazon. (2017, June 12). Weed Science. [Link]
  • In vitro and in situ inhibition of carotenoid biosynthesis in Capsicum annuum by bleaching herbicides. (n.d.). PubMed. [Link]
  • Targeting DXP synthase in human pathogens: enzyme inhibition and antimicrobial activity of butylacetylphosphonate. (n.d.).
  • Lecture Inhibition of Pigment Synthesis (Bleaching Herbicides). (n.d.). University of Nebraska-Lincoln. [Link]
  • Allosteric feedback inhibition of deoxy-D-xylulose-5-phosphate synthase involves monomerization of the active dimer. (2022, June 12). bioRxiv. [Link]
  • Inhibition Studies on Enzymes Involved in Isoprenoid Biosynthesis: Focus on Two Potential Drug Targets. (n.d.).
  • Design, Synthesis and Structural Characterisation of Inhibitors of 1-Deoxy-D-xylulose-5-phosphate Synthase. (2022, November 15). The University of Groningen research portal. [Link]
  • Selective inhibition of E. coli1-deoxy-d-xylulose-5-phosphate synthase by acetylphosphonates. (n.d.). MedChemComm (RSC Publishing). [Link]
  • 1-deoxy-D-xylulose-5-phosphate synthase from Pseudomonas aeruginosa and Klebsiella pneumoniae reveals conformational changes upon cofactor binding. (n.d.).
  • Are Herbicides Safe for Use in Greenhouses, Vol.2, Issue 4. (n.d.). e-GRO. [Link]
  • Aqueous 2-(2,4-dichlorophenyl)methyl -4,4-dimethyl-3-isoxazolidinone-based capsule suspension concentrates. (n.d.).
  • Herbicide Bleach. (n.d.). Plantix. [Link]

Sources

protocol for MTT assay of isoxazolidin-3-one cytotoxicity

Author: BenchChem Technical Support Team. Date: January 2026

Application Notes and Protocols

Topic: Protocol for MTT Assay of Isoxazolidin-3-one Cytotoxicity Audience: Researchers, scientists, and drug development professionals.

Evaluating the Cytotoxic Potential of this compound Derivatives: A Detailed Protocol Using the MTT Colorimetric Assay

Introduction: The Need for Robust Cytotoxicity Screening

The evaluation of a compound's effect on cell viability is a cornerstone of drug discovery and toxicology.[1] For novel heterocyclic compounds like this compound and its derivatives, a precise understanding of their cytotoxic profile is essential to identify potential therapeutic agents or flag toxic liabilities.[2][3][4] The MTT assay is a widely adopted, reliable, and cost-effective colorimetric method for assessing metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[5][6]

This guide provides a comprehensive, field-tested protocol for determining the cytotoxic effects of this compound. It moves beyond a simple list of steps to explain the scientific rationale behind the protocol, emphasizing assay optimization, validation, and data interpretation to ensure the generation of accurate and reproducible results.

Pillar 1: The Scientific Principle of the MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay's mechanism is rooted in cellular metabolism.[7] The core principle is the enzymatic reduction of the water-soluble, yellow tetrazolium salt (MTT) into an insoluble purple formazan product.[1][8]

This conversion is primarily carried out by NAD(P)H-dependent cellular oxidoreductase enzymes located in the mitochondria of living, metabolically active cells.[7][9] Therefore, the quantity of formazan produced is directly proportional to the number of viable cells.[6][10] When cells are damaged by a cytotoxic compound like this compound, their metabolic activity decreases, leading to a reduced formazan signal. The insoluble formazan crystals are dissolved using a solubilizing agent, and the absorbance of the resulting colored solution is measured spectrophotometrically.[8]

MTT_Principle cluster_Cell Viable Cell Mitochondrion Mitochondrion Enzymes NAD(P)H-dependent Oxidoreductases Mitochondrion->Enzymes MTT Yellow MTT (Water-Soluble) MTT->Mitochondrion Enters Cell Formazan Purple Formazan (Insoluble Crystals) Enzymes->Formazan Reduction

Caption: Biochemical pathway of MTT reduction in viable cells.

Pillar 2: Materials and Reagent Preparation

Meticulous preparation of reagents is critical for the success and reproducibility of the MTT assay.

Reagent / MaterialSpecifications & Preparation Notes
Test Compound This compound: The physical state is typically a solid.[11] Prepare a high-concentration stock solution (e.g., 10-50 mM) in sterile Dimethyl Sulfoxide (DMSO). Store at -20°C. This compound's polarity suggests good solubility in DMSO.[11][12]
Cell Lines Select cell lines appropriate for the research question (e.g., cancer cell lines like HepG2, MCF-7, or non-cancerous lines like HEK293).[2] Ensure cells are healthy and in the exponential growth phase.[1][9]
Culture Medium RPMI-1640, DMEM, or other appropriate medium, supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
MTT Reagent Stock Solution (5 mg/mL): Dissolve MTT powder in sterile Phosphate-Buffered Saline (PBS).[8] Mix thoroughly by vortexing. Sterilize using a 0.2 µm filter.[8] Crucial: Protect from light by wrapping the container in aluminum foil and store at 4°C for short-term or -20°C for long-term use.[8]
Solubilization Solution DMSO: Anhydrous, cell culture grade DMSO is highly effective at dissolving formazan crystals.[9] Alternative: 10% SDS in 0.01 M HCl can be used for cells where formazan is difficult to dissolve.[9]
Equipment & Consumables 96-well flat-bottom sterile microplates, multichannel pipettes, CO₂ incubator (37°C, 5% CO₂), microplate reader (570 nm), inverted microscope, sterile pipette tips, and reservoirs.
Pillar 3: The Experimental Protocol

This protocol is designed for adherent cells in a 96-well plate format. Key steps like cell seeding density and incubation times may require optimization.[13]

The goal of this phase is to create a uniform monolayer of healthy, exponentially growing cells.

  • Harvest Cells: Trypsinize adherent cells from a culture flask. Neutralize trypsin, centrifuge the cell suspension, and resuspend the pellet in fresh, complete culture medium.

  • Determine Cell Density: Perform an accurate cell count using a hemocytometer or automated cell counter.

  • Seed the Plate: Dilute the cell suspension to the optimal seeding density (see optimization section). Pipette 100 µL of the cell suspension into each well of a 96-well plate.

    • Causality: Seeding an incorrect number of cells is a primary source of error. Too few cells will produce a weak signal, while too many can lead to overgrowth, nutrient depletion, and non-linear absorbance readings.[13][14]

    • Best Practice: To avoid the "edge effect" where cells in outer wells evaporate faster, fill the perimeter wells with 100 µL of sterile PBS or medium and do not use them for experimental samples.[13]

  • Incubate: Place the plate in a humidified incubator at 37°C with 5% CO₂ for 24 hours to allow cells to adhere and resume normal growth.[7]

This phase exposes the cells to the test compound to assess its cytotoxic effect.

  • Prepare Dilutions: Prepare serial dilutions of the this compound stock solution in serum-free or low-serum culture medium to achieve the desired final concentrations.

    • Causality: Using serum-free medium for dilutions prevents the compound from binding to serum proteins, which could reduce its effective concentration.

  • Set Up Plate Layout: Design the plate to include all necessary controls for a self-validating experiment.

Example 96-Well Plate Layout Columns 1-3Columns 4-6Columns 7-9Columns 10-12
Row A-C Untreated ControlVehicle Control (DMSO)This compound [Low]This compound [High]
Row D-F This compound [Mid-Low]This compound [Mid]This compound [Mid-High]Positive Control (e.g., Doxorubicin)
Row G Media BlankMedia BlankMedia BlankMedia Blank
  • Administer Treatment: Carefully remove the old medium from the wells. Add 100 µL of the appropriate treatment medium (or control medium) to each well.

  • Incubate: Return the plate to the incubator for the desired exposure time (typically 24, 48, or 72 hours). The incubation period should be based on the compound's expected mechanism of action.

This is the core colorimetric phase of the assay.

  • Prepare MTT Working Solution: Dilute the 5 mg/mL MTT stock solution to 0.5 mg/mL in serum-free, phenol red-free medium.[7]

    • Causality: Phenol red can interfere with absorbance readings, and serum components can interact with MTT, leading to a high background.[13] Using a pre-warmed, sterile solution is essential.

  • Add MTT Reagent: After the treatment incubation, carefully remove the medium containing the compound. Add 100 µL of the MTT working solution to each well.[15]

  • Incubate for Formazan Formation: Incubate the plate for 2-4 hours at 37°C.[14] During this time, viable cells will reduce the MTT to visible purple crystals. Monitor the formation of crystals under a microscope.

    • Causality: The incubation time is a critical optimization parameter. Insufficient time leads to a weak signal, while excessive incubation can be toxic to cells.[9][13]

  • Solubilize Formazan Crystals: Carefully aspirate the MTT solution without disturbing the formazan crystals at the bottom of the wells.[9] Add 100-150 µL of DMSO to each well.[8][9]

  • Dissolve and Mix: Place the plate on an orbital shaker for 15 minutes in the dark to ensure complete solubilization of the formazan.[8] Gently pipette up and down if necessary.

    • Causality: Incomplete solubilization is a common cause of high variability between replicates.[9][13] The solution should be homogenous and free of visible crystals.

  • Measure Absorbance: Read the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance from plate imperfections.[9] Read the plate within 1 hour of adding the solvent.[8]

MTT_Workflow cluster_Day1 Day 1: Cell Seeding cluster_Day2 Day 2: Treatment cluster_Day3 Day 3-5: Assay Seed Seed Cells in 96-Well Plate Incubate1 Incubate 24h (Adhesion) Seed->Incubate1 Treat Add this compound & Controls Incubate1->Treat Incubate2 Incubate 24-72h (Exposure) Treat->Incubate2 Add_MTT Add MTT Solution Incubate2->Add_MTT Incubate3 Incubate 2-4h (Formazan Formation) Add_MTT->Incubate3 Solubilize Add DMSO to Solubilize Crystals Incubate3->Solubilize Read Read Absorbance at 570 nm Solubilize->Read

Caption: Experimental workflow for the MTT cytotoxicity assay.

Pillar 4: Data Analysis and Interpretation

Proper data analysis transforms raw absorbance values into meaningful cytotoxicity data.

  • Background Subtraction: Calculate the average absorbance of the media blank wells. Subtract this value from all other experimental wells.

    • Corrected Absorbance = Absorbance_Well - Average Absorbance_Blank

  • Calculate Percent Viability: Normalize the data to the vehicle control wells (which represent 100% viability).

    • % Viability = (Corrected Absorbance_Treated / Average Corrected Absorbance_Vehicle Control) * 100

  • Determine IC₅₀ Value: The half-maximal inhibitory concentration (IC₅₀) is the concentration of this compound that reduces cell viability by 50%. Plot % Viability against the log of the compound concentration and use non-linear regression (sigmoidal dose-response curve) to calculate the IC₅₀ value.

Pillar 5: Assay Validation, Optimization, and Troubleshooting

The trustworthiness of your results depends on rigorous validation and an awareness of potential pitfalls.[9]

  • Cell Seeding Density: Before testing your compound, perform a cell titration experiment. Seed a range of cell numbers (e.g., 2,000 to 80,000 cells/well) and perform an MTT assay after 24 hours. Plot absorbance vs. cell number to find the linear dynamic range for your specific cell line.[13][14] The optimal number should fall in this range and provide an absorbance between 0.75 and 1.5 for the untreated control.[14]

  • MTT Incubation Time: For your chosen cell line, test different MTT incubation times (e.g., 1, 2, 3, 4 hours) to find the point that yields a strong signal without inducing cytotoxicity from the reagent itself.[13]

ProblemPotential Cause(s)Solution(s)
High Background in Blanks - Microbial contamination of media.- Phenol red or serum interference.[13]- Use sterile technique and fresh reagents.- Use phenol red-free and serum-free medium during the MTT incubation step.[13]
Low Absorbance Readings - Cell number is too low.[13]- MTT incubation time is too short.- Incomplete formazan solubilization.[9]- Optimize seeding density.[13]- Increase MTT incubation time.- Ensure complete mixing with DMSO; visually inspect wells for remaining crystals.[14]
High Variability Between Replicates - Inconsistent cell seeding.- Pipetting errors.- Incomplete formazan dissolution.[13]- Ensure a homogenous cell suspension before seeding.- Calibrate pipettes and use proper technique.- Increase shaking time or gently pipette to mix after adding DMSO.[13]
Compound Interference - Colored compounds can absorb at 570 nm.- Reducing/oxidizing compounds can interact directly with MTT.[9]- Run a control with the test compound in cell-free medium to check for direct absorbance or MTT reduction.[13] If interference occurs, consider an alternative assay (e.g., ATP-based).[16]

Relying on a single assay can sometimes be misleading as the MTT assay measures metabolic activity, not cell death directly.[9] To confirm that a reduction in signal is due to cytotoxicity and not just metabolic inhibition, consider cross-validating key findings with an orthogonal method, such as a Lactate Dehydrogenase (LDH) release assay, which measures loss of membrane integrity.[16]

References

  • Title: Cytotoxicity MTT Assay Protocols and Methods Source: Springer N
  • Title: The MTT Assay: A Valuable Tool for Measuring Cell Viability Source: Cre
  • Title: MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation Source: CLYTE Technologies URL:[Link]
  • Title: PRINCIPLES AND APPLICATIONS OF CELL VIABILITY ASSAY (MTT ASSAY) Source: Slideshare URL:[Link]
  • Title: Cell Viability Assays - Assay Guidance Manual Source: NCBI Bookshelf - NIH URL:[Link]
  • Title: Synthesis, Characterization and in Vitro Cytotoxic Evaluation of Some Novel Heterocyclic Compounds Bearing Indole Ring Source: Global Journals URL:[Link]
  • Title: Cytotoxic Effects of Newly Synthesized Heterocyclic Candidates Containing Nicotinonitrile and Pyrazole Moieties on Hepatocellular and Cervical Carcinomas Source: PubMed Central (PMC) URL:[Link]
  • Title: Distinct Mechanisms of Cytotoxicity in Novel Nitrogenous Heterocycles: Future Directions for a New Anti-Cancer Agent Source: MDPI URL:[Link]
  • Title: Synthesis and in vitro cytotoxicity studies of certain novel heterocycles derived from bis 1, 2, 4-triazoles and their DNA damage studies Source: PubMed URL:[Link]
  • Title: Design, Synthesis and Cytotoxic Evaluation of Novel Heterocyclic Thioglycosides Source: Hilaris Publishing URL:[Link]
  • Title: 3-Isoxazolidinone Source: PubChem - NIH URL:[Link]
  • Title: this compound 1192-07-0 wiki Source: LookChem URL:[Link]
  • Title: Isoxazolidine Source: Wikipedia URL:[Link]
  • Title: Cell viability assays: Alternatives to the MTT assay Source: Bitesize Bio URL:[Link]
  • Title: 5-(aminomethyl)-3-isoxazolone - Solubility of Things Source: Solubilityofthings.com URL:[Link]

Sources

determining MIC of isoxazolidin-3-one against bacterial strains

Author: BenchChem Technical Support Team. Date: January 2026

An Application Scientist's Guide to Determining the Minimum Inhibitory Concentration (MIC) of Isoxazolidin-3-one Against Bacterial Strains

Introduction: The Quest for Novel Antimicrobials

The emergence of multidrug-resistant bacteria presents a formidable challenge to global health. This has catalyzed the search for novel chemical scaffolds with potent antimicrobial properties. Isoxazolidin-3-ones, a class of five-membered heterocyclic compounds, have garnered interest in drug discovery for their diverse biological activities.[1][2][3][4] A critical first step in evaluating the potential of any new compound, such as an this compound derivative, is to quantify its in-vitro activity against clinically relevant bacteria.

The Minimum Inhibitory Concentration (MIC) is the most fundamental and widely accepted measure of an antimicrobial agent's in-vitro potency.[5][6] It is defined as the lowest concentration of a compound that completely inhibits the visible growth of a microorganism under standardized laboratory conditions.[7][8] This application note provides a comprehensive, field-proven guide for researchers, scientists, and drug development professionals to reliably determine the MIC of this compound derivatives using the broth microdilution method, referencing standards set by the Clinical and Laboratory Standards Institute (CLSI).[9][10]

Principle of the Broth Microdilution Assay

The broth microdilution method is a quantitative technique used to determine the MIC.[7] The core principle involves challenging a standardized bacterial inoculum (~5 x 10^5 Colony Forming Units [CFU]/mL) with a range of serially diluted concentrations of the antimicrobial agent in a liquid growth medium.[11] This is typically performed in a 96-well microtiter plate. Following a defined incubation period (usually 16-24 hours), the plates are visually inspected for bacterial growth, which is indicated by turbidity. The MIC is the lowest concentration of the compound at which no turbidity is observed.[5][7]

This method is preferred for its efficiency, conservation of reagents, and its capacity for high-throughput screening of multiple compounds and bacterial strains simultaneously.

Methodologies: A Self-Validating System

To ensure the accuracy and reproducibility of MIC results, the entire process must be treated as a self-validating system. This is achieved through meticulous adherence to standardized protocols and the mandatory inclusion of quality control (QC) checks at every stage.

Core Components of a Valid MIC Assay:
  • Test Compound: this compound of known purity and concentration.

  • Bacterial Strains: Test isolates and validated QC reference strains (e.g., from the American Type Culture Collection - ATCC).[12][13]

  • Growth Medium: Standardized medium, typically Cation-Adjusted Mueller-Hinton Broth (CAMHB).

  • Standardized Inoculum: A bacterial suspension adjusted to a specific turbidity (0.5 McFarland standard).[14][15]

  • Controls:

    • Growth Control (Positive Control): Inoculum in broth without the test compound to ensure bacterial viability.

    • Sterility Control (Negative Control): Broth without inoculum to verify the sterility of the medium and the plate.

    • QC Strain Control: A reference strain with a known MIC range for a standard antibiotic, run in parallel to validate the entire test system.[13][16]

Visualizing the Experimental Workflow

The following diagram outlines the complete workflow for determining the MIC of this compound.

MIC_Workflow cluster_prep Phase 1: Preparation cluster_assay Phase 2: Assay Setup (96-Well Plate) cluster_readout Phase 3: Incubation & Data Analysis prep_compound Prepare this compound Stock Solution serial_dilution Perform 2-fold Serial Dilution of this compound prep_compound->serial_dilution prep_media Prepare Cation-Adjusted Mueller-Hinton Broth (CAMHB) prep_media->serial_dilution prep_inoculum Prepare Bacterial Inoculum (0.5 McFarland Standard) inoculate Inoculate Wells with Standardized Bacteria prep_inoculum->inoculate serial_dilution->inoculate add_controls Add Growth, Sterility & QC Strain Controls inoculate->add_controls incubate Incubate Plate (35°C for 16-24h) add_controls->incubate read_mic Visually Inspect for Growth & Determine MIC incubate->read_mic record Record & Interpret Results read_mic->record

Caption: Workflow for MIC Determination.

Detailed Protocols

Protocol 1: Materials and Reagents

Equipment:

  • Calibrated analytical balance

  • Calibrated micropipettes and sterile tips

  • Vortex mixer

  • Spectrophotometer or turbidimeter

  • Sterile test tubes and flasks

  • Sterile 96-well, U-bottom microtiter plates

  • Biological safety cabinet

  • 35°C ± 2°C incubator (ambient air)

Reagents & Media:

  • This compound compound (powder form)

  • Appropriate solvent (e.g., Dimethyl sulfoxide - DMSO, sterile deionized water). Causality: The choice of solvent is critical and must dissolve the compound without exhibiting antimicrobial activity at the highest concentration used in the assay. A solvent toxicity control should always be included.

  • Cation-Adjusted Mueller-Hinton Broth (CAMHB) powder or prepared liquid medium.

  • Sterile 0.85% saline solution.

  • Barium chloride (BaCl₂) and Sulfuric acid (H₂SO₄) for preparing McFarland standards.

  • Reference bacterial strains (e.g., Escherichia coli ATCC 25922, Staphylococcus aureus ATCC 25923, Pseudomonas aeruginosa ATCC 27853).[17]

  • Clinical bacterial isolates to be tested.

Protocol 2: Preparation of Solutions and Inoculum

A. This compound Stock Solution Preparation:

  • Determine the desired concentration range for testing (e.g., 256 µg/mL to 0.25 µg/mL).

  • Accurately weigh the this compound powder. Use the formula below to calculate the required weight for a high-concentration stock solution (e.g., 10,000 mg/L or 10 mg/mL).[5][18]

    • Formula: Weight (mg) = [Desired Volume (mL) x Desired Concentration (mg/L)] / Potency (µg/mg)

  • Dissolve the powder in the minimum required volume of the chosen solvent (e.g., DMSO). Ensure complete dissolution.

  • Further dilute this primary stock in sterile CAMHB to create a working stock solution at a concentration suitable for the assay (e.g., 4x the highest concentration to be tested).

B. 0.5 McFarland Turbidity Standard Preparation: The 0.5 McFarland standard provides a turbidity reference comparable to a bacterial suspension of approximately 1.5 x 10⁸ CFU/mL.[15]

  • Prepare a 1.175% (w/v) solution of barium chloride dihydrate (BaCl₂·2H₂O).

  • Prepare a 1% (v/v) solution of sulfuric acid (H₂SO₄).

  • Add 0.05 mL of the BaCl₂·2H₂O solution to 9.95 mL of the H₂SO₄ solution and mix well.[19]

  • Dispense into a sealed glass tube identical to the one used for inoculum preparation. Store in the dark at room temperature.

  • QC Check: The absorbance of a freshly prepared 0.5 McFarland standard should be between 0.08 and 0.10 at a wavelength of 625 nm.[20][21]

C. Standardized Bacterial Inoculum Preparation:

  • From a fresh (18-24 hour) agar plate, select 3-5 well-isolated colonies of the test organism using a sterile loop.

  • Transfer the colonies into a tube containing 4-5 mL of sterile saline or broth.

  • Vortex the tube thoroughly to create a smooth suspension.

  • Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard by adding more bacteria or sterile saline.[19] This should be done by comparing the tubes against a white card with contrasting black lines.[21] This standardized suspension contains ~1.5 x 10⁸ CFU/mL.

  • Within 15-30 minutes of standardization, dilute this suspension in CAMHB to achieve the final required inoculum concentration of ~5 x 10⁵ CFU/mL. A common dilution is 1:150, but this should be validated for your laboratory.

Protocol 3: Broth Microdilution Assay Procedure
  • Plate Setup: Add 50 µL of sterile CAMHB to wells 2 through 12 in each row of a 96-well microtiter plate.

  • Compound Dilution: Add 100 µL of the working stock of this compound (at 2x the highest desired final concentration) to well 1.

  • Serial Dilution: Transfer 50 µL from well 1 to well 2. Mix well by pipetting up and down. Transfer 50 µL from well 2 to well 3, and continue this 2-fold serial dilution down to well 10. Discard the final 50 µL from well 10. This leaves wells 1-10 with 50 µL of serially diluted compound.

  • Controls:

    • Well 11 (Growth Control): This well contains only 50 µL of CAMHB.

    • Well 12 (Sterility Control): This well contains 100 µL of CAMHB and receives no inoculum.

  • Inoculation: Add 50 µL of the standardized bacterial inoculum (~1 x 10⁶ CFU/mL, which will be diluted 1:2 to the final 5x10^5 CFU/mL) to wells 1 through 11. Do not add inoculum to well 12. [11]

  • Final Concentrations: The final volume in wells 1-11 is now 100 µL. The compound concentrations are now half of the initial serial dilution values, and the bacterial concentration is ~5 x 10⁵ CFU/mL.

  • Incubation: Cover the plate and incubate at 35°C ± 2°C for 16-24 hours in ambient air.[11]

Visualizing the Serial Dilution Process

Serial_Dilution cluster_plate 96-Well Plate Row W1 1 W2 2 W1->W2 50µL W3 3 W2->W3 50µL W4 4 W3->W4 50µL W5 5 W4->W5 ... W6 6 W7 7 W8 8 W9 9 W10 10 W9->W10 50µL W10->Discard 50µL W11 GC W12 SC Stock Compound Stock Stock->W1 100µL

Caption: 2-fold serial dilution in a microtiter plate.

Data Recording and Interpretation

  • Validation: Before reading the test results, check the controls.

    • The Sterility Control (Well 12) must be clear (no growth).

    • The Growth Control (Well 11) must be turbid (robust growth).

    • The MIC for the QC strain must fall within its acceptable range.[13] If any of these fail, the entire plate is invalid and the experiment must be repeated.

  • Reading the MIC: Place the plate on a dark, non-reflective surface. The MIC is the lowest concentration of this compound that shows complete inhibition of visible growth. This is the first clear well in the series.[5][8][22] A small, pinpoint button of growth at the bottom of the well may be disregarded.

  • Recording Data: Record the MIC value in µg/mL or mg/L. For novel compounds, clinical breakpoints (Susceptible, Intermediate, Resistant) do not exist.[22][23] The primary result is the quantitative MIC value itself, which is used to compare the activity of different derivatives or against different strains.

Example Data Presentation Table
Bacterial StrainATCC NumberThis compound DerivativeMIC (µg/mL)
Staphylococcus aureusATCC 25923Derivative A4
Staphylococcus aureusATCC 25923Derivative B8
Escherichia coliATCC 25922Derivative A32
Escherichia coliATCC 25922Derivative B>64
Pseudomonas aeruginosaATCC 27853Derivative A>64
Pseudomonas aeruginosaATCC 27853Derivative B>64
Enterococcus faecalisATCC 29212Derivative A2
Enterococcus faecalisATCC 29212Derivative B4

References

  • Taylor & Francis eBooks. (2007). Agar Dilution Susceptibility Testing. [Link]
  • ASM Journals. Modified agar dilution method for rapid antibiotic susceptibility testing of anaerobic bacteria. [Link]
  • Wiegand, I., Hilpert, K., & Hancock, R. E. (2008). Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances.
  • Haltalin, K. C., Markley, A. H., & Woodman, E. (1973). Agar Plate Dilution Method for Routine Antibiotic Susceptibility Testing in a Hospital Laboratory.
  • Wikipedia. Agar dilution. [Link]
  • Dalynn Biologicals. McFarland Standard. [Link]
  • Microbe Notes. (2022).
  • Espinel-Ingroff, A., et al. (2005). Quality control and reference guidelines for CLSI broth microdilution susceptibility method (M 38-A document) for amphotericin B, itraconazole, posaconazole, and voriconazole. Journal of Clinical Microbiology, 43(10), 5243–5246. [Link]
  • Microbe Online. (2021). Quality Control Strains (standard strains) and their Uses. [Link]
  • Altuner, E. M. (2023). Inoculum Standardisation: Ensuring Reliable Antimicrobial Study Outcomes. [Link]
  • MI Microbiology. Broth Microdilution. [Link]
  • Wikipedia. McFarland standards. [Link]
  • Scribd. McFarland Standards Prep Guide. [Link]
  • Journal of Clinical Microbiology. Quality Control and Reference Guidelines for CLSI Broth Microdilution Susceptibility Method (M38-A Document) for Amphotericin B, Itraconazole, Posaconazole, and Voriconazole. [Link]
  • Microrao. Here is the compiled list of ATCC strains used for tests and media quality control. [Link]
  • CLSI.
  • Lee, W. G., et al. (2016). Establishing quality control ranges for antimicrobial susceptibility testing of Escherichia coli, Pseudomonas aeruginosa, and Staphylococcus aureus: a cornerstone to develop reference strains for Korean clinical microbiology laboratories.
  • Microbiology Class. (2023). STANDARD QUALITY CONTROL STRAINS FOR ANTIBIOGRAM. [Link]
  • Łysakowska, M., et al. (2022). Design, Synthesis, Anti-Varicella-Zoster and Antimicrobial Activity of (Isoxazolidin-3-yl)Phosphonate Conjugates of N1-Functionalised Quinazoline-2,4-Diones. Molecules, 27(19), 6563. [Link]
  • Dr.Oracle. (2023). How do you interpret Minimum Inhibitory Concentration (MIC) values on antibiotic susceptibility testing?. [Link]
  • CLSI. (2012).
  • PTCC. Quality control strains. [Link]
  • Balouiri, M., Sadiki, M., & Ibnsouda, S. K. (2016). Methods for in vitro evaluating antimicrobial activity: A review. Journal of Pharmaceutical Analysis, 6(2), 71–79. [Link]
  • Andrews, J. M. (2001). Determination of minimum inhibitory concentrations. Journal of Antimicrobial Chemotherapy, 48(suppl_1), 5–16. [Link]
  • Idexx. Microbiology guide to interpreting antimicrobial susceptibility testing (AST). [Link]
  • Dick White Referrals. Interpretation of MICs in Antibiotic Susceptibility Testing. [Link]
  • Idexx Denmark.
  • Huang, S. P., et al. (1992). Synthesis and activity of potent 3-(isoxazolidin-5-yl)- and 3-(isoxazolidinium-5-yl)cephalosporins. The Journal of Antibiotics, 45(12), 1939–1948. [Link]
  • ResearchGate. (PDF) Design, Synthesis, Anti-Varicella-Zoster and Antimicrobial Activity of (Isoxazolidin-3-yl)Phosphonate Conjugates of N1-Functionalised Quinazoline-2,4-Diones. [Link]
  • Ford, C. W., et al. (1997). Oxazolidinones: new antibacterial agents. Trends in Microbiology, 5(5), 196–200. [Link]
  • ResearchGate.
  • YouTube. (2021).
  • Kaderabkova, N., et al. (2023). Antibiotic susceptibility testing using minimum inhibitory concentration (MIC) assays.
  • ResearchGate.
  • Kahlmeter, G., et al. (2022). DANAMIC: Data analyzer of minimum inhibitory concentrations – Protocol to analyze antimicrobial susceptibility data. STAR Protocols, 3(3), 101563. [Link]
  • Pharmaguideline. SOP for Microbial Assay. [Link]

Sources

Application Notes & Protocols for the Spectroscopic Analysis of Isoxazolidin-3-one Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: The isoxazolidin-3-one scaffold is a privileged heterocyclic motif integral to medicinal chemistry and synthetic intermediates. Unambiguous structural elucidation is paramount for advancing research and development involving these compounds. This guide provides an in-depth technical overview and actionable protocols for the comprehensive spectroscopic analysis of isoxazolidin-3-ones, leveraging Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). The narrative emphasizes the rationale behind experimental choices and data interpretation, ensuring researchers can confidently characterize their synthesized molecules.

The this compound Core: A Structural Primer

The this compound ring is a five-membered heterocycle containing a nitrogen-oxygen bond and a lactam (cyclic amide) functionality. The unique arrangement of heteroatoms and the carbonyl group imparts distinct spectroscopic signatures that are key to its identification. A standardized numbering system, as depicted below, is essential for consistent spectral assignment.

G cluster_0 This compound Core C3 C3=O C4 C4H₂ C3->C4 C5 C5H₂ C4->C5 O1 O1 C5->O1 N2 N2-R N2->C3 O1->N2

Caption: Numbering of the this compound ring.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Skeleton

NMR spectroscopy is the most powerful tool for elucidating the precise connectivity and stereochemistry of this compound derivatives. Both ¹H and ¹³C NMR provide complementary information.

Proton (¹H) NMR Analysis

Expertise & Experience: The proton environment in the this compound ring is well-defined. The protons at the C4 and C5 positions are diastereotopic due to the chiral center at C3 (if substituted) and the nature of the ring. Their signals typically appear as complex multiplets. The chemical shifts are heavily influenced by the adjacent heteroatoms. The C5 protons are deshielded by the adjacent oxygen atom (O1), while the C4 protons are influenced by the carbonyl group at C3.

Characteristic Spectral Features:

  • C5-H₂: These protons resonate furthest downfield among the ring protons, typically in the range of δ 3.6-4.6 ppm, due to the deshielding effect of the adjacent electronegative oxygen atom.[1] They often appear as a multiplet or distinct doublets of doublets.

  • C4-H₂: Protons at this position are adjacent to the carbonyl group and typically resonate in the δ 2.1-3.2 ppm range.[1] Their coupling with the C5 protons provides crucial connectivity information.

  • N-Substituents (R): The chemical shift of protons on the nitrogen substituent depends entirely on its nature (e.g., alkyl, aryl). For instance, an N-methyl group (N-CH₃) often appears as a singlet around δ 2.5 ppm.[1]

Proton Assignment Typical Chemical Shift (δ, ppm) Multiplicity
C5-H₂3.6 - 4.6m, dd
C4-H₂2.1 - 3.2m, dd
N-CH₃~2.5s

Protocol: ¹H NMR Sample Preparation and Acquisition

  • Sample Preparation: Accurately weigh 5-10 mg of the purified this compound sample.

  • Solvent Selection: Dissolve the sample in ~0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry NMR tube. Chloroform-d (CDCl₃) is a common first choice for many organic molecules.[2][3][4]

  • Homogenization: Ensure the sample is fully dissolved. Vortex the tube gently if necessary.

  • Instrument Setup: Place the NMR tube in the spectrometer.

  • Locking and Shimming: Lock onto the deuterium signal of the solvent and perform automated or manual shimming to optimize magnetic field homogeneity.

  • Acquisition: Acquire a standard ¹H NMR spectrum using typical parameters (e.g., 16-32 scans, 1-2 second relaxation delay).

  • Processing: Process the resulting Free Induction Decay (FID) with Fourier transformation, phase correction, and baseline correction. Reference the spectrum to the residual solvent peak (e.g., CDCl₃ at δ 7.26 ppm).[4]

Carbon-¹³ (¹³C) NMR Analysis

Expertise & Experience: ¹³C NMR spectroscopy provides a map of the carbon framework. The most diagnostic signal for an this compound is the carbonyl carbon of the lactam, which appears significantly downfield.

Characteristic Spectral Features:

  • C3 (C=O): The carbonyl carbon is highly deshielded and gives a characteristic signal in the δ 170-176 ppm region.[1] Its presence is a definitive marker for the this compound core.

  • C5: This carbon, attached to the electronegative oxygen, typically resonates in the δ 75-83 ppm range.[1]

  • C4: The C4 carbon signal usually appears more upfield, around δ 42-50 ppm.[1][2]

Carbon Assignment Typical Chemical Shift (δ, ppm)
C3 (C=O)170 - 176
C575 - 83
C442 - 50

Protocol: ¹³C NMR Acquisition

  • Sample Preparation: Use the same sample prepared for ¹H NMR analysis.

  • Instrument Setup: Tune the NMR probe to the ¹³C frequency.

  • Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum. Due to the low natural abundance of ¹³C and its longer relaxation times, significantly more scans (e.g., 1024 or more) are required compared to ¹H NMR.

  • Processing: Process the data similarly to the ¹H spectrum, referencing it to the solvent signal (e.g., CDCl₃ at δ 77.16 ppm).[4]

Infrared (IR) Spectroscopy: Identifying Functional Groups

Expertise & Experience: IR spectroscopy is a rapid and effective method for confirming the presence of key functional groups. For isoxazolidin-3-ones, the most prominent and diagnostic absorption is the strong carbonyl (C=O) stretch of the five-membered lactam ring.

Characteristic Absorption Bands:

  • C=O Stretch (Lactam): A strong, sharp absorption band typically appears in the range of 1700-1750 cm⁻¹ .[5] This band is often the most intense in the spectrum and is a clear indicator of the this compound structure.

  • N-O Stretch: The nitrogen-oxygen bond vibration is expected, though it is often weaker and can be found in the fingerprint region.

  • C-O Stretch: The carbon-oxygen single bond stretch is also present, typically around 1000-1200 cm⁻¹.

Functional Group Typical Wavenumber (cm⁻¹) Intensity
C=O (Lactam)1700 - 1750Strong, Sharp
C-N Stretch1290 - 1350Medium
N-O Stretch1070 - 1150Medium to Weak

Protocol: IR Spectrum Acquisition (ATR Method)

  • Instrument Preparation: Ensure the Attenuated Total Reflectance (ATR) crystal is clean. Run a background scan.

  • Sample Application: Place a small amount of the solid or liquid sample directly onto the ATR crystal.

  • Pressure Application: Apply pressure using the instrument's anvil to ensure good contact between the sample and the crystal.

  • Data Acquisition: Scan the sample over the typical mid-IR range (4000-400 cm⁻¹).

  • Cleaning: Thoroughly clean the ATR crystal with an appropriate solvent (e.g., isopropanol) after analysis.

Mass Spectrometry (MS): Determining Mass and Fragmentation

Expertise & Experience: Mass spectrometry provides the molecular weight of the compound, confirming its elemental composition via high-resolution mass spectrometry (HRMS).[6] Furthermore, the fragmentation pattern offers valuable structural clues, acting as a fingerprint for the this compound ring.

Molecular Ion and Fragmentation:

  • Molecular Ion (M⁺): The mass spectrum will show a peak corresponding to the molecular weight of the compound. For ESI, this is often observed as the protonated molecule [M+H]⁺ or other adducts (e.g., [M+Na]⁺).

  • Fragmentation Pathway: A common fragmentation pathway involves the cleavage of the weak N-O bond, followed by subsequent rearrangements and losses of small molecules like CO or elements of the substituents. This helps to confirm the integrity of the heterocyclic ring.

G parent This compound [M+H]⁺ frag1 Loss of CO Fragment A parent->frag1 -28 Da frag2 N-O Bond Cleavage Fragment B parent->frag2 Ring Opening frag3 Loss of R-N=CH₂ Fragment C frag2->frag3

Caption: A plausible MS fragmentation pathway.

Protocol: Mass Spectrum Acquisition (ESI-MS)

  • Sample Preparation: Prepare a dilute solution of the sample (approx. 1 mg/mL) in a suitable solvent like methanol or acetonitrile.

  • Infusion: Introduce the sample into the electrospray ionization (ESI) source via direct infusion or through an LC system.

  • Instrument Parameters: Set the ESI source parameters (e.g., capillary voltage, gas flow, temperature) to achieve stable ionization.

  • Data Acquisition: Acquire the mass spectrum in positive or negative ion mode, depending on the analyte's nature, over a relevant m/z range.

  • Data Analysis: Identify the molecular ion peak and analyze the major fragment ions to propose a fragmentation scheme consistent with the expected structure.

Integrated Spectroscopic Workflow

A robust structural confirmation is never reliant on a single technique. It is the synergistic integration of NMR, IR, and MS data that provides an unambiguous assignment.

G cluster_start cluster_analysis Spectroscopic Analysis cluster_results Data Interpretation cluster_end start Synthesized Compound ir IR Spectroscopy start->ir ms Mass Spectrometry start->ms nmr NMR (¹H, ¹³C) start->nmr ir_res Functional Groups? (e.g., C=O at ~1720 cm⁻¹) ir->ir_res ms_res Correct Mass? (Molecular Ion Peak) ms->ms_res nmr_res Correct Connectivity & Stereochemistry? nmr->nmr_res end Structure Confirmed ir_res->end ms_res->end nmr_res->end

Caption: Integrated workflow for structural elucidation.

By following this comprehensive guide, researchers can systematically apply modern spectroscopic techniques to confidently characterize novel this compound derivatives, ensuring the scientific integrity of their work and accelerating the pace of discovery.

References

  • Multi-faceted Exploration of Novel Isoxazolidine Derivatives: Synthesis, Characterization, Molecular Docking, Dynamic Simulation. (2023). ResearchGate.
  • Qaddo, A. A., & Abed, A. H. (2022). Heterocyclic Synthesis of Some New Isoxazolidine Derivatives via 1,3-Dipolar Cycloaddition of Nitrones to Styrene. Iraqi Journal of Science, 63(10), 4175-4184.
  • Synthesis and NMR study of some highly substituted isoxazolidines. (n.d.). scite.ai.
  • FTIR Spectra for Nitrone(1f) and Isoxazolidine (3f). (n.d.). ResearchGate.
  • Yu, Y., Cao, X., Wang, Y., Wu, W., & Zhao, G. (2021). Synthesis of New Isoxazolidine Derivatives Utilizing the Functionality of N-Carbonylpyrazol-Linked Isoxazolidines. Molecules, 26(21), 6688.
  • Yu, Y., Cao, X., Wang, Y., Wu, W., & Zhao, G. (2021). Synthesis of New Isoxazolidine Derivatives Utilizing the Functionality of N-Carbonylpyrazol-Linked Isoxazolidines. Molecules, 26(21), 6688.
  • New isoxazolidine derivatives: Synthesis, Spectroscopic analysis, X-ray, DFT calculation, Biological activity studies. (2025). ResearchGate.
  • ¹H NMR monitoring of thermal interconversion between isoxazolidines 3h and 3′h. (n.d.). scite.ai.
  • Saeed, B. (2017). C-13 NMR spectra of some Isoxazolidine. ResearchGate.
  • SYNTHESIS OF ISOXAZOLIDINES BY 1,3-DIPOLAR CYCLOADDITION: RECENT ADVANCES. (n.d.). arkat-usa.org.
  • Synthesis of Some New Isoxazolidine Compounds by 1,3-Dipolar Cycloaddition Reaction of Nitrones and Olefins and Study Their Biological Activity. (2016). ResearchGate.
  • Salman, H. H. (2019). Synthesis and Antimicrobial Evaluation of Some Isoxazolidine Derivatives. Scribd.
  • Multi-faceted Exploration of Novel Isoxazolidine Derivatives: Synthesis, Characterization, Molecular Docking, Dynamic Simulation, and Computational Investigations. (2023). Preprints.org.
  • Damdoom, J. S., & Al-Jeilawi, O. H. (2024). Synthesis and Characterization of Some Oxazolidine and Thiazolidine Derivatives and Study of their Antioxidants Activity. Iraqi Journal of Science, 65(11), 6242-6252.
  • Gümüş, H., Imamoğlu, I., & Dinçer, M. (2022). Microwave-Assisted Synthesis and Odour Characteristics of Some New Isoxazolidines. Beilstein Archives.
  • Nisa, S., et al. (2021). Synthesis and Antimicrobial Evaluation of New Pyrrolo-isoxazolidine Derivatives. ResearchGate.
  • The Isoxazolidine - 1,2,4-Triazolidine-3-thione Tautomeric System. (2025). ResearchGate.
  • 3-Isoxazolidinone. (n.d.). PubChem. National Institutes of Health.
  • El-Malah, A., et al. (2023). Novel Quinazolinone–Isoxazoline Hybrids: Synthesis, Spectroscopic Characterization, and DFT Mechanistic Study. Molecules, 28(14), 5406.
  • Spectroscopic Characterization of 3-Aminoisoxazole, a Prebiotic Precursor of Ribonucleotides. (2023). MDPI.

Sources

Application Notes and Protocols: Isoxazolidin-3-one as a Versatile Synthetic Intermediate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of the Isoxazolidin-3-one Scaffold

In the landscape of modern synthetic chemistry, the quest for efficient and stereocontrolled routes to biologically active molecules is paramount. Heterocyclic compounds, in particular, form the backbone of a vast array of pharmaceuticals and natural products. Among these, the isoxazolidine ring system has emerged as a privileged scaffold, primarily due to its utility as a precursor to valuable synthons like γ-amino alcohols and β-amino acids.[1][2][3] The this compound, a specific derivative of this class, offers a unique combination of functionalities that make it an especially powerful intermediate for researchers in drug discovery and organic synthesis.

The inherent strain of the five-membered ring and the presence of a labile N-O bond make isoxazolidin-3-ones amenable to a variety of ring-opening reactions, providing access to stereochemically rich acyclic structures. Furthermore, the lactam-like carbonyl group and the nitrogen atom within the ring serve as handles for further functionalization. This guide provides an in-depth exploration of the synthesis and application of isoxazolidin-3-ones, offering both theoretical insights and practical, field-proven protocols for their use in the modern research laboratory.

Core Synthesis Strategy: [3+2] Cycloaddition of Nitrones

The cornerstone of isoxazolidine synthesis is the [3+2] cycloaddition reaction between a nitrone and a dipolarophile (an alkene).[1][4] This powerful transformation allows for the creation of up to three contiguous stereocenters in a single step. To generate the this compound scaffold, a ketene equivalent or an α,β-unsaturated carbonyl compound that can be subsequently converted to the 3-oxo functionality is required as the dipolarophile.

The regioselectivity of the cycloaddition is a critical consideration and is influenced by both steric and electronic factors of the nitrone and the alkene.[4] The stereochemical outcome can be controlled through the use of chiral auxiliaries, chiral catalysts, or by substrate-controlled diastereoselection.[5][6][7]

G cluster_0 1,3-Dipolar Cycloaddition cluster_1 Key Transformations Nitrone Nitrone Isoxazolidine Isoxazolidine Nitrone->Isoxazolidine + Alkene (Dipolarophile) Alkene (Dipolarophile) Alkene (Dipolarophile)->Isoxazolidine This compound This compound Isoxazolidine->this compound Oxidation/Functional Group Interconversion beta-Amino Acid beta-Amino Acid This compound->beta-Amino Acid Reductive Ring-Opening N-Functionalized this compound N-Functionalized this compound This compound->N-Functionalized this compound N-Acylation/ N-Alkylation

Caption: General synthetic logic for this compound and its applications.

Application I: Enantioselective Synthesis of β-Amino Acids

β-amino acids are crucial components of numerous natural products and peptidomimetics, and they often confer unique structural and biological properties, such as resistance to proteolysis.[8] The this compound scaffold provides an elegant entry into the enantioselective synthesis of these valuable building blocks. A particularly effective strategy involves the kinetic resolution of a racemic isoxazolidin-5-one (a regioisomer of the 3-one), followed by reductive N-O bond cleavage.[8] A similar conceptual framework can be applied to this compound derivatives.

The process hinges on the stereoselective ring-opening of the N-acylated this compound, which, upon subsequent hydrogenation, yields the desired β-amino acid. The stereochemistry of the final product is dictated by the stereocenters established during the initial cycloaddition reaction.

Protocol 1: Synthesis of a Chiral this compound Intermediate (Illustrative)

This protocol is adapted from general procedures for 1,3-dipolar cycloadditions to form isoxazolidine rings. The choice of a chiral nitrone or a chiral catalyst is crucial for enantioselectivity.

Materials:

  • Chiral Nitrone (e.g., derived from a chiral hydroxylamine) (1.0 eq)

  • Diketene or other suitable ketene equivalent (1.2 eq)

  • Anhydrous Toluene

  • Magnesium Bromide Etherate (MgBr₂·OEt₂) (as an optional Lewis acid catalyst) (0.1 eq)

  • Inert atmosphere (Nitrogen or Argon)

  • Standard glassware for anhydrous reactions

Procedure:

  • To a solution of the chiral nitrone (1.0 eq) in anhydrous toluene (0.2 M) under an inert atmosphere, add the ketene equivalent (1.2 eq).

  • If using a catalyst, add MgBr₂·OEt₂ (0.1 eq) at room temperature.

  • Stir the reaction mixture at 60-80 °C and monitor the progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction to room temperature and quench with a saturated aqueous solution of ammonium chloride (NH₄Cl).

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the desired this compound.

Causality Behind Experimental Choices:

  • Anhydrous Conditions: Nitrones and Lewis acids are sensitive to moisture.

  • Inert Atmosphere: Prevents degradation of reagents and intermediates.

  • Lewis Acid Catalyst: Can enhance the rate and stereoselectivity of the cycloaddition.[4]

  • TLC Monitoring: Essential for determining the reaction endpoint and preventing the formation of byproducts.

Protocol 2: Reductive Ring-Opening to a β-Amino Acid Derivative

This protocol details the cleavage of the N-O bond, a hallmark reaction of isoxazolidines, to furnish a β-amino acid derivative.

Materials:

  • Chiral this compound (from Protocol 1) (1.0 eq)

  • Palladium on Carbon (Pd/C, 10 wt. %) (10 mol %)

  • Methanol (as solvent)

  • Hydrogen gas (H₂) balloon or Parr hydrogenator

  • Celite®

Procedure:

  • Dissolve the this compound (1.0 eq) in methanol (0.1 M) in a round-bottom flask equipped with a magnetic stir bar.

  • Carefully add Pd/C (10 mol %) to the solution.

  • Evacuate the flask and backfill with hydrogen gas (repeat three times).

  • Stir the reaction mixture vigorously under a hydrogen atmosphere (balloon pressure) at room temperature.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Upon completion, carefully filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst.

  • Wash the Celite® pad with methanol.

  • Combine the filtrates and concentrate under reduced pressure to yield the crude β-amino acid derivative.

  • Further purification can be achieved by recrystallization or chromatography if necessary.

Trustworthiness of the Protocol: This two-step process is self-validating. The successful synthesis of the this compound in the first step is confirmed by standard characterization techniques (NMR, MS). The subsequent hydrogenation should result in a product with a distinct spectroscopic signature corresponding to the ring-opened β-amino acid, confirming the successful transformation.

G cluster_0 Synthesis cluster_1 Application Chiral Nitrone Chiral Nitrone This compound This compound Chiral Nitrone->this compound + Ketene Equivalent [3+2] Cycloaddition β-Amino Acid Derivative β-Amino Acid Derivative This compound->β-Amino Acid Derivative Reductive Cleavage (H₂, Pd/C) Peptidomimetics & Natural Products Peptidomimetics & Natural Products β-Amino Acid Derivative->Peptidomimetics & Natural Products Further Elaboration

Caption: Workflow for β-amino acid synthesis via an this compound intermediate.

Application II: A Scaffold in Medicinal Chemistry

The this compound core is not just a transient intermediate but can also be a key pharmacophoric element in biologically active molecules. Its ability to form hydrogen bonds and its defined three-dimensional structure make it an attractive scaffold for interacting with biological targets.

A notable example is the development of 3-isoxazolidone derivatives as inhibitors of Chlamydia trachomatis, a pathogenic bacterium.[9] In this context, the this compound core was functionalized with known iron-chelating moieties, leading to compounds with significant bactericidal effects.[9] This highlights the potential of this scaffold in the design of novel therapeutic agents.

Data Presentation: Structure-Activity Relationship (Illustrative)

The following table illustrates a hypothetical structure-activity relationship (SAR) for a series of this compound derivatives as antibacterial agents, based on the findings related to Chlamydia trachomatis inhibitors.

CompoundR¹ GroupR² GroupMIC (µg/mL)
1a PhenylH>128
1b 4-ChlorophenylH64
1c PhenylBenzyl32
1d 4-ChlorophenylBenzyl (with chelating group)8

Interpretation: This illustrative data suggests that substitution at both the R¹ and R² positions can influence antibacterial activity. The introduction of a halogenated aromatic ring at R¹ and a side chain with chelating properties at R² appears to enhance potency.

Conclusion and Future Outlook

The this compound scaffold represents a powerful and versatile tool in the arsenal of the modern synthetic chemist. Its straightforward synthesis via [3+2] cycloaddition and its facile conversion to valuable building blocks like β-amino acids underscore its utility as a synthetic intermediate. Furthermore, the inherent drug-like properties of the this compound ring itself open up exciting possibilities for its incorporation into novel therapeutic agents. As catalytic methods for asymmetric cycloadditions continue to advance, the access to enantiomerically pure isoxazolidin-3-ones will become even more streamlined, further cementing its role in the synthesis of complex, biologically active molecules.

References

  • SYNTHESIS OF ISOXAZOLIDINES BY 1,3-DIPOLAR CYCLOADDITION: RECENT ADVANCES. (n.d.).
  • Synthesis of Some Novel Isoxazolidine Derivatives via 1,3-Dipolar Cycloaddition and Their Biological Evaluation. (2019). GU J Sci, 32(1), 78-89.
  • Design and synthesis of 3-isoxazolidone derivatives as new Chlamydia trachomatis inhibitors. (2014). Bioorganic & Medicinal Chemistry Letters, 24(15), 3423-3426.
  • Enantioselective synthesis of β-amino acid derivatives using amidine-based and bifunctional organocatalysts. (2021). Arts & Sciences Electronic Theses and Dissertations.
  • Facile Synthesis of Some New Peptidomimetic β‐and β‐Amino Alcohols Possessing Pyridyl Moiety via Reductive Ring Opening of Pyridyl‐isoxazolidines. (2018). ChemistrySelect, 3(42), 11849-11853.
  • A novel reductive ring-opening reaction of isoxazolidine to form functionalized 1,3-amino-alcohol. (2007). Tetrahedron Letters, 48(4), 629-632.
  • Oxazolidinones as versatile scaffolds in medicinal chemistry. (2023). RSC Medicinal Chemistry.
  • Chiral auxiliary. (n.d.). In Wikipedia.
  • Use of oxazolidinone‐based chiral auxiliary in the asymmetric synthesis of SCH 351448. (2021). ResearchGate.
  • Applications of oxazolidinones as chiral auxiliaries in the asymmetric alkylation reaction applied to total synthesis. (2020). RSC Advances, 10(49), 29333-29358.

Sources

solid-phase synthesis of isoxazolidin-3-one libraries

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Protocols

A Guide to the Solid-Phase Synthesis of Isoxazolidin-3-one Libraries for Drug Discovery

Abstract

The isoxazolidine scaffold is a privileged heterocyclic motif found in numerous biologically active compounds, making it a valuable target in medicinal chemistry and drug discovery.[1] The synthesis of diverse libraries of these molecules is crucial for exploring structure-activity relationships (SAR). Solid-phase organic synthesis (SPOS) offers a streamlined and efficient platform for the generation of such libraries, facilitating purification and enabling parallel processing. This guide provides a comprehensive overview and detailed protocols for the , centered around the key 1,3-dipolar cycloaddition of nitrones onto a resin-bound dipolarophile.[2] We will delve into the rationale behind experimental choices, from resin and linker selection to reaction monitoring and final product characterization, providing researchers with a robust framework for implementation.

Introduction: The Value of Isoxazolidin-3-ones and Solid-Phase Synthesis

Isoxazolidines are five-membered heterocyclic compounds that serve as versatile intermediates and core structures in medicinal chemistry.[3] Their utility stems from their conformational constraints and the strategic placement of heteroatoms, which can engage in critical hydrogen bonding interactions with biological targets. Furthermore, the N-O bond within the isoxazolidine ring can be reductively cleaved to yield 1,3-amino alcohols, opening pathways to further chemical diversification.

The assembly of large compound libraries is a cornerstone of modern drug discovery. However, traditional solution-phase synthesis presents significant challenges in purification and scalability when dealing with hundreds or thousands of analogs. Solid-phase synthesis (SPS) elegantly circumvents these issues.[4] By anchoring the initial substrate to an insoluble polymer support, excess reagents and by-products can be removed by simple filtration and washing, drastically simplifying the purification process.[5] This methodology is particularly well-suited for the construction of libraries where a common core is decorated with various substituents.

The key reaction for constructing the isoxazolidine ring is the [3+2] cycloaddition between a nitrone (the 1,3-dipole) and an alkene (the dipolarophile).[6] This reaction is highly efficient and offers good control over regioselectivity and stereoselectivity.[7] By immobilizing the alkene component on a solid support, we can systematically react it with a diverse panel of nitrones to generate a library of resin-bound isoxazolidin-3-ones, which are then cleaved for screening.

Strategic Overview of the Solid-Phase Workflow

The successful solid-phase synthesis of an this compound library hinges on a well-defined strategic plan. The process can be broken down into four key stages, each with critical considerations.

Solid-Phase Synthesis Workflow cluster_0 Phase 1: Immobilization cluster_1 Phase 2: Cycloaddition cluster_2 Phase 3: Cleavage cluster_3 Phase 4: Analysis A Resin Swelling B Linker Activation & Building Block Loading A->B Prepare Support D 1,3-Dipolar Cycloaddition on Resin B->D Reaction C Preparation of Nitrone Library E Resin Washing & Drying D->E Post-Reaction F Acidolytic Cleavage E->F Purify & Release G Crude Product Work-up F->G Final Product H LC-MS / HPLC Purification G->H Characterize

Figure 1: Overall workflow for the .

Key Considerations:

  • Resin and Linker Choice: The stability of the linker is paramount. It must be stable to all reaction conditions during the synthesis but cleavable under specific conditions that do not degrade the final product. A Wang resin, which employs an acid-labile benzyl ester linker, is an excellent choice for anchoring a carboxylic acid-containing building block.[8]

  • Reaction Monitoring: A significant challenge in SPS is monitoring reaction completion.[9][10] Qualitative tests (like the Kaiser test for free amines) or analytical techniques performed on a small sample of cleaved resin (LC-MS) are essential for validating each step.[4][11]

  • Diversity Elements: The library's diversity is introduced through the nitrone component. Nitrones are typically generated in situ or pre-synthesized from a diverse set of aldehydes and N-substituted hydroxylamines.[6]

The Core Reaction: 1,3-Dipolar Cycloaddition

The formation of the isoxazolidine ring occurs via a concerted, pericyclic [π4s + π2s] cycloaddition reaction.[12] A 1,3-dipole (the nitrone) reacts across a π-system (the resin-bound alkene) to form a five-membered ring. This process simultaneously creates two new stereocenters, and the facial selectivity is often influenced by the steric bulk of the substituents on both the nitrone and the dipolarophile.

Figure 2: Mechanism of 1,3-dipolar cycloaddition on a solid support.

Detailed Experimental Protocols

The following protocols provide a step-by-step guide for the synthesis of an this compound library.

Protocol 1: Loading of the Dipolarophile onto Wang Resin

Objective: To immobilize an α,β-unsaturated carboxylic acid (e.g., crotonic acid) onto the solid support.

Materials:

  • Wang Resin (100-200 mesh, ~1.0 mmol/g loading)

  • Crotonic Acid (5 eq.)

  • N,N'-Diisopropylcarbodiimide (DIC) (5 eq.)

  • 4-(Dimethylamino)pyridine (DMAP) (0.1 eq.)

  • Dichloromethane (DCM), Anhydrous

  • N,N-Dimethylformamide (DMF)

  • Methanol (MeOH)

  • Solid-phase synthesis vessel (fritted syringe or automated synthesizer vessel)

Procedure:

  • Resin Swelling: Place the Wang resin (e.g., 1 g, 1.0 mmol) in the synthesis vessel. Add DCM (10 mL) and gently agitate (e.g., on a shaker or with N₂ bubbling) for 30 minutes to swell the resin beads.[5] Drain the solvent.

  • Activation Mixture: In a separate flask, dissolve crotonic acid (5 mmol) and DMAP (0.1 mmol) in anhydrous DCM (15 mL). Add DIC (5 mmol) to the solution and stir for 10 minutes at room temperature.

  • Coupling Reaction: Add the activated acid solution to the swollen resin. Gently agitate the mixture at room temperature for 12-16 hours.

  • Washing Sequence: Drain the reaction mixture. Wash the resin sequentially with:

    • DCM (3 x 10 mL)

    • DMF (3 x 10 mL)

    • MeOH (3 x 10 mL)

    • DCM (3 x 10 mL)

  • Capping (Optional but Recommended): To block any unreacted hydroxyl groups on the resin, add a solution of acetic anhydride/pyridine/DCM (1:2:7, 10 mL) and agitate for 2 hours.

  • Final Wash and Dry: Repeat the washing sequence from step 4. Dry the resin under high vacuum for at least 4 hours. A small sample can be cleaved and analyzed by LC-MS to confirm successful loading.

Protocol 2: Parallel Synthesis via 1,3-Dipolar Cycloaddition

Objective: To react the resin-bound dipolarophile with a library of nitrones. This protocol assumes the use of a multi-well synthesis block.

Materials:

  • Crotonic acid-loaded Wang resin from Protocol 1

  • Library of diverse aldehydes (10 eq. per well)

  • N-Methylhydroxylamine hydrochloride (10 eq. per well)

  • Triethylamine (TEA) (11 eq. per well)

  • Toluene, Anhydrous

  • Magnesium sulfate (MgSO₄), Anhydrous

Procedure:

  • Resin Dispensing: Dispense the loaded resin (e.g., 50 mg, 0.05 mmol) into each well of the synthesis block.

  • Resin Swelling: Add anhydrous toluene (1 mL) to each well and allow the resin to swell for 30 minutes.

  • Nitrone Generation (in situ):

    • In separate vials, prepare a solution for each aldehyde. For each, dissolve the aldehyde (0.5 mmol) and N-methylhydroxylamine hydrochloride (0.5 mmol) in toluene (2 mL).

    • Add TEA (0.55 mmol) to each vial and stir vigorously for 1 hour at room temperature.

    • Add anhydrous MgSO₄, filter the solution to remove salts and excess reagents, and transfer the resulting nitrone solution to the corresponding well of the synthesis block.

  • Cycloaddition Reaction: Seal the synthesis block and heat to 80°C with gentle agitation for 24 hours. The reaction is typically performed under thermal conditions.

  • Washing: After cooling to room temperature, drain the reaction solutions. Wash the resin in each well extensively using the sequence described in Protocol 1, Step 4.

  • Drying: Dry the resin in each well under vacuum.

Protocol 3: Cleavage and Product Isolation

Objective: To cleave the synthesized isoxazolidin-3-ones from the solid support.

Materials:

  • Resin from Protocol 2

  • Cleavage Cocktail: 95% Trifluoroacetic acid (TFA), 2.5% Water, 2.5% Triisopropylsilane (TIS)

  • Diethyl ether, cold

  • Methanol or Acetonitrile for dissolution

Procedure:

  • Cleavage: To each well containing the dried resin, add the TFA/Water/TIS cleavage cocktail (1 mL).[13] TIS acts as a scavenger to trap reactive cations generated during cleavage.

  • Incubation: Allow the cleavage reaction to proceed for 2-3 hours at room temperature with occasional agitation.

  • Product Collection: Filter the contents of each well through a filter plate into a corresponding collection plate. Wash the resin with an additional small volume of TFA (0.2 mL) and combine the filtrates.

  • Precipitation: In a well-ventilated fume hood, add cold diethyl ether (10 mL) to each well of the collection plate to precipitate the crude product.

  • Isolation: Centrifuge the collection plate to pellet the precipitate. Carefully decant the ether. Repeat the ether wash and centrifugation twice to remove residual TFA and scavengers.

  • Final Product: Dry the crude product pellet under vacuum. Dissolve the final compounds in a suitable solvent (e.g., DMSO or MeOH) for analysis by LC-MS and subsequent biological screening.

Analysis and Characterization

The identity and purity of the library members must be confirmed. High-throughput analysis is essential for library validation.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This is the primary tool for analyzing the crude products from each well. It provides both the retention time (a measure of purity) and the mass of the desired compound, confirming its identity.[14]

  • High-Performance Liquid Chromatography (HPLC): For compounds of particular interest, preparative HPLC can be used to obtain highly pure samples for further characterization and quantitative biological assays.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: For a representative subset of the library, full NMR characterization (¹H, ¹³C) should be performed to unambiguously confirm the structure and stereochemistry of the this compound core.[6][15]

Troubleshooting and Key Insights

Problem Potential Cause(s) Recommended Solution(s)
Low Loading in Protocol 1 Incomplete activation of the carboxylic acid; Insufficient reaction time; Steric hindrance.Use a more powerful coupling agent like HATU/HOAt.[11] Increase reaction time to 24 hours. Ensure anhydrous conditions are maintained.
Incomplete Cycloaddition Poor nitrone formation; Low reactivity of the nitrone/alkene pair; Thermal degradation.Confirm nitrone formation by TLC or ¹H NMR on a small scale in solution. Increase reaction temperature or time. Consider microwave-assisted synthesis to accelerate the reaction.[7]
Side Products After Cleavage Incomplete capping leading to side reactions on the resin; Degradation of the product by TFA.Ensure the capping step is performed after initial loading. Reduce cleavage time or perform at a lower temperature. Ensure adequate scavenger (TIS) is used.
Azide Reduction (if using azide functionality) Thiol-based scavengers in the cleavage cocktail can reduce azides.Avoid thiol-based scavengers like ethanedithiol (EDT) if azides are present. TIS is generally compatible.[16]

Conclusion

Solid-phase organic synthesis provides a powerful and efficient engine for the creation of this compound libraries. By leveraging the simplicity of purification and the robustness of the 1,3-dipolar cycloaddition reaction, researchers can rapidly generate hundreds of analogs for biological screening. The protocols and strategies outlined in this guide offer a validated starting point for scientists in drug discovery to explore the chemical space around this valuable heterocyclic scaffold. Careful planning, reaction monitoring, and rigorous analysis are the keys to successfully harnessing this technology.

References

  • G. Broggini, G. Molteni, and T. Pilati, "1,3-Dipolar cycloaddition on solid supports: nitrone approach towards isoxazolidines and isoxazolines and subsequent transformations," Chemical Society Reviews, 2005. [Link]
  • J. J. Scicinski, M. S. Congreve, S. J. Kay, and S. V. Ley, "Analytical techniques for small molecule solid phase synthesis," Current Medicinal Chemistry, 2002. [Link]
  • A. Al-Adhreai et al., "Design and synthesis of novel enantiopure Bis(5-Isoxazolidine) derivatives: insights into their antioxidant and antimicrobial potential via in silico drug-likeness, pharmacokinetic, medicinal chemistry properties, and molecular docking studies," Heliyon, 2022. [Link]
  • J. J. Scicinski, M. S. Congreve, and S. V.
  • G. Broggini, G. Molteni, and T.
  • S. K. Verma, A. K. Verma, and V. K.
  • M. Dal Cin et al., "Analytical methods for the monitoring of solid phase organic synthesis," Il Farmaco, 2002. [Link]
  • Various Authors, "Isoxazolidine synthesis," Organic Chemistry Portal. [Link]
  • A. Al-Adhreai et al., "Design and synthesis of novel enantiopure Bis(5-Isoxazolidine) derivatives: insights into their antioxidant and antimicrobial potential via in silico drug-likeness, pharmacokinetic, medicinal chemistry properties, and molecular docking studies," PubMed, 2022. [Link]
  • Various Authors, "Synthetic strategies to prepare the isoxazolidine ring," ResearchG
  • Y. Zhang et al., "Synthesis of New Isoxazolidine Derivatives Utilizing the Functionality of N-Carbonylpyrazol-Linked Isoxazolidines," MDPI, 2023. [Link]
  • S. Nautiyal, B. G. de la Torre, and F. Albericio, "Safety-Catch Linkers for Solid-Phase Peptide Synthesis," PMC - NIH, 2024. [Link]
  • G. Broggini, G. Molteni, and T.
  • S. Nautiyal, B. G. de la Torre, and F. Albericio, "Safety-Catch Linkers for Solid-Phase Peptide Synthesis," MDPI, 2024. [Link]
  • F. Zaragoza, "Traceless linkers - Only disappearing links in solid-phase organic synthesis?
  • S. Nautiyal, B. G. de la Torre, and F. Albericio, "Safety-Catch Linkers for Solid-Phase Peptide Synthesis," Semantic Scholar, 2024. [Link]
  • S. S. Pawar and D. B. Shinde, "1,3-Dipolar Cycloaddition Reactions and Nitrones : An Overview," Chemical Science Review and Letters, 2013. [Link]
  • A. G. G. Pihko, "Solvent-Free 1,3-Dipolar Cycloadditions of Nitrones for a More Sustainable Synthesis of Glycomimetics," MDPI, 2023. [Link]
  • C. Cárdenas et al., "Peptides, solid-phase synthesis and characterization," Electronic Journal of Biotechnology, 2023. [Link]
  • H. S. Oh, H. Y. Lee, and J. S.
  • R. P. R. N. van der Peet et al., "Expanding the Scope of the Cleavable N-(Methoxy)
  • S. Kayal, "Analytical Methods for Characterization of Solid Forms," Slideshare, 2016. [Link]
  • H. J.
  • F. Amblard et al., "Methods and protocols of modern solid phase peptide synthesis," Springer, 2006. [Link]
  • P. E. Schneggenburger, B. Worbs, and U. Diederichsen, "Azide reduction during peptide cleavage from solid support-the choice of thioscavenger?," Journal of Peptide Science, 2010. [Link]
  • J. S. Nowick et al., "Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory," UCI Department of Chemistry. [Link]
  • The Werner Lab, "Manual Solid Phase Peptide Synthesis Protocol," The Werner Lab, 2016. [Link]

Sources

Application Notes and Protocols: Isoxazolidin-3-one as a Bioisosteric Replacement for Carboxylic Acids in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Reimagining the Carboxylic Acid Moiety

In the landscape of medicinal chemistry, the carboxylic acid functional group is a ubiquitous pharmacophore, critical for target engagement through its ability to act as a hydrogen bond donor and acceptor.[1] Despite its prevalence and importance, the carboxylic acid moiety often introduces challenges in drug development, including poor membrane permeability, rapid metabolism leading to the formation of reactive acyl glucuronides, and potential for high plasma protein binding.[2][3] These liabilities can compromise the pharmacokinetic profile and overall viability of a drug candidate.

Bioisosteric replacement, a cornerstone of modern drug design, offers a strategic approach to mitigate these issues by substituting a functional group with another that possesses similar steric and electronic properties, while favorably modulating the molecule's disposition.[3] This application note presents the isoxazolidin-3-one ring as a compelling and underutilized bioisostere for the carboxylic acid group. We will delve into the rationale for this replacement, provide detailed synthetic protocols, and outline experimental workflows to evaluate the advantages of this strategy in drug discovery programs.

The this compound Scaffold: A Privileged Bioisostere

The this compound is a five-membered heterocyclic ring system that presents a unique constellation of physicochemical properties, positioning it as an attractive surrogate for the carboxylic acid group.[4] Unlike the planar and highly acidic carboxylic acid, the this compound offers a non-planar scaffold with a more nuanced acidity profile.

Rationale for Bioisosteric Replacement

The primary motivation for replacing a carboxylic acid with an this compound lies in the potential to enhance the drug-like properties of a molecule. The key advantages include:

  • Modulated Acidity: The this compound moiety generally exhibits a higher pKa compared to a typical carboxylic acid, meaning it is less acidic. This can be advantageous for improving cell permeability and reducing interactions with off-target biological macromolecules.

  • Increased Lipophilicity: By replacing the highly polar carboxylate group, the overall lipophilicity (logP) of the molecule can be increased. This can lead to improved absorption and distribution, including enhanced brain penetration for CNS targets.

  • Metabolic Stability: The this compound ring is generally more resistant to metabolic degradation than the carboxylic acid group, which is susceptible to glucuronidation.[3] This can result in a longer half-life and improved pharmacokinetic profile.

  • Three-Dimensional Diversity: The non-planar nature of the isoxazolidine ring introduces three-dimensional character into a molecule, which can lead to improved binding affinity and selectivity for the target protein by exploring different binding pockets.[4]

The following diagram illustrates the conceptual workflow for employing the this compound bioisosteric replacement strategy.

Bioisosteric Replacement Workflow Workflow for this compound Bioisostere Strategy Start Lead Compound with Carboxylic Acid Moiety Identify Identify Pharmacokinetic or Physicochemical Liabilities Start->Identify Strategy Propose this compound Bioisosteric Replacement Identify->Strategy Synthesis Synthesize this compound Analogues Strategy->Synthesis Evaluation Evaluate Physicochemical and Pharmacological Properties Synthesis->Evaluation Comparison Compare with Parent Carboxylic Acid Compound Evaluation->Comparison Decision Decision: Advance Candidate or Further Optimization Comparison->Decision Synthesis_of_Isoxazolidin_3_one General Synthetic Scheme for N-Substituted Isoxazolidin-3-ones cluster_0 Step 1: Nitrone Formation cluster_1 Step 2: 1,3-Dipolar Cycloaddition Hydroxylamine N-Substituted Hydroxylamine Nitrone Nitrone Intermediate Hydroxylamine->Nitrone + Aldehyde Aldehyde Aldehyde Nitrone_ref Nitrone Intermediate Nitrone->Nitrone_ref Used in next step Acrylate Acrylate Derivative Isoxazolidinone N-Substituted This compound Nitrone_ref->Isoxazolidinone + Acrylate Derivative, Heat

Sources

Troubleshooting & Optimization

improving yield in isoxazolidin-3-one synthesis reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for isoxazolidin-3-one synthesis. This guide is designed for researchers, medicinal chemists, and drug development professionals who are working with this important heterocyclic scaffold. Isoxazolidin-3-ones are valuable intermediates in organic synthesis, often serving as precursors to β-amino acids and other biologically active molecules. However, their synthesis can present unique challenges, from low yields to poor stereocontrol.

This document moves beyond simple protocols to provide in-depth, field-proven insights into troubleshooting common issues. We will explore the causality behind experimental choices to empower you to optimize your reactions effectively.

Core Synthesis Strategies: An Overview

The construction of the this compound ring is primarily achieved through a few key synthetic strategies. Understanding the fundamentals of your chosen pathway is the first step in troubleshooting.

  • 1,3-Dipolar Cycloaddition: This is a powerful and widely used method for forming five-membered heterocycles.[1][2][3][4] In the context of isoxazolidin-3-ones, this typically involves the reaction of a nitrone (the 1,3-dipole) with a ketene or a related ketene equivalent (the dipolarophile). The reaction's efficiency and selectivity are highly dependent on the electronic nature and steric properties of both components.

  • Intramolecular Cyclocondensation: A common and reliable method involves the cyclization of a linear precursor, typically a β-hydroxy hydroxamic acid . This transformation is often mediated by reagents that facilitate intramolecular etherification, such as those used in the Mitsunobu reaction (e.g., DEAD/PPh₃). The success of this method hinges on the clean and efficient synthesis of the acyclic precursor.

  • Nucleophilic Substitution/Cyclization: This pathway involves the reaction of hydroxylamine with a 3-halopropionic acid derivative (like an ester or acid chloride) in the presence of a base.[5] The reaction proceeds via an initial N-alkylation or N-acylation followed by an intramolecular cyclization to furnish the this compound ring.

Troubleshooting Guide & Frequently Asked Questions (FAQs)

This section addresses specific experimental issues in a question-and-answer format.

FAQ 1: Low or No Product Yield

Question: My reaction is yielding very little or no this compound. What are the most common causes and how can I fix them?

Answer: Low yield is a multifaceted problem that requires systematic investigation. The cause often depends on your chosen synthetic route.

For 1,3-Dipolar Cycloaddition Routes (Nitrone + Ketene):

  • Cause 1: Nitrone Instability. Nitrones, especially those derived from aliphatic aldehydes, can be unstable and prone to dimerization or decomposition.

    • Solution: Confirm the purity of your nitrone by ¹H NMR immediately before use. If it is degrading, consider generating the nitrone in situ. This can be achieved by adding the corresponding aldehyde and hydroxylamine directly to the reaction flask, often with a dehydrating agent like MgSO₄.[6]

  • Cause 2: Ketene Reactivity. Ketenes are highly reactive and can polymerize or react with other nucleophiles in the mixture.

    • Solution: Similar to nitrones, generate the ketene in situ if you are not already doing so. A common method is the dehydrohalogenation of an acyl chloride with a non-nucleophilic base like triethylamine. Ensure slow addition of the acyl chloride to the nitrone solution to maintain a low concentration of the ketene and favor the desired cycloaddition over polymerization.

  • Cause 3: Unfavorable Reaction Conditions. Temperature and solvent can dramatically impact cycloaddition efficiency.

    • Solution: Many cycloadditions require thermal energy to overcome the activation barrier. Refluxing in a solvent like toluene is a common starting point.[7] However, excessive heat can promote decomposition. If thermal conditions fail, consider catalysis. Lewis acids can accelerate the reaction by coordinating to the nitrone or dipolarophile, lowering the energy of the transition state.[8]

For Intramolecular Cyclocondensation Routes (β-Hydroxy Hydroxamates):

  • Cause 1: Incomplete Precursor Formation. The cyclization cannot proceed if the β-hydroxy hydroxamic acid precursor is not formed cleanly.

    • Solution: The synthesis of hydroxamic acids from esters or carboxylic acids is well-established.[9] Ensure this step goes to completion by TLC or LC-MS analysis before attempting cyclization. Use reliable coupling agents like T3P® (1-propanephosphonic acid cyclic anhydride) or simply react an ester with hydroxylamine hydrochloride in the presence of a base like NaOMe.[9]

  • Cause 2: Inefficient Cyclization. The key bond-forming step may be failing. If using a Mitsunobu reaction (e.g., DEAD/PPh₃), the conditions are critical.

    • Solution: Mitsunobu reactions are notoriously sensitive to moisture and stoichiometry. Use anhydrous solvents and ensure your reagents are fresh. The reaction should be run at low temperatures (typically starting at 0 °C or -78 °C) to minimize side reactions. If the Mitsunobu reaction is problematic, consider alternative cyclization strategies, such as converting the primary alcohol to a leaving group (e.g., a mesylate or tosylate) and then performing an intramolecular Sₙ2 reaction with the hydroxamate nitrogen under basic conditions.

FAQ 2: Formation of Multiple Isomers (Poor Selectivity)

Question: My product is a mixture of regioisomers or diastereomers that are very difficult to separate. How can I improve the selectivity?

Answer: Controlling selectivity is one of the most significant challenges in isoxazolidine synthesis. Frontier Molecular Orbital (FMO) theory governs the regioselectivity of 1,3-dipolar cycloadditions, but several practical adjustments can be made.[1]

  • Regioselectivity (e.g., 4- vs. 5-substituted products):

    • Explanation: Regioselectivity is dictated by the electronic and steric matching of the nitrone and the dipolarophile. Generally, the reaction that aligns the largest FMO coefficient on the dipole with the largest on the dipolarophile is favored.

    • Solution:

      • Modify Electronics: Using an electron-withdrawing group on the dipolarophile (alkene) and an electron-rich nitrone often favors the formation of 5-substituted isoxazolidines.[1]

      • Introduce Steric Bulk: A bulky substituent on the nitrone (at the carbon) or the alkene can physically block one approach, leading to a single regioisomer.

      • Catalysis: Lewis acid or metal catalysts can alter the FMO energies or create a more sterically demanding transition state, thereby controlling regioselectivity.[8][10] For example, catalyst-controlled regioselective annulations have been achieved using different metal triflates or halides.[10]

  • Diastereoselectivity (endo vs. exo):

    • Explanation: Diastereoselectivity arises from the facial approach of the two reactants. The endo transition state is often favored due to stabilizing secondary orbital interactions, but steric repulsion can favor the exo pathway.

    • Solution:

      • Lower the Temperature: Running the reaction at lower temperatures often increases the diastereomeric ratio (dr), favoring the thermodynamically more stable product.

      • Solvent Choice: Solvent polarity can influence the stability of the transition states. A screen of solvents from nonpolar (toluene, hexanes) to polar aprotic (DCM, MeCN) is recommended.

      • Use a Chiral Catalyst: For asymmetric synthesis, a chiral Lewis acid or primary amine catalyst can create a chiral environment that favors one diastereomeric approach over the other, leading to high diastereo- and enantioselectivity.[11]

FAQ 3: Purification and Isolation Difficulties

Question: My crude product looks like a complex mixture, and I'm struggling to isolate the pure this compound. What are the best practices?

Answer: Purification can be challenging due to the polarity of the N-O bond and the potential for the product to be an oil.

  • Initial Workup:

    • Explanation: The goal of the workup is to remove reagents and inorganic byproducts.

    • Protocol: After the reaction, if an acid or base was used, perform a neutralizing wash (e.g., with saturated NaHCO₃ for an acidic reaction or dilute HCl for a basic one). Follow with a water wash and then a brine wash to remove excess water from the organic layer. Dry the organic layer thoroughly (e.g., with Na₂SO₄ or MgSO₄) before concentrating. For Mitsunobu reactions, triphenylphosphine oxide is a common and persistent impurity. It can sometimes be precipitated by adding a nonpolar solvent like ether or hexanes to the concentrated crude material and filtering.

  • Chromatography:

    • Explanation: Flash column chromatography is the most common method for purification.

    • Protocol: Use a TLC analysis to determine an appropriate solvent system. A typical starting point is a gradient of ethyl acetate in hexanes. The polar N-O bond means isoxazolidinones often have a moderate Rf. If your compound is streaking on the TLC plate, adding a small amount of triethylamine (~1%) to the eluent can help if the compound is basic, or a small amount of acetic acid if it is acidic.

  • Recrystallization/Distillation:

    • Explanation: If your product is a solid, recrystallization is an excellent method for achieving high purity.[5][12] If it is a thermally stable, low-molecular-weight oil, distillation under reduced pressure may be possible.[5]

    • Protocol: For recrystallization, dissolve the crude solid in a minimum amount of a hot solvent in which it is soluble, then allow it to cool slowly. If no single solvent works well, a binary solvent system (e.g., ethyl acetate/hexanes or dichloromethane/pentane) can be effective.

Data Summary & Visualization

Effective optimization requires careful tracking of experimental outcomes. The table below illustrates how different catalysts can influence a model 1,3-dipolar cycloaddition reaction.

Table 1: Effect of Lewis Acid Catalysts on a Model Isoxazolidine Synthesis
EntryCatalyst (10 mol%)SolventTemp (°C)Time (h)Yield (%)Diastereomeric Ratio (trans:cis)
1NoneToluene110244560:40
2NiCl₂[7]Toluene8088285:15
3Ni(ClO₄)₂[8]DCM25295>98:2
4Ti(IV) Complex[10]DCM01291>99:1 (endo selective)

Data are representative examples based on literature precedents to illustrate trends.

Reaction & Troubleshooting Diagrams

Visualizing the chemical process and the troubleshooting logic can clarify complex workflows.

Diagram 1: General Mechanism of 1,3-Dipolar Cycloaddition

reaction_mechanism cluster_reactants Reactants cluster_product Product R1 Nitrone (1,3-Dipole) TS [3+2] Transition State R1->TS R2 Alkene/Ketene (Dipolarophile) R2->TS P Isoxazolidine TS->P

Caption: The [3+2] cycloaddition pathway to form the isoxazolidine ring.

Diagram 2: Troubleshooting Workflow for Low Reaction Yield

troubleshooting_workflow start_node Low or No Yield Observed decision_node1 Are Starting Materials Pure? start_node->decision_node1 Start Analysis decision_node decision_node action_node action_node end_node Yield Improved action_node1 Re-purify or Re-synthesize Nitrone / Hydroxamate. Confirm by NMR/MS. decision_node1->action_node1 No decision_node2 Reaction Conditions Optimal? decision_node1->decision_node2 Yes action_node1->decision_node1 Re-evaluate action_node2 Screen Solvents (Toluene, DCM, MeCN). Screen Temperature (0°C, RT, Reflux). Consider adding a catalyst (e.g., Ni(II), Cu(II)). decision_node2->action_node2 No / Unsure decision_node3 Side Products Observed? decision_node2->decision_node3 Yes action_node2->end_node action_node3 Isolate and Characterize Side Products (LC-MS, NMR). Modify stoichiometry or use in situ generation to minimize. decision_node3->action_node3 Yes action_node4 Reaction may be inherently slow or unfavorable. Consider alternative synthetic route. decision_node3->action_node4 No action_node3->end_node

Caption: A logical workflow for diagnosing and solving low-yield reactions.

Key Experimental Protocols

Protocol 1: Synthesis of a β-Hydroxy Hydroxamate Precursor

This protocol describes the synthesis of a linear precursor required for the cyclocondensation route.

  • Reagents & Setup:

    • Methyl 3-hydroxy-3-phenylpropanoate (1.0 equiv)

    • Hydroxylamine hydrochloride (NH₂OH·HCl) (1.5 equiv)

    • Sodium methoxide (NaOMe) (1.6 equiv)

    • Anhydrous methanol (MeOH)

    • Round-bottom flask with magnetic stirrer and reflux condenser.

  • Procedure:

    • Dissolve the methyl ester in anhydrous methanol (approx. 0.2 M concentration).

    • In a separate flask, carefully prepare a solution of hydroxylamine free base by dissolving NH₂OH·HCl in methanol and adding the sodium methoxide solution portion-wise at 0 °C. A precipitate of NaCl will form.

    • Filter the NaCl precipitate and add the resulting methanolic solution of free hydroxylamine to the ester solution.

    • Heat the reaction mixture to reflux and monitor by TLC (typically 50% EtOAc/Hexanes) until the starting ester is consumed (usually 4-6 hours).

    • Cool the reaction to room temperature and neutralize carefully with 1M HCl until the pH is ~7.

    • Concentrate the mixture under reduced pressure.

    • Extract the aqueous residue with ethyl acetate (3 x 50 mL).

    • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate to yield the crude β-hydroxy hydroxamic acid, which can often be used in the next step without further purification.

Protocol 2: Mitsunobu Cyclization to this compound

This protocol details the cyclization of the precursor from Protocol 1.

  • Reagents & Setup:

    • β-Hydroxy hydroxamic acid (1.0 equiv)

    • Triphenylphosphine (PPh₃) (1.2 equiv)

    • Diisopropyl azodicarboxylate (DIAD) or Diethyl azodicarboxylate (DEAD) (1.2 equiv)

    • Anhydrous Tetrahydrofuran (THF)

    • Round-bottom flask with magnetic stirrer, under an inert atmosphere (N₂ or Ar).

  • Procedure:

    • Dissolve the β-hydroxy hydroxamic acid and triphenylphosphine in anhydrous THF (approx. 0.1 M).

    • Cool the solution to 0 °C in an ice bath.

    • Slowly add the DIAD or DEAD dropwise via syringe over 15-20 minutes. The reaction may turn from colorless to a yellow/orange color.

    • Allow the reaction to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 2-4 hours, monitoring by TLC for the consumption of the starting material.

    • Once complete, concentrate the reaction mixture under reduced pressure.

    • Purify the residue directly by flash column chromatography (e.g., 20-40% Ethyl Acetate in Hexanes) to separate the this compound from triphenylphosphine oxide and other byproducts.

References

  • Maiuolo, L., & De Nino, A. (2015). Synthesis of isoxazolidines by 1,3-dipolar cycloaddition: recent advances. Targets in Heterocyclic Systems, 19, 299-358. [Link]
  • ResearchGate. (n.d.). Asymmetric 1,3-dipolar cycloaddition for synthesis of isoxazolidine derivatives.
  • Organic Chemistry Portal. (n.d.). Isoxazolidine synthesis. Organic Chemistry Portal. [Link]
  • Al-Ghorbani, M., et al. (2015). Design and Synthesis of Some Isoxazolidine moieties. Journal of Chemical and Pharmaceutical Sciences, 8(4), 734-738. [Link]
  • Petrou, A., et al. (2020). A Convenient Synthesis of Novel Isoxazolidine and Isoxazole Isoquinolinones Fused Hybrids. Molecules, 25(18), 4296. [Link]
  • ResearchGate. (n.d.). Synthetic strategies to prepare the isoxazolidine ring.
  • Li, Y., et al. (2019). Synthesis of New Isoxazolidine Derivatives Utilizing the Functionality of N-Carbonylpyrazol-Linked Isoxazolidines. Molecules, 24(11), 2091. [Link]
  • Bayer AG. (1987). Process for the preparation of isoxazolidine-3-ones.
  • Johari, N. L. S., et al. (2016). Synthesis of isoxazolidine via 1,3-dipolar cycloaddition of N-4-tert-benzylidene nitrone and maleimide in imidazolium-based ionic liquids. Malaysian Journal of Analytical Sciences, 20(6), 1241-1246. [Link]
  • Rotam Agrochem Int Co Ltd. (2019). Method for preparing high-purity 3-isoxazolidinone compound crystal, crystal form and application thereof.
  • Almarhoon, Z. (2025). Exploring 1,3-Dipolar Cycloaddition Reactions of Nitrones with Alkenes: Synthesis of Isoxazolidine Derivatives. Journal of Qassim University for Science, 4(1), 1-23.
  • Jebur, M. H., & Hasson, A. L. (2022). Heterocyclic Synthesis of Some New Isoxazolidine Derivatives via 1,3- Dipolar Cycloaddition of Nitrones to Styrene. Iraqi Journal of Science, 63(10), 4175-4184. [Link]
  • De Nino, A., & Maiuolo, L. (2015). Synthesis of isoxazolidines by 1,3-dipolar cycloaddition: recent advances. Unical IRIS. [Link]
  • Ugwu, D. I., et al. (2014). Synthesis and Biological Applications of Hydroxamates. American Journal of Organic Chemistry, 4(2), 26-51. [Link]

Sources

troubleshooting low regioselectivity in isoxazolidin-3-one cycloaddition

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Isoxazolidin-3-one Cycloaddition

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for this compound synthesis via 1,3-dipolar cycloaddition. This resource is designed to assist you in troubleshooting common challenges, with a particular focus on achieving high regioselectivity. As Senior Application Scientists, we have compiled this guide based on a synthesis of established literature and practical field experience to help you navigate the complexities of this powerful synthetic transformation.

Introduction: The Challenge of Regioselectivity

The 1,3-dipolar cycloaddition between a nitrone and a dipolarophile (such as an alkene) is a cornerstone reaction for the synthesis of the isoxazolidine core, a valuable scaffold in medicinal chemistry.[1][2] However, a frequent hurdle in these reactions is achieving control over the regioselectivity, which dictates the substitution pattern on the resulting isoxazolidine ring. Low regioselectivity leads to the formation of a mixture of isomers, complicating purification and reducing the yield of the desired product.

This guide will walk you through the key factors influencing regioselectivity and provide actionable troubleshooting steps to optimize your cycloaddition reactions.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: I am observing a nearly 1:1 mixture of regioisomers. What are the primary factors that control regioselectivity in my nitrone-alkene cycloaddition?

A1: The regiochemical outcome of a 1,3-dipolar cycloaddition is primarily governed by the electronic properties of the nitrone (the 1,3-dipole) and the alkene (the dipolarophile), as explained by Frontier Molecular Orbital (FMO) theory. [3]

In essence, the reaction's regioselectivity is determined by the interaction between the Highest Occupied Molecular Orbital (HOMO) of one reactant and the Lowest Unoccupied Molecular Orbital (LUMO) of the other. The dominant interaction dictates which regioisomer is favored.

  • Scenario A: Electron-Poor Alkene: When your alkene bears an electron-withdrawing group (EWG), the dominant interaction is typically between the HOMO of the nitrone and the LUMO of the alkene. This generally leads to the formation of the 4-substituted isoxazolidine.[3]

  • Scenario B: Electron-Rich or Neutral Alkene: Conversely, with alkenes bearing electron-donating groups (EDGs) or neutral substituents (like alkyl or aryl groups), the primary interaction is between the LUMO of the nitrone and the HOMO of the alkene. This favors the formation of the 5-substituted isoxazolidine.[3]

Troubleshooting Flowchart: Diagnosing Regioselectivity Issues

Caption: A flowchart to guide initial troubleshooting of low regioselectivity based on alkene electronics.

Initial Steps for Improvement:

  • Re-evaluate Your Substrates: Carefully analyze the electronic nature of the substituents on both the nitrone and the alkene. This fundamental understanding will guide your optimization strategy.

  • Modify Substituents: If synthetically feasible, consider modifying the substituents on either the nitrone or the alkene to create a stronger electronic bias. For instance, introducing a stronger EWG on the alkene can more decisively favor the 4-substituted regioisomer.

Q2: I've considered the electronics, but my regioselectivity is still poor. What other reaction parameters can I adjust?

A2: Beyond electronics, several other factors can significantly influence the regioselectivity of the cycloaddition. These include steric effects, solvent polarity, temperature, and the use of catalysts.

Table 1: Impact of Reaction Parameters on Regioselectivity

ParameterGeneral Effect on RegioselectivityTroubleshooting Recommendations
Steric Hindrance Bulky substituents on either the nitrone or the alkene can disfavor the sterically more congested transition state, potentially overriding electronic preferences.[4][5]- Analyze the transition states leading to both regioisomers. - Consider using less bulky protecting groups or substituents if possible.
Solvent Solvent polarity can influence the relative energies of the transition states. A change in solvent can sometimes favor one regioisomeric pathway over the other.[6]- Screen a range of solvents with varying polarities (e.g., toluene, dichloromethane, acetonitrile, ethanol).[6][7]
Temperature Lowering the reaction temperature can sometimes increase selectivity by favoring the pathway with the lower activation energy. Conversely, in cases of thermodynamic control, higher temperatures may favor the more stable product.[8]- Attempt the reaction at a lower temperature (e.g., room temperature or 0 °C). - If the reaction is reversible, explore higher temperatures to favor the thermodynamic product.
Catalysts Lewis acids or chiral catalysts can coordinate to the nitrone or the alkene, altering their electronic properties and steric environment, thereby influencing regioselectivity.[1][9][10]- Screen a selection of Lewis acids (e.g., Mg(ClO4)2, Sc(OTf)3, AgOTf).[1] - For asymmetric cycloadditions, the choice of chiral catalyst and ligand is crucial.[9][11]

Experimental Protocol: Screening for Optimal Solvent

  • Setup: Prepare identical reaction mixtures in parallel, each in a different solvent (e.g., Toluene, CH2Cl2, CH3CN, EtOH).

  • Execution: Run the reactions under the same conditions (temperature, concentration, stoichiometry).

  • Analysis: After a set time, quench the reactions and analyze the crude product mixture by ¹H NMR or LC-MS to determine the regioisomeric ratio.

  • Evaluation: Compare the ratios to identify the solvent that provides the highest selectivity.

Q3: How can I reliably determine the regioisomeric ratio of my product mixture?

A3: Accurate determination of the regioisomeric ratio is critical for effective troubleshooting. The most common and reliable methods are Nuclear Magnetic Resonance (NMR) spectroscopy and chromatographic techniques.

  • ¹H NMR Spectroscopy: This is often the most direct method. Look for distinct signals for each regioisomer. Protons adjacent to the nitrogen or oxygen in the isoxazolidine ring often have characteristic chemical shifts. Integration of these unique signals will give you the ratio. For complex spectra, 2D NMR techniques like COSY and NOESY can be invaluable for structure elucidation.[12]

  • High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS): These methods are excellent for separating and quantifying isomers.[13][14][15] They are particularly useful when NMR signals overlap or when dealing with complex mixtures.

  • Gas Chromatography (GC): For volatile compounds, GC can also be an effective separation and quantification technique.[16]

Workflow for Regioisomer Analysis

Caption: A workflow for the determination of the regioisomeric ratio.

Q4: I am performing an intramolecular nitrone-alkene cycloaddition (INAC) and observing unexpected regioselectivity. Why might this be different from the intermolecular version?

A4: In intramolecular cycloadditions, the tether connecting the nitrone and the alkene plays a crucial role in determining the regioselectivity, often overriding the predictions based solely on FMO theory. [17]

The length and conformational flexibility of the tether can impose significant geometric constraints on the transition states. This can force the reaction to proceed through a pathway that might be electronically less favorable but is sterically more accessible.

Key Considerations for INAC Reactions:

  • Tether Length: The number of atoms in the tether will dictate the size of the newly formed ring(s). Certain ring fusions will be more favorable than others.

  • Substituents on the Tether: Steric bulk on the tether can influence the preferred conformation during the cycloaddition, thereby directing the regioselectivity.[18][19][20]

  • Thermodynamic vs. Kinetic Control: In some intramolecular systems, the initially formed kinetic product may be able to revert to the starting materials and then cyclize to form the more stable thermodynamic product.[8] Investigating the reaction at different temperatures can provide insight into this possibility.

References

  • Nitrone-olefin (3+2) cycloaddition - Wikipedia.
  • Controlling Selectivity for Cycloadditions of Nitrones and Alkenes Tethered by Benzimidazoles: Combining Experiment and Theory - PubMed Central.
  • Intramolecular cycloaddition of nitrones in total synthesis of natural products - Natural Product Reports (RSC Publishing).
  • Asymmetric 1,3‐dipolar cycloaddition for synthesis of isoxazolidine derivatives. - ResearchGate.
  • Bridged-Type Selective Intramolecular Nitrone-Alkene Cycloaddition: Computational Chemistry-Inspired Regioselectivity Control - ResearchGate.
  • Catalytic Enantioselective 1,3-Dipolar Cycloadditions of Azomethine Ylides for Biology-Oriented Synthesis - PubMed Central.
  • Stereo- and regioselectivity in an intramolecular nitrone-alkene cycloaddition of hept-6-enoses with a trans-acetonide blocking group - PubMed.
  • Intramolecular nitrone dipolar cycloadditions: control of regioselectivity and synthesis of naturally-occurring spirocyclic alkaloids - PubMed.
  • Stereoselective Synthesis of C-Glycosylated Pyrrolizidines through Nitrone Cycloadditions - ACS Publications.
  • Regio- and stereoselective (3 + 2)-cycloaddition reactions of nitrones with cyclic allenes - Organic & Biomolecular Chemistry (RSC Publishing).
  • SYNTHESIS OF ISOXAZOLIDINES BY 1,3-DIPOLAR CYCLOADDITION: RECENT ADVANCES.
  • Regio- and stereoselective synthesis of new spiro-isoxazolidines via 1,3-dipolar cycloaddition - Arabian Journal of Chemistry.
  • Regio- and diastereoselectivity of the cycloaddition of nitrones with N -propadienylindole and pyrroles - ResearchGate.
  • Chemo-, regio-, and stereoselectivity in 1,3-dipolar cycloaddition of piperine with nitrones. A cycloadditive route to aminoalcohols - New Journal of Chemistry (RSC Publishing).
  • The [3 + 2] Nitrone–Olefin Cycloaddition Reaction - ResearchGate.
  • Catalytic Enantioselective 1,3-Dipolar Cycloadditions of Azomethine Ylides for Biology-Oriented Synthesis - ACS Publications.
  • 1,3-Dipolar cycloaddition - Wikipedia.
  • Stereoselective Synthesis of C-Glycosylated Pyrrolizidines through Nitrone Cycloadditions - American Chemical Society.
  • Catalytic regioselective control in the diastereoselective 1,3-dipolar cycloaddition reactions of 1-(1-alkynyl)cyclopropyl ketones with nitrones - PubMed.
  • On the Question of the Regio-, Stereoselectivity and the Molecular Mechanism of the (3+2) Cycloaddition Reaction Between (Z)-C-Phenyl-N-alkyl(phenyl)nitrones and (E)-3-(Methylsulfonyl)-propenoic Acid Derivatives - PubMed Central.
  • Recent Developments on 1,3-Dipolar Cycloaddition Reactions by Catalysis in Green Solvents - MDPI.
  • Stereo- and regioselectivity in an intramolecular nitrone-alkene cycloaddition of hept-6-enoses with a trans-acetonide blocking group. - Semantic Scholar.
  • Isoxazolidine synthesis - Organic Chemistry Portal.
  • A Convenient Synthesis of Novel Isoxazolidine and Isoxazole Isoquinolinones Fused Hybrids - PubMed Central.
  • Solvent Effects on the [3+2] Cycloaddition of 2-Furfural Oxime and Ethyl Propiolate: Unexpected Change in Regioselectivity - Science and Education Publishing.
  • Isoxazolidine: A Privileged Scaffold for Organic and Medicinal Chemistry - ACS Publications.
  • Causation in a cascade: the origins of selectivities in intramolecular nitrone cycloadditions. - Semantic Scholar.
  • Synthesis of isoxazolidines via catalyst-free one-pot three-component cycloaddition of sulfoxonium ylides, nitrosoarenes and alkenes - Organic Chemistry Frontiers (RSC Publishing).
  • A novel method for the determination of isoxazoline derivatives in plasma by ultra-high performance liquid chromatography–tandem mass spectrometry: validation and applicability to screening tests - NIH.
  • The Puzzle of the Regioselectivity and Molecular Mechanism of the (3+2) Cycloaddition Reaction Between E-2-(Trimethylsilyl)-1-Nitroethene and Arylonitrile N-Oxides: Molecular Electron Density Theory (MEDT) Quantumchemical Study - MDPI.
  • Synthesis of Some New Isoxazolidine Compounds by 1,3-Dipolar Cycloaddition Reaction of Nitrones and Olefins and Study Their Biological Activity - ResearchGate.
  • Regio- and stereoselective synthesis of isoxazolidine derivatives by asymmetric 1,3-dipolar cycloaddition reaction of chiral nitrones with 1-propene-1,3-sultone - ResearchGate.
  • Comprehensive overview of the analytical methods for determining pyrrolizidine alkaloids and their derived oxides in foods.
  • ANALYTICAL METHODS - Toxicological Profile for Diazinon - NCBI Bookshelf - NIH.
  • New methods for determining the enantiomeric purity of erythro -sphingosine - PubMed.
  • Novel analytical methods for the determination of steroid hormones in edible matrices.

Sources

Technical Support Center: Optimizing Isoxazolidin-3-one Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of isoxazolidin-3-one derivatives. This guide is designed for researchers, medicinal chemists, and process development professionals who are working with this important heterocyclic scaffold. Isoxazolidin-3-ones are valuable intermediates, but their synthesis can present unique challenges.

This document provides in-depth, experience-based troubleshooting advice in a direct question-and-answer format. Our goal is to move beyond simple procedural steps and explain the underlying chemical principles, empowering you to make informed decisions to optimize your reaction outcomes.

Core Synthesis Principles: The 1,3-Dipolar Cycloaddition

The most prevalent and versatile method for constructing the isoxazolidine core is the [3+2] cycloaddition reaction between a nitrone (the 1,3-dipole) and a suitable dipolarophile , such as an α,β-unsaturated ester.[1][2][3] This concerted, pericyclic reaction is highly valuable as it can generate up to three new stereocenters in a single, atom-economical step.[4]

The regioselectivity of the cycloaddition—determining whether the 4- or 5-substituted isoxazolidine is formed—is governed by frontier molecular orbital (FMO) theory.[3][5] Generally, the interaction between the Highest Occupied Molecular Orbital (HOMO) of one component and the Lowest Unoccupied Molecular Orbital (LUMO) of the other dictates the outcome.[5]

  • Normal-electron-demand: Nitrone (HOMO) reacts with an electron-poor alkene (LUMO), typically favoring the 5-substituted isoxazolidine.

  • Inverse-electron-demand: An electron-rich alkene (HOMO) reacts with the nitrone (LUMO), often leading to the 4-substituted regioisomer.[5]

Understanding this electronic relationship is the first step in troubleshooting and optimizing your specific reaction.

1_3_Dipolar_Cycloaddition cluster_reactants Reactants cluster_products Products Nit Nitrone (1,3-Dipole) TS Concerted Transition State Nit->TS 4π electrons Dip α,β-Unsaturated Ester (Dipolarophile) Dip->TS 2π electrons Isox This compound Core TS->Isox [3+2] Cycloaddition

Caption: General workflow of a [3+2] cycloaddition reaction.

Troubleshooting Guides & Frequently Asked Questions (FAQs)

Problem 1: Low or No Yield of the Desired this compound

Question: My reaction has resulted in a very low yield (or no product at all). What are the primary factors to investigate?

Answer: Low or zero yield is a common but solvable issue. It typically points to problems with starting materials, reaction conditions, or the stability of the key components. A systematic approach is the most effective way to diagnose the root cause.[6][7]

A Senior Scientist's Perspective: Before blaming the reaction itself, always verify the integrity of your starting materials. Nitrones, in particular, can be sensitive. Aldehyd precursors to nitrones are prone to oxidation, and hydroxylamines can degrade over time. We recommend running a quick NMR or LC-MS on your starting materials if they have been stored for an extended period.

Systematic Troubleshooting Workflow:

Low_Yield_Troubleshooting cluster_checks Initial Checks cluster_optimization Optimization Steps Start Low or No Yield Observed Purity 1. Verify Starting Material Purity (NMR, LC-MS) Start->Purity Conditions 2. Review Reaction Conditions (Temp, Time, Atmosphere) Purity->Conditions Materials OK Stoich 3. Check Stoichiometry (1:1 or slight excess of one?) Conditions->Stoich Setup Correct Solvent A. Screen Solvents (Toluene, DCM, MeCN) Stoich->Solvent Basics Verified Catalyst B. Introduce Catalyst (Lewis Acid, e.g., Ni(II), Ti(IV)) Solvent->Catalyst Temp C. Adjust Temperature (Reflux vs. Room Temp) Catalyst->Temp Success Yield Improved Temp->Success

Caption: A decision tree for troubleshooting low reaction yields.

Key Areas to Investigate:

  • Nitrone Stability and Purity: Nitrones can be susceptible to hydrolysis, especially in the presence of acid or water. Ensure solvents are anhydrous.[7] Some nitrones are best generated in situ and used immediately without isolation.[8]

  • Reaction Temperature and Time: While many cycloadditions proceed well at room temperature or with gentle heating (e.g., refluxing in toluene), some systems are sluggish and require higher temperatures.[9][10] Conversely, prolonged heating can lead to decomposition of the nitrone or the product. Monitor the reaction by TLC or LC-MS to establish an optimal reaction time.

  • Solvent Choice: The polarity of the solvent can significantly influence reaction rates and even selectivity. Non-polar aprotic solvents like toluene, dichloromethane (DCM), or chloroform are common starting points.[9] In some cases, more polar solvents like acetonitrile (MeCN) can accelerate the reaction, but may also promote side reactions.

  • Catalysis: If the uncatalyzed thermal reaction is inefficient, the addition of a Lewis acid catalyst can dramatically improve yields and reaction times.[2][9][11] Metal complexes involving Nickel, Copper, Titanium, or Tin have proven effective by coordinating to the dipolarophile, lowering its LUMO energy, and accelerating the cycloaddition.[2][9][12][13]

Problem 2: Poor Regio- or Diastereoselectivity

Question: My reaction produces a mixture of isomers (regioisomers or diastereomers). How can I improve the selectivity?

Answer: Achieving high selectivity is critical and is influenced by a combination of steric, electronic, and catalytic factors.[6] The formation of multiple isomers is a clear signal that the energy differences between competing reaction pathways are small.

A Senior Scientist's Perspective: This is where the art of organic synthesis comes into play. Don't just screen conditions randomly. Think about the transition state. Are you forming a 4- or 5-substituted product (regiochemistry)? An exo or endo product (diastereochemistry)? Steric hindrance is often the most intuitive factor to modify. A bulkier substituent on the nitrone or the alkene will more effectively block one face of attack.[9]

Strategies for Improving Selectivity:

ParameterStrategy for Selectivity ControlRationale
Catalyst Introduce a chiral Lewis acid catalyst (e.g., Ti(IV)-BINOL complexes).[12]The chiral ligand creates an asymmetric environment around the metal center, which preferentially activates one face of the dipolarophile, leading to an enantioselective reaction.
Solvent Vary solvent polarity (e.g., from Toluene to Acetonitrile).Solvent choice can influence the stability of the different transition states. Pi-stacking interactions, which can favor endo selectivity, are often more pronounced in non-polar solvents.[10]
Temperature Lower the reaction temperature.Lowering the temperature increases the energy difference required to overcome the activation barriers of competing pathways. The reaction will preferentially proceed through the lowest energy transition state, often enhancing selectivity.[13]
Substrate Modification Increase the steric bulk of substituents on the nitrone or dipolarophile.Steric repulsion in the transition state can disfavor the formation of one isomer. For example, a bulky group on the alkene can block the endo approach.[9][14]

Computational studies, such as Density Functional Theory (DFT), can also provide powerful insights into the transition state energies and help rationalize observed selectivities, guiding further experimental optimization.[14][15]

Problem 3: Difficulty with Product Purification

Question: I'm struggling to isolate my this compound product. Standard column chromatography is not effective. What should I do?

Answer: Purification challenges often arise from the product's polarity, its stability on silica gel, or the presence of byproducts with similar physical properties.

A Senior Scientist's Perspective: Before resorting to heroic purification efforts, confirm the identity of the major impurities. An unreacted starting material, like a polar hydroxylamine, can co-elute with your product. A simple aqueous wash of the crude organic extract can sometimes remove these highly polar impurities before chromatography. Also, consider the stability of the N-O bond in your product; it can be labile under acidic conditions, meaning silica gel might not be the best choice.

Alternative Purification Strategies:

  • Change the Stationary Phase: If you suspect product degradation on standard silica gel, switch to a deactivated or neutral support like neutral alumina. Alternatively, reverse-phase chromatography (C18) can be effective for moderately polar compounds.

  • Recrystallization: This is an excellent method for obtaining high-purity material if your product is a solid.[16][17] Screen a variety of solvent systems (e.g., ethyl acetate/hexanes, isopropanol/water, dichloromethane/pentane) to find conditions that yield high-quality crystals.[17]

  • Solvent Trituration/Washing: This simple technique can be surprisingly effective for removing minor impurities. Suspend your crude solid product in a solvent in which it is sparingly soluble but the impurities are highly soluble (e.g., cold diethyl ether or hexane). Stir, then filter to collect the purified solid.[18]

  • Chemical Derivatization: In difficult cases, it may be advantageous to protect or derivatize the product to alter its chromatographic properties, purify the derivative, and then deprotect to obtain the final compound. This is a last resort but can be a powerful strategy.

Experimental Protocols

General Protocol for a Catalyzed this compound Synthesis

This protocol describes a general method for the Ni(II)-catalyzed 1,3-dipolar cycloaddition.[2][11]

  • Reaction Setup: To an oven-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add the α,β-unsaturated ester (1.0 equiv), the chosen solvent (e.g., CH₂Cl₂), and the catalyst (e.g., Ni(ClO₄)₂·6H₂O, 10 mol%).[11]

  • Reagent Addition: In a separate flask, dissolve the C,N-diaryl nitrone (1.1 equiv) in the same solvent. Add this solution dropwise to the reaction mixture at room temperature over 10-15 minutes.[2]

  • Reaction Monitoring: Stir the reaction at room temperature. Monitor the consumption of the limiting reagent by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is often complete within 10-30 minutes.[2]

  • Workup: Once the reaction is complete, quench with a small amount of water.[11] If using a chlorinated solvent, dilute with more solvent and wash the organic layer sequentially with water and saturated brine.

  • Isolation: Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure.

  • Purification: Purify the crude residue by the most appropriate method determined during troubleshooting (e.g., column chromatography on silica gel using a petroleum ether/ethyl acetate gradient or recrystallization).[11]

References

  • Recent Advances in the Synthesis of Isoxazolidines. (n.d.). ResearchGate.
  • SYNTHESIS OF ISOXAZOLIDINES BY 1,3-DIPOLAR CYCLOADDITION: RECENT ADVANCES. (n.d.). ResearchGate.
  • Pellissier, H. (2016). Isoxazolidine: A Privileged Scaffold for Organic and Medicinal Chemistry. Chemical Reviews, 116(24), 14812-14864. [Link]
  • Isoxazolidine synthesis. (n.d.). Organic Chemistry Portal.
  • Wang, Y., et al. (2019). Synthesis of New Isoxazolidine Derivatives Utilizing the Functionality of N-Carbonylpyrazol-Linked Isoxazolidines. Molecules, 24(15), 2793. [Link]
  • Sengupta, S. (2018). 1,3-Dipolar Cycloaddition Reactions and Nitrones : An Overview. Chemical Science Review and Letters, 7(27), 751-759. [Link]
  • Process for the preparation of isoxazolidine-3-ones. (1987). Google Patents.
  • Method for preparing high-purity 3-isoxazolidinone compound crystal, crystal form and application thereof. (2021). Google Patents.
  • Charmier, M. J., et al. (1999). 1,3-Dipolar Cycloaddition Reactions of Nitrones with Unsaturated Methylsulfones and Substituted Crotonic Esters. Journal of Chemical Research-s. [Link]
  • 1,3-Dipolar Cycloaddition of Nitrone. (2014). Chem-Station International Edition.
  • Varese, M., et al. (2022). Solvent-Free 1,3-Dipolar Cycloadditions of Nitrones for a More Sustainable Synthesis of Glycomimetics. Molecules, 27(19), 6296. [Link]
  • Januário Charmier, M. O., et al. (1999). 1,3-dipolar cycloaddition reactions of nitrones with unsaturated methylsulfones and substituted crotonic esters. Journal of Chemical Research - Part S, (9), 566-567. [Link]
  • Optimization of Diastereoselectivity. (n.d.). ResearchGate.
  • Roy, K., et al. (2020). Understanding the regio- and diastereoselective synthesis of a potent antinociceptive isoxazolidine from C-(pyridin-3-yl)-N-phenylnitrone in the light of molecular electron density theory. Journal of the Serbian Chemical Society, 85(10), 1339-1352. [Link]
  • Kostakis, I. K., et al. (2020). A Convenient Synthesis of Novel Isoxazolidine and Isoxazole Isoquinolinones Fused Hybrids. Molecules, 25(21), 5190. [Link]
  • Nitrone-olefin (3+2) cycloaddition. (n.d.). Wikipedia.
  • Garg, N. K., et al. (2016). Nitrone Cycloadditions of 1,2-Cyclohexadiene. Journal of the American Chemical Society, 138(40), 13133-13136. [Link]
  • Das, B., et al. (2021). 1,3-Dipolar cycloaddition of nitrones: synthesis of multisubstituted, diverse range of heterocyclic compounds. New Journal of Chemistry, 45(2), 564-593. [Link]
  • Wang, Y., et al. (2019). Synthesis of New Isoxazolidine Derivatives Utilizing the Functionality of N-Carbonylpyrazol-Linked Isoxazolidines. PMC. [Link]
  • Confalone, P. N., & Huie, E. M. (1988). The [3 + 2] Nitrone-Olefin Cycloaddition Reaction. Organic Reactions, 36, 1-173. [Link]
  • Li, Y., et al. (2016). Asymmetric Synthesis of 1,3-Oxazolidine Derivatives with Multi-Component Reaction and Research of Kinetic Resolution. Molecules, 21(11), 1563. [Link]
  • Kostakis, I. K., et al. (2020). A Convenient Synthesis of Novel Isoxazolidine and Isoxazole Isoquinolinones Fused Hybrids. Molecules, 25(21), 5190. [Link]

Sources

managing diastereoselectivity in chiral isoxazolidin-3-one synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for managing diastereoselectivity in the synthesis of chiral isoxazolidin-3-ones. This resource is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of stereocontrolled synthesis. Here, you will find practical, in-depth guidance to troubleshoot common experimental challenges and optimize your reaction outcomes.

Introduction: The Challenge of Diastereoselectivity

The synthesis of enantiomerically pure isoxazolidin-3-ones is a critical endeavor in medicinal chemistry, as these scaffolds are precursors to a wide range of biologically active molecules, including β-amino acids and β-lactams.[1] The [3+2] cycloaddition of a nitrone with a chiral dipolarophile, often an α,β-unsaturated carbonyl compound bearing a chiral auxiliary, is a primary strategy for their synthesis. However, controlling the diastereoselectivity of this reaction can be a significant hurdle. This guide provides a structured approach to identifying and resolving common issues encountered during this synthesis.

Part 1: Troubleshooting Guide

This section addresses specific problems you might encounter during the synthesis of chiral isoxazolidin-3-ones. Each problem is followed by a series of questions to help diagnose the issue and potential solutions grounded in mechanistic principles.

Scenario 1: Low Diastereoselectivity (Poor d.r.)

You've run your [3+2] cycloaddition, and the 1H NMR or chiral HPLC analysis of the crude product shows a nearly 1:1 mixture of diastereomers, or a ratio significantly lower than reported in the literature.

Initial Diagnostic Questions:

  • Is your Lewis acid catalyst active and appropriate?

  • Is the reaction temperature optimal for maximizing stereodifferentiation?

  • Is your solvent choice promoting the desired transition state?

  • Is the chiral auxiliary exerting sufficient steric influence?

  • Re-evaluate Your Lewis Acid Catalyst:

    • The Problem: In Lewis acid-catalyzed [3+2] cycloadditions, the catalyst's role is to coordinate to the dipolarophile, fixing its conformation and creating a sterically biased environment for the approaching nitrone.[2] Ineffective chelation leads to poor facial selectivity.

    • The Solution:

      • Catalyst Choice: Stronger Lewis acids can enhance the rigidity of the transition state. If you are using a mild Lewis acid like MgBr₂, consider switching to a stronger one like Yb(OTf)₃ or a chiral bis-titanium catalyst.[1][2]

      • Catalyst Loading: Ensure you are using the correct stoichiometric or catalytic amount of the Lewis acid. For some systems, nearly stoichiometric amounts are required to drive the desired stereochemical outcome.[2]

      • Catalyst Integrity: Lewis acids are often sensitive to moisture. Ensure your catalyst is fresh and handled under anhydrous conditions.

  • Optimize Reaction Temperature:

    • The Problem: The energy difference between the transition states leading to the two diastereomers can be small. Higher reaction temperatures can provide enough energy to overcome this barrier, leading to a loss of selectivity.

    • The Solution:

      • Lower the Temperature: Running the reaction at lower temperatures (e.g., 0 °C, -20 °C, or even -78 °C) can significantly enhance diastereoselectivity by favoring the lower energy transition state.[1] Be aware that this will likely increase the reaction time.

  • Solvent Polarity and Coordinating Ability:

    • The Problem: The solvent can influence the conformation of the reactants and the Lewis acid-substrate complex. Highly coordinating solvents can compete with the substrate for binding to the Lewis acid, reducing its effectiveness.

    • The Solution:

      • Solvent Screening: If you are using a coordinating solvent like THF, consider switching to a less coordinating solvent like dichloromethane (DCM) or toluene. A solvent screen is often a valuable optimization step.

  • Steric Bulk of the Chiral Auxiliary and Nitrone:

    • The Problem: The diastereoselectivity arises from the steric interaction between the chiral auxiliary and the incoming nitrone. If the substituents on either reactant are not sufficiently bulky, the steric differentiation will be poor.

    • The Solution:

      • Auxiliary Modification: While more synthetically demanding, if you are consistently obtaining poor d.r., consider using a chiral auxiliary with a bulkier substituent. Evans' oxazolidinones are popular choices and are commercially available with various steric profiles.[3][4][5]

      • Nitrone Substituent: The N-substituent on the nitrone can also play a crucial role. A bulkier substituent can enhance steric repulsion and improve diastereoselectivity.[6]

Scenario 2: Low or No Product Yield

You've run the reaction, and upon workup and analysis, you find a low yield of the desired isoxazolidin-3-one, or a complex mixture of unidentifiable products.

Initial Diagnostic Questions:

  • Are your starting materials pure and stable?

  • Is the reaction proceeding to completion?

  • Are you observing significant side reactions?

  • Is your workup and purification procedure appropriate?

  • Verify Starting Material Quality:

    • The Problem: Nitrones can be unstable and prone to decomposition, especially if they are not freshly prepared. Impurities in the chiral auxiliary or dipolarophile can also inhibit the reaction.

    • The Solution:

      • Freshly Prepare Nitrones: It is often best to generate the nitrone in situ or use it immediately after preparation.

      • Purity Check: Confirm the purity of all starting materials by 1H NMR and/or other appropriate analytical techniques before starting the reaction.

  • Monitor Reaction Progress:

    • The Problem: The reaction may be sluggish and not reaching completion under the current conditions.

    • The Solution:

      • TLC or LC-MS Monitoring: Regularly monitor the reaction progress to determine the optimal reaction time. If the reaction has stalled, a slight increase in temperature or an additional charge of the catalyst (if catalytic) may be necessary.

  • Identify and Mitigate Side Reactions:

    • The Problem: The nitrone can undergo undesired side reactions, such as dimerization or decomposition. The product itself may also be unstable under the reaction conditions.

    • The Solution:

      • Concentration Effects: Running the reaction at a higher concentration can sometimes favor the desired bimolecular cycloaddition over unimolecular decomposition pathways.

      • Protecting Groups: If your starting materials contain sensitive functional groups, consider if they need to be protected.

  • Optimize Workup and Purification:

    • The Problem: Isoxazolidin-3-ones can be sensitive to acidic or basic conditions during workup. They can also be challenging to separate from the chiral auxiliary post-reaction.

    • The Solution:

      • Neutral Workup: Employ a neutral workup procedure to avoid degradation of the product.

      • Chromatography Conditions: Carefully select your column chromatography conditions. A gradient elution may be necessary to separate the diastereomers and remove the chiral auxiliary.

Part 2: Frequently Asked Questions (FAQs)

Q1: How do I choose the right chiral auxiliary for my synthesis?

A1: The choice of chiral auxiliary is critical for achieving high diastereoselectivity. Evans' oxazolidinones are a widely used and reliable class of auxiliaries.[3][4][5] The key is to select an auxiliary with a substituent that provides a high degree of steric shielding to one face of the dipolarophile. For example, the benzyl or isopropyl-substituted Evans' auxiliaries are common choices.[3] The predictability of the stereochemical outcome with these auxiliaries is a significant advantage.

Q2: What is the mechanistic basis for diastereoselectivity in this reaction?

A2: The diastereoselectivity is primarily controlled by the formation of a rigid, chelated intermediate between the Lewis acid and the chiral N-acyloxazolidinone. This chelation forces the carbonyl groups into a coplanar arrangement, and the bulky substituent on the auxiliary blocks one face of the double bond. The nitrone then preferentially attacks from the less sterically hindered face.

Q3: Can I run this reaction without a Lewis acid catalyst?

A3: While thermal [3+2] cycloadditions are possible, they often require higher temperatures and typically result in lower diastereoselectivity. A Lewis acid catalyst is generally recommended to achieve high levels of stereocontrol at lower temperatures.[1][2]

Q4: My diastereomers are difficult to separate by column chromatography. What can I do?

A4: If the diastereomers are inseparable, consider recrystallization as an alternative purification method. Often, one diastereomer will crystallize preferentially, allowing for its isolation in high purity. If both diastereomers are desired, you may need to explore different chiral stationary phases in HPLC for analytical or preparative separation.

Q5: How do I remove the chiral auxiliary after the reaction?

A5: The chiral auxiliary can typically be removed by hydrolysis under either acidic or basic conditions. For example, hydrolysis with lithium hydroxide (LiOH) in a mixture of THF and water is a common method. The choice of conditions should be made carefully to avoid epimerization of the newly formed stereocenters in the this compound product.

Part 3: Data & Protocols

Table 1: Effect of Lewis Acid and Temperature on Diastereoselectivity
EntryLewis Acid (equiv.)SolventTemperature (°C)Diastereomeric Ratio (d.r.)
1MgBr₂ (1.0)DCM2585:15
2MgBr₂ (1.0)DCM092:8
3Yb(OTf)₃ (0.2)DCM2590:10
4Yb(OTf)₃ (0.2)DCM-20>95:5
5Ti(Oi-Pr)₄ (0.2)Toluene094:6

This table is a representative example and actual results may vary depending on the specific substrates used.

Experimental Protocol: General Procedure for Lewis Acid-Catalyzed [3+2] Cycloaddition
  • Preparation of the Dipolarophile: To a solution of the chiral oxazolidinone (1.0 equiv) in anhydrous DCM at 0 °C, add the desired α,β-unsaturated acid chloride (1.1 equiv) and triethylamine (1.2 equiv). Stir the reaction mixture for 2-4 hours, or until TLC analysis indicates complete consumption of the starting material.

  • Reaction Setup: In a separate flame-dried flask under an inert atmosphere (N₂ or Ar), dissolve the chiral N-acyloxazolidinone dipolarophile (1.0 equiv) in anhydrous DCM.

  • Lewis Acid Addition: Cool the solution to the desired temperature (e.g., -78 °C) and add the Lewis acid catalyst (e.g., Yb(OTf)₃, 0.2 equiv) portion-wise. Stir for 15-30 minutes.

  • Nitrone Addition: Add a solution of the nitrone (1.2 equiv) in anhydrous DCM dropwise to the reaction mixture over 30 minutes.

  • Reaction Monitoring: Allow the reaction to stir at the specified temperature and monitor its progress by TLC or LC-MS.

  • Workup: Once the reaction is complete, quench with a saturated aqueous solution of NaHCO₃. Allow the mixture to warm to room temperature and extract with DCM (3 x 20 mL).

  • Purification: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to separate the diastereomers.

Part 4: Visualizing the Mechanism

Diagram 1: Role of the Lewis Acid in Diastereoselection

G cluster_0 Chelated Intermediate cluster_1 Diastereoselective Attack Dipolarophile Chiral Dipolarophile Chelate Rigid Chelated Intermediate Dipolarophile->Chelate Coordination LewisAcid Lewis Acid (e.g., Yb(OTf)₃) LewisAcid->Chelate Major Major Diastereomer (Less Hindered Attack) Chelate->Major Favored Pathway Minor Minor Diastereomer (More Hindered Attack) Chelate->Minor Disfavored Pathway Nitrone Nitrone Nitrone->Major Nitrone->Minor

Caption: Lewis acid chelation creates a rigid intermediate, directing the nitrone to the less hindered face.

Diagram 2: Troubleshooting Flowchart for Low Diastereoselectivity

G Start Low d.r. Observed CheckCatalyst Is Lewis Acid Active & Anhydrous? Start->CheckCatalyst CheckTemp Is Reaction Temp Too High? CheckCatalyst->CheckTemp No SolutionCatalyst Use Fresh Catalyst Under Anhydrous Conditions CheckCatalyst->SolutionCatalyst Yes CheckSolvent Is Solvent Coordinating? CheckTemp->CheckSolvent No SolutionTemp Lower Reaction Temperature CheckTemp->SolutionTemp Yes SolutionSolvent Switch to Non-coordinating Solvent (e.g., DCM) CheckSolvent->SolutionSolvent Yes End Improved d.r. CheckSolvent->End No, Re-evaluate Substrate Sterics SolutionCatalyst->End SolutionTemp->End SolutionSolvent->End

Caption: A decision-making workflow for troubleshooting poor diastereoselectivity.

References

  • Suga, H., et al. (2018). Asymmetric "Acetylenic" [3+2] Cycloaddition of Nitrones Catalyzed by Cationic Chiral PdII Lewis Acid. Chemistry–An Asian Journal, 13(19), 2838-2841. [Link]
  • Larrow, J. F., & Jacobsen, E. N. (2004). Acylation, Diastereoselective Alkylation, and Cleavage of an Oxazolidinone Chiral Auxiliary: A Multistep Asymmetric Synthesis Experiment for the Advanced Undergraduate Organic Chemistry Laboratory.
  • Wikipedia contributors. (2023, October 23). Chiral auxiliary. In Wikipedia, The Free Encyclopedia. [Link]
  • Ghorai, M. K., & Kumar, A. (2012). Applications of oxazolidinones as chiral auxiliaries in the asymmetric alkylation reaction applied to total synthesis. RSC Advances, 2(30), 11135-11163. [Link]
  • Kano, T., Hashimoto, T., & Maruoka, K. (2005). Asymmetric 1,3-Dipolar Cycloaddition Reaction of Nitrones and Acrolein with a Bis-Titanium Catalyst as Chiral Lewis Acid. Journal of the American Chemical Society, 127(34), 11926–11927. [Link]
  • Reddy, B. V. S., et al. (2016).
  • Kanemasa, S., et al. (1998). Metal Ion Mediated Diastereoface-Selective 1,3-Dipolar Cycloaddition of Nitrile Oxides with Dipolarophiles Bearing an Oxazolidinone Chiral Auxiliary. Tetrahedron Letters, 39(48), 8729-8732. [Link]
  • Suga, H., et al. (2018). Asymmetric “Acetylenic” [3+2] Cycloaddition of Nitrones Catalyzed by Cationic Chiral Pd Lewis Acid. Chemistry–An Asian Journal, 13(19), 2838-2841. [Link]
  • Chiacchio, U., et al. (2018). Synthesis of Isoxazolidines by 1,3-Dipolar Cycloaddition: Recent Advances. IntechOpen. [Link]
  • Organic Chemistry Portal. Synthesis of isoxazolidines. [Link]
  • Kano, T., Hashimoto, T., & Maruoka, K. (2006). Asymmetric 1,3-Dipolar Cycloadditions of Nitrones and Methacrolein Catalyzed by Chiral Bis-Titanium Lewis Acid: A Dramatic Effect of N-Substituent on Nitrone. Organic Letters, 8(15), 3379–3381. [Link]

Sources

Technical Support Center: Purification of Polar Isoxazolidin-3-one Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals.

Introduction

Isoxazolidin-3-one derivatives are a class of heterocyclic compounds of significant interest in medicinal chemistry and drug development due to their diverse biological activities. Their synthesis, often achieved via 1,3-dipolar cycloaddition, can yield complex mixtures containing starting materials, byproducts, and diastereomers. The inherent polarity of the this compound core, often enhanced by various functional groups, presents considerable challenges during purification.

This technical support guide provides field-proven insights and troubleshooting strategies to address common issues encountered during the purification of these valuable compounds. The methodologies described are designed to ensure scientific integrity and provide a logical framework for optimizing your purification workflows.

Troubleshooting Guide

This section is structured in a question-and-answer format to directly address specific experimental challenges.

Section 1: Flash Column Chromatography (Normal-Phase)

Normal-phase chromatography using silica gel is a primary purification technique. However, the acidic nature of silica and the high polarity of this compound derivatives can lead to several problems.

Q: My this compound derivative streaks badly or remains at the baseline (Rf=0) on a silica gel TLC plate, even with highly polar solvent systems like 100% ethyl acetate or 5% methanol in dichloromethane.

A: This is a classic sign of a highly polar compound that has a strong affinity for the polar stationary phase (silica gel). To achieve proper elution and separation, you need to increase the polarity of the mobile phase significantly.

  • Causality: Standard solvent systems may not be polar enough to disrupt the strong hydrogen bonding and dipole-dipole interactions between your polar analyte and the silanol groups (Si-OH) on the silica surface.

  • Step-by-Step Protocol:

    • Increase Methanol Concentration: Gradually increase the percentage of methanol (a very polar solvent) in dichloromethane (DCM). Start with 5% MeOH/DCM and increase to 10%, 15%, or even 20%. Caution: High concentrations of methanol (>10-15%) can sometimes dissolve silica gel, so monitor your column and fractions.

    • Introduce Ammonia: For basic this compound derivatives, strong interactions with acidic silanol groups can cause streaking or irreversible binding. Adding a basic modifier can dramatically improve chromatography.

      • Prepare a stock solution of 10% ammonium hydroxide in methanol.

      • Use 1-10% of this stock solution in dichloromethane as your eluent.[1] This highly polar, basic mobile phase will elute very polar amines and neutralizes the silica surface.

    • Alternative Stationary Phases: If the above methods fail, consider using a more inert or basic stationary phase like neutral alumina or florisil.[2] Always test the stability and mobility of your compound on these phases with a TLC plate first.

Q: My compound appears to be decomposing on the silica gel column. How can I prevent this?

A: Decomposition on silica is often due to the acidic nature of the silanol groups, which can catalyze the degradation of acid-sensitive compounds.[3] This is particularly relevant for molecules containing functionalities like certain protecting groups or strained rings.

  • Causality: The acidic protons on the silica surface can act as a catalyst for hydrolysis, rearrangement, or elimination reactions.

  • Step-by-Step Protocol:

    • Confirm Instability with 2D TLC: Before running a column, confirm that the decomposition is happening on the silica.

      • Spot your crude mixture in one corner of a square TLC plate.

      • Run the plate in a suitable eluent.

      • Dry the plate completely, rotate it 90 degrees, and run it again in the same eluent.

      • If your compound is stable, it will appear on the diagonal. Any spots that appear off the diagonal are decomposition products.[1]

    • Deactivate the Silica Gel: Neutralize the acidic sites by pre-treating the silica gel with a base.

      • Choose a solvent system that gives your compound an appropriate Rf (e.g., 0.2-0.3).

      • Add 1-3% triethylamine (TEA) to this solvent system.[4]

      • Pack your column as usual.

      • Flush the packed column with one to two column volumes of the TEA-containing eluent.[3]

      • You can then proceed to run the column with the TEA-containing mobile phase. The TEA will mask the acidic silanol sites, preventing compound degradation.[5]

Section 2: Reversed-Phase (RP) Chromatography (Flash & HPLC)

Reversed-phase chromatography is a powerful tool for polar compounds, but it comes with its own set of challenges, primarily related to achieving adequate retention.

Q: My polar this compound derivative elutes in the solvent front (void volume) on my C18 column. How can I achieve retention?

A: This occurs because the analyte is too polar to interact effectively with the nonpolar C18 stationary phase and is instead swept through the column with the highly aqueous mobile phase.[6]

  • Causality: Retention in reversed-phase chromatography is based on hydrophobic interactions. Highly polar compounds have minimal hydrophobic character and thus weak affinity for the stationary phase.

  • Solutions (See Table 2 for a summary):

    • Modify the Mobile Phase:

      • Increase Aqueous Content: Lower the percentage of the organic solvent (acetonitrile or methanol). You can try running a 100% aqueous mobile phase.[7]

      • pH Adjustment: If your compound has an ionizable group (e.g., a carboxylic acid or a basic nitrogen), adjusting the pH of the mobile phase can suppress its ionization, making it less polar and more retentive on a C18 column.[8][9] For example, adding a small amount of formic acid or acetic acid can protonate a carboxylate, increasing retention.

    • Use Specialized Columns:

      • Polar-Endcapped/Embedded Columns: These columns have polar groups integrated near the silica surface or within the alkyl chains.[10][11] This design allows the stationary phase to remain wetted and interactive even in 100% aqueous mobile phases, preventing the "phase collapse" that can occur with standard C18 columns and enhancing the retention of polar analytes.[12]

    • Switch to HILIC:

      • Hydrophilic Interaction Liquid Chromatography (HILIC) is an ideal alternative. HILIC uses a polar stationary phase (like bare silica) and a mobile phase with a high concentration of organic solvent (typically acetonitrile) and a small amount of water.[13] In HILIC, polar analytes are well-retained, and the elution order is typically the reverse of what is seen in reversed-phase.

Q: I'm observing poor peak shape (tailing) for my basic this compound derivative in RP-HPLC. How can I improve it?

A: Peak tailing for basic compounds is often caused by secondary interactions between the basic analyte and acidic residual silanol groups on the silica backbone of the stationary phase.[9]

  • Causality: Even on end-capped C18 columns, some free silanol groups remain. These acidic sites can interact strongly with basic analytes via ion exchange, leading to a mixed-mode retention mechanism that results in broad, tailing peaks.

  • Solutions:

    • Use a Mobile Phase Modifier: Add a small amount of an acidic modifier like trifluoroacetic acid (TFA, ~0.1%) or formic acid (~0.1%) to the mobile phase.[9][14] These acids serve two purposes: they protonate the basic analyte, giving it a consistent positive charge, and they protonate the silanol groups, suppressing their ionization and minimizing unwanted ionic interactions.

    • Operate at Low pH: Using a buffered mobile phase at a low pH (e.g., pH 2.5-3.5) will ensure that both the basic analyte is fully protonated and the silanol groups are not deprotonated, leading to sharper peaks.[8]

    • Use a High-Purity, Base-Deactivated Column: Modern HPLC columns are manufactured with high-purity silica and are extensively end-capped to minimize residual silanols. Using a high-quality, base-deactivated C18 column is often the best first choice.[10]

Section 3: Recrystallization

Recrystallization is a powerful and cost-effective purification technique for solids, but finding the right conditions for polar compounds can be difficult.

Q: I am struggling to find a suitable single solvent for recrystallizing my polar this compound derivative. What is the best approach?

A: The ideal recrystallization solvent should dissolve the compound well when hot but poorly when cold.[15] For polar compounds, this can be challenging.

  • Causality: Highly polar compounds are often either very soluble in polar solvents (like ethanol, methanol, water) even when cold, or insoluble in non-polar solvents (like hexanes) even when hot.

  • Solution: Use a Two-Solvent (Antisolvent) System:

    • Select the Solvent Pair: Find two miscible solvents with the following properties:

      • Solvent 1 ("Soluble"): A solvent in which your compound is highly soluble, even at room temperature (e.g., ethanol, acetone, DCM).

      • Solvent 2 ("Antisolvent"): A solvent in which your compound is poorly soluble, even when hot (e.g., water, hexanes, diethyl ether).[16]

    • Step-by-Step Protocol:

      • Dissolve your crude compound in a minimal amount of the hot "soluble" solvent (Solvent 1).

      • While the solution is still hot, add the "antisolvent" (Solvent 2) dropwise until the solution becomes persistently cloudy (turbid). This indicates you have reached the saturation point.

      • Add a few more drops of the hot "soluble" solvent (Solvent 1) to just redissolve the precipitate and make the solution clear again.

      • Allow the solution to cool slowly and undisturbed. Crystals should form as the solubility decreases.[17]

Q: My compound "oils out" instead of crystallizing. How can I fix this?

A: "Oiling out" occurs when the compound separates from the solution as a liquid phase rather than a solid crystal lattice.[18] This often happens when the melting point of the compound (especially an impure sample) is lower than the temperature of the solution when it becomes saturated.[19]

  • Causality: Impurities can significantly depress the melting point of a compound. If the solution becomes saturated at a temperature above this depressed melting point, the compound will precipitate as a liquid "oil." This oil often traps impurities, defeating the purpose of recrystallization.[20]

  • Solutions:

    • Add More Solvent: The most common fix is to reheat the solution to redissolve the oil, then add more of the "soluble" solvent.[19] This lowers the saturation temperature of the solution. By ensuring the solution remains unsaturated until it has cooled to a temperature below the compound's melting point, you can encourage direct crystallization.

    • Lower the Crystallization Temperature Slowly: Rapid cooling can lead to high levels of supersaturation at temperatures where the compound is still a liquid. Allow the solution to cool very slowly to room temperature before placing it in an ice bath.

    • Change Solvents: Try a solvent system with a lower boiling point.

Q: No crystals are forming even after cooling the solution. What steps can I take to induce crystallization?

A: A failure to crystallize upon cooling means you have a supersaturated solution that lacks a nucleation site for crystal growth to begin.[21]

  • Causality: Crystal formation requires an initial nucleation event—the formation of a small, stable aggregate of molecules. In a very clean solution, this can be kinetically slow.

  • Methods to Induce Crystallization:

    • Scratch the Flask: Use a glass rod to vigorously scratch the inside surface of the flask at the air-liquid interface.[22] The high-frequency vibrations and microscopic glass fragments can provide the energy and nucleation sites needed for crystallization to start.[23]

    • Add a Seed Crystal: Introduce a tiny crystal of the pure compound into the solution.[24] This provides a perfect template for other molecules to deposit onto, initiating crystal growth. If you don't have a pure crystal, you can sometimes dip a glass rod in the solution, let the solvent evaporate off the tip, and then re-introduce the rod with its coating of crude solid.[23]

    • Reduce Solvent Volume: If the above methods fail, you may have used too much solvent. Gently heat the solution to boil off some of the solvent, thereby increasing the concentration, and then attempt to cool and crystallize again.[23]

    • Cool to a Lower Temperature: Place the flask in an ice-salt bath or a freezer to further decrease the solubility, but only after attempting the other methods, as very rapid cooling can lead to smaller, less pure crystals.[22]

Frequently Asked Questions (FAQs)

Q: What are the most common impurities I should expect in a typical 1,3-dipolar cycloaddition synthesis of isoxazolidin-3-ones?

A: Common impurities include unreacted starting materials (nitrone and alkene), diastereomers if new stereocenters are formed, and potential byproducts from nitrone decomposition or side reactions of the alkene. The relative polarity of these components will dictate the best purification strategy.

Q: When should I choose HILIC over reversed-phase or normal-phase chromatography for my compound?

A: HILIC is the method of choice when your compound is highly polar and shows little to no retention on a reversed-phase column, even with a 100% aqueous mobile phase.[25] It is also advantageous over normal-phase when using mobile phases that are more compatible with mass spectrometry detectors (e.g., acetonitrile/water vs. hexane/ethyl acetate).[26]

Q: How do I choose between flash chromatography and recrystallization for the primary purification step?

A:

  • Choose Recrystallization when:

    • Your crude product is a solid and is relatively pure (>80-90%).

    • You can easily find a suitable solvent system.

    • It is often faster, cheaper, and more scalable for high-purity materials.[27]

  • Choose Flash Chromatography when:

    • Your product is an oil or a low-melting solid.

    • The crude mixture is complex, containing multiple components with similar polarities.

    • You need to separate diastereomers.

    • Recrystallization fails or gives low recovery.

Data and Workflow Visualization

Data Tables

Table 1: Common High-Polarity Solvent Systems for Normal-Phase Flash Chromatography

Solvent System ComponentsPolarityTypical Ratio RangeNotes
Methanol / DichloromethaneHigh5-20% MeOH in DCMEffective for most polar compounds. High % MeOH can dissolve silica.
Ethyl Acetate / HexaneMedium-High50-100% EtOAc in HexaneStandard system; may not be polar enough for isoxazolidinones.
10% NH₄OH in MeOH / DCMVery High, Basic1-10% of the NH₄OH/MeOH stock in DCMExcellent for eluting polar basic compounds and preventing streaking.[1]
Acetonitrile / DichloromethaneMedium-High10-50% MeCN in DCMCan offer different selectivity compared to alcohol modifiers.

Table 2: Strategies to Increase Retention of Polar Analytes in Reversed-Phase Chromatography

StrategyPrincipleKey ActionConsiderations
Decrease Mobile Phase StrengthIncrease polarity of mobile phase to promote interaction with nonpolar stationary phase.Decrease % organic solvent (ACN/MeOH); run in up to 100% aqueous.[7]Risk of stationary phase "dewetting" or collapse on standard C18 columns.
Adjust Mobile Phase pHSuppress ionization of acidic/basic analytes to make them more hydrophobic.Add acid (e.g., Formic Acid) for acidic analytes; add base for basic analytes.[8]Ensure buffer is compatible with your detector (e.g., MS).
Use Ion-Pairing ReagentsForm a neutral ion pair with a charged analyte, increasing its hydrophobicity.Add reagents like TBAHS for acids or SDS for bases to the mobile phase.[28]Can be difficult to remove from the column; may suppress MS signal.
Change Stationary PhaseUse a column designed for polar analytes.Switch to a Polar-Embedded or Polar-Endcapped C18 column.[10][11]These columns are stable in 100% aqueous and offer alternative selectivity.
Use HILICUse an orthogonal separation mode.Switch to a HILIC column (e.g., silica, amide) with a high organic mobile phase.Elution order is reversed; requires careful column equilibration.[29]
Diagrams

Purification_Method_Selection start Crude this compound Derivative is_solid Is the crude product a solid? start->is_solid is_pure Is it >80-90% pure by NMR/TLC? is_solid->is_pure Yes flash Perform Flash Chromatography is_solid->flash No (It's an oil) recryst Attempt Recrystallization is_pure->recryst Yes is_pure->flash No oils_out Does it 'oil out' or fail to crystallize? recryst->oils_out success Pure Compound flash->success oils_out->flash Yes oils_out->success No

Caption: Decision tree for selecting a primary purification method.

RP_HPLC_Troubleshooting start Poor retention of polar analyte on C18 column step1 Decrease % Organic Solvent (Increase % Aqueous) start->step1 q1 Sufficient retention? step1->q1 step2 Is analyte ionizable? q1->step2 No success Optimized Method q1->success Yes step3 Adjust mobile phase pH to suppress ionization step2->step3 Yes step4 Use Polar-Endcapped/ Embedded C18 Column step2->step4 No q2 Sufficient retention? step3->q2 q2->step4 No q2->success Yes q3 Sufficient retention? step4->q3 step5 Switch to HILIC q3->step5 No q3->success Yes step5->success

Caption: Workflow for troubleshooting poor retention in RP-HPLC.

References

  • Nichols, L. (2022). 3.
  • University of Rochester, Department of Chemistry.
  • Waters. (n.d.). How do I increase retention time for a polar compound on a liquid chromatography (LC) column? - WKB74280.
  • Roemling, R., Sakata, M., Kawai, Y., & Funatsu, T. (2012). Alternate Selectivity for Polar Compounds in Hydrophilic Interaction Liquid Chromatography (HILIC) Using a New Amino Type HILIC Column.
  • Walter, T. H., Iraneta, P., & Capparella, M. (2000). Characterization and comparison of the chromatographic performance of conventional, polar-embedded, and polar-endcapped reversed-phase liquid chromatography stationary phases.
  • Pandey, P. K. (2024). HPLC Mobile Phase Modifiers: Types, Selection, Case Studies, Expert Tips With 5 FAQs. Pharmacy Thesis. [Link]
  • Biocompare. (n.d.). Hydrophilic Interaction (HILIC) Columns. [Link]
  • Buszewski, B., & Noga, S. (2012). Hydrophilic interaction liquid chromatography (HILIC)—a powerful separation technique. Analytical and Bioanalytical Chemistry, 402(1), 231-247. [Link]
  • Brainly. (2024). [FREE] Why do crystals oil out and what are the remedies and prevention methods? [Link]
  • Harshitha, S., et al. (2020). Hydrophilic Interaction Liquid Chromatography (HILIC)—A Powerful Separation Technique. Journal of Drug Metabolism & Toxicology. [Link]
  • Wikipedia. (n.d.).
  • Study.com. (n.d.). Give three (3)
  • Waters. (2024). Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques.
  • Graul, T. W., Scherer, G. L., & Schure, M. R. (2005). Evaluation of Polar-Embedded and Polar-Endcapped C12-C18 Stationary Phase Vulnerabilities Toward Highly Nucleophilic Compounds: A Case Study.
  • Nichols, L. (2022). 3.
  • Reddit. (2015). Deactivating Silica Gel with Triethylamine. r/chemhelp. [Link]
  • Dong, M. W. (2018).
  • Reddit. (2013). Recrystallization (help meeeeee). r/chemistry. [Link]
  • Phenomenex. (2024).
  • ZeptoMetrix. (n.d.). Mobile Phase Modifiers. [Link]
  • Brainly. (2023).
  • Nichols, L. (2022). 3.6F: Troubleshooting. Chemistry LibreTexts. [Link]
  • Antylia Scientific. (n.d.). Mobile Phase Modifiers for HPLC and LC/MS. [Link]
  • Mettler Toledo. (n.d.).
  • Axion Labs. (n.d.). HPLC problems with very polar molecules. [Link]
  • University of Rochester, Department of Chemistry.
  • Reddit. (2025). Advice on neutralising silica gel for column chromatography of sensitive compounds?. r/Chempros. [Link]
  • Phenomenex. (n.d.).
  • University of Rochester, Department of Chemistry.
  • Nawrocki, J., et al. (2004). Column selectivity in reversed-phase liquid chromatography.
  • ResearchGate. (2014). How can you separate a co-eluting more polar compound by HPLC?. [Link]
  • Haky, J. E. (2010). Polar-Embedded and Polar-Endcapped Stationary Phases for LC. Analytical Letters, 43(10-11), 1555-1566. [Link]
  • Biotage. (2023).
  • Wired Chemist. (n.d.).
  • California State University, Long Beach. (n.d.).
  • Korovina, N. (2020). Recrystallization Technique for Organic Chemistry. YouTube. [Link]
  • University of Rochester, Department of Chemistry.
  • Chromatography Forum. (2009).
  • NileRed. (2021). Recrystallization - a CLASSIC technique to purify a SOLID. YouTube. [Link]
  • Reddit. (2016).
  • L'Heureux, I., et al. (2022). Evaluation of the Base Stability of Hydrophilic Interaction Chromatography Columns Packed with Silica or Ethylene-Bridged Hybrid Particles. Molecules, 27(12), 3698. [Link]
  • ChemistryViews. (2012).
  • LibreTexts. (2020). 6.

Sources

Technical Support Center: Preventing Degradation of Isoxazolidin-3-one During Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for the synthesis and handling of isoxazolidin-3-one and its derivatives. This guide is designed for researchers, chemists, and drug development professionals who utilize this important heterocyclic scaffold. Isoxazolidin-3-ones are valuable synthetic intermediates, but their inherent structural features—a strained five-membered ring containing a labile N-O bond and a lactam-like carbonyl group—make them susceptible to degradation under various synthetic conditions.

This document provides in-depth, experience-driven troubleshooting advice and preventative strategies to help you maximize yields and ensure the integrity of your target compounds.

Part 1: Frequently Asked Questions (FAQs)

This section provides quick answers to the most common issues encountered during the synthesis of this compound derivatives.

Q1: My reaction to form the this compound ring shows good conversion, but my isolated yield is consistently low. What's the likely cause?

A: This is a classic problem often rooted in degradation during workup or purification. The this compound ring system can be sensitive to both pH extremes and the stationary phase used in column chromatography. Acidic silica gel, for instance, can catalyze ring-opening, while basic aqueous washes can induce hydrolysis.

Q2: What are the most common degradation products I should be looking for?

A: The two primary degradation pathways lead to distinct products.

  • Hydrolysis: This opens the ring to form a β-hydroxy hydroxamic acid. This is often promoted by basic or strongly acidic conditions.

  • Reductive Cleavage: The N-O bond is the weakest link and is susceptible to cleavage under many reductive conditions (e.g., catalytic hydrogenation), yielding a 1,3-aminoalcohol.[1]

Q3: How stable is the N-O bond in the this compound ring?

A: The N-O bond is inherently weak and prone to cleavage, particularly under reductive conditions. Standard deprotection methods like Pd-catalyzed hydrogenolysis for an N-benzyl group can inadvertently cleave the N-O bond instead of the intended group.[1] Careful selection of protecting groups and deprotection strategies is crucial.

Q4: What is the ideal pH range to maintain throughout my synthesis and workup?

A: Generally, maintaining a pH between 4 and 7.4 is the safest range. The ring is most stable in neutral to mildly acidic conditions.[2] Strong basic conditions (pH > 8) significantly accelerate hydrolysis and ring-opening, especially at elevated temperatures.[2][3]

Part 2: Troubleshooting Guide: Common Synthesis & Purification Problems

This section provides a structured approach to diagnosing and solving specific experimental challenges.

Problem: Low Yield and/or Multiple Byproducts Observed During the Reaction

Symptom: Your in-process analysis (TLC, LC-MS) of the crude reaction mixture shows incomplete conversion, the formation of multiple unexpected spots, or a low concentration of the desired this compound product.

Root Cause Analysis & Solutions:

The stability of the this compound ring is highly dependent on the reaction environment. The primary culprits for in-reaction degradation are improper pH, excessive heat, and incompatible reagents.

Workflow for Diagnosing In-Reaction Degradation

G start Low Yield in Crude Reaction Mixture check_ph Is reaction pH > 8 or < 3? start->check_ph check_temp Is reaction temperature > 80 °C? check_ph->check_temp No solution_ph Solution: Buffer the reaction (pH 6-7) or use a non-basic catalyst/reagent system. check_ph->solution_ph Yes check_reagents Are strong nucleophiles or reducing agents present? check_temp->check_reagents No solution_temp Solution: Reduce reaction temperature. Perform a temperature optimization study. check_temp->solution_temp Yes solution_reagents Solution: Re-evaluate reagents. Consider milder alternatives or a protecting group strategy. check_reagents->solution_reagents Yes

Caption: Diagnostic workflow for troubleshooting in-reaction degradation.

Quantitative Impact of pH and Temperature

The stability of the related isoxazole ring in the drug leflunomide provides a valuable model for understanding the dramatic effect of pH and temperature. At basic pH, the rate of degradation increases significantly with a modest rise in temperature.

ConditionpHTemperatureHalf-life (t½) of Ring IntegritySource
Acidic4.025 °C / 37 °CStable[2]
Neutral7.425 °CStable[2]
Neutral7.437 °C7.4 hours[2]
Basic10.025 °C6.0 hours[2]
Basic10.037 °C1.2 hours[2]
Table 1: Impact of pH and temperature on the stability of a related isoxazole ring system, highlighting the increased rate of degradation under basic conditions.
Problem: Product Degrades During Workup and Purification

Symptom: The crude reaction analysis shows a clean, high-yielding conversion to the desired product, but the yield drops dramatically after aqueous workup and/or column chromatography.

Root Cause Analysis & Solutions:

This indicates that the product is stable under the reaction conditions but not during post-reaction handling.

  • Aqueous Workup: Standard protocols often involve washing with saturated sodium bicarbonate (pH ~8.4) to neutralize acid catalysts. As shown in Table 1, this can be detrimental.

    • Solution: Replace basic washes with a buffered wash (e.g., phosphate buffer pH 7) or simply use brine and deionized water if possible. Minimize contact time with any aqueous phase.

  • Chromatography-Induced Decomposition: Standard silica gel is acidic (pH ~4-5) and has a high surface area of Lewis acid sites. This can catalyze the hydrolytic ring-opening of the this compound.

    • Solution: Employ milder purification techniques. The choice of method can have a profound impact on the final isolated yield.

Purification MethodAdvantagesDisadvantagesBest For
Standard Silica Gel High resolving power, widely available.Acidic surface can cause degradation.Stable, less polar compounds.
Deactivated Silica Gel Reduced acidity minimizes degradation.Lower resolving power, requires pre-treatment.Acid-sensitive compounds.
Alumina / Florisil Different selectivity, can be basic or neutral.Can be more reactive than silica.Compounds that degrade on silica.[4]
Recrystallization High purity, scalable, avoids adsorbents.Requires a crystalline solid and suitable solvent system.Crystalline products with good thermal stability.
Distillation Excellent for removing non-volatile impurities.Requires the compound to be thermally stable and volatile.Low-boiling point, thermally robust liquids.[5]
Table 2: Comparison of purification techniques for this compound derivatives.
Experimental Protocol: Deactivation of Silica Gel

For sensitive compounds, deactivating the silica gel before use is a highly effective strategy.

  • Prepare a slurry of silica gel in a non-polar solvent (e.g., hexanes or ethyl acetate).

  • Add 1% triethylamine (v/v) relative to the solvent volume.

  • Stir the slurry for 15-30 minutes.

  • Pack the column using the neutralized slurry.

  • Equilibrate the column with the mobile phase, which should also be treated with a small amount (0.1-0.5%) of triethylamine.

Part 3: Technical Deep Dive: Key Degradation Mechanisms

Understanding the chemical pathways of degradation is essential for designing robust synthetic routes.

Mechanism 1: Base-Catalyzed Hydrolysis (Ring Opening)

This is the most common non-reductive degradation pathway. The lactam carbonyl is attacked by a hydroxide ion (or other nucleophile), leading to a tetrahedral intermediate that collapses, cleaving the C-N bond and opening the ring.

Caption: Mechanism of hydrolytic ring-opening under basic conditions.

This reaction is analogous to the hydrolysis of esters or amides and is significantly accelerated by heat. The resulting β-hydroxy hydroxamic acid is often more polar and may appear as a streak or a new spot near the baseline on a TLC plate.

Mechanism 2: Reductive N-O Bond Cleavage

The N-O single bond has a low bond dissociation energy, making it a prime target for reduction. This is a critical consideration during reactions that require reducing agents or in deprotection steps.

Common Pitfall: N-Debenzylation

A common strategy in heterocyclic chemistry is to use an N-benzyl protecting group, which is typically removed by catalytic hydrogenation (H₂, Pd/C). However, for isoxazolidines, this method is often catastrophic.

  • Desired Reaction: Cleavage of the N-C(benzyl) bond.

  • Competing Reaction: Cleavage of the N-O bond.

Because the N-O bond is often more readily reduced, this process typically results in the formation of the corresponding 1,3-aminoalcohol, destroying the heterocyclic core.

Preventative Strategy: Use of Orthogonal Protecting Groups

To safely deprotect the nitrogen, one must use a protecting group that can be removed under conditions that do not affect the N-O bond.

  • Troc Group (2,2,2-Trichloroethoxycarbonyl): This group is stable to many reagents but can be removed reductively with zinc in acetic acid, which is mild enough to preserve the N-O bond.

  • Boc Group (tert-Butoxycarbonyl): This group is readily removed under acidic conditions (e.g., TFA in DCM), which are generally well-tolerated by the this compound ring.

Protocol: Two-Step N-Debenzylation via a Troc Intermediate

This protocol, adapted from literature precedent[1][6], demonstrates a reliable method for unmasking the N-H functionality without cleaving the ring.

  • Protection: React the N-benzyl isoxazolidin-4-ol with 2,2,2-trichloroethyl chloroformate (TrocCl) in the presence of lithium iodide in acetonitrile. This reaction replaces the benzyl group with a Troc group.[1][6]

  • Deprotection: Treat the resulting N-Troc isoxazolidine with activated zinc powder in a solution of acetic acid or ammonium chloride. The reduction is specific to the Troc group, leaving the N-O bond intact.

  • Workup: After filtration to remove zinc, perform a standard aqueous workup under neutral pH conditions to isolate the final N-H this compound.

References

  • Lee, M., & Haskell-Luevano, C. (2010). Stability studies of oxazolidine-based compounds using 1H NMR spectroscopy. Journal of Pharmaceutical Sciences, 99(9), 3999-4008. [Link]
  • Zhou, C. C., Hawthorne, M. F., Houk, K. N., & Jiménez-Osés, G. (2017). Multiple Mechanisms for the Thermal Decomposition of Metallaisoxazolin-5-ones from Computational Investigations. The Journal of Organic Chemistry, 82(16), 8438–8443. [Link]
  • Cao, X., You, J., Wang, Y., et al. (2024). Synthesis of New Isoxazolidine Derivatives Utilizing the Functionality of N-Carbonylpyrazol-Linked Isoxazolidines. Molecules, 29(14), 3354. [Link]
  • Pak, I.G., & Tyrkov, A.G. (2011). Acid and alkaline hydrolysis of substituted 5-aryl-1,2-oxazolidine-3,3-dicarbonitriles. Russian Journal of Organic Chemistry, 47, 1908–1910. (Note: URL not directly available, referenced within other papers).
  • ResearchGate. (n.d.).
  • Ferreira, M. L., & Marques, M. M. B. (2021). A Convenient Synthesis of Novel Isoxazolidine and Isoxazole Isoquinolinones Fused Hybrids. Molecules, 26(11), 3329. [Link]
  • Ministry of the Environment, Japan. (n.d.). Analytical Methods.
  • ResearchGate. (n.d.).
  • Johari, N. L. S., et al. (2016). Synthesis of isoxazolidine via 1,3-dipolar cycloaddition of N-4-tert-benzylidene nitrone and maleimide in imidazolium-based ionic liquids. Malaysian Journal of Analytical Sciences, 20(6), 1241-1246. [Link]
  • Cao, X., You, J., Wang, Y., et al. (2024). Synthesis of New Isoxazolidine Derivatives Utilizing the Functionality of N-Carbonylpyrazol-Linked Isoxazolidines. Molecules, 29(14), 3354. [Link]
  • TSI Journals. (n.d.).
  • Al-Noor, T. H., et al. (2016). Synthesis of Some New Isoxazolidine Compounds by 1,3-Dipolar Cycloaddition Reaction of Nitrones and Olefins and Study Their Biological Activity.
  • Le, P. M., & Miller, M. J. (2013). Asymmetric synthesis of enantiopure isoxazolidinone monomers for the synthesis of β3-oligopeptides by chemoselective amide ligation. Tetrahedron, 69(37), 7945-7953. [Link]
  • Wikipedia. (n.d.). Isoxazolidine. [Link]
  • Wang, Y., et al. (2019). Synthesis of isoxazolidines via catalyst-free one-pot three-component cycloaddition of sulfoxonium ylides, nitrosoarenes and alkenes. Organic Chemistry Frontiers, 6(18), 3323-3327. [Link]
  • International Journal of Creative Research Thoughts. (n.d.).
  • Serradji, N., et al. (2014). Design and synthesis of 3-isoxazolidone derivatives as new Chlamydia trachomatis inhibitors. Bioorganic & Medicinal Chemistry Letters, 24(15), 3401-3404. [Link]
  • Ferreira, M. L., & Marques, M. M. B. (2021). A Convenient Synthesis of Novel Isoxazolidine and Isoxazole Isoquinolinones Fused Hybrids. Molecules, 26(11), 3329. [Link]
  • PubChem. (n.d.). DL-Cycloserine. [Link]
  • Lee, J. S., et al. (2005). pH and temperature stability of the isoxazole ring in leflunomide. Drug Metabolism and Disposition, 33(2), 270-274. [Link]
  • Wikipedia. (n.d.). Oxazolidine. [Link]
  • ACS Omega. (2024). Stereoselective Synthesis of C-Glycosylated Pyrrolizidines through Nitrone Cycloadditions. [Link]
  • American Chemical Society. (2024). Stereoselective Synthesis of C-Glycosylated Pyrrolizidines through Nitrone Cycloadditions. [Link]
  • PubChem. (n.d.). 3-Isoxazolidinone. [Link]
  • Bentabed-Ababsa, G., et al. (2014). Synthesis of isoxazolidines by 1,3-dipolar cycloaddition: Recent advances. Current Organic Chemistry, 18(1), 21-41. (Note: URL not directly available, general reference).
  • Tang, S., Tao, J., & Li, Y. (2024). Challenges and solutions for the downstream purification of therapeutic proteins. Antibody Therapeutics, 7(1), 1-12. [Link]
  • Grözinger, K. G., et al. (2003). Proposed mechanisms for the metabolic isoxazole ring opening in the anti-inflammatory agent leflunomide. Drug Metabolism and Disposition, 31(8), 1035-1043. [Link]
  • Tang, S., Tao, J., & Li, Y. (2024). Challenges and solutions for the downstream purification of therapeutic proteins. Antibody Therapeutics, 7(1), 1-12. [Link]
  • Organic Chemistry Portal. (n.d.). Synthesis of oxazolidines. [Link]
  • Tang, S., Tao, J., & Li, Y. (2024). Challenges and solutions for the downstream purification of therapeutic proteins. Antibody Therapeutics, 7(1), 1-12. [Link]
  • Nuñez-Gómez, V., et al. (2022). Recent Analytical Approaches for the Study of Bioavailability and Metabolism of Bioactive Phenolic Compounds. Molecules, 27(21), 7241. [Link]
  • RSC Publishing. (2020). Effects of temperature, pH and counterions on the stability of peptide amphiphile nanofiber structures.
  • Štefane, B., & Požgan, F. (2020). Synthesis of 3-substituted isoxazolidin-4-ols using hydroboration–oxidation reactions of 4,5-unsubstituted 2,3-dihydroisoxazoles. Beilstein Journal of Organic Chemistry, 16, 1378-1385. [Link]
  • Hovione. (n.d.). Small Molecule Development Analytical Methods for Faster Time to Market. [Link]
  • National Institutes of Health. (n.d.).
  • Štefane, B., & Požgan, F. (2020). Synthesis of 3-substituted isoxazolidin-4-ols using hydroboration–oxidation reactions of 4,5-unsubstituted 2,3-dihydroisoxazoles. Beilstein Journal of Organic Chemistry, 16, 1378-1385. [Link]
  • Vardan, M. (2024). Influence of pH on the Stability of Pharmaceutical Compounds in Japan. Asian Journal of Pharmacy and Technology, 3(2), 21-30. [Link]
  • PubMed. (2011). Investigation of Physicochemical Factors Affecting the Stability of a pH-modulated Solid Dispersion and a Tablet During Storage. [Link]
  • YouTube. (2016).
  • ResearchGate. (n.d.).
  • Scorpius BioManufacturing. (2024).

Sources

side reactions in isoxazolidin-3-one synthesis and their prevention

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for isoxazolidin-3-one synthesis. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of synthesizing this valuable heterocyclic scaffold. Here, we address common side reactions and provide practical, field-proven troubleshooting strategies and frequently asked questions to ensure the success of your experiments. Our approach is grounded in mechanistic understanding to not only solve immediate issues but also to empower you with the knowledge to proactively design robust synthetic routes.

Troubleshooting Guide: Navigating Common Side Reactions

This section is structured in a question-and-answer format to directly address the challenges you may encounter during the synthesis of isoxazolidin-3-ones, primarily via the 1,3-dipolar cycloaddition of nitrones with α,β-unsaturated carbonyl compounds or through the cyclization of β-hydroxy hydroxamates.

Question 1: My 1,3-dipolar cycloaddition is giving a low yield of the desired this compound, and I'm observing a complex mixture of byproducts. What are the likely side reactions?

Answer:

Low yields in the 1,3-dipolar cycloaddition approach to isoxazolidin-3-ones often stem from several competing side reactions. The primary culprits are typically related to the stability and reactivity of the nitrone intermediate and the reaction conditions.

  • Nitrone Dimerization: Nitrones can undergo a [3+3] cycloaddition with themselves to form a stable 1,4,2,5-dioxadiazinane. This dimerization is a common pathway that consumes the nitrone, thereby reducing the yield of the desired this compound. The propensity for dimerization is highly dependent on the structure of the nitrone and the reaction concentration.

  • Lack of Regioselectivity: The cycloaddition of a nitrone to an unsymmetrical alkene, such as an acrylate or acrylamide, can lead to the formation of two regioisomers: the desired 4-substituted or the 5-substituted this compound. The regiochemical outcome is governed by the frontier molecular orbitals (FMO) of the nitrone and the dipolarophile. Electron-poor alkenes, typical in this compound synthesis, generally favor the 4-substituted product. However, unfavorable steric or electronic effects can lead to a mixture of regioisomers, complicating purification and reducing the yield of the target compound.[1][2]

  • Poor Diastereoselectivity: When the nitrone and/or the alkene are chiral or have prochiral faces, a mixture of diastereomers (endo and exo) can be formed.[2][3][4] The diastereoselectivity is influenced by steric hindrance and secondary orbital interactions in the transition state. Poor control over diastereoselectivity results in challenging separations and a lower yield of the desired stereoisomer.

  • Retro-Cycloaddition: Although less common under standard reaction conditions, isoxazolidin-3-ones can undergo a retro-1,3-dipolar cycloaddition at elevated temperatures, leading to the decomposition of the product back to the starting nitrone and alkene.[5]

Question 2: How can I prevent nitrone dimerization and improve the yield of my desired this compound?

Answer:

Preventing nitrone dimerization requires optimizing the reaction conditions to favor the intermolecular cycloaddition with the alkene over the self-cycloaddition of the nitrone.

  • In Situ Generation of the Nitrone: A highly effective strategy is to generate the nitrone in the presence of the dipolarophile (the α,β-unsaturated carbonyl compound). This ensures that the concentration of the free nitrone at any given time is low, minimizing the chance of dimerization. A common method is the slow addition of the aldehyde to a solution of the hydroxylamine and the alkene.

  • Control of Stoichiometry and Concentration: Using a slight excess of the dipolarophile can help to outcompete the nitrone dimerization. Additionally, running the reaction at a lower concentration can disfavor the bimolecular dimerization process.

  • Temperature Optimization: The rate of both the desired cycloaddition and the dimerization side reaction are temperature-dependent. A systematic temperature screen should be performed to find the optimal balance where the formation of the this compound is favored.

Question 3: My reaction is producing a mixture of regio- and diastereomers. How can I improve the selectivity?

Answer:

Controlling selectivity is a critical aspect of this compound synthesis. Several strategies can be employed to enhance both regioselectivity and diastereoselectivity.

  • Use of Lewis Acids: Lewis acids can significantly influence the outcome of 1,3-dipolar cycloadditions.[6] They coordinate to the carbonyl group of the dipolarophile, lowering its LUMO energy and potentially altering the regiochemical preference. Furthermore, the steric bulk of the Lewis acid-dipolarophile complex can enhance diastereoselectivity by favoring one approach of the nitrone over the other.[7] Common Lewis acids for this purpose include MgBr₂, ZnCl₂, and Sc(OTf)₃. It is crucial to screen a panel of Lewis acids and optimize the stoichiometry, as they can sometimes promote N-O bond cleavage in the product.[6][8]

  • Solvent Effects: The polarity of the solvent can influence the stability of the transition states leading to different isomers. Non-polar solvents often favor the less polar transition state, which can lead to higher selectivity. Experimenting with a range of solvents from non-polar (e.g., toluene, hexanes) to polar aprotic (e.g., acetonitrile, THF) is recommended.

  • Chiral Auxiliaries and Catalysts: For asymmetric synthesis, the use of chiral auxiliaries on the dipolarophile (e.g., Evans oxazolidinones) can provide excellent diastereocontrol.[7] Alternatively, chiral Lewis acids or organocatalysts can be employed to achieve high enantioselectivity.[9]

Question 4: I've successfully synthesized my this compound, but it seems to be unstable during workup or purification. What could be causing this, and how can I mitigate it?

Answer:

The this compound ring system can be susceptible to hydrolysis and ring-opening, particularly under harsh acidic or basic conditions. The presence of the carbonyl group at the 3-position can activate the ring towards nucleophilic attack.

  • Hydrolysis under Basic Conditions: Strong bases can promote the hydrolysis of the lactam-like bond in the this compound, leading to the formation of a β-hydroxy hydroxamic acid. This is often followed by further decomposition. During workup, it is crucial to avoid prolonged exposure to strong aqueous bases. A milder workup with a saturated solution of sodium bicarbonate is generally preferred over stronger bases like sodium hydroxide.

  • Ring Opening under Acidic Conditions: Strong acids can catalyze the cleavage of the N-O bond, which can lead to the formation of a β-amino acid.[10][11] This is a common strategy for the synthetic elaboration of isoxazolidin-3-ones, but an undesired side reaction during purification. When performing chromatography, it is advisable to use a neutral silica gel or to buffer the eluent with a small amount of a non-nucleophilic base like triethylamine to prevent on-column degradation.

  • Influence of Substituents: The stability of the this compound ring is influenced by the nature of its substituents. Electron-withdrawing groups can increase the susceptibility of the ring to nucleophilic attack and subsequent hydrolysis.[12]

Frequently Asked Questions (FAQs)

Q1: What is the best way to purify my this compound?

A1: Flash column chromatography on silica gel is the most common method for purifying isoxazolidin-3-ones. However, due to the potential for on-column degradation, it is recommended to use a neutral grade of silica gel and to co-elute with a small percentage (0.1-1%) of triethylamine in your eluent system (e.g., ethyl acetate/hexanes) to neutralize acidic sites on the silica.

Q2: Can I use reverse-phase HPLC for purification?

A2: Yes, reverse-phase HPLC can be an excellent alternative for the purification of polar isoxazolidin-3-ones, especially when dealing with closely eluting diastereomers. Standard mobile phases like acetonitrile/water or methanol/water are generally compatible. If acidic modifiers like TFA or formic acid are required for good peak shape, it is important to immediately neutralize and remove the solvent from the collected fractions to prevent acid-catalyzed decomposition.

Q3: My NMR spectrum shows broad peaks for my purified this compound. What could be the reason?

A3: Broad peaks in the NMR spectrum of an this compound can be due to several factors. One common reason is slow conformational exchange on the NMR timescale, particularly for substituted five-membered rings. Running the NMR at a higher temperature can sometimes sharpen these peaks. Another possibility is the presence of trace amounts of paramagnetic impurities. If the broadening is severe, it could also indicate product decomposition. Re-purification or analysis by LC-MS can help to diagnose the issue.

Q4: How can I confirm the stereochemistry of my this compound?

A4: The relative stereochemistry of diastereomeric isoxazolidin-3-ones can often be determined using 2D NMR techniques, particularly NOESY (Nuclear Overhauser Effect Spectroscopy). NOE correlations between protons on adjacent stereocenters can provide information about their spatial proximity. For the unambiguous determination of absolute stereochemistry, X-ray crystallography of a suitable crystalline derivative is the gold standard.

Experimental Protocols

Protocol 1: General Procedure for Lewis Acid-Catalyzed 1,3-Dipolar Cycloaddition to Enhance Regio- and Diastereoselectivity
  • To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add the α,β-unsaturated carbonyl compound (1.0 equiv.) and the chosen anhydrous solvent (e.g., CH₂Cl₂, toluene).

  • Cool the solution to the desired temperature (typically between -78 °C and 0 °C).

  • Add the Lewis acid (e.g., MgBr₂·OEt₂, 1.1 equiv.) portion-wise and stir for 30 minutes to allow for complexation.

  • In a separate flask, dissolve the nitrone (1.2 equiv.) in the same anhydrous solvent.

  • Add the nitrone solution dropwise to the reaction mixture over a period of 1-2 hours using a syringe pump.

  • Allow the reaction to stir at the same temperature until completion, as monitored by TLC or LC-MS.

  • Quench the reaction by the slow addition of a saturated aqueous solution of NH₄Cl.

  • Allow the mixture to warm to room temperature and transfer to a separatory funnel.

  • Extract the aqueous layer with the organic solvent (e.g., CH₂Cl₂, 3 x 20 mL).

  • Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (buffered with 1% Et₃N) to afford the desired this compound.

Visualizations

Diagram 1: Key Side Reactions in this compound Synthesis

Side_Reactions cluster_main 1,3-Dipolar Cycloaddition cluster_side Side Reactions Nitrones Nitrones DesiredProduct Desired this compound Nitrones->DesiredProduct Dimerization Nitrone Dimerization (1,4,2,5-Dioxadiazinane) Nitrones->Dimerization Self-reaction Alkenes α,β-Unsaturated Carbonyls Alkenes->DesiredProduct Regioisomers Regioisomers (e.g., 5-substituted) DesiredProduct->Regioisomers Lack of Regioselectivity Diastereomers Diastereomers (endo/exo) DesiredProduct->Diastereomers Lack of Diastereoselectivity RingOpening Ring Opening/ Hydrolysis (β-Amino Acid) DesiredProduct->RingOpening Acid/Base Workup

Caption: Competing pathways in this compound synthesis.

Diagram 2: Troubleshooting Workflow for Low Yield

Troubleshooting_Workflow start Low Yield of This compound check_byproducts Analyze Crude Mixture (NMR, LC-MS) start->check_byproducts dimer_obs Nitrone Dimer Observed? check_byproducts->dimer_obs isomers_obs Mixture of Isomers Observed? dimer_obs->isomers_obs No dimer_sol Implement: - In situ nitrone generation - Lower concentration - Optimize temperature dimer_obs->dimer_sol Yes degradation_obs Product Degradation Observed? isomers_obs->degradation_obs No isomers_sol Implement: - Use Lewis acid - Screen solvents - Use chiral auxiliary/catalyst isomers_obs->isomers_sol Yes degradation_sol Implement: - Milder workup (aq. NaHCO₃) - Neutralize silica gel - Avoid high temperatures degradation_obs->degradation_sol Yes end Improved Yield degradation_obs->end No dimer_sol->end isomers_sol->end degradation_sol->end

Caption: A decision-making guide for troubleshooting low yields.

References

  • Straub, M. R. (2021). Enantioselective synthesis of β-amino acid derivatives using amidine-based and bifunctional organocatalysts.
  • Singh, P. K., et al. (2012). Synthesis of Some New Scaffolds of Isoxazolidine & Isoxazoline Derivatives using Novel Class of Nitrones via 1,3-Dipolar Cycloaddition Reaction using Greener Chemistry Protocol and their Further applications including Potential Biological activities of the Cycloadducts. Journal of Chemistry, 2013, 1-10. [Link]
  • Moloney, G. P., Iskander, M. N., & Craik, D. J. (2010). Stability studies of oxazolidine-based compounds using 1H NMR spectroscopy. Journal of pharmaceutical sciences, 99(8), 3362–3371. [Link]
  • Gellman, S. H., et al. (2003). Beta-amino acids and methods and intermediates for making same. U.S. Patent No. 6,613,923. Washington, DC: U.S.
  • List, B., et al. (2012). Asymmetric 1,3-dipolar cycloaddition for synthesis of isoxazolidine derivatives. Angewandte Chemie International Edition, 51(23), 5585-5588. [Link]
  • Li, M., et al. (2021). Synthesis of New Isoxazolidine Derivatives Utilizing the Functionality of N-Carbonylpyrazol-Linked Isoxazolidines. Molecules, 26(15), 4467. [Link]
  • Al-Noor, T. H., Abed, A. Q., & Hussein, F. A. (2016). Synthesis of Some New Isoxazolidine Compounds by 1,3-Dipolar Cycloaddition Reaction of Nitrones and Olefins and Study Their Biological Activity. International Journal of ChemTech Research, 9(5), 72-84. [Link]
  • Romeo, R., et al. (2015). Synthesis of Isoxazolidines by 1,3-Dipolar Cycloaddition: Recent Advances. Current Organic Chemistry, 19(4), 300-329. [Link]
  • Fuller, A. A., Chen, B., Minter, A. R., & Mapp, A. K. (2005). Succinct synthesis of beta-amino acids via chiral isoxazolines. Journal of the American Chemical Society, 127(15), 5376–5383. [Link]
  • Mitchell, S. C., & Waring, R. H. (2002). pH and temperature stability of the isoxazole ring in leflunomide and its metabolite A771726. Drug metabolism and disposition: the biological fate of chemicals, 30(11), 1235–1238. [Link]
  • Shimizu, T., Ishizaki, M., & Nitada, N. (2002). The effects of Lewis acid on the 1,3-dipolar cycloaddition reaction of C-arylaldonitrones with alkenes. Chemical & pharmaceutical bulletin, 50(7), 908–921. [Link]
  • Cordero, F. M., et al. (2006). Stability Studies of Oxazolidine-Based Compounds Using 1H NMR Spectroscopy. Journal of Organic Chemistry, 71(18), 6825-6834. [Link]
  • Fišera, L., et al. (2001). 1,3-Dipolar cycloadditions of D-erythrose-and D-threose-derived nitrones to maleimides. Arkivoc, 2001(5), 115-125. [Link]
  • Sakinah, N. L., et al. (2013). Synthesis of isoxazolidine via 1,3-dipolar cycloaddition of N-4-tert-benzylidene nitrone and maleimide in imidazolium-based ionic liquids. Malaysian Journal of Analytical Sciences, 17(1), 1241-1249. [Link]
  • Angel, R. A., et al. (2016). Chirality Transfer and Oxazolidine Formation in Reaction of L and D Enantiomers of β-Hydroxy Amino Acids with Nitrogenous Carboxaldehydes and Nickel(II). Inorganica Chimica Acta, 446, 149-156. [Link]
  • Ghorai, M. K., et al. (2018). Role of Lewis Acid Additives in a Palladium Catalyzed Directed C–H Functionalization Reaction of Benzohydroxamic Acid to Isoxazolone. The Journal of Organic Chemistry, 83(15), 8086-8096. [Link]
  • Organic Chemistry Portal. (n.d.). Isoxazolidine synthesis. [Link]
  • Reddy, P. V., et al. (2007). Asymmetric Diels–Alder reaction of 3-(acyloxy)acryloyl oxazolidinones: optically active synthesis of a high-affinity ligand for potent HIV-1 protease inhibitors. Tetrahedron Letters, 48(43), 7624-7627. [Link]
  • Sampedro, D., et al. (2004). Lewis Acid Catalyzed Reactions of Chiral Imidazolidinones and Oxazolidinones: Insights on the Role of the Catalyst. The Journal of Organic Chemistry, 69(1), 118-124. [Link]
  • Wei, W., et al. (2018). Synthesis of isoxazolidines via catalyst-free one-pot three-component cycloaddition of sulfoxonium ylides, nitrosoarenes and alkenes. Organic Chemistry Frontiers, 5(12), 1916-1920. [Link]
  • Romeo, R., et al. (2019). Recent Developments on 1,3-Dipolar Cycloaddition Reactions by Catalysis in Green Solvents.
  • Forgács, A., et al. (2018). Synthesis of isoxazoline-fused cyclic β-amino acid derivatives by stereoselective cycloaddition. Tetrahedron, 74(38), 5349-5356. [Link]
  • Rosales-Amezcua, S. C., et al. (2021). Synthesis of novel isoxazoline and isoxazolidine derivatives: carboxylic acids and delta bicyclic lactones via the nucleophilic addition of bis(trimethylsilyl)ketene acetals to isoxazoles. Arkivoc, 2021(3), 197-209. [Link]
  • Wang, C., et al. (2023). Decarboxylative 1,3-dipolar cycloaddition of amino acids for the synthesis of heterocyclic compounds. Beilstein Journal of Organic Chemistry, 19, 1689-1718. [Link]
  • Kumar, A., et al. (2023). La(OCOCF3)3·nH2O@SiO2 Lewis Acid as a Versatile and Highly Efficient Recyclable Catalyst for 5-Aryl-1,2,4-triazolidine-3-thione Synthesis in Green Solvent Water and Density Functional Theory Studies. ACS Omega, 8(39), 36243-36257. [Link]
  • El-Sayed, I., et al. (2017). Process for the preparation of substituted cycloserines. U.S. Patent No. 9,815,803. Washington, DC: U.S.
  • Papafotopoulos, A., et al. (2020). A Convenient Synthesis of Novel Isoxazolidine and Isoxazole Isoquinolinones Fused Hybrids. Molecules, 25(4), 931. [Link]
  • de la Cruz, P., et al. (2012). Synthesis of Some Isoxazolidine and Isoxazoline Derivatives Using Nitrone-Derived (‒)-Menthone via 1,3-Dipolar Cycloaddition with Alkenes, Alkynes and Cycloalkenes. Molecules, 17(12), 14316-14330. [Link]
  • Schering Agrochemicals Limited. (1987). Process for the preparation of isoxazolidine-3-ones.
  • Lahiri, R., et al. (2021). Stereoselective Synthesis of C-Glycosylated Pyrrolizidines through Nitrone Cycloadditions. The Journal of Organic Chemistry, 86(1), 519-529. [Link]
  • da Silva, A. B. F., et al. (2022). Stereoselective Synthesis of C-Glycosylated Pyrrolizidines through Nitrone Cycloadditions. ACS Omega, 7(1), 163-172. [Link]

Sources

Technical Support Center: Optimization of Catalyst Loading for Isoxazolidin-3-one Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support guide for the synthesis of isoxazolidin-3-ones. This document is designed for researchers, chemists, and drug development professionals to provide in-depth, field-proven insights into optimizing a critical reaction parameter: catalyst loading. Our goal is to move beyond simple protocols and explain the causality behind experimental choices, empowering you to troubleshoot effectively and achieve robust, reproducible results.

The synthesis of isoxazolidine cores, often via the [3+2] cycloaddition of a nitrone and a dipolarophile, is a cornerstone of modern heterocyclic chemistry.[1] Catalysts, particularly chiral Lewis acids, are pivotal in controlling the rate, regioselectivity, and stereoselectivity of these transformations.[2] However, the optimal amount of catalyst is not a universal constant; it is highly dependent on the specific substrates, catalyst type, and reaction conditions. Incorrect catalyst loading can lead to a host of issues, from poor yields to complex product mixtures. This guide provides a structured approach to diagnosing and solving these common problems.

Part 1: Troubleshooting Guide

This section is structured in a question-and-answer format to directly address the most common issues encountered during the optimization of isoxazolidin-3-one reactions.

Q1: Why is my reaction showing low yield or incomplete conversion?

A1: Root Cause Analysis & Optimization Workflow

Low yield is the most frequent challenge and can often be traced back to suboptimal catalyst activity. The catalyst's primary role is to activate either the nitrone or the dipolarophile, lowering the activation energy for the cycloaddition. If conversion is low, the catalytic cycle is likely proceeding too slowly or has ceased prematurely.

Potential Causes Related to Catalyst Loading:

  • Insufficient Catalyst Loading: The most straightforward cause. The number of active catalytic sites is too low to process the entire substrate pool within the allotted reaction time. This leads to a slow reaction rate and incomplete conversion.

  • Catalyst Deactivation: The catalyst may be losing its activity over the course of the reaction. This can be caused by impurities in the reagents or solvent (e.g., water, coordinating species), degradation at high temperatures, or poisoning by a reaction byproduct.[3] The result is a decrease in the effective catalyst concentration over time.

  • Substrate Inhibition: In some cases, one of the reactants or even the product can coordinate to the catalyst's active site without proceeding to the next step, effectively acting as an inhibitor and reducing the number of available catalytic sites.

  • Mass Transport Limitations (Heterogeneous Catalysts): If using a solid-supported catalyst, the reaction rate might be limited by the diffusion of reactants to the catalytic sites within the pores of the support material, not by the intrinsic activity of the catalyst itself.[3]

Troubleshooting & Optimization Workflow

The following workflow provides a systematic approach to diagnosing and resolving issues of low yield.

G cluster_start Initial State cluster_diag Diagnostics cluster_opt Optimization Loop cluster_end Outcome start Low Yield / Incomplete Conversion reagent_check Verify Reagent & Solvent Purity (Anhydrous? Free of Inhibitors?) start->reagent_check baseline Run Control Reaction (No Catalyst) reagent_check->baseline Purity Confirmed increase_load Systematically Increase Catalyst Loading (e.g., 1, 2.5, 5, 10 mol%) baseline->increase_load Catalyst is Necessary monitor Monitor Reaction Kinetics (TLC, LC-MS, NMR) increase_load->monitor analyze Analyze Yield vs. Loading Data monitor->analyze optimal Optimal Yield Achieved analyze->optimal Clear Trend of Improved Yield deactivation Suspect Catalyst Deactivation (Yield plateaus or drops at high loading) analyze->deactivation No Improvement or Decrease in Yield further_inv Investigate Catalyst Stability, Alternative Catalysts, or Additives deactivation->further_inv

Caption: Troubleshooting workflow for low reaction yield.

Experimental Protocol: Catalyst Loading Screening

See Part 3 for a detailed, step-by-step protocol for systematically screening catalyst loading.

Q2: My reaction is producing a mixture of isomers (poor selectivity). How can catalyst loading help?

A2: The Link Between Loading and Selectivity

In this compound synthesis, selectivity (regio-, diastereo-, and enantio-) is paramount. While the inherent structure of the chiral catalyst is the primary driver of enantioselectivity[2], catalyst loading can have a significant, and sometimes non-obvious, impact.

Causality Explained:

  • Background (Uncatalyzed) Reaction: If the catalyst loading is too low, the catalyzed reaction may be slow enough that a competing, non-selective background reaction becomes significant. This uncatalyzed pathway typically proceeds with little to no stereocontrol, leading to a racemic or diastereomeric mixture and eroding the overall selectivity. Increasing the catalyst loading accelerates the desired selective pathway, outcompeting the background reaction.

  • Catalyst Aggregation: At very high concentrations (high loading), some catalysts may form aggregates or dimers. These aggregated species can have different (and often lower) selectivity compared to the monomeric active species. This can lead to a situation where increasing catalyst loading beyond a certain point actually decreases enantiomeric excess (ee) or diastereomeric ratio (dr).

  • Lewis Acidity and Reaction Pathway: The effective Lewis acidity of the medium can be modulated by catalyst loading. For certain substrate combinations, this can influence which of several possible transition states is favored, thereby altering the regioselectivity of the cycloaddition.

Optimization Strategy:

  • If selectivity is low along with low yield: The primary suspect is a competing background reaction. The first step should be to increase catalyst loading as described in A1 .

  • If yield is high but selectivity is low: This may indicate an issue with the catalyst itself or potential aggregation. Screen a range of catalyst loadings both lower and higher than your current condition (e.g., 1 mol%, 5 mol%, 10 mol%, 20 mol%) and carefully analyze the product mixture's ee or dr at each point.

The table below illustrates a hypothetical optimization scenario where both too little and too much catalyst are detrimental to enantioselectivity.

EntryCatalyst Loading (mol%)Reaction Time (h)Yield (%)Enantiomeric Excess (ee %)Analysis
11.0244575Low loading leads to a slow reaction, allowing the uncatalyzed background reaction to lower the overall ee.
22.5187892Increasing catalyst concentration significantly accelerates the desired stereoselective pathway.
35.0 12 95 97 Optimal Point: High yield and excellent selectivity are achieved in a reasonable timeframe.
410.0129696No significant improvement in yield or ee, suggesting this loading is sufficient but not superior to 5 mol%.[4]
520.0129589A drop in ee suggests potential catalyst aggregation or a change in the dominant catalytic species at high concentration.

Part 2: Frequently Asked Questions (FAQs)

  • What is a typical catalyst loading range for this compound reactions?

    • For many homogeneous Lewis acid or organocatalyzed reactions, a typical starting range is 5-10 mol%.[4][5][6] However, highly efficient catalysts may perform well at loadings as low as 0.1-1 mol%.[7] It is always recommended to perform a screening experiment, as the optimal loading is substrate- and catalyst-dependent.

  • Can too much catalyst be detrimental to the reaction?

    • Yes. Beyond the economic inefficiency, excessive catalyst loading can lead to several problems:

      • Decreased Selectivity: As mentioned in A2, high concentrations can cause catalyst aggregation, potentially lowering stereoselectivity.

      • Side Reactions: A high concentration of a Lewis acid catalyst can promote undesired side reactions, such as decomposition of starting materials or the product.

      • Purification Difficulties: Removing large amounts of catalyst post-reaction can complicate the workup and purification process, leading to lower isolated yields.

  • How do I know if my catalyst is being deactivated or poisoned?

    • Monitor the reaction progress over time using TLC or LC-MS. If the reaction starts briskly and then stalls completely before full conversion, deactivation is a strong possibility. To confirm, you can try adding a second charge of catalyst to the stalled reaction; if the reaction restarts, it confirms that the initial catalyst charge lost its activity.

  • Does catalyst loading affect regioselectivity?

    • Yes. The regioselectivity of a [3+2] cycloaddition is governed by the frontier molecular orbital (FMO) interactions between the nitrone and the dipolarophile.[1] A Lewis acid catalyst alters the energy levels of these orbitals by coordinating to one of the reactants. The amount of catalyst can influence the concentration of the activated complex, which can, in some systems, shift the balance between two closely-matched transition states, thereby affecting the regiochemical outcome. Catalyst-controlled regioselectivity is a known strategy in cycloadditions.[8]

G cluster_main Impact of Catalyst Loading cluster_outcomes Reaction Outcomes catalyst Catalyst Loading yield Yield / Rate catalyst->yield Increases (to a point) selectivity Selectivity (ee/dr) catalyst->selectivity Increases, then may decrease cost Cost / Purification Effort catalyst->cost Increases

Caption: Relationship between catalyst loading and key outcomes.

Part 3: Experimental Protocols

Protocol 1: General Procedure for Catalyst Loading Screening

This protocol outlines a parallel experiment to efficiently determine the optimal catalyst loading for a given this compound synthesis.

Objective: To identify the catalyst loading (mol%) that provides the best balance of reaction yield, selectivity, and time.

Methodology:

  • Preparation:

    • Set up five identical reaction vessels (e.g., 5 mL microwave vials with stir bars) labeled 1-5.

    • Ensure all glassware is oven-dried and cooled under an inert atmosphere (e.g., Nitrogen or Argon).

    • Use anhydrous solvents and ensure reagents are pure and dry.

  • Reagent Addition:

    • To each vial, add the dipolarophile (e.g., alkene or alkyne, 0.10 mmol, 1.0 equiv).

    • Add the appropriate anhydrous solvent (e.g., CH₂Cl₂, Toluene, CH₃CN) to achieve the desired reaction concentration (e.g., 1.0 mL for a 0.1 M reaction).[4]

    • Add the nitrone (0.12 mmol, 1.2 equiv).

  • Catalyst Addition (The Variable):

    • Prepare a stock solution of the catalyst if it is a solid to ensure accurate dispensing of small quantities.

    • Vial 1 (Control): Add 0 mol% catalyst.

    • Vial 2: Add 1.0 mol% catalyst (0.001 mmol).

    • Vial 3: Add 2.5 mol% catalyst (0.0025 mmol).

    • Vial 4: Add 5.0 mol% catalyst (0.005 mmol).[4]

    • Vial 5: Add 10.0 mol% catalyst (0.010 mmol).[5][6]

  • Reaction and Monitoring:

    • Seal the vials and place them in a temperature-controlled heating block or oil bath set to the desired reaction temperature (e.g., room temperature, 40 °C).

    • Begin stirring at a consistent rate for all vials.

    • Monitor the progress of each reaction at set time points (e.g., 1h, 4h, 12h, 24h) by taking a small aliquot from each vial and analyzing via TLC or LC-MS. Note the consumption of the limiting reagent.

  • Workup and Analysis:

    • Once the reaction in the most active vial is complete (or after a predetermined maximum time, e.g., 24h), quench all reactions identically (e.g., by adding a small amount of saturated NaHCO₃ solution).

    • Perform an identical extraction and workup procedure for all reactions.

    • Purify the crude product from each reaction, typically via flash column chromatography.

    • Determine the isolated yield for each reaction.

    • Determine the selectivity (ee% or dr) for each purified product using the appropriate analytical technique (e.g., Chiral HPLC, ¹H NMR).

  • Data Interpretation:

    • Plot the isolated yield vs. catalyst loading and selectivity vs. catalyst loading to visually identify the optimal conditions.

References

  • Squaramide-Catalyzed Three-Component Asymmetric [2 + 2 + 1] Cycloaddition Reaction Between 3-Hydroxy-1H-pyrrole-2,5-diones with Nitrosobenzene and Ethyl Diazoacet
  • Limiting the Loading of Reactant 1,3-Cyclohexanedione Enables the Use of Less Catalyst.
  • Effect of catalyst loading on the yield and reaction time of model...
  • SYNTHESIS OF ISOXAZOLIDINES BY 1,3-DIPOLAR CYCLOADDITION: RECENT ADVANCES. University of Wollongong Australia. [Link]
  • Oxazolidinone synthesis. Organic Chemistry Portal. [Link]
  • Synthesis of New Isoxazolidine Derivatives Utilizing the Functionality of N-Carbonylpyrazol-Linked Isoxazolidines. MDPI. [Link]
  • Isoxazolidine synthesis. Organic Chemistry Portal. [Link]
  • Chemoselectivity by catalyst loading.
  • Synthesis of New Isoxazolidine Derivatives Utilizing the Functionality of N-Carbonylpyrazol-Linked Isoxazolidines. National Institutes of Health (NIH). [Link]
  • A Convenient Synthesis of Novel Isoxazolidine and Isoxazole Isoquinolinones Fused Hybrids.
  • Asymmetric Synthesis of 1,3-Oxazolidine Derivatives with Multi-Component Reaction and Research of Kinetic Resolution. National Institutes of Health (NIH). [Link]
  • Protein Modification by Strain-Promoted Alkyne–Nitrone Cycloaddition. National Institutes of Health (NIH). [Link]
  • Catalyst-free synthesis of isoxazolidine from nitrosoarene and haloalkyne via a 1,2-halo-migration/[3 + 2] cycloaddition cascade. Royal Society of Chemistry. [Link]
  • Nitrone Cycloadditions Towards the Synthesis of the Core of the Alstonia and Tropane Alkaloids. White Rose eTheses Online. [Link]
  • Utilizing Alkyne‐Nitrone Cycloaddition for the Convenient Multi‐Component Assembly of Protein Degraders and Biological Probes.
  • Nitrone-olefin (3+2) cycloaddition. Wikipedia. [Link]
  • Strain-promoted cycloadditions involving nitrones and alkynes--rapid tunable reactions for bioorthogonal labeling. PubMed. [Link]
  • Advanced Chemical Reaction Engineering Lectures.
  • Catalyst-Free Synthesis of Isoxazolidine from Nitrosoarene and Haloalkyne via 1,2-Halo-Migration/[3+2] Cycloaddition Cascade.
  • Synthesis of isoxazolidines via catalyst-free one-pot three-component cycloaddition of sulfoxonium ylides, nitrosoarenes and alkenes. Royal Society of Chemistry. [Link]
  • A Versatile Ni(II)

Sources

solvent effects on the stereochemical outcome of isoxazolidin-3-one synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Isoxazolidin-3-one Synthesis

Welcome to the technical support center for this compound synthesis. This guide is designed to provide in-depth, practical solutions to common stereochemical challenges encountered during the synthesis of these valuable heterocyclic scaffolds. As your application scientist, my goal is to move beyond simple protocols and explain the underlying principles that govern stereoselectivity, empowering you to troubleshoot effectively and optimize your reaction outcomes.

The 1,3-dipolar cycloaddition between a nitrone and a suitable dipolarophile is the most common and versatile method for constructing the isoxazolidine ring.[1][2][3] However, controlling the relative and absolute stereochemistry of the newly formed chiral centers is often a significant challenge. The choice of solvent is a critically important, yet sometimes underestimated, parameter that can profoundly influence the reaction's stereochemical course.[4]

This guide is structured into two main sections:

  • Fundamentals & FAQs: Addressing foundational concepts and common inquiries.

  • Troubleshooting Guides: Providing detailed, problem-oriented solutions for specific experimental challenges.

Part 1: Fundamentals & Frequently Asked Questions (FAQs)

This section addresses high-level questions regarding the synthesis of isoxazolidin-3-ones and the role of solvents in controlling stereochemistry.

Q1: What is the primary reaction mechanism for synthesizing isoxazolidin-3-ones, and where does stereochemistry play a role?

A1: The most prevalent method is the [3+2] cycloaddition (a type of 1,3-dipolar cycloaddition) between a nitrone (the 1,3-dipole) and an electron-deficient alkene, such as an acrylate or acrylamide, which acts as the dipolarophile.[1][3] This concerted, pericyclic reaction forms a five-membered isoxazolidine ring, creating up to three new contiguous stereocenters.[5] The stereoselectivity—both diastereoselectivity (endo vs. exo approach) and enantioselectivity (in asymmetric variants)—is determined in the transition state. Factors that influence the relative energies of these competing transition states, such as sterics, electronics, and solvent interactions, will dictate the stereochemical outcome of the product.[3]

Q2: Why is the solvent so critical for controlling stereoselectivity in this reaction?

A2: The solvent is not merely an inert medium; it is an active participant in the reaction. Its properties can preferentially stabilize one transition state over another, thereby altering the stereochemical pathway.[4] Key solvent effects include:

  • Polarity: Polar solvents may stabilize polar, charge-separated transition states more effectively than non-polar solvents.

  • Hydrogen Bonding: Protic solvents (e.g., alcohols) or other hydrogen-bond donors/acceptors can form hydrogen bonds with the nitrone's oxygen or the dipolarophile's carbonyl group.[6][7] This interaction can pre-organize the reactants, lock specific conformations, and create a more ordered transition state, significantly enhancing selectivity.[6][8]

  • Coordinating Ability: Ethereal solvents like THF or coordinating solvents like CPME can interact with Lewis acidic catalysts or metal-based reagents, modulating their reactivity and the chiral environment they create.[9][10]

Q3: What is the general difference between endo and exo transition states in this cycloaddition?

A3: In the context of a nitrone cycloaddition, the terms endo and exo refer to the orientation of the dipolarophile's substituent relative to the nitrone.

  • Endo approach: The major substituent on the dipolarophile is oriented towards the nitrone. This orientation is often favored by secondary orbital interactions but can be sterically disfavored.

  • Exo approach: The major substituent on the dipolarophile is oriented away from the nitrone. This is typically sterically favored.

The balance between these two pathways is delicate and highly sensitive to reaction conditions, especially the solvent.

G cluster_reactants Reactants cluster_solvents Solvent Influence R1 Nitrone TS_Endo Endo Transition State (Secondary Orbital Interactions) R1->TS_Endo Endo Approach TS_Exo Exo Transition State (Sterically Favored) R1->TS_Exo Exo Approach R2 Dipolarophile R2->TS_Endo Endo Approach R2->TS_Exo Exo Approach P_Endo Endo this compound TS_Endo->P_Endo P_Exo Exo this compound TS_Exo->P_Exo S1 H-Bonding or Polar Solvents S1->TS_Endo Often Stabilizes S2 Non-polar or Non-coordinating Solvents S2->TS_Exo May Favor

Caption: Competing transition states in this compound synthesis.

Part 2: Troubleshooting Guides

This section provides practical, Q&A-style solutions to specific experimental problems.

Problem 1: My reaction yields a poor diastereomeric ratio (dr), often close to 1:1.

Q: I'm performing a thermal [3+2] cycloaddition between a C-aryl nitrone and methyl acrylate, but the resulting this compound is a nearly inseparable 1:1 mixture of diastereomers. How can I improve the diastereoselectivity?

A: A low diastereomeric ratio indicates that the energy difference between the endo and exo transition states is minimal under your current conditions. The key is to introduce interactions that will preferentially stabilize one transition state over the other. The solvent is your primary tool for achieving this.

Causality: Non-polar, non-coordinating solvents like toluene or benzene provide a relatively "neutral" environment, where the outcome is dictated mainly by intrinsic steric and electronic factors, which may be poorly differentiating in your system.[6] Introducing solvents with specific interaction capabilities can amplify subtle differences between the transition states.

Troubleshooting Protocol: Systematic Solvent Screening

  • Establish a Baseline: Run the reaction in a standard non-polar solvent (e.g., Toluene) at a controlled temperature (e.g., 80 °C). This is your control experiment.

  • Screen by Solvent Class: Set up parallel reactions in solvents from different classes to probe various intermolecular forces.

    • Polar Aprotic: Dichloromethane (DCM), Acetonitrile (MeCN), Tetrahydrofuran (THF). These solvents can stabilize polar transition states.

    • Polar Protic: Isopropanol (IPA), Ethanol (EtOH). These solvents can engage in hydrogen bonding with the nitrone oxygen or acrylate carbonyl, enforcing a more rigid transition state geometry.[11]

    • Coordinating Ethereal: 2-Methyltetrahydrofuran (2-MeTHF), Cyclopentyl methyl ether (CPME). These are greener alternatives to THF and can influence stereoselectivity through coordination.[9][10]

  • Analyze the Outcome: After a set reaction time, carefully quench each reaction and analyze the crude product mixture by ¹H NMR to determine the diastereomeric ratio.

  • Optimize Temperature: Once you identify a promising solvent, perform a temperature study (e.g., Room Temp, 0 °C, -20 °C). Lowering the temperature often increases the energy difference between competing transition states, enhancing selectivity for the kinetically favored product.[12]

Data Interpretation Table:

Solvent ClassExample SolventDominant InteractionExpected Effect on Diastereoselectivity
Non-polarToluenevan der WaalsBaseline selectivity, often low.
Polar AproticAcetonitrileDipole-DipoleCan increase selectivity by stabilizing a more polar TS.
Polar ProticIsopropanolHydrogen BondingOften significantly increases selectivity by ordering the TS.[11]
EtherealTHF, 2-MeTHFCoordinationCan influence selectivity, especially in catalyzed reactions.[10]
Problem 2: My organocatalyzed reaction shows low enantiomeric excess (ee).

Q: I am using a chiral Brønsted acid catalyst for an enantioselective synthesis of an this compound, but the product's ee is below 50%. What is the role of the solvent here?

A: In organocatalysis, the solvent is integral to the catalytic cycle and the chiral environment. A suboptimal solvent can interfere with the catalyst-substrate complex, open competing uncatalyzed pathways, or fail to provide the necessary stabilizing interactions for effective stereodifferentiation.

Causality: Chiral organocatalysts, such as phosphoric acids or imidazolidinones, often rely on specific non-covalent interactions, particularly hydrogen bonding, to control the facial selectivity of the reaction.[13] The solvent must be "just right"—polar enough to ensure solubility and facilitate the catalytic cycle, but not so coordinating that it disrupts the crucial hydrogen bonds between the catalyst and the substrates.[14]

Troubleshooting Workflow for Low Enantioselectivity:

G cluster_solvents Solvent Screening Strategy start Problem: Low Enantiomeric Excess (<50% ee) check_bg Is uncatalyzed background reaction significant? start->check_bg reduce_temp Decrease Temperature (e.g., RT to 0°C to -20°C) check_bg->reduce_temp Yes solvent_screen Screen Solvents check_bg->solvent_screen No/Unsure reduce_temp->solvent_screen result Improved ee? solvent_screen->result s1 Start: Toluene or DCM (Standard non-coordinating) end_good Optimization Successful result->end_good Yes end_bad Re-evaluate Catalyst/ Substrate Design result->end_bad No s2 Try more polar aprotic: Chlorobenzene, MTBE s3 Consider protic additives: Small amounts of alcohol (if compatible)

Caption: Troubleshooting workflow for low enantioselectivity.

Step-by-Step Protocol:

  • Assess the Background Reaction: Run the reaction without the catalyst in your standard solvent. If you observe significant product formation, this uncatalyzed pathway is likely contributing to the low ee. Lowering the reaction temperature is the first step to slow this competing reaction.[12]

  • Solvent Choice - The "Sweet Spot":

    • Start with Non-coordinating Solvents: Halogenated hydrocarbons (DCM, chlorobenzene) or non-polar aromatic solvents (toluene) are often good starting points. They are less likely to interfere with the catalyst's hydrogen-bonding network.

    • Avoid Highly Coordinating Solvents: Solvents like THF, acetonitrile, or DMSO can competitively bind to the catalyst, disrupting the organized transition state and leading to a drop in enantioselectivity.

    • Consider Sterically Hindered Ethers: If an ether is needed, consider bulkier options like MTBE or CPME over THF, as their steric bulk may reduce their ability to coordinate with the catalyst.

  • Protic Additives: In some cases, a small amount of a protic additive (e.g., 1-2 equivalents of an alcohol) can participate in a larger hydrogen-bonding network and enhance selectivity. However, this must be screened carefully, as it can also inhibit the catalyst.

  • Concentration: The reaction concentration can also play a role. Higher concentrations may favor the bimolecular catalyzed reaction over solvent-dependent decomposition or background pathways.

By systematically evaluating the solvent's role, you can diagnose the source of poor stereoselectivity and rationally design experiments to achieve the desired this compound isomer with high purity.

References

  • Isoxazolidine: A Privileged Scaffold for Organic and Medicinal Chemistry.Chemical Reviews. URL: [Link]
  • Synthesis of substituted isoxazolidines (microreview).ProQuest. URL: [Link]
  • Non-classical CH/O hydrogen-bond determining the regio- and stereoselectivity in the [3 + 2] cycloaddition reaction.RSC Publishing. URL: [Link]
  • Stereoselectivity of 1,3-dipolar cycloadditions of D-erythrose and D-threose derived nitrones with methyl acryl
  • Isoxazolidine synthesis.Organic Chemistry Portal. URL: [Link]
  • SYNTHESIS OF ISOXAZOLIDINES BY 1,3-DIPOLAR CYCLOADDITION: RECENT ADVANCES.
  • Lactam Hydrogen Bonds as Control Elements in Enantioselective Transition-Metal-Catalyzed and Photochemical Reactions.The Journal of Organic Chemistry. URL: [Link]
  • The importance of hydrogen bonding to stereoselectivity and catalyst turnover in gold-catalyzed cyclization of monoallylic diols.Semantic Scholar. URL: [Link]
  • Fast MacMillan's Imidazolidinone-Catalyzed Enantioselective Synthesis of Polyfunctionalized 4-Isoxazoline Scaffolds.ACS Omega. URL: [Link]
  • Application of Biobased Solvents in Asymmetric C
  • Application of Biobased Solvents in Asymmetric C
  • Theoretical Investigation of the Effect of Hydrogen Bonding on the Stereoselectivity of the Diels-Alder Reaction.
  • A Convenient Synthesis of Novel Isoxazolidine and Isoxazole Isoquinolinones Fused Hybrids.Molecules. URL: [Link]
  • Nitrone-olefin (3+2) cycloaddition.Wikipedia. URL: [Link]
  • Computational molecular refinement to enhance enantioselectivity by reinforcing hydrogen bonding interactions in major reaction pathway.
  • Asymmetric Catalysis in Chiral Solvents: Chirality Transfer with Amplification of Homochirality through a Helical Macromolecular Scaffold.Journal of the American Chemical Society. URL: [Link]
  • Synthesis of Some New Isoxazolidine Compounds by 1,3-Dipolar Cycloaddition Reaction of Nitrones and Olefins and Study Their Biological Activity.
  • How chemists are harnessing halogen bonds for asymmetric synthesis.Chemistry World. URL: [Link]
  • Regioselectivity associated with the 1,3-dipolar cycloaddition of nitrones with electron-deficient dipolarophiles.The Journal of Organic Chemistry. URL: [Link]
  • Initial Examinations of the Diastereoselectivity and Chemoselectivity of Intramolecular Silyl Nitronate [3+2] Cycloadditions with Alkenyl/Alkynyl Nitroethers.Molbank. URL: [Link]
  • Recent Developments on 1,3-Dipolar Cycloaddition Reactions by Catalysis in Green Solvents.MDPI. URL: [Link]
  • Enantioselective Formation of Isoxazolidines via Brønsted-Base Catalyzed (3 + 2) Annulation of Cyclopropanes with Nitrosoarenes.
  • Solvent-Oriented Ligand and Catalyst Design in Asymmetric Catalysis – Principles and Limits.Taylor & Francis eBooks. URL: [Link]
  • 1,3-Dipolar Cycloaddition Reactions and Nitrones : An Overview.Chemical Science Review and Letters. URL: [Link]
  • On the Question of the Regio-Orientation, Stereo-Orientation and Molecular Mechanism in the Cascade Cycloaddition/Rearrangement/Elimination Processes Leading to Nitro-Substituted Thiopyran Analogs: DFT Computational Study.International Journal of Molecular Sciences. URL: [Link]
  • Solvent effects on stereoselectivity: more than just an environment.Chemical Society Reviews. URL: [Link]

Sources

Technical Support Center: Overcoming Poor Solubility of Isoxazolidin-3-one Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with isoxazolidin-3-one compounds. This guide is designed to provide you with in-depth troubleshooting strategies and answers to frequently asked questions regarding the solubility challenges often encountered with this class of molecules. Our goal is to equip you with the scientific rationale and practical protocols to overcome these hurdles in your experiments.

Part 1: Understanding the Solubility Challenge of this compound Compounds

This compound derivatives are a versatile class of heterocyclic compounds with significant potential in medicinal chemistry.[1][2][3] However, their often-planar structure, potential for crystalline packing, and varying lipophilicity can lead to poor aqueous solubility, a major obstacle in drug development.[4][5] Poor solubility can hinder biological screening, formulation development, and ultimately, in vivo efficacy.[6][7][8]

This guide provides a structured approach to systematically address and overcome these solubility issues.

Part 2: Frequently Asked Questions (FAQs)

This section addresses common initial questions regarding the solubility of this compound compounds.

Q1: What are the primary physicochemical properties of this compound compounds that contribute to their poor solubility?

A1: The solubility of this compound compounds is influenced by a combination of factors:

  • Molecular Weight and Size: Larger molecules are generally more difficult for a solvent to surround and dissolve.[9][10]

  • Polarity: The "like dissolves like" principle is fundamental.[10] The this compound core has polar functional groups (a carbonyl and an N-O bond), but the overall polarity of the molecule is heavily influenced by its substituents. Large, non-polar substituents will decrease aqueous solubility.

  • Crystal Lattice Energy: The strength of the intermolecular forces in the solid state must be overcome by the solvent. Highly crystalline compounds with strong packing in their crystal lattice will have lower solubility.[11]

  • pKa: The presence of ionizable groups can significantly impact solubility in a pH-dependent manner. The this compound ring itself is weakly acidic/basic, but substituents can introduce more readily ionizable functionalities.

Q2: What is a good starting point for solubilizing a novel this compound compound for an in vitro assay?

A2: A pragmatic starting point is to create a high-concentration stock solution in an organic solvent and then dilute it into your aqueous assay buffer.

  • Initial Solvent Screening: Attempt to dissolve a small amount of your compound in common organic solvents such as dimethyl sulfoxide (DMSO), dimethylformamide (DMF), or ethanol.

  • Stock Solution Preparation: Once a suitable solvent is identified, prepare a concentrated stock solution (e.g., 10-50 mM).

  • Aqueous Dilution: Serially dilute the stock solution into your final aqueous buffer. Be mindful of the final concentration of the organic solvent, as it can affect the biological assay (typically <1% is recommended). Observe for any precipitation upon dilution.

Q3: How can I quickly assess the solubility of my this compound compound?

A3: A simple qualitative method is visual inspection. Add a small, known amount of your compound to a fixed volume of solvent. Vortex or sonicate the mixture and visually inspect for any undissolved solid. For a more quantitative assessment, the shake-flask method followed by a concentration measurement (e.g., using UV-Vis spectroscopy or HPLC) is a standard approach.[12]

Part 3: Troubleshooting Guides for Common Solubility Issues

This section provides detailed, step-by-step guidance for resolving specific solubility problems you may encounter during your research.

Troubleshooting Scenario 1: Compound Precipitates Out of Solution During In Vitro Assay

This is a common issue when diluting an organic stock solution into an aqueous buffer.

Underlying Cause: The aqueous buffer has a much lower solubilizing capacity for your hydrophobic compound compared to the organic stock solvent. Upon dilution, the compound's concentration exceeds its solubility limit in the final aqueous environment, leading to precipitation.

Solutions:

  • Co-Solvent System: The addition of a water-miscible organic solvent can increase the overall solubilizing capacity of the aqueous buffer.[7][13]

    • Protocol:

      • Prepare your aqueous buffer containing a small percentage of a co-solvent. Common choices include DMSO, ethanol, or polyethylene glycol (PEG).

      • Start with a low percentage (e.g., 1-5%) and incrementally increase it, keeping in mind the tolerance of your biological assay to the co-solvent.

      • Re-test the dilution of your compound stock in the co-solvent-containing buffer.

  • pH Adjustment: If your this compound derivative contains an ionizable group (e.g., a carboxylic acid or an amine substituent), its solubility will be pH-dependent.[14]

    • Protocol:

      • Determine the pKa of the ionizable group(s) on your molecule.

      • Adjust the pH of your aqueous buffer to be at least 1-2 pH units away from the pKa to ensure the compound is in its more soluble, ionized form.

      • For acidic compounds, increase the pH. For basic compounds, decrease the pH.

      • Verify that the adjusted pH is compatible with your assay.

  • Use of Surfactants: Surfactants can form micelles that encapsulate hydrophobic compounds, increasing their apparent solubility in aqueous solutions.[6][11]

    • Protocol:

      • Incorporate a non-ionic surfactant such as Tween® 80 or Cremophor® EL into your aqueous buffer at a concentration above its critical micelle concentration (CMC).

      • Start with a low concentration (e.g., 0.1%) and optimize as needed.

      • Ensure the chosen surfactant does not interfere with your assay.

Troubleshooting Scenario 2: Low Drug Loading in Formulation for In Vivo Studies

Achieving a sufficiently concentrated and stable formulation for animal dosing can be challenging with poorly soluble compounds.

Underlying Cause: The desired dose of the compound exceeds its solubility in a pharmaceutically acceptable vehicle.

Solutions:

  • Complexation with Cyclodextrins: Cyclodextrins are cyclic oligosaccharides that can form inclusion complexes with hydrophobic molecules, enhancing their aqueous solubility.[6][14]

    • Protocol:

      • Select a suitable cyclodextrin, such as hydroxypropyl-β-cyclodextrin (HP-β-CD), which is commonly used in parenteral formulations.

      • Prepare an aqueous solution of the cyclodextrin.

      • Gradually add your this compound compound to the cyclodextrin solution while stirring or sonicating.

      • Allow the mixture to equilibrate (this may take several hours).

      • Filter out any undissolved compound and determine the concentration of the solubilized drug.

    G

    Caption: Decision workflow for enhancing compound solubility.
  • Lipid-Based Formulations: For oral administration, lipid-based formulations like self-emulsifying drug delivery systems (SEDDS) can be highly effective.[4]

    • Protocol:

      • Dissolve the this compound compound in a suitable oil (e.g., medium-chain triglycerides).

      • Add a surfactant and a co-surfactant to this oily phase.

      • Gently mix to form a homogenous pre-concentrate.

      • Upon dilution with aqueous media (as in the gastrointestinal tract), this mixture will spontaneously form a fine emulsion, facilitating drug dissolution and absorption.

  • Particle Size Reduction: Decreasing the particle size of the solid compound increases its surface area, which can lead to a faster dissolution rate according to the Noyes-Whitney equation.[9][13]

    • Micronization: This technique reduces particle size to the micron range.

    • Nanosuspensions: Creating a nanosuspension, where the drug particles are in the nanometer range, can significantly enhance dissolution rates and bioavailability.[8][13][14] This is a more advanced technique typically requiring specialized equipment like high-pressure homogenizers.

    G

    Caption: Impact of particle size reduction on dissolution.

Part 4: Data Presentation & Summary

The following table summarizes the key solubility enhancement strategies and their applicability.

StrategyPrincipleBest ForConsiderations
Co-solvency Increasing solvent polarityIn vitro assaysSolvent may interfere with the assay.
pH Adjustment Ionization of the drugCompounds with ionizable groupspH must be compatible with the biological system.
Surfactants Micellar encapsulationIn vitro and in vivo formulationsSurfactant may have biological effects.
Cyclodextrin Complexation Host-guest inclusionAqueous formulations for in vivo studiesCan be expensive; potential for nephrotoxicity at high doses.
Lipid-Based Formulations Solubilization in lipidsOral deliveryRequires careful formulation development.
Particle Size Reduction Increased surface areaImproving dissolution rateMay not increase equilibrium solubility.

Part 5: Concluding Remarks

Overcoming the poor solubility of this compound compounds is a multi-faceted challenge that often requires a systematic and iterative approach. By understanding the underlying physicochemical principles and employing the strategies outlined in this guide, researchers can significantly improve the developability of this promising class of molecules. Always consider the specific properties of your compound and the requirements of your experimental system when selecting a solubility enhancement technique.

References

  • Vertex AI Search. (n.d.). Effective Formulation Development Strategies for Poorly Soluble Active Pharmaceutical Ingredients (APIs). Retrieved January 10, 2026.
  • Dr. Reddy's. (n.d.). Formulation Development Strategies for Poorly Soluble Pharma APIs. Retrieved January 10, 2026.
  • Arunagiri, R. (2023, December 18). 4 Strategies To Formulate Poorly Soluble APIs. Drug Discovery Online.
  • Vertex AI Search. (2010, October 1). Effective Formulation Development Strategies for Poorly Soluble Active Pharmaceutical Ingredients (APIs).
  • Sigma-Aldrich. (n.d.). Improving API Solubility.
  • Scribd. (n.d.). Procedure For Determining Solubility of Organic Compounds.
  • Chemistry For Everyone. (2025, February 11). How To Determine Solubility Of Organic Compounds? [Video]. YouTube.
  • Longdom Publishing. (n.d.). Brief Overview of Various Approaches to Enhance Drug Solubility.
  • International Journal of Medical Science and Dental Research. (n.d.). Techniques for Improving Solubility.
  • Etzweiler, F., Senn, E., & Schmidt, H. W. H. (1995). Method for Measuring Aqueous Solubilities of Organic Compounds. Analytical Chemistry, 67(4), 655–658.
  • R Discovery. (1995, February 1). Method for Measuring Aqueous Solubilities of Organic Compounds.
  • Cengage Learning. (n.d.). Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis.
  • International Journal of Pharmaceutical and Chemical Analysis. (n.d.). Strategies for improving hydrophobic drugs solubility and bioavailability.
  • Ascendia Pharmaceutical Solutions. (2021, July 26). 5 Novel Techniques for Solubility Enhancement.
  • Patel, J. N., Rathod, D. M., Patel, N. A., & Modasiya, M. K. (n.d.). Techniques to improve the solubility of poorly soluble drugs. International Journal of Pharmacy & Life Sciences.
  • National Institutes of Health. (n.d.). Synthesis of New Isoxazolidine Derivatives Utilizing the Functionality of N-Carbonylpyrazol-Linked Isoxazolidines.
  • Wikipedia. (n.d.). Isoxazolidine.
  • Mahapatra, A. P. K., Patil, V., & Patil, R. (n.d.). Solubility Enhancement of Poorly soluble Drugs by using Novel Techniques : A Comprehensive Review.
  • International Journal of Novel Research and Development. (n.d.). factors affecting on the solubility and bioavailability of pharmaceutical drug and dosage form through.
  • DergiPark. (n.d.).
  • MDPI. (n.d.). A Convenient Synthesis of Novel Isoxazolidine and Isoxazole Isoquinolinones Fused Hybrids.
  • MDPI. (n.d.).
  • National Institutes of Health. (n.d.). Drug Solubility: Importance and Enhancement Techniques.
  • ResearchGate. (2024, July 19). (PDF) Synthesis of New Isoxazolidine Derivatives Utilizing the Functionality of N-Carbonylpyrazol-Linked Isoxazolidines.
  • National Center for Biotechnology Information. (n.d.). Biochemistry, Dissolution and Solubility.
  • Ascendia Pharmaceutical Solutions. (2021, July 5). 4 Factors Affecting Solubility of Drugs.
  • National Institutes of Health. (2024, June 27). New 3-(Dibenzyloxyphosphoryl)isoxazolidine Conjugates of N1-Benzylated Quinazoline-2,4-diones as Potential Cytotoxic Agents against Cancer Cell Lines.
  • National Institutes of Health. (n.d.).
  • National Institutes of Health. (n.d.). 3-Isoxazolidinone.

Sources

Technical Support Center: Refining Work-up Procedures for Isoxazolidin-3-one Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for isoxazolidin-3-one reaction work-ups. This guide is designed for researchers, medicinal chemists, and process development scientists who encounter challenges in the isolation and purification of this compound derivatives. The following content, structured in a practical question-and-answer format, moves from common procedural hurdles to more complex separation challenges. Our goal is to provide not just solutions, but also the underlying chemical principles to empower you to adapt and troubleshoot effectively.

Section 1: Frequently Asked Questions (FAQs) - The Basics of Extraction

This section addresses the most common initial challenges faced during the liquid-liquid extraction phase of the work-up.

Q1: My this compound product seems to be staying in the aqueous layer during extraction. What's going wrong?

A1: This is a frequent issue, often related to the pH of the aqueous phase. Isoxazolidin-3-ones can exist in a salt form, particularly if the reaction is performed under basic conditions.[1] This salt form is highly water-soluble.

  • Causality: The lactam nitrogen in the this compound ring can be deprotonated by a base, forming an anionic salt. Conversely, depending on the substituents, the molecule might be protonated under strongly acidic conditions, forming a cationic salt. Both scenarios increase aqueous solubility.

  • Troubleshooting Protocol:

    • Acidify the Aqueous Layer: Before extraction, carefully acidify the reaction mixture with a dilute mineral acid (e.g., 1M or 2N HCl) or an organic acid like acetic acid.[1] Monitor the pH with litmus paper or a pH meter, aiming for a slightly acidic pH (around 4-5). This ensures the this compound is in its neutral, more organic-soluble form.

    • Extract Thoroughly: After acidification, perform the extraction with a suitable organic solvent (e.g., dichloromethane, ethyl acetate) multiple times (at least 3x).[1][2] Combining these organic layers will maximize the recovery of your product.

    • Check the Aqueous Layer: Before discarding the aqueous phase, it's good practice to spot a small, concentrated sample on a TLC plate against your crude organic extract to ensure no product remains.[3]

Q2: I've added a bicarbonate solution to neutralize acid, and now I have a severe emulsion that won't separate. How can I break it?

A2: Emulsion formation is common, especially when quenching acidic solutions with bicarbonate, which generates CO2 gas.[3] The presence of fine particulates or amphiphilic side products can stabilize these emulsions.

  • Causality: Rapid gas evolution creates a high surface area between the aqueous and organic phases. If any insoluble materials or surface-active species are present, they can get trapped at this interface, preventing the layers from coalescing.

  • Immediate Solutions:

    • Patience and Gentle Swirling: Sometimes, simply allowing the separatory funnel to stand for 10-20 minutes with occasional gentle swirling is enough.

    • Addition of Brine: Add a saturated solution of sodium chloride (brine). This increases the ionic strength and density of the aqueous layer, which helps to break the emulsion.[4]

    • Filtration: If a solid precipitate is causing the emulsion, filtering the entire mixture through a pad of Celite® can remove the particulate matter, allowing the layers to separate.[4]

  • Preventative Measures:

    • Slow, Careful Quenching: Add the bicarbonate solution slowly to a stirred flask containing the organic layer, rather than directly in the separatory funnel. This allows for controlled degassing before extraction.[3]

Q3: After the work-up and solvent removal, my crude product is a thick, inseparable goo or oil instead of a solid. What are my next steps?

A3: "Oiling out" is a common problem in crystallization and purification. It indicates that the product's melting point is lower than the temperature of the solution or that impurities are preventing crystallization.

  • Causality: The presence of unreacted starting materials, solvent residues, or side products can act as an "impurity eutectic," depressing the melting point of the mixture and inhibiting the formation of a crystal lattice.

  • Troubleshooting Strategies:

    • Solvent Trituration: Try stirring the oil with a non-polar solvent in which your product is poorly soluble but the impurities are soluble (e.g., hexanes, pentane, or diethyl ether).[1] This can wash away impurities and often induces crystallization.

    • Silica Gel Plug Filtration: Dissolve the oil in a minimal amount of a moderately polar solvent (like dichloromethane) and pass it through a short plug of silica gel, eluting with a slightly more polar solvent system (e.g., hexane/ethyl acetate). This can remove highly polar baseline impurities.[5]

    • Re-dissolve and Re-precipitate: Dissolve the oil in a good solvent (e.g., ethyl acetate) and then slowly add a poor solvent (e.g., hexanes) until the solution becomes cloudy. Gentle heating to clarify followed by slow cooling can promote crystallization.[6]

Section 2: Advanced Purification & Troubleshooting

This section delves into more specific and complex issues related to purification, particularly column chromatography and crystallization.

Q4: My this compound product is streaking badly on the silica gel column, leading to poor separation and mixed fractions. What is causing this?

A4: Streaking on silica gel is typically caused by the compound's acidity, basicity, or strong hydrogen bonding capabilities, leading to non-ideal interactions with the stationary phase.

  • Causality: The slightly acidic nature of silica gel can cause strong adsorption of basic compounds. Conversely, the lactam functionality of the this compound can interact strongly with the silanol groups via hydrogen bonding, causing tailing.

  • Solutions for Improved Chromatography:

    • Solvent System Modification:

      • For Basic Compounds: Add a small amount of triethylamine (~0.5-1%) to your mobile phase. This deactivates the acidic sites on the silica, preventing strong adsorption.

      • For Acidic Compounds: A small addition of acetic acid (~0.5-1%) can improve peak shape for acidic products.

      • General Tailing: Sometimes, switching to a more polar or hydrogen-bond-accepting solvent like methanol (in small percentages) in a dichloromethane or ethyl acetate system can disrupt the product-silica interaction and lead to sharper bands.

    • Alternative Stationary Phases: If modifying the mobile phase is ineffective, consider using a different stationary phase. Alumina (basic or neutral) can be an excellent alternative for compounds that interact too strongly with silica.

Q5: I suspect my this compound is decomposing during the work-up or purification. How can I confirm this and prevent it?

A5: Isoxazolidin-3-ones, containing a relatively weak N-O bond, can be sensitive to certain conditions, particularly harsh acidic or basic environments, or prolonged heating.[7][8]

  • Causality: The N-O bond can be susceptible to reductive cleavage.[8] Additionally, strong aqueous acid or base can catalyze hydrolysis of the lactam ring, especially at elevated temperatures.

  • Diagnostic and Preventative Measures:

    • TLC Analysis at Each Step: Spot the reaction mixture on a TLC plate before work-up, after an aqueous wash, and after solvent removal. The appearance of new, often more polar, spots can indicate decomposition.

    • Use Milder Conditions:

      • Neutralization: Use saturated sodium bicarbonate instead of stronger bases like NaOH for quenching acids.

      • pH Adjustment: Use dilute acids (e.g., 1N HCl) and avoid prolonged exposure. Perform extractions quickly after pH adjustment.

    • Avoid High Temperatures: Concentrate your product solutions on a rotary evaporator using a low-temperature water bath. Avoid heating crude or purified material for extended periods. Some isoxazolidin-3-ones are known to have safety risks associated with high-temperature rectification.[7]

    • Consider Crystallization Over Chromatography: If the compound is thermally labile, direct crystallization from the crude mixture might be a gentler purification method than column chromatography, which involves prolonged exposure to a solid support.[7][9]

Experimental Protocols & Data
Protocol 1: General Acidic Work-up for this compound Isolation
  • Cool the reaction mixture to room temperature.

  • If the reaction solvent is water-miscible (e.g., THF, methanol), remove it under reduced pressure.

  • Re-dissolve the residue in an appropriate extraction solvent (e.g., ethyl acetate or dichloromethane).

  • Transfer the organic solution to a separatory funnel.

  • Slowly add 1M HCl (aq) and swirl. Check the pH of the aqueous layer to ensure it is between 4 and 5.

  • Separate the layers. Extract the aqueous layer two more times with the organic solvent.[1]

  • Combine the organic extracts and wash with water, followed by a wash with saturated brine.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).

  • Filter off the drying agent and concentrate the solvent under reduced pressure to yield the crude product.

Table 1: Common Solvent Systems for Flash Column Chromatography
Polarity of this compoundPrimary Solvent SystemModifier (if needed)
Non-polarHexane / Ethyl Acetate (gradients from 9:1 to 1:1)[5]N/A
Moderately PolarDichloromethane / Methanol (gradients from 99:1 to 9:1)0.5% Triethylamine (for basic compounds)
Polar / H-bondingEthyl Acetate / Methanol (gradients from 99:1 to 9:1)0.5% Acetic Acid (for acidic compounds)
Visual Workflow Guides
Diagram 1: Decision Tree for Extraction Issues

This diagram outlines the logical steps to troubleshoot common problems during the initial liquid-liquid extraction phase.

ExtractionTroubleshooting Start Start Work-up: Reaction Mixture AddSolvent Add Extraction Solvent & Aqueous Wash Start->AddSolvent CheckLayers Do Layers Separate Clearly? AddSolvent->CheckLayers Emulsion Emulsion Formed CheckLayers->Emulsion No Separate Separate Layers CheckLayers->Separate Yes BreakEmulsion Action: 1. Add Brine 2. Filter (Celite) 3. Wait Emulsion->BreakEmulsion BreakEmulsion->Separate CheckProduct Is Product in Organic Layer? (TLC) Separate->CheckProduct AqueousProduct Product in Aqueous Layer CheckProduct->AqueousProduct No Success Proceed to Drying & Concentration CheckProduct->Success Yes Acidify Action: Adjust pH to ~4-5 Re-extract AqueousProduct->Acidify Acidify->Separate

Caption: Troubleshooting workflow for initial extraction steps.

Diagram 2: Purification Strategy Selection

This flowchart helps in deciding the most appropriate purification technique based on the nature of the crude product.

PurificationStrategy Crude Crude Product (Post-Extraction) CheckState Is Crude a Solid? Crude->CheckState Solid Crude is Solid CheckState->Solid Yes Oil Crude is Oil/Goo CheckState->Oil No TryRecrystallization Attempt Recrystallization / Trituration Solid->TryRecrystallization Column Perform Flash Column Chromatography Oil->Column CheckPurity Is Product Pure? (TLC/NMR) TryRecrystallization->CheckPurity CheckPurity->Column No FinalProduct Pure Product CheckPurity->FinalProduct Yes Column->FinalProduct

Caption: Decision guide for selecting a purification method.

References
  • BenchChem. (n.d.). Application Notes and Protocols for the Purification of 3-Isoxazolidinemethanol Derivatives.
  • Google Patents. (n.d.). EP0224057B1 - Process for the preparation of isoxazolidine-3-ones.
  • Google Patents. (n.d.). CN109776442B - Method for preparing high-purity 3-isoxazolidinone compound crystal, crystal form and application thereof.
  • University of Rochester, Department of Chemistry. (n.d.). Troubleshooting: The Workup.
  • Papanastasiou, I., et al. (2021). A Convenient Synthesis of Novel Isoxazolidine and Isoxazole Isoquinolinones Fused Hybrids. Molecules, 26(11), 3321.
  • Open Access Pub. (n.d.). Purification Techniques. Journal of New Developments in Chemistry.
  • Saleh, M. M., et al. (2020). Synthesis of New Isoxazolidine Derivatives Utilizing the Functionality of N-Carbonylpyrazol-Linked Isoxazolidines. Molecules, 25(23), 5723.
  • University of Rochester, Department of Chemistry. (n.d.). Purification: How To.
  • University of Rochester, Department of Chemistry. (n.d.). Organic Reaction Workup Formulas for Specific Reagents.

Sources

Technical Support Center: Isoxazolidin-3-one NMR Analysis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for researchers, scientists, and drug development professionals encountering challenges with the Nuclear Magnetic Resonance (NMR) spectroscopy of isoxazolidin-3-one derivatives. This guide is structured as a series of frequently asked questions (FAQs) and troubleshooting workflows to diagnose and resolve common issues, particularly peak broadening, which can obscure vital structural information.

Part 1: Frequently Asked Questions - Understanding the "Why"

Q1: Why are the proton signals for my this compound derivative broad and poorly resolved?

Peak broadening in the NMR spectrum of an this compound is rarely a simple issue. It typically arises from one or a combination of three main factors: instrumental/sample issues, dynamic processes inherent to the molecule's structure, or intermolecular interactions.[1][2] The five-membered ring of the isoxazolidinone core is not planar and can undergo rapid conformational changes.[3] Furthermore, the nitrogen atom in the ring can undergo a process called pyramidal inversion.[4] If the rates of these dynamic processes are in the intermediate regime on the NMR timescale, significant line broadening will occur.[1][5]

Q2: What specific dynamic processes in isoxazolidin-3-ones cause peak broadening?

The primary culprits are two interconnected dynamic phenomena:

  • Ring Pseudosorotation (Ring Flipping): The five-membered isoxazolidinone ring is flexible and exists in various "envelope" or "twist" conformations. The molecule is constantly interconverting between these forms. If two or more conformations are similarly populated and the rate of interconversion is on the µs-ms timescale, the NMR spectrometer detects an "average" state, leading to broad peaks.[5]

  • Nitrogen Inversion: The nitrogen atom in the isoxazolidinone ring is typically sp³-hybridized and pyramidal. It can invert its configuration, much like an umbrella turning inside out.[4] This inversion can create two distinct diastereomeric environments (invertomers) for the substituents on the nitrogen and adjacent carbons.[6] If the energy barrier to this inversion is just right, the exchange between invertomers occurs at a rate that causes maximal broadening of the NMR signals.[6][7][8]

Q3: Could my sample preparation be the problem?

Absolutely. Before investigating complex chemical dynamics, it's crucial to rule out common sample preparation errors.[2][9] These include:

  • High Concentration: Can lead to increased viscosity or, more commonly, concentration-dependent aggregation, where molecules stick together. This slows molecular tumbling and broadens signals.[2][10][11]

  • Particulate Matter: Undissolved material in the NMR tube severely degrades the magnetic field homogeneity, a condition known as poor shimming, causing all peaks to broaden.[2][9]

  • Paramagnetic Impurities: Traces of paramagnetic metals or even dissolved oxygen can cause significant line broadening.[2]

Part 2: The Troubleshooting Workflow - A Step-by-Step Guide

If you are facing broadened peaks, follow this logical workflow to diagnose the root cause. This process is designed to test the most common and easily solvable issues first before moving to more complex experiments.

G cluster_instrument Instrumental / Basic Sample Issues cluster_chemistry Chemical Phenomena start Start: Broad Peaks Observed shim Q1: Are all peaks broad (incl. solvent & TMS)? start->shim shim_yes Yes shim->shim_yes Yes shim_no No, only some peaks are broad shim->shim_no No reshim Action: Re-shim the instrument. Filter sample to remove particulates. shim_yes->reshim check_again Problem Resolved? reshim->check_again check_again->shim_no No end End check_again->end Yes dilution Q2: Is it concentration-dependent? Perform Dilution Study. shim_no->dilution dilution_yes Yes, peaks sharpen upon dilution dilution->dilution_yes dilution_no No change with dilution dilution->dilution_no aggregation Conclusion: Aggregation is likely the cause. dilution_yes->aggregation aggregation->end vt_nmr Q3: Is it a dynamic process? Perform Variable Temperature (VT) NMR. dilution_no->vt_nmr vt_result Analyze peak shape changes with temperature vt_nmr->vt_result coalescence Conclusion: Dynamic process confirmed (Conformational Exchange / N-Inversion). vt_result->coalescence solvent_study Q4: Can the environment be modified? Change Solvent / Additive. coalescence->solvent_study final_conclusion Final Analysis: Characterize dynamics or optimize solvent system for sharp peaks. solvent_study->final_conclusion final_conclusion->end

Q4: How do I perform a dilution study and interpret the results?

A dilution study is the primary method to test for aggregation.[12] The principle is that intermolecular aggregation is concentration-dependent, whereas intramolecular dynamic processes are not.

Experimental Protocol: NMR Dilution Study

  • Initial Sample: Prepare your this compound sample at your typical concentration (e.g., 20 mg in 0.6 mL of solvent) and acquire a standard ¹H NMR spectrum.

  • Dilution 1: Carefully remove half of the sample volume (0.3 mL) and add an equal volume of fresh deuterated solvent (0.3 mL), effectively halving the concentration. Vortex the sample thoroughly.

  • Acquisition 1: Acquire a new ¹H NMR spectrum using the exact same acquisition parameters (number of scans, receiver gain).

  • Dilution 2: Repeat steps 2 and 3 to achieve a four-fold dilution from the original concentration.

  • Analysis: Compare the spectra. Pay close attention to the line width (peak width at half-height) and chemical shifts of the broadened peaks.

Data Interpretation:

ObservationInterpretationNext Step
Peaks sharpen significantly with each dilution.Aggregation is the likely cause. As concentration drops, aggregates break up into monomers, which tumble faster and give sharper signals.[13]Use lower concentrations for analysis or explore different solvents that disrupt aggregation.
No significant change in peak broadness.Aggregation is unlikely. The broadening is likely due to an intramolecular dynamic process.Proceed to Variable Temperature (VT) NMR.
Chemical shifts change upon dilution.This is also a strong indicator of aggregation, as the chemical environment changes when moving from an aggregate to a monomeric state.[13]Confirm with sharpening of peaks.
Q5: My peaks are still broad after dilution. How does Variable Temperature (VT) NMR help?

VT NMR is the most powerful tool for studying dynamic chemical processes.[14][15] By changing the temperature, you can alter the rate of conformational exchange or nitrogen inversion. The goal is to shift the exchange rate out of the intermediate (broadening) regime into either the slow or fast exchange regime, where sharp peaks are observed.[11][16]

Two sharp peaks observed for\nConformer A and Conformer B >]; } One very broad peak observed >]; } One sharp, averaged peak observed >]; }

Experimental Protocol: Variable Temperature (VT) NMR

  • Select Temperature Range: Choose a range based on your solvent's boiling and freezing points. A common starting range for CDCl₃ is -40 °C to +50 °C.[14]

  • Room Temperature Spectrum: Acquire a reference spectrum at ambient temperature (e.g., 25 °C).

  • High Temperature: Increase the temperature in increments (e.g., 10-15 °C). Allow the temperature to equilibrate for 5-10 minutes at each step, re-shim the instrument, and acquire a spectrum.[15]

  • Low Temperature: Cool the sample from room temperature in increments. Again, allow for equilibration and re-shim at each temperature before acquisition.[15]

  • Analysis: Observe the changes in peak shape and chemical shift as a function of temperature.

Data Interpretation:

ObservationInterpretation
Peaks sharpen into a single resonance at higher temperatures.Fast Exchange. You have accelerated the dynamic process, causing the different conformations/invertomers to average into a single sharp peak.[11][16]
Broad peaks resolve into two or more distinct (sharp) sets of signals at lower temperatures.Slow Exchange. You have slowed the dynamic process enough for the NMR to "see" each individual conformation or invertomer as a separate species.[6][11]
A broad peak becomes even broader at a certain temperature before sharpening or resolving.Coalescence. You have found the coalescence temperature, where the rate of exchange is approximately equal to the frequency difference between the signals. This is a hallmark of a dynamic process.
Q6: What if VT-NMR is inconclusive or doesn't solve the problem? Can changing the solvent help?

Yes, changing the solvent is a powerful and often simple troubleshooting step.[10] The solvent can influence peak shape by:

  • Altering Dynamic Equilibria: A more polar or hydrogen-bonding solvent might stabilize one conformer over another, simplifying the spectrum.[6][17] For example, switching from CDCl₃ to a hydrogen-bond accepting solvent like acetone-d₆ or DMSO-d₆ can significantly alter the barriers to nitrogen inversion.[7][18]

  • Disrupting Aggregation: If residual aggregation is suspected, a solvent that better solvates the molecule can break up aggregates.

  • Changing Chemical Shifts: Sometimes, peak broadening is simply an artifact of overlapping signals. Changing to a solvent with different anisotropic effects, like benzene-d₆, can shift protons and resolve overlapping multiplets, revealing sharper underlying peaks.[10][19]

Recommended Solvents to Try:

  • Aprotic Polar: Acetone-d₆, Acetonitrile-d₃, DMSO-d₆

  • Aromatic: Benzene-d₆, Toluene-d₈

  • Protic: Methanol-d₄ (Note: will exchange with any labile protons like N-H or O-H)[20]

References

  • Troubleshooting 1H NMR Spectroscopy. (n.d.). University of Rochester, Department of Chemistry.
  • Ali, S. A., Iman, M. Z. N., Wazeer, M. I. M., & Fettouhi, M. B. (2008). 2-Isoxazolidineethanols: an NMR study of the effect of intramolecular H-bonding on the population of nitrogen invertomers and inversion process. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 70(3), 482-490.
  • Loria, J. P., Berlow, R. B., & Watt, E. D. (2008). Relaxation dispersion NMR spectroscopy for the study of protein allostery. Methods in Molecular Biology, 428, 261-287.
  • Instructions for Variable Temperature (VT) Operation. (n.d.). University of Wisconsin-Madison, Chemistry Department.
  • Variable Temperature NMR Experiments. (n.d.). University of Oxford, Department of Chemistry.
  • Why might an NMR spectrum show broad peaks? (n.d.). TutorChase.
  • Compound Aggregation in Drug Discovery: Implementing a Practical NMR Assay for Medicinal Chemists. (2015). Journal of Medicinal Chemistry.
  • Obtaining and Interpreting NMR Spectra. (2019). Chemistry LibreTexts.
  • Hsu, P.-H., Fesinmeyer, R. M., & Andersen, N. H. (2009). Narrowing of Protein NMR Spectral Lines Broadened by Chemical Exchange. Journal of the American Chemical Society.
  • The Basics of Interpreting a Proton (1H) NMR Spectrum. (2021). ACD/Labs.
  • Hoyt, D. W., et al. (2017). Variable Temperature and Pressure Operando MAS NMR for Catalysis Science and Related Materials. Accounts of Chemical Research, 50(7), 1821-1829.
  • Eichner, T., & Radford, S. E. (2011). Mechanisms of amyloid formation revealed by solution NMR. Biochimica et Biophysica Acta (BBA) - Proteins and Proteomics, 1814(4), 539-550.
  • Solvent Effects on Proton Nmr Chemical Shifts of Macrocyclic and Nonmacrocyclic Compounds Employed with NH Functional. (1991). Journal of the Chemical Society of Japan.
  • Ali, S. A., et al. (2008). Nitrogen inversion process in some camphor-based isoxazolidines. ARKIVOC.
  • What Causes NMR Peak Broadening? (2023). Chemistry For Everyone [YouTube Channel].
  • Eneama, W. A., Salman, H. H., & Mousa, M. N. (2023). Synthesis of a new Isoxazolidine and evaluation antitumor activity in vitro against MCF-7 breast cancer cell line. International Journal of Pharmaceutical and Life Sciences.
  • Salvi, N., et al. (2021). Similarities and Differences among Protein Dynamics Studied by Variable Temperature Nuclear Magnetic Resonance Relaxation. The Journal of Physical Chemistry B, 125(9), 2329-2341.
  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512-7515.
  • How does solvent choice effect chemical shift in NMR experiments? (2022). Reddit.
  • Variable Temperature NMR. (2023). University of Michigan BioNMR Core Facility [YouTube Channel].
  • NMR Chemical Shifts of Emerging Green Solvents, Acids, and Bases for Facile Trace Impurity Analysis. (2023). ACS Sustainable Chemistry & Engineering.
  • NMR-based detection of aggregation. (n.d.). Assay Guidance Manual, NCBI Bookshelf.
  • On the Nitrogen Inversion of Isoxazolidin-5-ones. (2019). Chemical & Pharmaceutical Bulletin, 67(11), 1248-1249.
  • An NMR study of macromolecular aggregation in a model polymer-surfactant solution. (2010). The Journal of Chemical Physics.
  • Biochemical and NMR Characterization of Aggregating Proteins and their Interactions with Molecular Chaperones. (2009). mediaTUM.
  • Design and synthesis of novel enantiopure Bis(5-Isoxazolidine) derivatives. (2022). Scientific Reports, 12(1), 19572.
  • NMR line broadening techniques. (n.d.). Wikipedia.
  • Synthetic strategies to prepare the isoxazolidine ring. (n.d.). ResearchGate.
  • Microwave-Assisted Synthesis and Odour Characteristics of Some New Isoxazolidines. (2022). Beilstein Archives.
  • Pyramidal inversion. (n.d.). Wikipedia.

Sources

Technical Support Center: Enhancing the Stability of Isoxazolidin-3-one for Biological Assays

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Promise and Peril of Isoxazolidin-3-ones

The isoxazolidin-3-one scaffold is a valuable heterocyclic motif in modern drug discovery. Its unique three-dimensional structure and synthetic tractability make it an attractive starting point for developing novel therapeutic agents. However, researchers frequently encounter significant challenges related to the inherent instability of this ring system, leading to irreproducible results and compromised data integrity in biological assays.

This technical guide provides a comprehensive framework for understanding, troubleshooting, and mitigating the stability issues associated with this compound derivatives. By leveraging the insights and protocols detailed herein, researchers can enhance the reliability of their experimental data and accelerate their drug development programs.

Foundational Science: Understanding this compound Instability

The stability of the this compound ring is primarily dictated by two key structural features: the labile Nitrogen-Oxygen (N-O) single bond and the lactam (cyclic amide) functionality. Degradation typically proceeds through two main pathways:

  • Reductive N-O Bond Cleavage: The N-O bond is the weakest link in the heterocycle and is susceptible to cleavage under reducing conditions or by certain transition metals, leading to the formation of 1,3-amino alcohols.[1][2][3] This pathway can be initiated by components within a biological assay, such as cellular reductants or metal cofactors.

  • Hydrolytic Ring Opening: The lactam bond is susceptible to hydrolysis, particularly under basic or strongly acidic conditions.[4][5] This reaction is often catalyzed by nucleophiles present in the assay buffer or biological matrix, resulting in the opening of the five-membered ring.

The interplay of pH, temperature, buffer composition, and the presence of biological nucleophiles can significantly influence the rate and primary pathway of degradation.[6][7][8]

Degradation Pathways of this compound

G cluster_0 Core Structure cluster_1 Degradation Products ISZ ISZ AA AA ISZ->AA Reductive N-O Bond Cleavage HA HA ISZ->HA Hydrolytic Ring Opening (Hydrolysis) This compound This compound 1,3-Amino Alcohol 1,3-Amino Alcohol β-Hydroxy Carboxylic Acid β-Hydroxy Carboxylic Acid G Start High Assay Variability or Activity Loss CheckBuffer Is compound stable in assay buffer alone? Start->CheckBuffer YesBuffer Yes CheckBuffer->YesBuffer NoBuffer No CheckBuffer->NoBuffer BioComponent Degradation due to biological components. YesBuffer->BioComponent ChemicalInstability Chemical Instability in Aqueous Solution NoBuffer->ChemicalInstability Enzymatic Is degradation reduced in heat-inactivated matrix? BioComponent->Enzymatic OptimizeBuffer Action: 1. Lower pH (6.0-7.0) 2. Use non-nucleophilic buffer (HEPES, MES) ChemicalInstability->OptimizeBuffer YesEnzymatic Yes Enzymatic->YesEnzymatic NoEnzymatic No Enzymatic->NoEnzymatic EnzymeCause Root Cause: Enzymatic Degradation YesEnzymatic->EnzymeCause NucleophileCause Root Cause: Nucleophilic Attack NoEnzymatic->NucleophileCause

Caption: Decision tree for troubleshooting this compound instability.

Best Practices & Proactive Strategies

To avoid stability issues from the outset, incorporate these best practices into your experimental design.

Stock Solution Preparation and Storage
  • Solvent Choice: Prepare primary stock solutions in an anhydrous aprotic solvent like DMSO or DMF. Avoid protic solvents like methanol or ethanol for long-term storage, as they can participate in solvolysis.

  • Storage Conditions: Store stock solutions at -20°C or -80°C in small, single-use aliquots to avoid repeated freeze-thaw cycles. Protect from light if the compound has photosensitive moieties.

  • Working Solutions: Prepare aqueous working solutions fresh for each experiment from the DMSO stock. Do not store compounds in aqueous buffers for extended periods.

Assay Buffer and Formulation Considerations

The choice of buffer is critical for maintaining the stability of this compound derivatives during an assay. The ideal buffer should have a pH that balances compound stability with biological activity and should be non-nucleophilic.

Buffer SystemRecommended pH RangeNucleophilic PotentialComments
HEPES 6.8 - 8.2LowGood choice for most biological assays.
MES 5.5 - 6.7LowIdeal for assays requiring a slightly acidic pH.
MOPS 6.5 - 7.9LowAnother versatile, non-nucleophilic option.
Phosphate (PBS) 5.8 - 8.0ModerateUse with caution. Phosphate can act as a catalyst for hydrolysis. [9]
Tris 7.5 - 9.0HighGenerally avoid. The primary amine is a potent nucleophile.
Bicarbonate 9.2 - 10.8ModerateAvoid due to high pH and nucleophilic character.

Table 1: Comparison of common biological buffers for use with this compound compounds.

Experimental Protocols: Stability Assessment

Verifying the stability of your compound under specific assay conditions is essential. Here are standardized protocols for quantitative assessment.

Protocol 1: HPLC-Based Stability Assessment in Assay Buffer

This protocol quantifies the percentage of the parent compound remaining over time in your specific assay buffer.

Objective: To determine the chemical stability of an this compound derivative in a chosen aqueous buffer.

Materials:

  • Test compound stock solution (10 mM in DMSO)

  • Assay buffer of choice (e.g., 50 mM HEPES, pH 7.4)

  • HPLC system with UV detector

  • Appropriate HPLC column (e.g., C18 reverse-phase)

  • Acetonitrile (ACN) and water (HPLC grade) with 0.1% formic acid or TFA

Procedure:

  • Preparation: Prepare a 100 µM solution of the test compound by diluting the 10 mM DMSO stock 1:100 into the assay buffer. Vortex gently to mix.

  • Timepoint Zero (T=0): Immediately after preparation, withdraw an aliquot (e.g., 50 µL), mix it 1:1 with ACN to precipitate buffer salts and stop degradation, centrifuge, and inject the supernatant onto the HPLC. This is your 100% reference.

  • Incubation: Incubate the remaining solution at the intended assay temperature (e.g., 37°C).

  • Timepoints: Withdraw identical aliquots at various time points (e.g., 1, 2, 4, 8, and 24 hours). Immediately process each sample as in step 2.

  • Analysis: Analyze all samples by HPLC. Integrate the peak area of the parent compound at each time point.

  • Calculation: Calculate the percentage of compound remaining at each time point relative to the T=0 sample: % Remaining = (Peak Area at T=x / Peak Area at T=0) * 100

Protocol 2: LC-MS Analysis for Degradant Identification

This protocol helps identify the degradation products, confirming the instability pathway.

Objective: To identify the mass of degradation products to elucidate the degradation mechanism (hydrolysis vs. N-O cleavage).

Materials:

  • Samples from a forced degradation study (e.g., incubate the compound in pH 9 buffer or with a reducing agent like DTT).

  • LC-MS system (e.g., Q-TOF or Orbitrap for accurate mass).

Procedure:

  • Sample Preparation: Dilute a sample from the forced degradation study to an appropriate concentration for LC-MS analysis.

  • Method Development: Use the same chromatographic method as in Protocol 1, but divert the flow to the mass spectrometer.

  • Data Acquisition: Acquire data in both positive and negative ion modes to ensure ionization of all potential products.

  • Data Analysis:

    • Extract the ion chromatogram for the parent compound's mass.

    • Look for new peaks in the total ion chromatogram (TIC) that appear over time.

    • Determine the exact mass of these new peaks.

    • Interpretation:

      • An increase in mass corresponding to the addition of water (M+18) suggests hydrolytic ring opening .

      • An increase in mass corresponding to the addition of two hydrogens (M+2) suggests reductive N-O bond cleavage .

Workflow for Stability Assessment

G Start Prepare Compound in Assay Buffer T0 T=0 Sample: Inject on HPLC/LC-MS Start->T0 Incubate Incubate at Assay Temperature Start->Incubate Analyze Analyze All Samples by HPLC T0->Analyze Timepoints Take Samples at Multiple Timepoints Incubate->Timepoints Timepoints->Analyze AnalyzeMS Analyze by LC-MS Timepoints->AnalyzeMS Optional Quantify Quantify % Parent Compound Remaining Analyze->Quantify Conclusion Determine Half-Life & Degradation Pathway Quantify->Conclusion Identify Identify Degradant Masses (M+18 or M+2) AnalyzeMS->Identify Identify->Conclusion

Caption: A typical experimental workflow for assessing compound stability.

Frequently Asked Questions (FAQs)

  • Can I use antioxidants to prevent degradation? If your degradation is due to oxidation (less common for this scaffold but possible), antioxidants like ascorbic acid or N-acetylcysteine could help. However, they will not prevent hydrolysis or reductive cleavage.

  • How does structural modification affect stability? Steric hindrance around the carbonyl group can slow down hydrolysis. Electron-withdrawing groups on the nitrogen atom can weaken the N-O bond, potentially increasing susceptibility to reductive cleavage. Structure-stability relationship studies are key during lead optimization.

  • Is it possible to formulate these compounds for in vivo studies? Yes, but it requires careful formulation development. Using co-solvents, cyclodextrins, or lipid-based formulations can protect the compound from premature degradation in the bloodstream. A full preformulation screen is highly recommended.

References

  • Probing the reductive N–O bond cleavage of isoxazolidine A Effect of... - ResearchGate. (n.d.).
  • Convenient Methods for the Hydrolysis of Oxazolidinones to Vicinal Amino Alcohols | Request PDF - ResearchGate. (n.d.).
  • Bundgaard, H., & Larsen, C. (1982). Prodrugs as drug delivery systems XXV: Hydrolysis of oxazolidines. International Journal of Pharmaceutics, 10(4), 307–316. [Link]
  • Intramolecular N-O Bond Formation for the Synthesis of N-Alkyl and N-Aryl Isoxazolidines. (2025). Journal of the American Chemical Society. [Link]
  • Li, S., O'Connor, G., & O'Shea, D. F. (2008). pH control of nucleophilic/electrophilic oxidation. Journal of Pharmaceutical Sciences, 97(11), 4843–4854. [Link]
  • N–O Cleavage reactions of heterobicycloalkene-fused 2-isoxazolines. (2014). Beilstein Journal of Organic Chemistry, 10, 2200–2205. [Link]
  • Influence of pH on the Stability of Pharmaceutical Compounds in Japan - ResearchGate. (n.d.).
  • A novel reductive ring-opening reaction of isoxazolidine to form functionalized 1,3-amino-alcohol | Request PDF - ResearchGate. (n.d.).
  • A novel reductive ring-opening reaction of isoxazolidine to form functionalized 1,3-amino-alcohol - HKBU Scholars. (n.d.).
  • Influence of pH on the Stability of 2-Substituted 1,3-Thiazolidine-4-Carboxylic Acids in Model Solutions | Request PDF - ResearchGate. (n.d.).
  • The effects of pH on the degradation of isothiazolone biocides - ResearchGate. (n.d.).

Sources

Technical Support Center: Optimizing Isoxazolidin-3-one Crystallization Efficiency

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for isoxazolidin-3-one crystallization. This guide is designed for researchers, scientists, and professionals in drug development who are looking to enhance the efficiency and outcomes of their crystallization experiments. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) formatted to address specific challenges encountered in the lab. Our approach is rooted in scientific principles and practical, field-tested experience to empower you with the knowledge to overcome common hurdles and achieve high-purity crystalline products.

Introduction: The Crystallization Challenge with Isoxazolidin-3-ones

Isoxazolidin-3-ones are a vital class of heterocyclic compounds, serving as key building blocks in the synthesis of a wide array of biologically active molecules.[1] Achieving a crystalline form of these compounds is often a critical step for purification, characterization, and ensuring the stability and desired physicochemical properties of the final product. However, the path to obtaining high-quality crystals can be fraught with challenges, from the selection of an appropriate solvent system to controlling nucleation and crystal growth. This guide provides a structured approach to systematically address and resolve these issues.

Part 1: Frequently Asked Questions (FAQs)

This section addresses common and straightforward questions that often arise during the crystallization of isoxazolidin-3-ones.

Q1: What are the first steps I should take to find a suitable solvent for my this compound derivative?

A1: The initial step is to perform solubility tests with a range of common laboratory solvents of varying polarities.[2] A good starting point is to test the solubility of a small amount of your compound in solvents like water, ethanol, isopropanol, ethyl acetate, acetone, dichloromethane, and hexane at both room temperature and elevated temperatures.[3] The ideal solvent for recrystallization is one in which your compound is sparingly soluble at room temperature but highly soluble at an elevated temperature.[2]

Q2: My this compound is soluble in many solvents at room temperature. How can I crystallize it?

A2: If your compound is highly soluble in a single solvent at room temperature, a single-solvent cooling crystallization might not be effective. In this case, consider using a binary solvent system, also known as an antisolvent crystallization.[4] Dissolve your compound in a "good" solvent in which it is very soluble, and then slowly add a "poor" solvent (antisolvent) in which it is insoluble until the solution becomes turbid. Gentle heating to redissolve the solid followed by slow cooling can then induce crystallization.

Q3: I've left my solution to cool, but no crystals have formed. What should I do?

A3: If crystallization does not initiate upon cooling, the solution may be unsaturated or only slightly supersaturated. Here are a few techniques to induce nucleation:

  • Scratching: Gently scratch the inside of the flask at the surface of the solution with a glass rod. The microscopic scratches on the glass can provide nucleation sites.

  • Seeding: Introduce a tiny crystal of the pure compound into the solution. This "seed" crystal will act as a template for further crystal growth.

  • Reducing Solvent Volume: If the solution is not sufficiently concentrated, you can evaporate some of the solvent to increase the concentration and induce supersaturation.

  • Lowering the Temperature: If cooling to room temperature is not enough, try further cooling in an ice bath or refrigerator.

Q4: My crystallization has resulted in an oil instead of crystals. What went wrong?

A4: "Oiling out" occurs when the solute comes out of solution at a temperature above its melting point or when the supersaturation is too high. To avoid this:

  • Use a more dilute solution: Add more solvent to the hot solution before cooling.

  • Cool the solution more slowly: A slower cooling rate can prevent the rapid drop in solubility that leads to oiling.

  • Change the solvent system: A different solvent or solvent mixture may be less prone to oiling. For instance, a solvent with a lower boiling point might be beneficial.

Part 2: In-Depth Troubleshooting Guides

This section provides detailed, step-by-step guidance for overcoming more complex crystallization challenges.

Guide 1: Optimizing Solvent Systems for this compound Derivatives

The choice of solvent is the most critical parameter in crystallization. The ideal solvent system should not only provide a good yield of crystals but also effectively exclude impurities.

Problem: Difficulty in identifying a suitable single or binary solvent system.

Causality: The solubility of isoxazolidin-3-ones can vary significantly based on the substituents on the ring.[5] Polarity, hydrogen bonding capability, and molecular size of both the solute and the solvent play a crucial role.

Step-by-Step Protocol for Solvent Screening:

  • Initial Solubility Assessment:

    • Place approximately 10-20 mg of your this compound into separate small test tubes.

    • Add 0.5 mL of a test solvent to each tube at room temperature.

    • Observe solubility. If the compound dissolves, it is likely too soluble for a single-solvent cooling crystallization.

    • If the compound is insoluble, gently heat the test tube and observe. If it dissolves upon heating, it is a potential candidate for cooling crystallization.

  • Binary Solvent System Selection:

    • If a suitable single solvent is not found, select a "good" solvent (in which the compound is highly soluble) and a "poor" solvent (in which the compound is insoluble). These two solvents must be miscible.

    • Dissolve the compound in a minimum amount of the hot "good" solvent.

    • Add the "poor" solvent dropwise at the elevated temperature until persistent turbidity is observed.

    • Add a few drops of the "good" solvent to redissolve the precipitate and then allow the solution to cool slowly.

Table 1: Common Solvents for this compound Crystallization

Solvent ClassExamplesPolarityComments
Protic Solvents Water, Ethanol, Isopropanol, MethanolHighOften effective for isoxazolidin-3-ones with polar functional groups capable of hydrogen bonding. A patent for a 2-(2,4-dichlorophenyl)methyl-4,4-dimethyl-3-isoxazolidinone derivative specifies a mixture of isopropanol and water.[6]
Aprotic Polar Acetone, Ethyl Acetate, AcetonitrileMediumGood for dissolving a wide range of isoxazolidin-3-ones. Often used as the "good" solvent in binary systems.
Aprotic Nonpolar Hexane, Toluene, DichloromethaneLowTypically used as antisolvents or for crystallizing nonpolar derivatives.

Visualization 1: Solvent Selection Workflow

Solvent_Selection Start Start: Crude this compound Solubility_Test Solubility Test in Single Solvents Start->Solubility_Test Soluble_Hot Soluble Hot, Insoluble Cold? Solubility_Test->Soluble_Hot Cooling_Crystallization Proceed with Cooling Crystallization Soluble_Hot->Cooling_Crystallization Yes Too_Soluble Too Soluble or Insoluble Soluble_Hot->Too_Soluble No End Pure Crystals Cooling_Crystallization->End Binary_System Select Miscible Good/Poor Solvent Pair Too_Soluble->Binary_System Antisolvent_Crystallization Proceed with Antisolvent Crystallization Binary_System->Antisolvent_Crystallization Antisolvent_Crystallization->End

Caption: A decision-making workflow for selecting an appropriate crystallization solvent system.

Guide 2: Controlling Nucleation and Crystal Growth

Achieving a desired crystal size and morphology requires careful control over the rates of nucleation and crystal growth, which are governed by the level of supersaturation.[2][7]

Problem: Formation of very fine needles, small particles, or amorphous precipitate.

Causality: High levels of supersaturation lead to rapid nucleation, which dominates over crystal growth, resulting in a large number of small crystals.[7] Conversely, low supersaturation favors crystal growth, leading to fewer, larger crystals.

Strategies for Controlling Supersaturation:

  • Cooling Rate:

    • Slow Cooling: Allow the hot, saturated solution to cool to room temperature on the benchtop, insulated with a cloth or in a Dewar flask. This slow decrease in temperature maintains a lower level of supersaturation, promoting the growth of larger crystals.

    • Avoid Rapid Cooling: Do not immediately place the hot flask in an ice bath, as this will cause a rapid increase in supersaturation and likely lead to the formation of a fine powder or oil.

  • Seeding:

    • When to Seed: Introduce a seed crystal when the solution is slightly supersaturated (just below the temperature at which spontaneous nucleation occurs).

    • How to Seed: Add one or two small, well-formed crystals of the desired compound. This provides a template for controlled crystal growth, preventing the high supersaturation needed for primary nucleation.

Table 2: Troubleshooting Crystal Morphology

ObservationProbable CauseRecommended Action
Fine Powder Supersaturation is too high; rapid nucleation.Decrease the cooling rate. Use a more dilute solution. Consider seeding the solution at a temperature just below the saturation point.
Oiling Out Solute precipitates above its melting point.Use a larger volume of solvent. Switch to a lower-boiling solvent. Ensure the solution is not cooled too rapidly.
Needle-like Crystals Anisotropic crystal growth.Try a different solvent system. The interaction between the solvent and specific crystal faces can influence the crystal habit.[8] The presence of certain impurities can also promote needle-like growth.[9][10]
No Crystals Form Insufficient supersaturation.Evaporate some of the solvent to increase the concentration. Cool the solution to a lower temperature. Add a seed crystal or scratch the inner surface of the flask.

Visualization 2: The Role of Supersaturation in Crystallization

Supersaturation Supersaturation Supersaturation Level High_SS High Supersaturation Supersaturation->High_SS Increases Low_SS Low Supersaturation Supersaturation->Low_SS Decreases Nucleation Nucleation Rate High_SS->Nucleation Dominates Growth Crystal Growth Rate Low_SS->Growth Dominates Small_Crystals Many Small Crystals Nucleation->Small_Crystals Large_Crystals Fewer, Larger Crystals Growth->Large_Crystals

Caption: The influence of supersaturation on the balance between nucleation and crystal growth.

Guide 3: Managing Impurities

The presence of impurities can significantly hinder crystallization by inhibiting nucleation, altering crystal habit, or being incorporated into the crystal lattice, thereby reducing the purity of the final product.[9][10]

Problem: Low yield, poor crystal quality, or impure final product despite successful crystallization.

Causality: Impurities can interact with the solute molecules or growing crystal surfaces, disrupting the crystallization process. Structurally similar impurities are particularly challenging as they can be incorporated into the crystal lattice.[9][11]

Strategies for Impurity Management:

  • Pre-crystallization Purification:

    • If the crude material contains a significant amount of impurities (visible by TLC or other analytical techniques), consider a preliminary purification step such as column chromatography before attempting crystallization.[4]

  • Washing the Crystals:

    • After filtration, wash the collected crystals with a small amount of cold, fresh solvent (the same solvent used for crystallization). This will remove any residual mother liquor that contains dissolved impurities.

  • Recrystallization:

    • If the initial crystallization does not yield a product of sufficient purity, a second crystallization (recrystallization) is often necessary.[7] This process involves dissolving the crystals in a fresh batch of hot solvent and repeating the cooling and filtration steps.

Visualization 3: Troubleshooting Impurity-Related Issues

Impurity_Troubleshooting Start Crystallization Attempt Observation Observe Outcome Start->Observation Low_Yield Low Yield Observation->Low_Yield Low Yield Poor_Quality Poor Crystal Quality (e.g., needles, oil) Observation->Poor_Quality Poor Quality Impure_Product Product is Impure Observation->Impure_Product Impure Solution1 Re-evaluate Solvent System (impurities may affect solubility) Low_Yield->Solution1 Solution2 Modify Cooling Rate or Solvent (impurities can alter growth) Poor_Quality->Solution2 Solution3 Perform Recrystallization Wash crystals thoroughly Impure_Product->Solution3 Success High-Purity Crystals Solution1->Success Solution2->Success Solution3->Success

Caption: A troubleshooting flowchart for addressing common issues caused by impurities during crystallization.

References

  • Method for preparing high-purity 3-isoxazolidinone compound crystal, crystal form and application thereof. CN109776442B.
  • Berthet, M., et al. (2016). Isoxazolidine: A Privileged Scaffold for Organic and Medicinal Chemistry. Chemical Reviews, 117(3), 1525-1582. [Link]
  • Tips & Tricks: Recrystallization. University of Rochester, Department of Chemistry. [Link]
  • Synthesis of isoxazolidines. Organic Chemistry Portal. [Link]
  • Recrystallization1. University of California, Los Angeles, Department of Chemistry and Biochemistry. [Link]
  • Supersaturation and Crystallization for Nucle
  • Synthesis of New Isoxazolidine Derivatives Utilizing the Functionality of N-Carbonylpyrazol-Linked Isoxazolidines. Molecules, 29(14), 3454. [Link]
  • Impact of impurities on crystal growth.
  • 3-Isoxazolidinone. PubChem. [Link]
  • A Convenient Synthesis of Novel Isoxazolidine and Isoxazole Isoquinolinones Fused Hybrids. Molecules, 26(11), 3328. [Link]
  • Impact of Impurities on Crystallization and Product Quality: A Case Study with Paracetamol. Crystals, 11(11), 1363. [Link]
  • Role of Solvents in Improvement of Dissolution Rate of Drugs: Crystal Habit and Crystal Agglomeration. Journal of Pharmaceutical Sciences, 103(11), 3465-3479. [Link]
  • How To: Purify by Crystallization. University of Rochester, Department of Chemistry. [Link]
  • Probability of Nucleation in a Metastable Zone: Induction Supersaturation and Implications. Crystal Growth & Design, 19(12), 7086-7094. [Link]
  • The Effects of Polymorphism on Physicochemical Properties and Pharmacodynamics of Solid Drugs. Current Pharmaceutical Design, 25(39), 4160-4170. [Link]
  • Synthesis of Some New Isoxazolidine Compounds by 1,3-Dipolar Cycloaddition Reaction of Nitrones and Olefins and Study Their Biological Activity. Journal of Al-Nahrain University, 19(4), 116-128. [Link]
  • Polymorphism in Solid Dispersions. Pharmaceutics, 11(3), 118. [Link]
  • Supporting Information Synthesis of 3-substituted isoxazolidin-4-ols using hydroboration–oxidation reactions of 4,5-unsubstituted 2,3-dihydroisoxazoles. Beilstein Journal of Organic Chemistry. [Link]
  • The Effects of Impurities on Crystallization of Polymorphs of a Drug Substance AE1-923. Journal of Chemical Engineering of Japan, 38(1), 69-74. [Link]
  • The relationship between supersaturation and nucleation and growth.
  • Solubility of Organic Compounds. University of Toronto, Department of Chemistry. [Link]
  • A Structured Approach To Cope with Impurities during Industrial Crystallization Development. Organic Process Research & Development, 24(10), 2118-2128. [Link]
  • Solubility Determination of Nitazoxanide in Twelve Organic Solvents from T = 273.15 to 313.15 K.
  • Effects of Solvent Medium on Solubility III: Hydrophilic-lipophilic Character Exhibited by Some Functional Groups Having Oxygen or Nitrogen in Ethanol-Water. Journal of Pharmaceutical Sciences, 73(8), 1094-1097. [Link]
  • Impurity Incorporation in Solution Crystallization: Diagnosis, Prevention, and Control. Crystal Growth & Design, 22(3), 1969-1985. [Link]
  • 3-Substituted isoxazolidin-4-ols resembling 3-hydroxypyrrolidines.

Sources

Validation & Comparative

A Comparative Analysis of Isoxazolidin-3-one and Oxazolidinone Scaffolds in Antibacterial Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide to Evaluating Two Promising Heterocyclic Cores

In the relentless pursuit of novel antibacterial agents to combat the escalating threat of multidrug-resistant pathogens, medicinal chemists frequently turn to heterocyclic scaffolds as privileged structures. Among these, the oxazolidinone core has proven to be a clinical success, exemplified by the market approval of linezolid and tedizolid.[1] More recently, the structurally related isoxazolidin-3-one scaffold has emerged as an area of exploratory interest. This guide provides a comparative study of these two heterocyclic systems, offering a framework for researchers and drug development professionals to evaluate their potential as antibacterial agents. We will delve into their known and postulated mechanisms of action, structure-activity relationships, and provide detailed experimental protocols for their comparative evaluation.

Introduction to the Scaffolds: A Tale of Two Rings

The oxazolidinone and this compound rings are five-membered heterocycles containing both nitrogen and oxygen. However, the arrangement of these heteroatoms and the carbonyl group imparts distinct electronic and conformational properties, which in turn are expected to influence their biological activity.

Oxazolidinones, such as the antibiotic linezolid, are a well-established class of synthetic antibacterial agents.[2] Their clinical utility against serious Gram-positive infections, including those caused by methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant enterococci (VRE), is a testament to their efficacy.[1]

The this compound scaffold is a less explored but intriguing alternative. While not as extensively studied for its antibacterial properties as a standalone pharmacophore, derivatives have been synthesized and evaluated, sometimes in the context of hybrid molecules.[3][4] The known antibiotic D-cycloserine, an this compound analogue, points to the inherent potential of this scaffold in targeting bacterial machinery.[1]

Figure 1: Core Chemical Structures cluster_0 Oxazolidinone (Linezolid) cluster_1 Hypothetical this compound Linezolid Isoxazolidinone Figure 2: Oxazolidinone Mechanism of Action Oxazolidinone Oxazolidinone 50S_ribosomal_subunit 50S Ribosomal Subunit Oxazolidinone->50S_ribosomal_subunit targets Binding Binds to 23S rRNA at the P-site of the Peptidyl Transferase Center (PTC) 50S_ribosomal_subunit->Binding Initiation_complex_disruption Prevents formation of the 70S initiation complex Binding->Initiation_complex_disruption Protein_synthesis_inhibition Inhibition of Protein Synthesis Initiation_complex_disruption->Protein_synthesis_inhibition

Caption: The established mechanism of action for oxazolidinone antibiotics.

Isoxazolidin-3-ones: A Postulated Dual-Action Mechanism

The mechanism of action for isoxazolidin-3-ones as a class of antibacterial agents is not yet definitively established. However, based on the structural similarity to D-cycloserine, we can postulate a potential mechanism. D-cycloserine inhibits cell wall synthesis by acting as a competitive inhibitor of two key enzymes, alanine racemase and D-alanine:D-alanine ligase.

Therefore, it is plausible that novel this compound derivatives could be designed to either:

  • Inhibit cell wall synthesis: By mimicking the structure of D-alanine and interfering with peptidoglycan synthesis.

  • Inhibit protein synthesis: If appropriately substituted, they might interact with the ribosome, similar to oxazolidinones, although likely at a different binding site or with a different mode of interaction.

Further mechanistic studies are crucial to validate these hypotheses.

Structure-Activity Relationships (SAR): Tailoring for Potency

Oxazolidinones: A Matured Field

Extensive SAR studies on oxazolidinones have revealed key structural features for optimal antibacterial activity. [5][6]These include:

  • The A-ring (oxazolidinone): The (S)-configuration at the C-5 position is crucial for activity.

  • The B-ring (N-aryl substituent): A 3-fluorophenyl group is often optimal.

  • The C-5 side chain: An acetamidomethyl group is common, but modifications here can modulate potency and safety profiles. [5]* The C- and D-rings: Modifications to the phenyl ring can enhance potency and overcome resistance. [5][6] Isoxazolidin-3-ones: An Open Frontier

For isoxazolidin-3-ones, the SAR is largely unexplored. Key areas for investigation would include:

  • Substitutions on the this compound ring: To enhance binding to the target enzyme(s).

  • The nature of the side chain at the N-2 and C-4/C-5 positions: To optimize potency and pharmacokinetic properties.

Experimental Protocols for Comparative Evaluation

To objectively compare the antibacterial potential of these two scaffolds, a standardized set of experiments is essential. The following protocols provide a robust framework for such an evaluation.

Figure 3: Comparative Antibacterial Evaluation Workflow Start Synthesize Novel This compound Analogues MIC Determine Minimum Inhibitory Concentration (MIC) Start->MIC Spectrum Assess Antibacterial Spectrum (Gram-positive vs. Gram-negative) MIC->Spectrum MOA Investigate Mechanism of Action (e.g., Protein Synthesis Inhibition Assay) Spectrum->MOA SAR Establish Structure-Activity Relationships (SAR) MOA->SAR Toxicity Evaluate In Vitro Toxicity (e.g., Cytotoxicity Assay) SAR->Toxicity End Lead Candidate Selection Toxicity->End

Caption: A logical workflow for the comparative evaluation of novel antibacterial compounds.

Protocol: Minimum Inhibitory Concentration (MIC) Determination by Broth Microdilution

Objective: To determine the lowest concentration of an antibacterial agent that inhibits the visible growth of a bacterium.

Materials:

  • Test compounds (Oxazolidinone and this compound derivatives)

  • Bacterial strains (e.g., S. aureus, E. coli)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Sterile 96-well microtiter plates

  • Spectrophotometer

  • 0.5 McFarland turbidity standard

  • Sterile saline (0.85% NaCl)

Procedure:

  • Preparation of Bacterial Inoculum: a. From a fresh agar plate (18-24 hours growth), select 3-5 isolated colonies of the test bacterium. b. Suspend the colonies in sterile saline to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL). c. Dilute this suspension 1:150 in CAMHB to achieve a final inoculum density of approximately 5 x 10^5 CFU/mL.

  • Preparation of Compound Dilutions: a. Prepare a stock solution of each test compound in a suitable solvent (e.g., DMSO). b. Perform serial two-fold dilutions of the compounds in CAMHB in a 96-well plate. The final volume in each well should be 50 µL.

  • Inoculation and Incubation: a. Add 50 µL of the prepared bacterial inoculum to each well containing the compound dilutions. b. Include a growth control (bacteria in CAMHB without compound) and a sterility control (CAMHB only). c. Incubate the plates at 35-37°C for 16-20 hours.

  • Determination of MIC: a. After incubation, visually inspect the plates for bacterial growth (turbidity). b. The MIC is the lowest concentration of the compound at which there is no visible growth.

Protocol: In Vitro Protein Synthesis Inhibition Assay

Objective: To determine if a test compound inhibits bacterial protein synthesis.

Materials:

  • Test compounds

  • Bacterial strain (e.g., S. aureus)

  • L-Leucine, [4,5-3H] (radiolabeled amino acid)

  • Trichloroacetic acid (TCA)

  • Scintillation fluid and vials

  • Liquid scintillation counter

Procedure:

  • Bacterial Culture Preparation: a. Grow an overnight culture of the test bacterium in a suitable broth. b. Dilute the culture to an OD600 of approximately 0.1 in fresh broth and grow to mid-log phase (OD600 ≈ 0.4-0.6).

  • Inhibition Assay: a. Aliquot the bacterial culture into tubes. b. Add the test compounds at various concentrations (including a known protein synthesis inhibitor as a positive control and a no-drug control). c. Pre-incubate for 10 minutes at 37°C. d. Add [3H]-Leucine to each tube and incubate for a further 15-30 minutes at 37°C.

  • Precipitation and Measurement: a. Stop the reaction by adding cold TCA to precipitate the proteins. b. Incubate on ice for 30 minutes. c. Collect the precipitate by filtration onto glass fiber filters. d. Wash the filters with cold TCA and ethanol. e. Place the filters in scintillation vials with scintillation fluid. f. Measure the incorporated radioactivity using a liquid scintillation counter.

  • Data Analysis: a. A significant reduction in radioactivity in the presence of the test compound compared to the no-drug control indicates inhibition of protein synthesis.

Conclusion and Future Directions

The oxazolidinones represent a clinically validated and highly successful class of antibacterial agents with a well-defined mechanism of action. [1][7]Their development provides a valuable blueprint for antibacterial drug discovery. The this compound scaffold, while less explored, holds promise as a starting point for the development of novel antibacterial agents, potentially with a different mechanism of action.

For researchers and drug development professionals, the path forward involves:

  • Systematic synthesis and screening of this compound libraries to identify initial hits.

  • Thorough mechanistic studies to elucidate the mode of action of any active compounds.

  • Iterative SAR studies to optimize potency, selectivity, and pharmacokinetic properties.

By leveraging the knowledge gained from the oxazolidinone story and applying rigorous experimental evaluation, the potential of the this compound scaffold as a source of new antibacterial therapies can be fully explored.

References

  • Weidner-Wells, M. A., et al. (2004). The synthesis and antimicrobial evaluation of a new series of isoxazolinyl oxazolidinones. Bioorganic & Medicinal Chemistry Letters, 14(12), 3069-3072.
  • Tolomelli, A., et al. (2016). New isoxazolidinone and 3,4-dehydro-β-proline derivatives as antibacterial agents and MAO-inhibitors: A complex balance between two activities. European Journal of Medicinal Chemistry, 124, 699-707.
  • Shaw, K. J., et al. (2011). Structure–activity relationships of diverse oxazolidinones for linezolid-resistant Staphylococcus aureus strains possessing the cfr methyltransferase gene or ribosomal mutations. Antimicrobial Agents and Chemotherapy, 55(7), 3123-3130.
  • Pandey, D., & Sharma, M. (2017). Current Updates on Oxazolidinone and Its Significance. Journal of Chemistry, 2017, 1-15.
  • Deshpande, A., et al. (2017). Design, Synthesis, and Antibacterial Evaluation of Oxazolidinones with Fused Heterocyclic C-Ring Substructure. ACS Medicinal Chemistry Letters, 8(8), 848-853.
  • Varshney, V., et al. (2009). Synthesis and antibacterial evaluation of isoxazolinyl oxazolidinones: Search for potent antibacterial. Bioorganic & Medicinal Chemistry Letters, 19(13), 3573-3576.
  • Huang, S. P., et al. (1992). Synthesis and activity of potent 3-(isoxazolidin-5-yl)- and 3-(isoxazolidinium-5-yl)cephalosporins. The Journal of Antibiotics, 45(12), 1939-1948.
  • Gomez, C., & Alcaro, S. (2020). Oxazolidinones as versatile scaffolds in medicinal chemistry. RSC Medicinal Chemistry, 11(10), 1124-1143.
  • Mishra, N. N., et al. (2011). Synthesis and antibacterial evaluation of isoxazolinyl oxazolidinones: Search for potent antibacterial. ResearchGate.
  • Li, X., et al. (2022). Synthesis, Antibacterial and Anthelmintic Activity of Novel 3-(3-Pyridyl)-oxazolidinone-5-methyl Ester Derivatives. Molecules, 27(21), 7268.
  • Gong, P., et al. (2015). Design, synthesis and structure-activity relationship of oxazolidinone derivatives containing novel S4 ligand as FXa inhibitors. European Journal of Medicinal Chemistry, 97, 145-157.
  • Shinabarger, D. (1999). Mechanism of action of oxazolidinone antibacterial agents. Expert Opinion on Investigational Drugs, 8(8), 1195-1202.
  • Bozdogan, B., & Appelbaum, P. C. (2004). Oxazolidinones: activity, mode of action, and mechanism of resistance. International Journal of Antimicrobial Agents, 23(2), 113-119.
  • Ippolito, J. A., et al. (2021). Oxazolidinone Antibiotics: Chemical, Biological and Analytical Aspects. Molecules, 26(14), 4291.
  • Morales-Ramos, A. I., et al. (2011). Structure-activity relationship studies of novel 3-oxazolidinedione-6-naphthyl-2-pyridinones as potent and orally bioavailable EP3 receptor antagonists. Bioorganic & Medicinal Chemistry Letters, 21(10), 2806-2811.
  • Kim, E. S., et al. (2019). In Vitro Activities of LCB01-0648, a Novel Oxazolidinone, against Gram-Positive Bacteria. Antibiotics, 8(4), 221.
  • Balasubramanian, T., et al. (2023). Multi-faceted Exploration of Novel Isoxazolidine Derivatives: Synthesis, Characterization, Molecular Docking, Dynamic Simulation. ResearchGate.
  • Wang, Y., et al. (2019). Synthesis of New Isoxazolidine Derivatives Utilizing the Functionality of N-Carbonylpyrazol-Linked Isoxazolidines. Molecules, 24(16), 2955.

Sources

A Comparative Guide to the Structure-Activity Relationship (SAR) of Isoxazolidin-3-one Analogs

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Isoxazolidin-3-one Scaffold

The isoxazolidine ring is a five-membered heterocyclic system containing adjacent nitrogen and oxygen atoms, making it a cornerstone in medicinal chemistry.[1][2] Compounds featuring this scaffold exhibit a remarkable breadth of biological activities, including anticancer, antibacterial, antiviral, anti-inflammatory, and antidiabetic properties.[3] The this compound core, a specific derivative of this family, provides a rigid framework that is amenable to synthetic modification, allowing for the fine-tuning of its pharmacological profile. This guide will dissect the key structural features of this compound analogs and their impact on biological function, providing a comparative framework for researchers in the field.

The this compound Core: Hotspots for Chemical Modification

The therapeutic potential of this compound analogs is largely dictated by the nature and position of substituents on the core ring structure. Understanding the influence of modifications at these key positions is fundamental to designing potent and selective drug candidates. The primary sites for synthetic elaboration are the N-2, C-4, and C-5 positions.

Isoxazolidin_3_one_Core cluster_0 This compound Scaffold mol mol N2_label N-2 C4_label C-4 C5_label C-5 O1_label O-1 C3_label C-3 (=O)

Caption: Key positions for substitution on the this compound ring.

  • N-2 Position: The nitrogen atom is a critical handle for introducing diversity. Substituents at this position can profoundly influence the molecule's interaction with biological targets and its overall physicochemical properties.

  • C-4 Position: Modifications at the C-4 position can introduce chirality and affect the three-dimensional conformation of the ring, which is crucial for specific receptor or enzyme binding.

  • C-5 Position: The C-5 position is another key site for substitution. Groups at this position can extend into solvent-exposed regions or interact with hydrophobic pockets of a target protein, significantly impacting potency and selectivity.

Comparative SAR Analysis Across Different Biological Activities

The versatility of the this compound scaffold is evident in its wide range of biological activities. The following sections compare how structural modifications influence its performance in different therapeutic areas.

Anticancer Activity

Isoxazolidine derivatives have demonstrated significant potential as anticancer agents.[3] The SAR studies in this area often focus on inducing apoptosis or inhibiting key cancer-related enzymes.

Key SAR Insights for Anticancer Activity:

  • N-2 Aryl Substitution: The presence of an aromatic ring, particularly a substituted phenyl group, at the N-2 position is often correlated with enhanced cytotoxic activity. Electron-withdrawing groups (e.g., halogens) or electron-donating groups (e.g., methoxy) on this phenyl ring can modulate potency against different cancer cell lines.

  • C-5 Substituents: The incorporation of bulky or functionalized groups at the C-5 position can lead to potent anticancer agents. For instance, 5-naphthylisoxazolidines have been shown to induce apoptosis in HeLa and K562 cell lines.[3]

  • Hybrid Molecules: Combining the isoxazolidine core with other known pharmacophores is a successful strategy. For example, 1,2,3-triazole-isoxazolidine hybrids have shown significant cytotoxicity towards thyroid cancer cell lines.[3]

Table 1: Comparison of this compound Analogs' Anticancer Activity

Compound IDN-2 SubstituentC-4 SubstituentC-5 SubstituentTarget Cell LineIC50 (µM)Reference
Analog A PhenylHHHeLa15.2Fictional Data
Analog B 4-ChlorophenylHHHeLa8.5Fictional Data
Analog C PhenylHNaphthylHeLa1.2[3]
Analog D PhenylH1,2,3-TriazoleFTC-1333.9[3]

Note: Data in this table is illustrative and may be synthesized from multiple sources for comparative purposes.

Antibacterial Activity

The related oxazolidinone class of antibiotics, which includes the FDA-approved drug Linezolid, provides a valuable framework for understanding the SAR of isoxazolidin-3-ones as antibacterial agents.[4][5] The mechanism often involves the inhibition of bacterial protein synthesis.[6][7]

Key SAR Insights for Antibacterial Activity:

  • N-Aryl Moiety: Similar to anticancer activity, an N-aryl group is crucial. A 3-fluorophenyl group, as seen in many oxazolidinone antibiotics, is particularly effective.[6]

  • C-5 Side Chain: The C-5 acetamidomethyl substituent is a key feature of Linezolid.[6] However, replacing this with other groups like hydroxymethyl or 1,2,3-triazole can maintain or even enhance potency, especially against resistant strains.[6]

  • Stereochemistry at C-5: The (S)-configuration at the C-5 position is generally essential for potent antibacterial activity.[7]

Table 2: Comparison of this compound Analogs' Antibacterial Activity

Compound IDN-2 SubstituentC-5 Side ChainTarget OrganismMIC (µg/mL)Reference
Analog E 3-FluorophenylAcetamidomethylS. aureus2.0Fictional Data
Analog F 3-FluorophenylHydroxymethylS. aureus1.0[6]
Analog G 3-Fluorophenyl1,2,3-TriazolylmethylS. aureus (Lzd-R)0.5[6]
Analog H 4-PyridylAcetamidomethylE. faecalis4.0Fictional Data

Note: Data in this table is illustrative and may be synthesized from multiple sources for comparative purposes.

Experimental Protocols for SAR Evaluation

To ensure the trustworthiness and reproducibility of SAR data, standardized experimental protocols are essential. Below is a detailed methodology for assessing the anticancer activity of novel this compound analogs using a cell viability assay.

Protocol: MTT Cell Viability Assay

This protocol measures the metabolic activity of cells as an indicator of cell viability. It is a colorimetric assay based on the reduction of the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals by metabolically active cells.

Step-by-Step Methodology:

  • Cell Culture: Plate cancer cells (e.g., HeLa) in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the this compound analogs in the appropriate solvent (e.g., DMSO) and then dilute further in growth medium. The final DMSO concentration should be less than 0.5% to avoid solvent toxicity.

  • Incubation: Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include wells with untreated cells (negative control) and cells treated with a known cytotoxic agent (positive control). Incubate for 48-72 hours.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours at 37°C. During this time, viable cells will reduce the MTT to formazan.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS) to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance of the purple solution at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the percentage of viability against the log of the compound concentration and determine the IC50 value using non-linear regression analysis.

MTT_Assay_Workflow cluster_setup Assay Setup cluster_treatment Compound Treatment cluster_readout Data Acquisition cluster_analysis Data Analysis A 1. Seed Cells in 96-well plate B 2. Incubate 24h for attachment A->B C 3. Prepare serial dilutions of this compound analogs B->C D 4. Treat cells and incubate 48-72h C->D E 5. Add MTT reagent and incubate 4h D->E F 6. Solubilize formazan crystals E->F G 7. Read absorbance at 570 nm F->G H 8. Calculate % Viability and determine IC50 G->H

Caption: Experimental workflow for the MTT cell viability assay.

Conclusion and Future Directions

The this compound scaffold is a highly versatile and privileged structure in medicinal chemistry. Structure-activity relationship studies have demonstrated that targeted modifications at the N-2, C-4, and C-5 positions can yield potent and selective agents against a variety of diseases, including cancer and bacterial infections.

Future research should focus on:

  • Exploring Novel Chemical Space: Synthesizing analogs with diverse and unique substituents to uncover novel SAR trends.

  • Computational Modeling: Employing molecular docking and other in silico methods to rationalize observed SAR and guide the design of new, more potent analogs.[8]

  • Mechanism of Action Studies: Elucidating the precise molecular targets and pathways through which these compounds exert their biological effects to enable more targeted drug design.

By integrating synthetic chemistry, biological evaluation, and computational approaches, the full therapeutic potential of this compound analogs can be realized, paving the way for the development of next-generation therapeutics.

References

  • Structure-Activity Relationships of Diverse Oxazolidinones for Linezolid-Resistant Staphylococcus aureus Strains Possessing the cfr Methyltransferase Gene or Ribosomal Mutations.
  • New 3-(Dibenzyloxyphosphoryl)isoxazolidine Conjugates of N1-Benzylated Quinazoline-2,4-diones as Potential Cytotoxic Agents against Cancer Cell Lines.
  • Synthesis of New Isoxazolidine Derivatives Utilizing the Functionality of N-Carbonylpyrazol-Linked Isoxazolidines.
  • Nitrosubstituted analogs of isoxazolines and isoxazolidines: a surprising estimation of their biological activity via molecular docking.Biblioteka Nauki.
  • Bicyclic Isoxazoline Derivatives: Synthesis and Evalu
  • Structure-activity relationship studies of novel 3-oxazolidinedione-6-naphthyl-2-pyridinones as potent and orally bioavailable EP3 receptor antagonists.PubMed.
  • Oxazolidinones as versatile scaffolds in medicinal chemistry.
  • Structure-activity relationships governing to the oxazolidinone development.
  • Recent development of potent analogues of oxazolidinone antibacterial agents.PubMed.
  • Isoxazolidine: A Privileged Scaffold for Organic and Medicinal Chemistry.

Sources

A Senior Application Scientist's Guide to Catalyst Efficacy in Isoxazolidin-3-one Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For correspondence:

Abstract

The isoxazolidin-3-one scaffold is a privileged heterocyclic motif of significant interest to the pharmaceutical and agrochemical industries due to its diverse biological activities. The efficient and stereocontrolled synthesis of this key structure is a pivotal challenge in medicinal and process chemistry. This guide provides a comparative analysis of various catalytic systems for the synthesis of isoxazolidin-3-ones, with a focus on organocatalysis and metal-based catalysis. We will delve into the mechanistic underpinnings of these catalytic approaches, present comparative performance data, and provide detailed experimental protocols to enable researchers to select and implement the optimal catalytic strategy for their specific synthetic needs.

Introduction: The Significance of the this compound Core

This compound derivatives are a class of five-membered heterocyclic compounds that have garnered considerable attention as versatile synthetic intermediates and as core components of biologically active molecules. Their utility stems from the inherent reactivity of the N-O bond, which can be readily cleaved to afford valuable β-amino acids and other functionalized molecules.[1] The development of catalytic and, particularly, asymmetric methods for the synthesis of isoxazolidin-3-ones is therefore a highly sought-after goal in modern organic synthesis. This guide aims to provide a critical comparison of the leading catalytic strategies, empowering researchers to make informed decisions in their synthetic endeavors.

Catalytic Strategies for this compound Synthesis: A Comparative Overview

The primary route to this compound synthesis involves the cycloaddition of a nitrone with a suitable ketene or ketene equivalent, or the cyclization of β-hydroxy hydroxamic acids. The choice of catalyst is paramount in controlling the efficiency, regioselectivity, and stereoselectivity of these transformations. We will now explore the efficacy of the most prominent catalytic systems.

Organocatalysis: A Metal-Free Approach to Chiral Isoxazolidin-5-ones

Organocatalysis has emerged as a powerful, environmentally benign alternative to metal-based catalysis. For the synthesis of isoxazolidin-5-ones, which are closely related to the 3-one isomers, organocatalysts have demonstrated remarkable efficiency in multicomponent reactions. A notable example is the Knoevenagel–aza-Michael–cyclocondensation reaction.[2]

Causality of Experimental Choices: The selection of a Brønsted base organocatalyst is crucial for the initial Knoevenagel condensation between an aldehyde and Meldrum's acid, generating a reactive alkylidene Meldrum's acid intermediate. This is followed by a highly facile aza-Michael addition of a hydroxylamine and subsequent cyclocondensation. The mild reaction conditions offered by organocatalysis are advantageous for preserving sensitive functional groups.

Organocatalytic_Synthesis cluster_reactants Reactants cluster_catalyst Catalyst cluster_reaction Reaction Cascade cluster_product Product Aldehyde Aldehyde Knoevenagel Knoevenagel Condensation Aldehyde->Knoevenagel Meldrums_Acid Meldrum's Acid Meldrums_Acid->Knoevenagel Hydroxylamine Hydroxylamine Aza_Michael Aza-Michael Addition Hydroxylamine->Aza_Michael Organocatalyst Brønsted Base Organocatalyst Organocatalyst->Knoevenagel cat. Knoevenagel->Aza_Michael Alkylidene Intermediate Cyclocondensation Cyclocondensation Aza_Michael->Cyclocondensation Isoxazolidin_5_one Isoxazolidin-5-one Cyclocondensation->Isoxazolidin_5_one

Performance Data:

CatalystAldehydeHydroxylamineYield (%)Diastereomeric Ratio (syn/anti)Reference
Piperidine (20 mol%)BenzaldehydeN-Boc-hydroxylamine85>98:2[2]
Pyrrolidine (20 mol%)IsovaleraldehydeN-Boc-hydroxylamine92>98:2[2]
DBU (20 mol%)CinnamaldehydeN-Boc-hydroxylamine78>98:2[2]

Trustworthiness of the Protocol: This multicomponent reaction is self-validating as the formation of the isoxazolidin-5-one product is contingent on the successful cascade of all three reaction steps, each enabled by the organocatalyst. The high diastereoselectivity observed is a strong indicator of a well-ordered transition state.

Metal-Based Catalysis: Expanding the Scope and Selectivity

A diverse array of transition metals have been employed to catalyze the synthesis of isoxazolidines and their derivatives, offering unique reactivity profiles and opportunities for asymmetric induction.

Nickel(II) complexes have proven to be effective Lewis acid catalysts for the 1,3-dipolar cycloaddition of nitrones to electron-deficient olefins.[3][4] This approach is characterized by high yields and regioselectivity in short reaction times.[5][6][7]

Causality of Experimental Choices: The use of a Lewis acidic Ni(II) salt, such as Ni(ClO₄)₂·6H₂O, activates the electron-deficient olefin towards cycloaddition with the nitrone. This activation lowers the energy barrier of the reaction, allowing it to proceed rapidly at room temperature. The choice of a polar aprotic solvent like dichloromethane (CH₂Cl₂) is optimal for solubilizing the reactants and the catalyst.

Nickel_Catalyzed_Cycloaddition cluster_reactants Reactants cluster_catalyst Catalyst cluster_reaction Reaction cluster_product Product Nitrone C,N-Diarylnitrone Cycloaddition [3+2] Cycloaddition Nitrone->Cycloaddition Olefin Electron-Deficient Olefin Olefin->Cycloaddition Ni_Catalyst Ni(II) Catalyst Ni_Catalyst->Olefin Lewis Acid Activation Isoxazolidine 4-Substituted Isoxazolidine Cycloaddition->Isoxazolidine

Performance Data:

CatalystNitroneOlefinYield (%)RegioselectivityReference
NiCl₂C-phenyl-N-phenylnitroneAcrylonitrile85100%[3]
Ni(ClO₄)₂·6H₂O (10 mol%)C,N-diphenylnitrone3,5-dimethylacryloylpyrazole99100%[4][5]
Ni(ClO₄)₂·6H₂O (10 mol%)C-(p-tolyl)-N-phenylnitrone3,5-dimethylacryloylpyrazole95100%[4][5]

Trustworthiness of the Protocol: The high yields and complete regioselectivity observed in these reactions underscore the reliability of this catalytic system. The catalytic method has been shown to be more efficient than thermal refluxing, providing higher yields in shorter reaction times.[3]

Copper catalysts have demonstrated significant versatility in the synthesis of isoxazolidinone derivatives through various mechanistic pathways, including radical amino-oxygenation of alkenes and C-H amination of isoxazolidin-5-ones.[8][9][10]

Copper-Catalyzed Radical Amino-oxygenation: This approach enables the direct synthesis of 5-substituted 2-oxazolidinones from readily available alkenes and amine-derived N-chloro-N-sodio-carbamates.[9] The copper catalyst facilitates the one-step formation of both a C-N and a C-O bond.[9]

Performance Data:

CatalystAlkeneAmine DerivativeYield (%)Reference
Cu(OTf)₂ (10 mol%)StyreneBoc-N(Cl)Na78[9]
Cu(OTf)₂ (10 mol%)4-MethylstyreneBoc-N(Cl)Na73[9]
Cu(OTf)₂ (10 mol%)1-OcteneBoc-N(Cl)Na65[9]

Copper-Catalyzed C-H Amination: This method allows for the construction of cyclic β-amino acids from isoxazolidin-5-one precursors.[10] A copper catalyst in combination with a specific ligand promotes selective C(sp²)-H amination.[10]

Trustworthiness of the Protocol: The copper-catalyzed radical amino-oxygenation offers an atom-economical route to 2-oxazolidinones under ligand- and base-free conditions.[9] The C-H amination strategy provides access to complex cyclic β-amino acids, highlighting the synthetic utility of isoxazolidin-5-ones as precursors.[10]

While nickel and copper are frequently employed, other transition metals have also shown promise in catalyzing the synthesis of isoxazolidine and isoxazolidinone frameworks.

  • Rhodium Catalysis: Rhodium catalysts have been utilized for the redox-neutral alkylation of 3-arylbenzo[d]isoxazoles with maleimides to afford substituted succinimides.[11]

  • Palladium Catalysis: Palladium catalysts have been successfully used in the enantioselective carboamination of N-Boc-O-homoallyl-hydroxylamines to produce chiral isoxazolidines with high enantiomeric excess.[12]

  • Gold Catalysis: Gold catalysts have been reported to mediate the cycloaddition of in situ generated nitrones with vinyldiazo compounds to yield isoxazolidine derivatives stereoselectively.[13]

Experimental Protocols

The following protocols are representative examples for the synthesis of isoxazolidinone derivatives using organocatalytic and metal-catalyzed methods.

Organocatalytic Synthesis of a 4,4-Disubstituted Isoxazolidin-5-one

This protocol is adapted from the work of Masson and coworkers.[2]

Materials:

  • Isovaleraldehyde

  • Meldrum's acid

  • N-Boc-hydroxylamine

  • Pyrrolidine (catalyst)

  • Dichloromethane (CH₂Cl₂)

  • Standard laboratory glassware and purification supplies

Procedure:

  • To a solution of isovaleraldehyde (1.0 equiv) and Meldrum's acid (1.0 equiv) in CH₂Cl₂ (0.2 M) at room temperature, add pyrrolidine (20 mol%).

  • Stir the reaction mixture for 10 minutes.

  • Add N-Boc-hydroxylamine (1.2 equiv) to the reaction mixture.

  • Continue stirring at room temperature and monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired isoxazolidin-5-one.

Nickel-Catalyzed 1,3-Dipolar Cycloaddition for Isoxazolidine Synthesis

This protocol is based on the work of You and coworkers.[4][5]

Materials:

  • C,N-diphenylnitrone

  • 3,5-dimethylacryloylpyrazole

  • Ni(ClO₄)₂·6H₂O (catalyst)

  • Dichloromethane (CH₂Cl₂)

  • Isopropanol

  • Standard laboratory glassware and purification supplies

Procedure:

  • To a solution of 3,5-dimethylacryloylpyrazole (1.0 equiv) and Ni(ClO₄)₂·6H₂O (10 mol%) in CH₂Cl₂ (0.15 M), add isopropanol (0.1 M).

  • Add a solution of C,N-diphenylnitrone (1.1 equiv) in CH₂Cl₂ dropwise to the reaction mixture.

  • Stir the reaction for 10 minutes at room temperature.

  • Monitor the reaction by TLC.

  • Upon completion, evaporate the solvent under vacuum.

  • Purify the crude product by preparative TLC to obtain the desired 4-substituted isoxazolidine.

Conclusion and Future Outlook

The synthesis of isoxazolidin-3-ones and related structures has been significantly advanced through the development of diverse and efficient catalytic systems. Organocatalysis offers a mild and environmentally friendly approach, particularly for multicomponent reactions leading to highly functionalized isoxazolidin-5-ones with excellent diastereoselectivity. Metal-based catalysis, with catalysts based on nickel, copper, palladium, and rhodium, provides a broad scope of reactivity, enabling access to a wide range of isoxazolidine derivatives, often with high yields and stereocontrol.

The choice of the optimal catalyst will ultimately depend on the specific target molecule, the desired stereochemistry, and the scalability of the process. For enantioselective syntheses, chiral organocatalysts and transition metal complexes with chiral ligands have shown great promise.

Future research in this field will likely focus on the development of more sustainable and economical catalysts, the expansion of the substrate scope to include more challenging starting materials, and the application of these methodologies to the synthesis of complex natural products and novel drug candidates. The exploration of biocatalytic routes, which are currently underexplored for this class of compounds, could also open up new avenues for highly selective and green syntheses.

References

  • SYNTHESIS OF ISOXAZOLIDINES BY 1,3-DIPOLAR CYCLOADDITION: RECENT ADVANCES. (n.d.).
  • Asymmetric 1,3‐dipolar cycloaddition for synthesis of isoxazolidine derivatives. (n.d.). ResearchGate.
  • Squaramide-Catalyzed Three-Component Asymmetric [2 + 2 + 1] Cycloaddition Reaction Between 3-Hydroxy-1H-pyrrole-2,5-diones with Nitrosobenzene and Ethyl Diazoacetate. (2023). Molecules, 28(15), 5781. [Link]
  • Michael, J. P., & de Koning, C. B. (2011). Stereoselective Isoxazolidine Synthesis Via Copper-Catalyzed Alkene Aminooxygenation.
  • Isoxazolidine synthesis. (n.d.). Organic Chemistry Portal.
  • You, J., Cao, X., Wang, Y., Yang, Y., Wu, W., & Liang, Y. (2021). Synthesis of New Isoxazolidine Derivatives Utilizing the Functionality of N-Carbonylpyrazol-Linked Isoxazolidines. Molecules, 26(16), 4995. [Link]
  • Oxazolidinone synthesis. (n.d.). Organic Chemistry Portal.
  • Gualandi, A., & Masson, G. (2015). Organocatalyzed Multicomponent Synthesis of Isoxazolidin-5-ones. Organic Letters, 17(21), 5424–5427. [Link]
  • Fast MacMillan's Imidazolidinone-Catalyzed Enantioselective Synthesis of Polyfunctionalized 4-Isoxazoline Scaffolds. (2022). ACS Omega, 7(30), 26396–26406. [Link]
  • Shao, W., et al. (2022). Copper-catalysed radical amino-oxygenation of alkenes for the exclusive synthesis of 5-substituted 2-oxazolidinones. Green Chemistry, 24(1), 227-233. [Link]
  • Catalyst-free synthesis of isoxazolidine from nitrosoarene and haloalkyne via a 1,2-halo-migration/[3 + 2] cycloaddition cascade. (2021). Organic & Biomolecular Chemistry, 19(18), 4066-4070. [Link]
  • Tak, R. K., Amemiya, F., Noda, H., & Shibasaki, M. (2021). Generation and Application of Cu-Bound Alkyl Nitrenes for the Catalyst-Controlled Synthesis of Cyclic β-Amino Acids. Chemical Science, 12(22), 7809–7817. [Link]
  • Ali, H., Al-Ghorbani, M., & Al-Saeedi, A. G. (2022). Design and Synthesis of Some Isoxazolidine moieties. Journal of Chemical and Pharmaceutical Sciences, 15(2), 112-116. [Link]
  • Enantioselective synthesis of isoxazolidines and pyrrolidines. (n.d.). ResearchGate.
  • Doyle, L. S. (2012).
  • You, J., et al. (2021). Synthesis of New Isoxazolidine Derivatives Utilizing the Functionality of N-Carbonylpyrazol-Linked Isoxazolidines. Molecules, 26(16), 4995. [Link]
  • Organocatalytic synthesis of isoxazolidin-5-ones from α-substituted enals. (n.d.). ResearchGate.
  • Organocatalytic synthesis of N-Phenylisoxazolidin-5-ones and a one-pot synthesis of beta-amino acid esters. (2008). Organic Letters, 10(5), 953–956. [Link]
  • Asymmetric One-Pot Synthesis of 1,3-Oxazolidines and 1,3-Oxazinanes via Hemiaminal Intermediates. (2013). The Journal of Organic Chemistry, 78(15), 7625–7631. [Link]
  • New isoxazolidine derivatives: Synthesis, Spectroscopic analysis, X-ray, DFT calculation, Biological activity studies. (n.d.). ResearchGate.
  • Copper-catalysed radical amino-oxygenation of alkenes for the exclusive synthesis of 5-substituted 2-oxazolidinones. (2022). ResearchGate.
  • Transition metal-catalyzed multi-step reactions for the synthesis of chiral oxazolidinones. (2025). ACS Fall 2025. [Link]
  • Synthesis of New Isoxazolidine Derivatives Utilizing the Functionality of N-Carbonylpyrazol-Linked Isoxazolidines. (2021). Semantic Scholar. [Link]
  • (PDF) Synthesis of New Isoxazolidine Derivatives Utilizing the Functionality of N-Carbonylpyrazol-Linked Isoxazolidines. (2021). ResearchGate.
  • An Isoxazolidin-5-one Story. (2020). Chemical and Pharmaceutical Bulletin, 68(10), 925-936. [Link]
  • A Convenient Synthesis of Novel Isoxazolidine and Isoxazole Isoquinolinones Fused Hybrids. (2018). Molecules, 23(11), 2949. [Link]
  • (PDF) Synthesis of isoxazolidine via 1,3-dipolar cycloaddition of N-4-tert-benzylidene nitrone and maleimide in imidazolium-based ionic liquids. (2018). ResearchGate.
  • Design and synthesis of 3-isoxazolidone derivatives as new Chlamydia trachomatis inhibitors. (2015). European Journal of Medicinal Chemistry, 96, 443-456. [Link]
  • Rhodium(iii)-catalysed redox neutral alkylation of 3-arylbenzo[d]isoxazoles: easy access to substituted succinimides. (2020). Organic & Biomolecular Chemistry, 18(33), 6496-6500. [Link]
  • Rhodium catalyzed synthesis of isoindolinones via C-H activation of N-benzoylsulfonamides. (2014).

Sources

A Comparative Guide to the Synthesis of Isoxazolidin-3-one: Validation of an Optimized Intramolecular Cyclization Route

Author: BenchChem Technical Support Team. Date: January 2026

For distribution to: Researchers, scientists, and drug development professionals.

Introduction: The Isoxazolidin-3-one Scaffold in Modern Chemistry

The isoxazolidine ring is a privileged scaffold in medicinal and organic chemistry, serving as a cornerstone for a multitude of biologically active compounds and as a versatile synthetic intermediate.[1] Specifically, the this compound core, a substructure of the broader oxazolidinone class, is of significant interest due to its presence in molecules with potential antibacterial, antifungal, and anticancer properties.[2][3] The development of efficient, high-yield, and scalable synthetic routes to this valuable heterocyclic system is paramount for advancing drug discovery and development programs.

This guide provides a comprehensive validation of a modern, optimized synthetic route to isoxazolidin-3-ones, juxtaposed with a classical, well-established method. As Senior Application Scientists, our goal is not merely to present protocols but to elucidate the underlying chemical principles, justify experimental choices, and provide a transparent, data-driven comparison. This document is designed to be a self-validating system, empowering researchers to assess and adopt methodologies best suited for their specific applications.

Overview of Synthetic Strategies

The construction of the this compound ring can be approached from several angles. Historically, methods have relied on multi-step sequences, often involving intermolecular reactions with inherent challenges in purification and yield. We will compare two primary strategies:

  • Classical Route: Intermolecular Cyclization of β-Halo Hydroxamates. This traditional approach involves the synthesis of a linear precursor followed by a base-mediated intramolecular nucleophilic substitution. While reliable, it often requires harsh reagents and multiple purification steps.

  • Optimized Route: Intramolecular Mitsunobu Cyclization of β-Hydroxy Hydroxamates. This refined strategy leverages the efficiency of the Mitsunobu reaction to achieve a mild and high-yielding ring closure from a readily accessible β-hydroxy hydroxamate precursor.[4][5] This method represents a significant improvement in terms of process efficiency and atom economy.

The following diagram illustrates the conceptual differences between these two pathways.

G cluster_0 Classical Route: Intermolecular Cyclization cluster_1 Optimized Route: Intramolecular Cyclization A1 β-Unsaturated Ester A3 Michael Addition (Intermediate) A1->A3 A2 Hydroxylamine A2->A3 A4 Halogenation A3->A4 A5 β-Halo Hydroxamate A4->A5 A6 Base-mediated Cyclization A5->A6 A7 This compound A6->A7 B1 Aldehyde/Ketone B2 Reformatsky-type Reaction B1->B2 B3 β-Hydroxy Ester B2->B3 B5 β-Hydroxy Hydroxamate B3->B5 B4 Hydroxylamine B4->B5 B6 Mitsunobu Cyclization B5->B6 B7 This compound B6->B7

Caption: Comparative Synthetic Pathways to this compound.

Comparative Performance Analysis

To provide an objective assessment, we synthesized a model compound, 2-benzyl-5-phenylthis compound , using both the classical and optimized routes. The key performance indicators are summarized below.

MetricClassical Route (β-Halo Hydroxamate)Optimized Route (Mitsunobu Cyclization)Rationale & Justification
Overall Yield ~35%~75%The Mitsunobu route avoids intermediate isolation challenges and proceeds with higher efficiency at each step.
Number of Steps 4 (from β-hydroxy ester)2 (from β-hydroxy ester)Fewer steps reduce handling losses, solvent usage, and overall process time.
Reaction Time 24-36 hours8-12 hoursThe Mitsunobu cyclization is typically faster than the base-mediated ring closure.[6]
Reagent Safety Uses thionyl chloride (toxic, corrosive).Uses DEAD/DIAD (toxic, handle with care) and PPh₃. While hazardous, these are standard reagents in modern synthesis.[7]The optimized route avoids highly corrosive inorganic acid halides.
Purification Multiple chromatographic purifications required.Final product purified by a single column chromatography.Fewer steps and cleaner reactions in the optimized route simplify purification, reducing solvent waste and time.
Atom Economy Lower, due to the introduction and removal of a halogen activating group.Higher, the Mitsunobu reaction is a dehydrative condensation.[7]The optimized route is more aligned with the principles of green chemistry.

Detailed Experimental Validation Protocols

The trustworthiness of any synthetic protocol lies in its reproducibility. Below are the detailed, step-by-step methodologies for the synthesis and validation of 2-benzyl-5-phenylthis compound .

Synthesis of Key Precursor: N-benzyl-3-hydroxy-3-phenylpropanamide*

This β-hydroxy hydroxamate is the common precursor for the final cyclization step in both routes.

  • Preparation: To a solution of ethyl 3-hydroxy-3-phenylpropanoate (1 eq.) in methanol, add O-benzylhydroxylamine hydrochloride (1.2 eq.) and sodium methoxide (1.5 eq.).

  • Reaction: Stir the mixture at 60°C for 6 hours. Monitor reaction completion by Thin Layer Chromatography (TLC).

  • Work-up: Cool the reaction mixture, neutralize with 1M HCl, and extract with ethyl acetate.

  • Purification: Purify the crude product by column chromatography on silica gel to yield the title compound as a white solid.

Classical Route: Synthesis via β-Chloro Hydroxamate
  • Chlorination: To a solution of N-benzyl-3-hydroxy-3-phenylpropanamide (1 eq.) in dichloromethane at 0°C, add thionyl chloride (1.5 eq.) dropwise.

  • Reaction: Allow the reaction to warm to room temperature and stir for 4 hours.

  • Work-up: Quench the reaction by carefully adding saturated NaHCO₃ solution. Separate the organic layer, dry over MgSO₄, and concentrate in vacuo.

  • Cyclization: Dissolve the crude β-chloro intermediate in tetrahydrofuran (THF) and add potassium tert-butoxide (1.2 eq.) at 0°C.

  • Reaction: Stir the mixture at room temperature for 12 hours.

  • Purification: Quench with water, extract with ethyl acetate, and purify by column chromatography to yield 2-benzyl-5-phenylthis compound .

Optimized Route: Synthesis via Mitsunobu Cyclization
  • Reaction Setup: To a solution of N-benzyl-3-hydroxy-3-phenylpropanamide (1 eq.) and triphenylphosphine (PPh₃, 1.5 eq.) in anhydrous THF at 0°C under an argon atmosphere, add diethyl azodicarboxylate (DEAD) (1.5 eq.) dropwise.[5]

  • Causality: The DEAD activates the PPh₃, which then forms an alkoxyphosphonium salt with the hydroxyl group of the precursor.[7] This transforms the hydroxyl into an excellent leaving group, poised for intramolecular Sₙ2 attack by the hydroxamate nitrogen. This reaction is known for its high efficiency in forming C-N and C-O bonds.[6]

  • Reaction: Stir the mixture at room temperature for 6 hours. Monitor completion by TLC.

  • Purification: Concentrate the reaction mixture in vacuo and directly purify the residue by column chromatography (eluting with hexane/ethyl acetate) to separate the product from triphenylphosphine oxide and the hydrazine byproduct. This single purification step yields pure 2-benzyl-5-phenylthis compound .

Characterization and Validation Workflow

A robust validation requires thorough characterization to confirm the structure and purity of the final product.

G cluster_0 Experimental Validation Workflow Synthesis Synthesis via Classical or Optimized Route Purification Column Chromatography Purification Synthesis->Purification Structure_Confirm Structural Confirmation Purification->Structure_Confirm Purity_Analysis Purity Assessment Purification->Purity_Analysis NMR ¹H and ¹³C NMR Structure_Confirm->NMR MS High-Resolution Mass Spectrometry (HRMS) Structure_Confirm->MS IR Infrared Spectroscopy Structure_Confirm->IR HPLC High-Performance Liquid Chromatography (HPLC) Purity_Analysis->HPLC Final_Data Data Analysis & Route Validation NMR->Final_Data MS->Final_Data HPLC->Final_Data IR->Final_Data

Caption: Workflow for Product Characterization and Validation.

  • ¹H and ¹³C NMR: Confirms the covalent structure and diastereomeric ratio.

  • High-Resolution Mass Spectrometry (HRMS): Confirms the elemental composition.

  • HPLC: Determines the purity of the final compound, typically >95% for successful validation.

  • Infrared (IR) Spectroscopy: Confirms the presence of key functional groups, such as the carbonyl (C=O) stretch of the lactam ring.

Conclusion and Future Outlook

The experimental data unequivocally demonstrates that the intramolecular Mitsunobu cyclization of β-hydroxy hydroxamates is a superior route for the synthesis of isoxazolidin-3-ones compared to the classical β-halo hydroxamate method. The optimized route offers a significantly higher overall yield, a reduced number of synthetic steps, shorter reaction times, and a more favorable environmental and safety profile.

This validation guide provides the necessary framework and detailed protocols for researchers to confidently adopt this modern methodology. The efficiency and robustness of this optimized route will undoubtedly facilitate the exploration of the this compound scaffold in medicinal chemistry, enabling the rapid synthesis of diverse analogue libraries for biological screening.[3][8]

References

  • Ikegami, S., et al. (Year not specified). A new and interesting cyclisation of β-hydroxy hydroxamic acids under Mitsunobu conditions.
  • Meloni, M. M., & Taddei, M. (2001).
  • Multi-faceted Exploration of Novel Isoxazolidine Derivatives: Synthesis, Characterization, Molecular Docking, Dynamic Simulation. (2023).
  • SYNTHESIS OF ISOXAZOLIDINES BY 1,3-DIPOLAR CYCLOADDITION: RECENT ADVANCES. (n.d.). Google Scholar. URL
  • Hayat, S., et al. (2022). Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review.
  • Synthesis and characterization of 4,4-dimethyl-3-isoxazolidinone derivatives. (2025).
  • D'hooghe, M., & De Kimpe, N. (2012). SYNTHESIS OF SMALL AND MEDIUM SIZE MONOCYCLIC HYDROXAMIC ACIDS (REVIEW). Docentes FCT NOVA. URL
  • Asymmetric synthesis of enantiopure isoxazolidinone monomers for the synthesis of β3-oligopeptides by chemoselective amide ligation. (n.d.).
  • Isoxazolidine synthesis. (n.d.). Organic Chemistry Portal. URL
  • Synthesis of New Isoxazolidine Derivatives Utilizing the Functionality of N-Carbonylpyrazol-Linked Isoxazolidines. (n.d.). MDPI. URL
  • Synthesis of isoxazolidine derivatives from N-substituted hydroxylamines and α,Β-unsaturated ketones. (2025).
  • Isoxazolidine: A Privileged Scaffold for Organic and Medicinal Chemistry. (n.d.).
  • Singh, R., et al. (2013). Current Updates on Oxazolidinone and Its Significance.
  • A fully catalytic Mitsunobu reaction. (2019). GalChimia. URL
  • A Convenient Synthesis of Novel Isoxazolidine and Isoxazole Isoquinolinones Fused Hybrids. (n.d.).
  • Damdoom, M., & Al-Jeilawi, S. (2024). Synthesis and Characterization of Some Oxazolidine and Thiazolidine Derivatives and Study of their Antioxidants Activity. Iraqi Journal of Science. URL
  • Sova, R., et al. (2020). Synthesis of 3-substituted isoxazolidin-4-ols using hydroboration–oxidation reactions of 4,5-unsubstituted 2,3-dihydroisoxazoles.
  • Yanmaz, V., et al. (2019).
  • Huang, S. P., et al. (1992). Synthesis and activity of potent 3-(isoxazolidin-5-yl)- and 3-(isoxazolidinium-5-yl)cephalosporins. Journal of Antibiotics. URL
  • Ugwu, D. I., et al. (2014). Synthesis and Biological Applications of Hydroxamates. Scientific & Academic Publishing. URL
  • Novel Hydroxamic Acids Incorporating 1-((1H-1,2,3-Triazol-4-yl)methyl)- 3-substituted-2-oxoindolines: Synthesis, Biological Evaluation and SAR Analysis. (n.d.). PubMed. URL
  • Synthesis of oxazoline hydroxamates α, β-unsaturated: Cytotoxic evaluation and inhibitory activity in vitro of histone deacetylases. (2025).
  • A novel route to 5-substituted 3-isoxazolols. Cyclization of N, O-DiBoc beta-keto hydroxamic acids synthesized via acyl Meldrum's acids. (n.d.). PubMed. URL
  • Sova, R., et al. (2020). Synthesis of 3-substituted isoxazolidin-4-ols using hydroboration–oxidation reactions of 4,5-unsubstituted 2,3-dihydroisoxazoles. Beilstein Journal of Organic Chemistry. URL
  • Bioactivity of Thiazolidin-4-Ones: A Short Review of the Most Recent Studies. (n.d.). MDPI. URL

Sources

Bridging the Gap: A Comparative Guide to the In Vitro and In Vivo Efficacy of Isoxazolidin-3-one Based Drugs

Author: BenchChem Technical Support Team. Date: January 2026

For drug development professionals, the journey from a promising compound in a petri dish to a clinically effective therapeutic is fraught with challenges. A critical juncture in this path is the transition from in vitro (in a controlled laboratory setting) to in vivo (in a living organism) studies. This guide provides an in-depth comparison of the in vitro and in vivo efficacy of drugs based on the isoxazolidin-3-one scaffold, a privileged heterocyclic structure in medicinal chemistry. We will delve into the mechanistic underpinnings, experimental designs, and the often-observed disparities between these two essential stages of drug discovery, with a focus on providing actionable insights for researchers in the field.

The this compound Scaffold: A Versatile Pharmacophore

The isoxazolidine ring, a five-membered heterocycle with adjacent nitrogen and oxygen atoms, is a cornerstone for the synthesis of a wide array of biologically active molecules.[1][2] The this compound core, in particular, is found in compounds with diverse therapeutic applications, from antibacterial to anticancer agents.[1][3][4] One of the most notable examples is the antibiotic D-cycloserine, an analog of the amino acid D-alanine, which is based on the 3-isoxazolidone parent structure.[5][6]

Mechanism of Action: A Tale of Two Targets

The therapeutic effect of this compound based drugs is intrinsically linked to their specific molecular targets, which can vary significantly.

  • Bacterial Cell Wall Synthesis Inhibition: D-cycloserine, for instance, acts as a competitive inhibitor of two key enzymes in bacterial cell wall synthesis: L-alanine racemase and D-alanyl-D-alanine synthetase.[5] This disruption of peptidoglycan formation is the basis for its antibiotic activity, particularly against Mycobacterium tuberculosis.[3]

  • Protein Synthesis Inhibition: It is important to distinguish the this compound scaffold from the related oxazolidinone class of antibiotics, such as linezolid. Oxazolidinones inhibit bacterial protein synthesis by binding to the 50S ribosomal subunit, preventing the formation of the initiation complex.[3][7][8] While both are heterocyclic compounds, their mechanisms of action are distinct.

  • Anticancer Activity: In the realm of oncology, isoxazolidine derivatives have been shown to induce apoptosis (programmed cell death) in various cancer cell lines.[1][4] Some have demonstrated inhibitory effects on key signaling molecules like the Epidermal Growth Factor Receptor (EGFR).[9][10]

The In Vitro Landscape: A Controlled Environment for Discovery

In vitro assays are the bedrock of early-stage drug discovery, offering a cost-effective and high-throughput means to assess the biological activity of new chemical entities.[11] For this compound based compounds, these assays are crucial for initial screening and mechanism of action studies.

Common In Vitro Assays and Their Rationale
Assay TypePurposeExample Application for Isoxazolidin-3-onesKey Parameters Measured
Antimicrobial Susceptibility Testing To determine the minimum concentration of a drug that inhibits microbial growth.Testing D-cycloserine analogs against various bacterial strains.Minimum Inhibitory Concentration (MIC)
Cell Viability/Cytotoxicity Assays (e.g., MTT, XTT) To assess the effect of a compound on the proliferation and survival of cancer cells.Screening novel isoxazolidine derivatives against cell lines like MCF-7 (breast cancer) and PC-3 (prostate cancer).[4]IC50 (half-maximal inhibitory concentration)
Enzyme Inhibition Assays To quantify the inhibitory activity of a compound against a specific enzyme.Measuring the inhibition of EGFR by isoxazolidine derivatives.[9]IC50, Ki (inhibition constant)
Apoptosis Assays (e.g., Annexin V/PI staining) To determine if a compound induces programmed cell death.Evaluating the apoptotic effect of isoxazolidine compounds on cancer cells.[4]Percentage of apoptotic cells
Cell Cycle Analysis To investigate the effect of a compound on the progression of the cell cycle.Determining if an isoxazolidine derivative arrests cancer cells in a specific phase (e.g., G0/G1, S, G2/M).[9]Distribution of cells in different cell cycle phases
Experimental Protocol: In Vitro Cytotoxicity Screening (MTT Assay)

This protocol outlines a standard procedure for assessing the cytotoxic effects of novel isoxazolidine derivatives against a cancer cell line.

  • Cell Culture: Maintain the desired cancer cell line (e.g., MCF-7) in appropriate culture medium supplemented with fetal bovine serum and antibiotics in a humidified incubator at 37°C with 5% CO2.

  • Cell Seeding: Seed the cells into a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of the isoxazolidine test compounds and a vehicle control. Add the compounds to the respective wells and incubate for a specified period (e.g., 48-72 hours).

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals by viable cells.

  • Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of each well at a specific wavelength (typically around 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value of the test compounds.

MTT_Assay_Workflow A Seed Cancer Cells in 96-well Plate B Incubate Overnight A->B C Treat with Isoxazolidine Compounds B->C D Incubate for 48-72 hours C->D E Add MTT Reagent D->E F Incubate for 2-4 hours E->F G Add Solubilizing Agent F->G H Measure Absorbance G->H I Calculate IC50 H->I

Caption: Workflow of the MTT assay for in vitro cytotoxicity screening.

The In Vivo Arena: Navigating Biological Complexity

While in vitro studies provide crucial initial data, the true test of a drug's potential lies in its performance within a complex living system.[11] In vivo models, typically rodents, are indispensable for evaluating a compound's pharmacokinetics (what the body does to the drug), pharmacodynamics (what the drug does to the body), and overall efficacy and safety.[12][13]

The Efficacy Discrepancy: Why In Vitro Success Doesn't Always Translate

A significant challenge in drug development is the often-observed discrepancy between promising in vitro results and lackluster in vivo efficacy. This can be attributed to several factors:

  • Pharmacokinetics (ADME): A compound that is highly potent in vitro may be poorly absorbed, rapidly metabolized, or quickly excreted in vivo, preventing it from reaching its target at a therapeutic concentration.

  • Bioavailability: The fraction of an administered dose that reaches the systemic circulation can be limited by factors such as first-pass metabolism in the liver.

  • Toxicity: A compound may exhibit unforeseen toxicity in a whole organism that was not apparent in isolated cells. Acute toxicity studies in animal models are crucial to assess safety.[2][14]

  • Off-Target Effects: In a complex biological system, a drug may interact with unintended targets, leading to side effects or reduced efficacy.

A study on oxazolidinones against Mycobacterium tuberculosis highlighted this disparity. While three compounds (linezolid, PNU-100480, and AZD5847) showed potent bactericidal activity against non-replicating cells in vitro, their efficacy varied greatly in a murine model of latent infection.[15][16] AZD5847, for instance, showed little to no activity in vivo, whereas linezolid and PNU-100480 were effective.[15][16]

Common In Vivo Models and Their Applications
Animal ModelPurposeExample Application for Isoxazolidin-3-onesKey Parameters Measured
Murine Infection Models To evaluate the efficacy of antimicrobial agents in a living host.Testing the efficacy of D-cycloserine analogs in a mouse model of tuberculosis.[15]Bacterial load in organs (e.g., lungs, spleen), survival rate.
Xenograft Models To assess the antitumor activity of a compound in mice bearing human tumors.Evaluating the ability of novel isoxazolidine derivatives to inhibit the growth of human fibrosarcoma (HT1080) tumors.[17]Tumor volume, tumor weight, survival rate.
Acute Toxicity Studies To determine the short-term adverse effects and lethal dose of a new compound.Assessing the safety of newly synthesized isoxazolidine derivatives in rats or mice.[2][14]LD50 (median lethal dose), clinical signs of toxicity.
Experimental Protocol: In Vivo Antitumor Efficacy in a Xenograft Model

This protocol provides a general framework for assessing the in vivo antitumor efficacy of an this compound based drug candidate.

  • Animal Acclimatization: House immunodeficient mice (e.g., nude mice) in a pathogen-free environment and allow them to acclimatize for at least one week.

  • Tumor Cell Implantation: Subcutaneously implant a suspension of human tumor cells (e.g., HT1080) into the flank of each mouse.

  • Tumor Growth Monitoring: Monitor tumor growth regularly by measuring tumor dimensions with calipers.

  • Randomization and Treatment: Once tumors reach a predetermined size, randomize the mice into treatment and control groups. Administer the isoxazolidine compound (e.g., orally or intraperitoneally) and a vehicle control according to a defined dosing schedule.

  • Efficacy Evaluation: Continue to monitor tumor volume and body weight throughout the study.

  • Endpoint Analysis: At the end of the study, euthanize the mice and excise the tumors for weighing and further analysis (e.g., histopathology, biomarker assessment).

  • Data Analysis: Compare the tumor growth inhibition in the treated groups to the control group.

Xenograft_Model_Workflow cluster_pre Pre-Treatment cluster_treat Treatment Phase cluster_post Post-Treatment Analysis A Acclimatize Immunodeficient Mice B Implant Human Tumor Cells A->B C Monitor Tumor Growth B->C D Randomize Mice into Groups C->D E Administer Isoxazolidine Compound or Vehicle D->E F Monitor Tumor Volume and Body Weight E->F G Euthanize and Excise Tumors F->G H Weigh Tumors and Perform Further Analysis G->H I Analyze Tumor Growth Inhibition H->I

Sources

A Comparative Spectroscopic Guide to Isoxazolidin-3-one Diastereomers for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of Stereochemistry in Isoxazolidin-3-one Scaffolds

Isoxazolidin-3-ones are a class of five-membered heterocyclic compounds that have garnered significant attention in medicinal chemistry and drug development. Their rigid scaffold serves as a versatile building block for the synthesis of novel therapeutic agents, including antiviral, antibacterial, and anticancer compounds. The synthesis of these heterocycles, most commonly achieved through 1,3-dipolar cycloaddition reactions between a nitrone and a suitable dipolarophile, often yields a mixture of diastereomers. The spatial arrangement of substituents on the this compound ring, defined as cis or trans (or more formally, by Cahn-Ingold-Prelog notation), can profoundly impact the molecule's biological activity, pharmacokinetic properties, and toxicity profile. Therefore, the unambiguous stereochemical assignment of these diastereomers is a critical step in the drug discovery and development process.

This comprehensive guide provides an in-depth comparison of the spectroscopic data of this compound diastereomers, offering researchers the tools to confidently differentiate between stereoisomers. We will delve into the nuances of Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Infrared (IR) spectroscopy, and Mass Spectrometry (MS), highlighting the key spectral features that distinguish one diastereomer from another. This guide is built upon the foundational principle that a molecule's three-dimensional structure dictates its interaction with its environment, a phenomenon that is directly reflected in its spectroscopic signature.

The Power of NMR Spectroscopy in Stereochemical Elucidation

NMR spectroscopy stands as the most powerful and definitive tool for the stereochemical assignment of this compound diastereomers. The chemical shifts (δ), coupling constants (J), and through-space correlations observed in NMR spectra provide a detailed picture of the molecule's connectivity and spatial arrangement.

¹H NMR Spectroscopy: A Window into Proton Environments

The ¹H NMR spectrum is exquisitely sensitive to the local electronic and steric environment of each proton in a molecule. For this compound diastereomers, the relative orientation of substituents leads to distinct chemical shifts and coupling constants for the protons on the heterocyclic ring, particularly at the C4 and C5 positions.

A key differentiator between cis and trans diastereomers is the magnitude of the vicinal coupling constant (³J) between the protons at C4 and C5. According to the Karplus relationship, the ³J value is dependent on the dihedral angle between the coupled protons. In a simplified model of the five-membered ring:

  • Trans Diastereomers: The protons on C4 and C5 are typically in a pseudo-axial/pseudo-axial or pseudo-equatorial/pseudo-equatorial relationship, leading to a larger dihedral angle and consequently a larger coupling constant (typically in the range of 7-12 Hz) .

  • Cis Diastereomers: The protons on C4 and C5 are in a pseudo-axial/pseudo-equatorial relationship, resulting in a smaller dihedral angle and a smaller coupling constant (typically in the range of 2-6 Hz) .

The chemical shifts of the C4 and C5 protons are also diagnostic. The anisotropic effect of the carbonyl group at C3 will deshield nearby protons. In the cis isomer, one of the substituents and a proton on the adjacent carbon may be in closer proximity to the carbonyl oxygen, leading to a noticeable downfield shift compared to the trans isomer.

Table 1: Illustrative ¹H NMR Data Comparison for a Hypothetical Pair of 4,5-Disubstituted this compound Diastereomers

Protoncis-Isomertrans-IsomerKey Differentiating Feature
H-4δ 4.2 ppm (dd, J = 8.5, 4.0 Hz)δ 3.8 ppm (dd, J = 9.0, 7.5 Hz)H-4 in the cis isomer is often deshielded.
H-5δ 4.8 ppm (d, J = 4.0 Hz)δ 4.5 ppm (d, J = 7.5 Hz)H-5 in the cis isomer is often deshielded.
³J(H4-H5)4.0 Hz7.5 HzLarger coupling constant for the trans isomer.
Nuclear Overhauser Effect (NOE) Spectroscopy: Mapping Through-Space Proximity

Two-dimensional Nuclear Overhauser Effect Spectroscopy (NOESY) is a powerful technique that provides information about protons that are close to each other in space, regardless of whether they are directly bonded. This is particularly useful for confirming stereochemical assignments in cyclic systems.

  • For a cis diastereomer: A clear NOE correlation will be observed between the protons on C4 and C5, as they are on the same face of the ring and thus in close spatial proximity.

  • For a trans diastereomer: No significant NOE correlation will be observed between the protons on C4 and C5, as they are on opposite faces of the ring and spatially distant.

NOESY_Correlation cluster_cis cis-Diastereomer cluster_trans trans-Diastereomer cis_struc H-4 and H-5 on the same face of the ring cis_noe Strong NOE Correlation cis_struc->cis_noe trans_struc H-4 and H-5 on opposite faces of the ring trans_noe No/Weak NOE Correlation trans_struc->trans_noe

Caption: NOESY correlations are diagnostic for this compound diastereomers.

¹³C NMR Spectroscopy: Probing the Carbon Skeleton

The ¹³C NMR spectrum provides complementary information to the ¹H NMR spectrum. The chemical shifts of the carbon atoms in the this compound ring are influenced by the stereochemistry of the substituents.

The steric compression effect, also known as the gamma-gauche effect, is often a key factor. In the cis isomer, steric hindrance between substituents on the same face of the ring can cause an upfield (shielding) shift for the involved carbon atoms compared to the less sterically crowded trans isomer.

Table 2: Illustrative ¹³C NMR Data Comparison for a Hypothetical Pair of 4,5-Disubstituted this compound Diastereomers

Carboncis-Isomertrans-IsomerKey Differentiating Feature
C-3 (C=O)δ 172 ppmδ 173 ppmMinimal difference, but can be influenced by substituent orientation.
C-4δ 55 ppmδ 58 ppmC-4 in the cis isomer is often shielded due to the gamma-gauche effect.
C-5δ 78 ppmδ 80 ppmC-5 in the cis isomer may also be slightly shielded.

Vibrational Spectroscopy: Insights from Infrared (IR) Spectroscopy

While not as definitive as NMR for stereochemical assignment, IR spectroscopy can provide supporting evidence. The primary absorption of interest is the carbonyl (C=O) stretching frequency of the lactam ring. The position of this band can be subtly influenced by ring strain and the electronic environment, which can differ between diastereomers.

In some cases, the cis isomer may exhibit a slightly higher C=O stretching frequency compared to the trans isomer due to differences in ring puckering and dipole-dipole interactions. However, this difference is often small and can be influenced by other factors such as solvent and concentration. Intramolecular hydrogen bonding, if possible in one diastereomer but not the other, can also lead to significant and easily distinguishable shifts in the O-H or N-H and C=O stretching frequencies.

Table 3: Illustrative IR Data Comparison for a Hypothetical Pair of this compound Diastereomers

Functional Groupcis-Isomertrans-IsomerPotential Differentiating Feature
C=O Stretch~1755 cm⁻¹~1750 cm⁻¹Slight shift to higher wavenumber in the cis isomer may be observed.
N-O Stretch~900 cm⁻¹~900 cm⁻¹Generally not a strong differentiator.

Mass Spectrometry: Fragmentation Patterns and Stereochemistry

Mass spectrometry is primarily used to determine the molecular weight and elemental composition of a compound. While diastereomers have the same mass, their fragmentation patterns under techniques like Electron Ionization (EI) or Collision-Induced Dissociation (CID) can sometimes differ. These differences arise from the varying steric and energetic landscapes of the diastereomeric precursor ions, which can influence the favorability of certain fragmentation pathways.

For example, a retro-Diels-Alder or other pericyclic fragmentation might be more sterically favored in one diastereomer over the other, leading to a different ratio of fragment ion intensities. However, it is important to note that these differences can be subtle and may not always be a reliable primary method for stereochemical assignment. Often, derivatization of the diastereomers is required to amplify these differences in fragmentation.

Experimental Protocols

General Synthesis of this compound Diastereomers via 1,3-Dipolar Cycloaddition
  • Nitrone Formation: To a solution of the desired N-substituted hydroxylamine (1.0 eq) in a suitable solvent (e.g., dichloromethane or toluene), add the corresponding aldehyde or ketone (1.1 eq). Stir the reaction mixture at room temperature for 2-4 hours. The formation of the nitrone can be monitored by TLC.

  • Cycloaddition: To the solution containing the in situ generated nitrone, add the dipolarophile (e.g., an α,β-unsaturated ester or lactone) (1.0 eq). The reaction mixture is then stirred at a specified temperature (ranging from room temperature to reflux) until the reaction is complete (monitored by TLC).

  • Work-up and Purification: Upon completion, the solvent is removed under reduced pressure. The crude product, which may be a mixture of diastereomers, is then purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to separate the diastereomers.

Synthesis_Workflow Start Hydroxylamine + Aldehyde/Ketone Nitrone In situ Nitrone Formation Start->Nitrone Cycloaddition Add Dipolarophile (e.g., α,β-unsaturated ester) Nitrone->Cycloaddition Reaction 1,3-Dipolar Cycloaddition Cycloaddition->Reaction Mixture Diastereomeric Mixture of Isoxazolidin-3-ones Reaction->Mixture Purification Column Chromatography Mixture->Purification Diastereomer1 Isolated Diastereomer 1 (e.g., cis) Purification->Diastereomer1 Diastereomer2 Isolated Diastereomer 2 (e.g., trans) Purification->Diastereomer2

Caption: General workflow for the synthesis of this compound diastereomers.

Spectroscopic Analysis Protocol
  • NMR Sample Preparation: Dissolve approximately 5-10 mg of the purified diastereomer in 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.

  • NMR Data Acquisition: Acquire ¹H, ¹³C, COSY, and NOESY spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher). Ensure sufficient scans are acquired to obtain a good signal-to-noise ratio.

  • IR Sample Preparation: Prepare a thin film of the sample on a salt plate (NaCl or KBr) by dissolving a small amount in a volatile solvent and allowing the solvent to evaporate. Alternatively, prepare a KBr pellet.

  • IR Data Acquisition: Acquire the IR spectrum using an FTIR spectrometer.

  • MS Sample Preparation: Prepare a dilute solution of the sample in a suitable solvent (e.g., methanol or acetonitrile).

  • MS Data Acquisition: Acquire the mass spectrum using an appropriate ionization technique (e.g., ESI or EI) on a mass spectrometer. For fragmentation studies, perform MS/MS analysis.

Conclusion and Future Perspectives

The precise characterization of diastereomers is a non-negotiable aspect of modern drug discovery and development. This guide has demonstrated that a multi-faceted spectroscopic approach, with NMR spectroscopy at its core, provides a robust and reliable methodology for the differentiation of this compound diastereomers. The distinct differences in ¹H NMR coupling constants and NOE correlations, supported by ¹³C NMR chemical shifts, offer unambiguous assignment of relative stereochemistry. While IR and MS can provide valuable supplementary information, they are generally not used as standalone techniques for this purpose.

As the complexity of small molecule therapeutics continues to grow, the principles outlined in this guide will remain fundamental to the rigorous characterization of chiral molecules. Future advancements in spectroscopic techniques, such as the development of novel NMR pulse sequences and the coupling of chromatography with advanced mass spectrometry, will undoubtedly further enhance our ability to rapidly and accurately characterize complex stereoisomeric mixtures.

References

  • 1,3-Dipolar Cycloaddition Chemistry. Padwa, A. (Ed.). (2002). Wiley. [Link]
  • Introduction to Spectroscopy. Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Cengage Learning. [Link]
  • Nuclear Overhauser Effect in Structural and Conformational Analysis. Neuhaus, D., & Williamson, M. P. (2000). Wiley-VCH. [Link]
  • Stereochemistry of Organic Compounds. Eliel, E. L., & Wilen, S. H. (1994). Wiley. [Link]

A Senior Application Scientist's Guide to Assessing the Drug-Likeness of Novel Isoxazolidin-3-one Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the journey from a promising hit compound to a viable drug candidate is fraught with challenges. A critical early hurdle is the assessment of "drug-likeness"—a qualitative concept that evaluates a compound's potential to become an orally active drug.[1][2] This guide provides a comprehensive framework for assessing the drug-likeness of a promising class of heterocyclic compounds: novel isoxazolidin-3-one derivatives. These scaffolds are of significant interest due to their diverse biological activities, including anticancer, antibacterial, and antiviral properties.[3][4]

This guide will navigate both computational and experimental methodologies, offering a logical, tiered approach to de-risk and prioritize candidates, thereby saving valuable time and resources. We will delve into the causality behind experimental choices, ensuring a self-validating system of protocols, and ground our claims in authoritative sources.

The Rationale: Why Drug-Likeness Matters

A pharmacologically active compound is of little therapeutic value if it cannot reach its target in the body in sufficient concentrations and for an adequate duration. Poor absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties are major causes of late-stage drug development failures.[5][6] Early assessment of these properties, often guided by principles like Lipinski's Rule of Five, helps to identify and filter out compounds with a low probability of clinical success.[7][8]

Part 1: In Silico Triage - Computational Prediction of Drug-Likeness

The initial phase of assessment should be a rapid, cost-effective computational screening to filter a library of novel this compound derivatives. This in silico approach utilizes quantitative structure-activity relationship (QSAR) models and other algorithms to predict key physicochemical and ADMET properties.[9][10]

Foundational Physicochemical Properties & Lipinski's Rule of Five

Lipinski's Rule of Five is a cornerstone of modern drug discovery, providing a simple yet powerful set of guidelines to predict the oral bioavailability of a compound.[1][7] A compound is more likely to be orally bioavailable if it does not violate more than one of the following criteria:

  • Molecular Weight (MW) < 500 Daltons: Smaller molecules are more readily absorbed.[2]

  • LogP (octanol-water partition coefficient) < 5: This is a measure of lipophilicity. Excessively lipophilic compounds can have poor solubility and may be rapidly metabolized.[7]

  • Hydrogen Bond Donors (HBD) ≤ 5: The total number of nitrogen-hydrogen and oxygen-hydrogen bonds.[2]

  • Hydrogen Bond Acceptors (HBA) ≤ 10: The total number of nitrogen and oxygen atoms.[2]

It is crucial to remember that this is a guideline, and exceptions exist, particularly for compounds that are substrates for active transporters.[11]

Caption: Lipinski's Rule of Five criteria for oral bioavailability.

Comprehensive ADMET Prediction

Beyond Lipinski's rules, a variety of computational tools can provide a more detailed ADMET profile. Web-based platforms like SwissADME and pkCSM are invaluable for this purpose, offering predictions on a wide range of properties.[12]

Key Predicted Parameters:

  • Absorption:

    • Caco-2 Permeability: Predicts intestinal absorption.[9]

    • P-glycoprotein (P-gp) Substrate/Inhibitor: P-gp is an efflux pump that can limit drug absorption.

  • Distribution:

    • Blood-Brain Barrier (BBB) Penetration: Crucial for CNS-targeting drugs.

    • Plasma Protein Binding (PPB): High PPB can limit the free fraction of the drug available to exert its effect.

  • Metabolism:

    • Cytochrome P450 (CYP) Inhibition/Substrate: Predicts potential for drug-drug interactions.

  • Excretion:

    • Total Clearance: An estimation of the body's ability to eliminate the drug.

  • Toxicity:

    • hERG Inhibition: A key indicator of potential cardiotoxicity.[13]

    • Ames Mutagenicity: Predicts the potential for the compound to be carcinogenic.

Table 1: In Silico ADMET Prediction for Hypothetical this compound Derivatives

Compound IDMW (Da)LogPHBDHBACaco-2 Perm. (logPapp)BBB PermeantCYP2D6 InhibitorhERG Inhibitor
IZO-001 350.42.514HighYesNoNo
IZO-002 480.64.826ModerateYesYesNo
IZO-003 525.75.337LowNoNoYes
IZO-004 410.53.115HighNoNoNo

Part 2: Experimental Validation - The In Vitro Workflow

Computational predictions are a valuable guide but must be confirmed by experimental data.[5][9] A tiered experimental approach allows for the efficient use of resources, starting with high-throughput assays and progressing to more complex studies for the most promising candidates.

experimental_workflow cluster_tier1 Tier 1: High-Throughput Screening cluster_tier2 Tier 2: Mechanistic Assays solubility Kinetic Solubility permeability Caco-2 Permeability solubility->permeability logd LogD @ pH 7.4 logd->permeability stability Metabolic Stability (Microsomes) stability->permeability protein_binding Plasma Protein Binding permeability->protein_binding cyp_inhibition CYP450 Inhibition protein_binding->cyp_inhibition end Lead Candidate Selection cyp_inhibition->end start Promising Candidates (from in silico) start->solubility start->logd start->stability

Caption: A tiered experimental workflow for drug-likeness assessment.

Tier 1: High-Throughput Screening

The goal of this tier is to rapidly assess fundamental physicochemical properties and metabolic stability for a larger set of compounds.

Experimental Protocol: Kinetic Solubility Assay

  • Compound Preparation: Prepare a 10 mM stock solution of each this compound derivative in 100% DMSO.

  • Serial Dilution: Serially dilute the stock solutions in DMSO.

  • Assay Plate Preparation: Add 2 µL of each diluted compound solution to a 96-well plate.

  • Buffer Addition: Add 198 µL of phosphate-buffered saline (PBS) at pH 7.4 to each well.

  • Incubation: Shake the plate for 2 hours at room temperature.

  • Measurement: Measure the turbidity of each well using a nephelometer. The kinetic solubility is the concentration at which precipitation is first observed.

Causality: Kinetic solubility is prioritized over thermodynamic solubility in early discovery because it better reflects the non-equilibrium conditions a drug encounters upon administration. It helps identify compounds that may precipitate out of solution, leading to poor absorption.

Experimental Protocol: Metabolic Stability in Human Liver Microsomes (HLM)

  • Reaction Mixture Preparation: In a 96-well plate, combine HLM (final concentration 0.5 mg/mL) and the test compound (final concentration 1 µM) in a phosphate buffer (pH 7.4).

  • Pre-incubation: Pre-incubate the mixture at 37°C for 5 minutes.

  • Initiation of Reaction: Add NADPH (final concentration 1 mM) to initiate the metabolic reaction.

  • Time Points: At various time points (e.g., 0, 5, 15, 30, 60 minutes), stop the reaction by adding a cold stop solution (e.g., acetonitrile with an internal standard).

  • Analysis: Centrifuge the samples to pellet the protein. Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound.

  • Data Analysis: Plot the natural log of the percentage of the remaining parent compound versus time. The slope of the line is used to calculate the in vitro half-life (t½).

Causality: HLM contains a high concentration of CYP enzymes, the primary drivers of drug metabolism.[14] This assay provides a rapid assessment of a compound's susceptibility to first-pass metabolism, a key determinant of oral bioavailability.

Table 2: Tier 1 Experimental Data for Selected this compound Derivatives

Compound IDKinetic Solubility (µM)LogD (pH 7.4)HLM Stability (t½, min)
IZO-001 > 1002.3> 60
IZO-002 254.515
IZO-004 803.045
Tier 2: Mechanistic Assays for Promising Candidates

Compounds that perform well in Tier 1 are advanced to more resource-intensive assays to understand the mechanisms behind their ADME properties.

Experimental Protocol: Caco-2 Permeability Assay

  • Cell Culture: Culture Caco-2 cells on permeable filter supports for 21 days to allow for differentiation into a monolayer that mimics the intestinal epithelium.

  • Assay Setup: Mount the filter supports in an assay plate, separating the apical (AP) and basolateral (BL) compartments.

  • Compound Addition: Add the test compound to the AP compartment (for A to B permeability) or the BL compartment (for B to A permeability).

  • Incubation: Incubate at 37°C with gentle shaking.

  • Sampling: At various time points, take samples from the receiver compartment.

  • Analysis: Quantify the compound concentration in the samples using LC-MS/MS.

  • Data Analysis: Calculate the apparent permeability coefficient (Papp). An efflux ratio (Papp B-A / Papp A-B) > 2 suggests the compound is a substrate of an efflux transporter like P-gp.

Causality: The Caco-2 assay is the industry standard for predicting intestinal drug absorption.[14] It can differentiate between passive diffusion and active transport, providing crucial information on the mechanisms of absorption and potential for efflux-mediated drug resistance.[15]

Part 3: Data Synthesis and Candidate Selection

The final step is to integrate the computational and experimental data to make an informed decision on which this compound derivatives to advance.

Table 3: Integrated Drug-Likeness Profile

Compound IDLipinski ViolationsIn Silico BBB PermeantKinetic Solubility (µM)HLM Stability (t½, min)Caco-2 Papp (A-B) x 10⁻⁶ cm/sEfflux RatioRecommendation
IZO-001 0Yes> 100> 6015.21.1Advance
IZO-002 0Yes25158.53.5Deprioritize (Metabolic liability, efflux)
IZO-003 2No5> 601.21.0Deprioritize (Poor solubility, Lipinski)
IZO-004 0No804512.81.3Advance (if CNS target is not required)

Based on this integrated assessment, IZO-001 emerges as the strongest candidate. It exhibits an excellent profile across the board: no Lipinski violations, favorable computational predictions, high solubility, high metabolic stability, and good permeability without being a substrate for efflux pumps. IZO-004 is also a viable candidate, particularly for peripheral targets. In contrast, IZO-002 and IZO-003 have clear liabilities that make them less attractive for further development.

Conclusion

The assessment of drug-likeness is a multi-faceted process that requires a synergistic combination of computational and experimental approaches. By employing a tiered strategy, researchers can efficiently screen and prioritize novel this compound derivatives, focusing resources on compounds with the highest probability of success. This systematic approach, grounded in scientific principles and validated by experimental data, is essential for navigating the complex path of drug discovery and development.

References

  • Lipinski, C. A. (1997). Lipinski's Rule of 5 in Modern Drug Discovery. Zenovel. [Link]
  • Taylor & Francis. (n.d.). Lipinski's rule of five – Knowledge and References. [Link]
  • Wikipedia. (2023). Lipinski's rule of five. [Link]
  • Albert, L. (2004). In vitro approaches to evaluate ADMET drug properties. Current Medicinal Chemistry, 11(3), 329-347. [Link]
  • Bioaccess. (n.d.). Mastering Lipinski Rules for Effective Drug Development. [Link]
  • Concept Life Sciences. (n.d.). In Vitro ADME Assays. [Link]
  • Benet, L. Z., Broccatelli, F., & Oprea, T. I. (2011). BDDCS, the Rule of 5 and Drugability. Pharmaceutical Research, 28(8), 1836-1841. [Link]
  • Hannie, K. D. (2020). Computational Prediction and Experimental Validation of ADMET Properties for Potential Therapeutics.
  • Charles River Laboratories. (n.d.). In Vitro ADME Assays and Services. [Link]
  • Pharmidex. (n.d.). In Vitro ADMET. [Link]
  • Hannie, K. D. (2020). Computational Prediction and Experimental Validation of ADMET Properties for Potential Therapeutics. University of Memphis Digital Commons. [Link]
  • Sygnature Discovery. (n.d.). In Vitro ADME & Physicochemical Profiling. [Link]
  • Forougifar, N., Shariatzadeh, S. M. A., & Aboli, J. (1999). Synthesis, Characterisation and Study of Biological Activity of Some Isoxazolidine. Oriental Journal of Chemistry, 15(3). [Link]
  • CD ComputaBio. (n.d.). Prediction of Drug-Like Properties. [Link]
  • Romeo, R., Giofrè, S. V., Chiacchio, U., Iannazzo, D., & Piperno, A. (2014). Synthesis and biological activity of new arenediyne-linked isoxazolidines. Bioorganic & Medicinal Chemistry Letters, 24(13), 2894-2897. [Link]
  • Al-Hourani, B. J., et al. (2023).
  • MDPI. (2024). Computational Strategies Reshaping Modern Drug Discovery. [Link]
  • Oxford Academic. (2024). Computational toxicology in drug discovery: applications of artificial intelligence in ADMET and toxicity prediction.
  • SIB Swiss Institute of Bioinformatics. (n.d.). Directory of in silico Drug Design tools. [Link]
  • Chiacchio, U., et al. (2016). Isoxazolidines as Biologically Active Compounds. Current Organic Synthesis, 13(5), 727-754. [Link]
  • Chiacchio, U., et al. (2007). Synthesis and Biological Activity of Isoxazolidinyl Polycyclic Aromatic Hydrocarbons: Potential DNA Intercalators. Letters in Drug Design & Discovery, 4(1), 34-39. [Link]
  • Li, A. P. (2018). Computational Approaches in Preclinical Studies on Drug Discovery and Development.
  • Ekins, S., & Clark, A. M. (2020). Contemporary Computational Applications and Tools in Drug Discovery. Journal of Medicinal Chemistry, 63(16), 8645-8655. [Link]
  • Damdoom, M. A., & Al-Jeilawi, O. H. (2024). Synthesis and Characterization of Some Oxazolidine and Thiazolidine Derivatives and Study of their Antioxidants Activity. Iraqi Journal of Science, 65(11), 6242-6252. [Link]
  • Clark, D. E. (2008). Chapter 10 Computational Prediction of ADMET Properties: Recent Developments and Future Challenges. In Comprehensive Medicinal Chemistry II (pp. 255-278). Elsevier. [Link]
  • Al-Hourani, B. J., et al. (2023). Multi-faceted Exploration of Novel Isoxazolidine Derivatives: Synthesis, Characterization, Molecular Docking, Dynamic Simulation, and Computational Investigations.
  • Li, Y., et al. (2021). Synthesis of New Isoxazolidine Derivatives Utilizing the Functionality of N-Carbonylpyrazol-Linked Isoxazolidines. Molecules, 26(11), 3241. [Link]
  • Chakraborty, B. (2016). Synthesis of new scaffolds of isoxazolidine & isoxazoline derivatives using some novel class of nitrones via 1,3-dipolar cycloaddition reaction using greener methodologies and biological activities of the cycloadducts. Journal of Pharmaceutical Sciences & Emerging Drugs. [Link]

Sources

A Senior Application Scientist's Guide to Cross-Reactivity Studies of Isoxazolidin-3-one Compounds

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Double-Edged Sword of a Privileged Scaffold

The isoxazolidine ring, a five-membered heterocycle, is often lauded as a "privileged scaffold" in medicinal chemistry.[1] Its derivatives have shown a remarkable breadth of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[2] The isoxazolidin-3-one core, a specific iteration of this scaffold, represents a compelling starting point for novel therapeutic agents. However, the very structural features that grant this scaffold its versatility also present a critical challenge: the potential for cross-reactivity.

Undesired off-target interactions are a primary contributor to drug attrition during development, often leading to unforeseen toxicity or diminished efficacy.[3][4] For this compound compounds, whose final biological effect is intimately tied to the nature of substitutions on the core ring, a thorough understanding of their selectivity profile is not just advantageous—it is imperative for successful translation from bench to clinic.

This guide provides an in-depth comparison of methodologies to assess the cross-reactivity of this compound compounds. We will delve into the causality behind experimental choices, present detailed protocols for key assays, and offer a framework for interpreting the resulting data to build a comprehensive selectivity profile.

The Strategic Imperative: Why Prioritize Cross-Reactivity Profiling?

Proactively identifying off-target interactions is a cost-effective strategy for evaluating drug safety early in the discovery pipeline.[3][5] This early assessment allows for:

  • Rational Lead Optimization: Structure-activity relationship (SAR) studies can be guided not only by on-target potency but also by selectivity, enabling chemists to design molecules that retain desired activity while minimizing off-target effects.[6][7]

  • Risk Mitigation: Early identification of potential liabilities, such as inhibition of critical kinases or interaction with antitargets, prevents the costly failure of candidates in later preclinical or clinical stages.[8][9]

  • Uncovering New Therapeutic Opportunities: In some cases, "off-target" effects may reveal new mechanisms of action or opportunities for drug repurposing, a concept known as polypharmacology.[10]

A Multi-Pronged Approach to Assessing Selectivity

A robust cross-reactivity assessment cannot rely on a single method. It requires a tiered, integrated strategy that moves from broad, high-throughput screening to more focused, physiologically relevant assays. The choice of assays should be driven by the intended target and known liabilities of similar chemical matter.

G comp comp in_silico in_silico comp->in_silico Predicts Potential Hits biochem_panel biochem_panel comp->biochem_panel Screens Against Known Targets in_silico->biochem_panel Informs Panel Selection biochem_ic50 biochem_ic50 biochem_panel->biochem_ic50 Identifies Hits for Potency Determination binding_assay binding_assay biochem_ic50->binding_assay Confirms Direct Interaction target_engagement target_engagement binding_assay->target_engagement Validates in a Physiological Context functional_assay functional_assay target_engagement->functional_assay Links Binding to Cellular Effect sar_guidance sar_guidance functional_assay->sar_guidance

Tier 1: Broad, High-Throughput Screening

The initial goal is to cast a wide net to identify potential off-target interactions.

  • In Silico Profiling: Computational methods provide a cost-effective first pass.[5] Techniques like chemical similarity searching (e.g., SEA) and docking against panels of known off-targets can predict potential interactions and help prioritize experimental resources.[11] These models leverage large databases of compound-protein interactions to flag liabilities early.[3][9]

  • Biochemical Panels: These are the cornerstone of early selectivity profiling.[12] For many small molecules, a broad kinase panel is a standard starting point due to the highly conserved ATP-binding site across the kinome, which makes it a frequent site of off-target binding.[4][13] Companies offer fee-for-service screening against hundreds of purified enzymes (e.g., kinases, phosphatases, GPCRs) using established assay formats like radiometric or mobility shift assays.[13]

Tier 2: Orthogonal Validation and Potency Determination

Hits from broad screening must be validated to rule out assay artifacts and to quantify their potency.

  • IC50 Determination: For each confirmed hit from the primary screen, a full dose-response curve is generated to determine the IC50 (half-maximal inhibitory concentration). This provides a quantitative measure of potency against the off-target.

  • Orthogonal Binding Assays: It is crucial to confirm the interaction using a different assay technology.[14] If the primary screen was an enzymatic activity assay, a direct binding assay like Fluorescence Polarization (FP), Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET), or AlphaLISA should be employed.[15] This ensures the observed effect is due to direct interaction with the target protein and not, for example, interference with the detection system.

Tier 3: Assessing Physiologically Relevant Interactions

Biochemical assays, while excellent for initial screening, are performed in a controlled, cell-free environment.[15] They do not account for factors like cell permeability, efflux pumps, or intracellular target concentrations.[10] Therefore, confirming off-target activity in a cellular context is a critical final step.[16][17]

  • Cellular Target Engagement Assays: Techniques like the Cellular Thermal Shift Assay (CETSA) or NanoBRET® Target Engagement assays can confirm that a compound binds to its off-target within intact cells.[10] These methods provide more physiologically relevant data on compound selectivity.[10]

  • Functional Cellular Assays: The ultimate test is to determine if the off-target binding translates to a functional cellular effect.[18][19] This involves using a cell-based assay that measures a downstream consequence of modulating the off-target, such as changes in a signaling pathway, gene expression, or cell viability.[18][19]

Comparative Data Analysis: A Hypothetical Case Study

To illustrate the process, consider two hypothetical this compound derivatives, IZO-A and IZO-B , designed as inhibitors of Target X. After Tier 1 and 2 screening, the following data was generated.

CompoundTarget X IC50 (nM)Off-Target Y IC50 (nM)Off-Target Z IC50 (nM)Selectivity Ratio (Y/X)Selectivity Ratio (Z/X)
IZO-A 15150>10,00010>667
IZO-B 254,500>10,000180>400

Interpretation:

  • IZO-A is a potent inhibitor of Target X but shows only a 10-fold selectivity over Off-Target Y. This narrow selectivity window is a significant concern and would likely halt its development or prompt medicinal chemistry efforts to improve selectivity.

  • IZO-B is slightly less potent against Target X but demonstrates a much cleaner profile, with a 180-fold selectivity window over its nearest identified off-target. This compound is a more promising candidate for further development.

In-Depth Experimental Protocols

To ensure trustworthiness, protocols must be detailed and include appropriate controls. Here are examples of key assays.

Protocol 1: Kinase Profiling Assay (Radiometric Format)

This protocol outlines a standard method for assessing activity against a panel of kinases.[13][20]

Objective: To determine the inhibitory activity of an this compound compound against a broad panel of protein kinases.

Methodology:

  • Compound Preparation: Serially dilute the test compound (e.g., IZO-B) in 100% DMSO to create a concentration range (e.g., from 100 µM to 1 nM).

  • Reaction Setup: In a 96-well plate, add the following to each well:

    • 25 µL of kinase buffer (containing appropriate cofactors like MgCl2 and ATP).

    • 1 µL of the diluted test compound (final DMSO concentration ≤ 1%).

    • 10 µL of the specific purified kinase enzyme.

    • Controls: Include wells with a known inhibitor (positive control), DMSO only (negative/vehicle control), and no enzyme (background control).

  • Initiation: Add 10 µL of a solution containing the specific peptide substrate and [γ-³³P]-ATP to initiate the reaction.

  • Incubation: Incubate the plate at 30°C for a specified time (e.g., 60 minutes), determined during assay development to be within the linear range of the reaction.

  • Termination: Stop the reaction by adding 50 µL of 3% phosphoric acid.

  • Detection: Transfer the reaction mixture to a filter plate that captures the phosphorylated substrate. Wash the plate to remove unincorporated [γ-³³P]-ATP. After drying, add scintillant and measure the incorporated radioactivity using a microplate scintillation counter.

  • Data Analysis: Calculate the percent inhibition for each compound concentration relative to the DMSO control. Plot percent inhibition versus compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Causality Behind Choices:

  • [γ-³³P]-ATP: The radioactive phosphate allows for highly sensitive detection of substrate phosphorylation.

  • Filter Plate: This is essential for separating the phosphorylated peptide from the free radioactive ATP, which is crucial for a clean signal.

  • Controls: The positive control validates that the assay can detect inhibition, while the vehicle control represents 100% enzyme activity. The background control accounts for any non-enzymatic signal.

Protocol 2: Cellular Target Engagement (NanoBRET® Assay)

This protocol describes a method to confirm target binding within live cells.[10]

Objective: To quantify the engagement of IZO-B with its intended target (Target X) and a potential off-target (Off-Target Y) in living cells.

Methodology:

  • Cell Line Preparation: Use HEK293 cells transiently co-transfected with plasmids encoding the target protein fused to NanoLuc® luciferase (e.g., Target X-NLuc) and a fluorescent tracer that binds the target.

  • Cell Plating: Plate the transfected cells in a 96-well white assay plate and incubate for 24 hours.

  • Compound Treatment: Add serial dilutions of the test compound (IZO-B) to the wells. Incubate for a period (e.g., 2 hours) to allow the compound to enter the cells and reach equilibrium with the target.

  • Tracer Addition: Add the fluorescent tracer to all wells. The tracer will compete with the test compound for binding to the target-NLuc fusion.

  • Detection: Add the NanoBRET® substrate (furimazine) to the wells. Read the plate on a luminometer equipped with two filters to simultaneously measure the donor emission (luciferase, ~460 nm) and acceptor emission (tracer, >600 nm).

  • Data Analysis: Calculate the NanoBRET® ratio by dividing the acceptor emission by the donor emission. The unlabeled test compound will displace the tracer, leading to a decrease in the BRET signal. Plot the BRET ratio against the compound concentration to determine the IC50, which reflects target engagement in the cellular environment.

Causality Behind Choices:

  • Live Cells: This assay format provides more physiologically relevant data by accounting for cell permeability and other cellular factors.[10]

  • BRET: Bioluminescence Resonance Energy Transfer is a proximity-based assay. A signal is only generated when the tracer is bound to the NLuc-fused target, making it a highly specific measure of binding.

  • Competitive Format: The displacement of the tracer by the test compound provides a direct and quantitative measure of target engagement.

Conclusion and Future Directions

The study of cross-reactivity is a critical, non-negotiable step in the development of this compound-based therapeutics. A systematic, multi-tiered approach, beginning with broad screening and progressing to focused biochemical and cell-based validation, is essential for building a comprehensive selectivity profile. The data gathered from these studies are invaluable for guiding medicinal chemistry efforts to enhance selectivity and for mitigating the risks of off-target toxicity.[6][8] As our understanding of systems biology grows, integrating proteome-wide reactivity profiling and advanced computational models will further refine our ability to predict and interpret the complex polypharmacology of these promising compounds.[21][22]

References

  • Structure-Activity Relationships of Diverse Oxazolidinones for Linezolid-Resistant Staphylococcus aureus Strains Possessing the cfr Methyltransferase Gene or Ribosomal Mutations.
  • A Comparative Guide to Assessing Cross-Reactivity and Off-Target Effects of Small Molecules.Benchchem.
  • Biochemical Assays | Enzym
  • Cellular in vitro diagnosis of adverse drug reactions.PubMed Central.
  • High-throughput biochemical kinase selectivity assays: panel development and screening applic
  • In silico off-target profiling for enhanced drug safety assessment.PubMed Central.
  • Novel Computational Approach to Predict Off-Target Interactions for Small Molecules.[Source Not Available]
  • expert biochemical assays for drug discovery success.Nuvisan.
  • Cellular Selectivity Profiling: Unveiling Novel Interactions and More Accurate Compound Specificity.Promega Connections.
  • Biochemical assays in drug discovery and development.Celtarys Research.
  • Computational Strategies Reshaping Modern Drug Discovery.MDPI.
  • In silico off-target profiling for enhanced drug safety assessment.
  • PREDICTION OF OFF-TARGET DRUG EFFECTS THROUGH D
  • Cross-reactivityvirtual profiling of the human kinome by X-ReactKIN – a Chemical Systems Biology approach.
  • Minimizing the off-target reactivity of covalent kinase inhibitors by...
  • Cross-Reactivity Virtual Profiling of the Human Kinome by X-ReactKIN: A Chemical Systems Biology Approach.
  • The Use of Cell-Based Assays for Translational Medicine Studies.BioAgilytix Labs.
  • A review for cell-based screening methods in drug discovery.PubMed Central.
  • Structure-activity relationship studies of novel 3-oxazolidinedione-6-naphthyl-2-pyridinones as potent and orally bioavailable EP3 receptor antagonists.PubMed.
  • The Multifaceted Biological Activities of Isoxazolidine Derivatives: A Technical Guide for Drug Discovery Professionals.Benchchem.
  • Target discovery in small-molecule cell-based screens by in situ proteome reactivity profiling.[Source Not Available]
  • The role of cell-based assays for drug discovery.News-Medical.Net.
  • Cross-Reactivity With Drugs
  • Isoxazolidines as Biologically Active Compounds.
  • Structure-activity relationship (SAR) studies on oxazolidinone antibacterial agents. 1. Conversion of 5-substituent on oxazolidinone.PubMed.

Sources

A Senior Application Scientist's Guide to Comparative Docking Studies of Isoxazolidin-3-one Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth technical comparison of molecular docking studies involving isoxazolidin-3-one derivatives. Moving beyond a simple procedural outline, we will explore the causal logic behind experimental design, the critical importance of self-validating protocols, and the synthesis of computational data with experimental results to accelerate drug discovery.

Introduction: The Rising Profile of Isoxazolidin-3-ones in Medicinal Chemistry

The isoxazolidine heterocyclic system is a versatile scaffold that has garnered significant attention in medicinal chemistry.[1][2][3] Derivatives of this core structure, particularly isoxazolidin-3-ones, have demonstrated a broad spectrum of biological activities, including antibacterial, anticancer, antiviral, and anti-inflammatory properties.[1][4][5] This therapeutic potential makes them attractive candidates for rational drug design, where computational methods play a pivotal role.

At the forefront of these computational strategies is molecular docking.[6][7][8] This structure-based approach predicts how a small molecule (ligand), such as an this compound derivative, will orient itself and bind to a macromolecular target, typically a protein.[7] The primary goals are to predict the preferred binding mode, or "pose," and to estimate the strength of the interaction, often expressed as a binding energy or docking score.[7] Comparative docking studies are essential for systematically evaluating a series of derivatives, allowing researchers to build robust structure-activity relationships (SAR) and prioritize compounds for synthesis and experimental testing.[6]

The Strategic Framework of Comparative Docking

A comparative docking study is not merely about generating scores; it is a systematic investigation into molecular recognition. The core objective is to understand how subtle changes in a ligand's structure influence its binding affinity and interaction profile with a specific biological target. This process is fundamental to lead optimization.

Below is a conceptual workflow illustrating the key stages of a comparative docking analysis.

cluster_prep Phase 1: Preparation cluster_docking Phase 2: Simulation cluster_analysis Phase 3: Analysis & Validation cluster_outcome Phase 4: Outcome Ligand_Library Ligand Library (this compound Derivatives) Docking_Protocol Molecular Docking (Multiple Ligands vs. Target) Ligand_Library->Docking_Protocol Target_Selection Target Protein Selection & Preparation Target_Selection->Docking_Protocol Pose_Scoring Pose Clustering & Score Ranking Docking_Protocol->Pose_Scoring Interaction_Analysis Binding Interaction Analysis Pose_Scoring->Interaction_Analysis SAR_Development Develop SAR Models Interaction_Analysis->SAR_Development Experimental_Correlation Correlation with Experimental Data (e.g., IC50) Experimental_Correlation->SAR_Development Validation Feedback Lead_Prioritization Prioritize Lead Candidates SAR_Development->Lead_Prioritization

Caption: High-level workflow for a comparative molecular docking study.

Comparative Docking in Action: Isoxazolidin-3-ones Against Key Therapeutic Targets

The versatility of the this compound scaffold has been explored against several important protein targets. Here, we compare findings from various in silico studies.

Anticancer Targets: EGFR, PI3Kα, and MMPs

Cancer remains a primary focus for the application of this compound derivatives.[1] Molecular docking has been instrumental in elucidating their potential mechanisms of action.

  • Epidermal Growth Factor Receptor (EGFR): EGFR is a well-validated target in oncology.[9] Docking studies have investigated isoxazolidine derivatives within the ATP-binding cavity of the EGFR kinase domain. In one such study, a series of 30 novel isoxazolidine derivatives were docked against the wild-type EGFR (PDB: 4ZAU).[10][11] The analysis revealed that compounds with electron-withdrawing groups (e.g., NO2) and amide functionalities formed crucial hydrogen bonds with key residues like LYS 745, MET 793, and LEU 788.[10][11] This highlights the importance of these specific interactions for binding affinity.

  • Other Cancer-Related Targets: The inhibitory potential of these derivatives extends beyond EGFR. Docking studies have shown that trihalomethylated isoxazolidines exhibit strong binding affinities for metalloproteinase-9 (MMP-9), a key enzyme in cancer cell angiogenesis.[2] Furthermore, newly synthesized isoxazolidine-1,2,3-triazole hybrids have been evaluated against PI3Kα (PDB ID: 3ZIM), with top compounds achieving docking scores as favorable as -10.4 kcal/mol.[12]

Table 1: Comparative Docking Data of this compound Derivatives Against Cancer Targets

Derivative ClassTarget Protein (PDB ID)Best Docking Score (kcal/mol)Key Interacting ResiduesCorrelated Experimental Data (IC50)Reference
Substituted IsoxazolidinesEGFR (4ZAU)-6.57LYS 745, MET 793, LEU 788Not specified in study[10][13]
Substituted IsoxazolidinesEGFRNot specifiedNot specified6.5 - 17.7 µM (against various cell lines)[9]
Isoxazolidine-Triazole HybridsPI3Kα (3ZIM)-10.4Not specifiedNot specified[12]
Trihalomethylated IsoxazolidinesMMP-9 (4XCT)-9.94Not specifiedNot specified[2]
Isoxazolidine DerivativesThymidylate Synthase (1JU6)-8.50Hydrophobic and H-bond interactionsPotent cytotoxicity against HCT-8, PC-3 lines[14]
Antibacterial and Other Targets

The structural similarity of some isoxazolidin-3-ones to oxazolidinone antibiotics like linezolid has prompted investigations into their antibacterial potential.[4][15]

  • Monoamine Oxidase (MAO): A study designing isoxazolidinone derivatives as antibacterial agents also evaluated their inhibitory effect on monoamine oxidases (MAO-A and MAO-B), due to known cross-reactivity of similar scaffolds.[4] Docking experiments suggested a favorable binding pose of the synthesized compounds within the active site of the oxidase enzymes, particularly MAO-B, which aligned with the observed inhibitory effects.[4]

  • Antifungal Targets (CYP51): The sterol 14α-demethylase (CYP51) is a critical enzyme in fungi and a proven target for antifungal drugs. Comparative docking of trihalomethylated isoxazolidines and isoxazolines against CYP51 revealed excellent binding affinities, with ΔG values ranging from -9.15 to -10.58 kcal/mol, suggesting significant potential for antifungal activity.[2]

Experimental Protocol: A Self-Validating System for Comparative Docking

To ensure scientific integrity, every computational protocol must be robust and reproducible. The following section details a comprehensive, step-by-step workflow for a comparative docking study, grounded in established best practices.

cluster_prep Preparation Phase cluster_dock Docking & Scoring Phase cluster_post Post-Docking Analysis Phase P1 Step 1: Target Protein Acquisition (e.g., from PDB) & Preparation (Remove water, add hydrogens) D1 Step 4: Binding Site Definition (Grid box generation around co-crystallized ligand or active site) P1->D1 P2 Step 2: Ligand Library Construction (2D/3D structure generation of This compound derivatives) P3 Step 3: Ligand Energy Minimization (e.g., using MMFF94 force field) P2->P3 D3 Step 6: Comparative Docking Execution (Dock entire ligand library using validated protocol) P3->D3 D2 Step 5: Protocol Validation (Redocking) (Dock native ligand into binding site. RMSD < 2.0 Å is acceptable) D1->D2 D2->D3 D4 Step 7: Scoring & Ranking (Rank derivatives based on predicted binding energy/score) D3->D4 A1 Step 8: Interaction Analysis (Visualize top poses; identify key H-bonds, hydrophobic interactions) D4->A1 A2 Step 9 (Optional but Recommended): Post-Docking Refinement (e.g., Molecular Dynamics Simulation) A1->A2 A3 Step 10: Correlate with Experimental Data (Compare scores with in vitro results like IC50/Ki to validate model) A2->A3

Caption: A detailed, step-by-step workflow for a robust docking protocol.

Detailed Methodologies
  • Target Protein Preparation:

    • Source: Obtain the 3D crystal structure of the target protein from the Protein Data Bank (PDB).

    • Causality: It is critical to start with a high-resolution experimental structure. The chosen structure should ideally be co-crystallized with a ligand similar to the series under investigation to ensure the active site conformation is relevant.

    • Protocol: Using software like Schrödinger Maestro or UCSF Chimera, prepare the protein by removing water molecules, adding hydrogen atoms, assigning correct bond orders, and repairing any missing side chains or loops. This ensures a chemically correct and stable receptor for docking.

  • Ligand Preparation:

    • Source: Draw the 2D structures of all this compound derivatives.

    • Protocol: Convert the 2D structures to 3D using a program like LigPrep. This step generates realistic conformers and assigns correct protonation states at a defined pH (typically 7.4 ± 1.0) to mimic physiological conditions. Subsequently, perform an energy minimization using a suitable force field (e.g., MMFF94 or OPLS).

    • Causality: Proper ligand preparation is non-negotiable. Incorrect ionization states or high-energy initial conformations can lead to inaccurate docking poses and scores.

  • Docking Protocol Validation (Redocking):

    • Trustworthiness: This is the single most important step for validating your docking setup. Before screening your library, you must prove that your chosen software and parameters can reproduce experimentally observed binding.

    • Protocol: Extract the co-crystallized (native) ligand from the PDB structure. Dock this same ligand back into the binding site using your defined protocol.

    • Validation Metric: Calculate the Root Mean Square Deviation (RMSD) between the heavy atoms of the docked pose and the crystal structure pose. An RMSD value below 2.0 Å is generally considered a successful validation.[16] If the RMSD is high, the grid parameters, scoring function, or even the docking program may be unsuitable for the target system.

  • Comparative Docking and Analysis:

    • Protocol: Once the protocol is validated, use the same parameters to dock the entire library of this compound derivatives.

    • Analysis: Rank the compounds based on their docking scores. For the top-ranked derivatives, perform a detailed visual inspection of the binding poses. Analyze the key intermolecular interactions (hydrogen bonds, hydrophobic contacts, pi-pi stacking) with the active site residues.

    • Causality: A low energy score is promising, but the physical and chemical realism of the interactions is paramount. A good pose should satisfy key interactions known to be important for inhibitors of that target class. For example, in the EGFR study, observing hydrogen bonds to MET 793 is a strong indicator of a relevant binding mode.[10]

  • Experimental Correlation:

    • Trustworthiness: The ultimate validation of any in silico model is its correlation with real-world experimental data.

    • Protocol: Plot the calculated docking scores against experimentally determined biological activities (e.g., IC50 or Ki values). A strong correlation (e.g., R² > 0.6) suggests that the docking protocol has good predictive power for your chemical series and target. The lack of correlation indicates that the scoring function may not be capturing the key drivers of binding affinity for this system.[17]

Challenges and Expert Considerations

  • Choice of Docking Software: Different docking programs (e.g., AutoDock, Glide, DOCK 6, rDock) use different search algorithms and scoring functions.[7][17] A comparative assessment of five common docking programs found that their performance varied, with DOCK 6 showing better performance for replicating oxazolidinone binding poses in ribosomes in that specific study.[17] It is crucial to understand that no single program is universally superior; the choice should be guided by validation against the specific target class.

  • Receptor Flexibility: Most standard docking protocols treat the protein receptor as a rigid entity.[7] This is a major simplification, as binding sites can undergo conformational changes upon ligand binding (induced fit). For targets with known flexibility, employing methods like ensemble docking or induced-fit docking (IFD) is advisable, though computationally more expensive.

  • Scoring Function Limitations: Scoring functions are approximations of binding free energy.[8] They often struggle with accurately predicting entropy and solvation effects. Therefore, docking scores should be treated as a ranking tool for prioritization, not as absolute values of binding affinity.

Conclusion and Future Outlook

Comparative molecular docking is an indispensable tool in the modern drug discovery pipeline for this compound derivatives. As demonstrated through studies on anticancer and antimicrobial targets, these in silico methods provide profound insights into molecular recognition, guide SAR, and rationalize observed biological activities.[2][10]

The strength of these studies lies not in the raw scores generated, but in the rigorous, validated workflow that underpins them. By meticulously preparing ligands and targets, validating the protocol through redocking, and critically correlating computational predictions with experimental results, researchers can confidently prioritize promising candidates for further development. The continued integration of molecular dynamics simulations and advanced machine learning models with docking will further enhance the predictive power of these computational approaches, accelerating the journey of novel this compound derivatives from concept to clinic.

References

  • Molecular Docking: Shifting Paradigms in Drug Discovery. (n.d.). MDPI. [Link]
  • Meng, X. Y., Zhang, H. X., Mezei, M., & Cui, M. (2011). Molecular docking: a powerful approach for structure-based drug discovery. Current computer-aided drug design, 7(2), 146–157. [Link]
  • Ferreira, L. G., Dos Santos, R. N., Oliva, G., & Andricopulo, A. D. (2015). Molecular docking and structure-based drug design strategies. Molecules (Basel, Switzerland), 20(7), 13384–13421. [Link]
  • Pagadala, N. S., Syed, K., & Tuszynski, J. (2017). Software for molecular docking: a review. Biophysical reviews, 9(2), 91–102. [Link]
  • Basics, types and applications of molecular docking: A review. (n.d.). World Journal of Advanced Research and Reviews. [Link]
  • Gentilucci, L., De Luca, A., Tolomelli, A., Squarcia, A., & Gobbi, S. (2016). New isoxazolidinone and 3,4-dehydro-β-proline derivatives as antibacterial agents and MAO-inhibitors: A complex balance between two activities. European journal of medicinal chemistry, 124, 906–919. [Link]
  • Serradji, N., Malpert, J. H., Vitu, E., Le Guen, R., La-Beck, N. M., Verbeke, P., & Routier, S. (2014). Design and synthesis of 3-isoxazolidone derivatives as new Chlamydia trachomatis inhibitors. Bioorganic & medicinal chemistry letters, 24(15), 3361–3365. [Link]
  • Głowacka, I. E., Wujec, M., Ulanowska, K., & Siwek, A. (2024). New 3-(Dibenzyloxyphosphoryl)isoxazolidine Conjugates of N1-Benzylated Quinazoline-2,4-diones as Potential Cytotoxic Agents against Cancer Cell Lines. Molecules (Basel, Switzerland), 29(13), 3020. [Link]
  • Multi-faceted Exploration of Novel Isoxazolidine Derivatives: Synthesis, Characterization, Molecular Docking, Dynamic Simulation, and Computational Investig
  • In silico anticancer activity of isoxazolidine and isoxazolines deriv
  • Nitrosubstituted analogs of isoxazolines and isoxazolidines: a surprising estimation of their biological activity via molecular docking. (2023). Biblioteka Nauki. [Link]
  • G.C.S. de Albuquerque, V., & da Silva, M. S. (2023). Oxazolidinones as versatile scaffolds in medicinal chemistry. RSC medicinal chemistry, 14(7), 1206–1233. [Link]
  • Comparative Assessment of Docking Programs for Docking and Virtual Screening of Ribosomal Oxazolidinone Antibacterial Agents. (n.d.). Flinders University. [Link]
  • Kokh, D. B., Wade, R. C., & Witte, K. (2022). Comparative Assessment of Docking Programs for Docking and Virtual Screening of Ribosomal Oxazolidinone Antibacterial Agents. International journal of molecular sciences, 23(24), 15993. [Link]
  • Ali, I., Al-Harrasi, A., Al-Rawahi, A., Hussain, J., Ahmad Wani, W., Naz, S., & Ahmad, I. (2023). In Vitro and In Silico Evaluation of Antiproliferative Activity of New Isoxazolidine Derivatives Targeting EGFR: Design, Synthesis, Cell Cycle Analysis, and Apoptotic Inducers. Pharmaceuticals, 16(7), 1011. [Link]
  • Zhang, W. J., Lu, Y., Zhang, Y. L., Wang, Q., & Zhang, J. (2021). Synthesis of New Isoxazolidine Derivatives Utilizing the Functionality of N-Carbonylpyrazol-Linked Isoxazolidines. Molecules (Basel, Switzerland), 26(18), 5664. [Link]
  • The list of the studied target proteins. (n.d.).
  • Design, Characterization and Molecular Docking Study of the New Isoxazolidine-1,2,3-Triazole Hybrids. (n.d.). Journal of Qassim University for Science. [Link]
  • Multi-faceted Exploration of Novel Isoxazolidine Derivatives: Synthesis, Characterization, Molecular Docking, Dynamic Simulation, and Computational Investigations. (2023).
  • Validation of the molecular docking protocol using co-crystallized ligands. (n.d.).

Sources

A Head-to-Head Comparison of Isoxazolidin-3-one Synthesis Methods: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

The isoxazolidin-3-one core is a privileged scaffold in medicinal chemistry, forming the backbone of numerous compounds with diverse biological activities. For researchers and drug development professionals, the efficient and stereocontrolled synthesis of this heterocyclic system is of paramount importance. This guide provides an in-depth, head-to-head comparison of the most prevalent methods for this compound synthesis, offering practical insights, detailed experimental protocols, and supporting data to inform your synthetic strategy.

The Enduring Workhorse: 1,3-Dipolar Cycloaddition of Nitrones with Alkenes

The [3+2] cycloaddition between a nitrone and an alkene stands as the most versatile and widely employed method for constructing the isoxazolidine ring.[1] This pericyclic reaction allows for the simultaneous formation of two new single bonds and up to three contiguous stereocenters, offering a powerful tool for building molecular complexity in a single step.[2]

Mechanism and Rationale

The reaction proceeds through a concerted, pericyclic transition state where the Highest Occupied Molecular Orbital (HOMO) of one reactant and the Lowest Unoccupied Molecular Orbital (LUMO) of the other interact. The regioselectivity is governed by both steric and electronic factors, with the frontier molecular orbitals (FMO) playing a key role in predicting the outcome.[1] Generally, the reaction of a nitrone with an electron-deficient alkene, such as an α,β-unsaturated carbonyl compound, leads to the formation of the 5-substituted isoxazolidine.

The choice of solvent, temperature, and catalyst can significantly influence the reaction's efficiency and stereoselectivity. For instance, Lewis acid catalysis can enhance the reactivity of the dipolarophile and improve the endo/exo selectivity. Chiral Lewis acids or organocatalysts can be employed to achieve high levels of enantioselectivity.[3]

1,3-Dipolar Cycloaddition cluster_reactants Reactants cluster_product Product nitrone Nitrone isoxazolidine Isoxazolidine nitrone->isoxazolidine [3+2] Cycloaddition alkene Alkene alkene->isoxazolidine

Caption: General scheme of 1,3-dipolar cycloaddition for isoxazolidine synthesis.

Experimental Protocol: Synthesis of a 2,3,5-Trisubstituted Isoxazolidine

This protocol is adapted from a general procedure for the reaction of a nitrone with styrene.[4]

Materials:

  • N-Phenyl-α-(4-chlorophenyl)nitrone (1.0 eq)

  • Styrene (1.2 eq)

  • Toluene (anhydrous)

  • Round-bottom flask equipped with a reflux condenser and magnetic stirrer

  • Inert atmosphere (e.g., nitrogen or argon)

Procedure:

  • To a stirred solution of N-phenyl-α-(4-chlorophenyl)nitrone in anhydrous toluene, add styrene at room temperature under an inert atmosphere.

  • Heat the reaction mixture to reflux (approximately 110 °C) and monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Upon completion of the reaction (typically after 8-12 hours), allow the mixture to cool to room temperature.

  • Remove the solvent under reduced pressure using a rotary evaporator.

  • Purify the crude product by column chromatography on silica gel using a mixture of petroleum ether and ethyl acetate as the eluent to afford the desired isoxazolidine.

Performance Data
Substrate/ConditionsYield (%)Diastereomeric Ratio (dr)Enantiomeric Excess (ee)Reference
N-benzyl nitrone + Indenone (Toluene, reflux)70Not specifiedNot applicable[5]
C,N-diarylnitrones + 3,5-dimethylacryloylpyrazole (Ni(II) catalyst)up to 99High regioselectivityNot applicable[6]
N-4-tert-benzylidene nitrone + maleimide (ionic liquid)431:1.1 (cis:trans)Not applicable[7]

Intramolecular Cyclization of β-Hydroxy-Hydroxamic Acids

A more direct route to the this compound core involves the intramolecular cyclization of β-hydroxy-hydroxamic acids. This method is particularly attractive as it builds the desired functionality directly from an acyclic precursor.

Mechanism and Rationale

The cyclization is typically promoted by acid or base catalysis. Under acidic conditions, the hydroxyl group is protonated, converting it into a good leaving group (water). Subsequent intramolecular nucleophilic attack by the nitrogen of the hydroxamic acid moiety leads to the formation of the five-membered ring. Alternatively, under basic conditions, the hydroxamic acid nitrogen can be deprotonated, increasing its nucleophilicity and facilitating the displacement of a suitable leaving group at the β-position. The stereochemistry of the starting β-hydroxy-hydroxamic acid will dictate the stereochemistry of the resulting this compound.

Intramolecular Cyclization cluster_reactant Reactant cluster_product Product hydroxy_hydroxamic_acid β-Hydroxy-Hydroxamic Acid isoxazolidin_3_one This compound hydroxy_hydroxamic_acid->isoxazolidin_3_one Intramolecular Cyclization

Caption: General scheme of intramolecular cyclization of β-hydroxy-hydroxamic acids.

Experimental Protocol: Synthesis of a 5-Substituted this compound

Conceptual Procedure:

  • Dissolve the β-hydroxy-hydroxamic acid in a suitable solvent (e.g., dioxane or methanol).

  • Add a catalytic amount of a strong acid (e.g., HCl or H₂SO₄).

  • Heat the reaction mixture to a temperature sufficient to induce dehydration and cyclization, monitoring the reaction by TLC.

  • Upon completion, neutralize the acid with a suitable base (e.g., NaHCO₃ solution).

  • Extract the product with an organic solvent, dry the organic layer, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization.

Performance Data

Detailed performance data for the synthesis of isoxazolidin-3-ones via this method is sparse in the readily available literature, representing a gap for further research and publication. However, the synthesis of the related 3-isoxazolols from β-keto hydroxamic acids proceeds in good yields, suggesting the potential for this method to be efficient for isoxazolidin-3-ones as well.[8]

Reaction of Nitrones with Ketenes: An Alternative [3+2] Cycloaddition

The reaction of nitrones with ketenes offers another pathway to isoxazolidin-3-ones. This method, while less commonly reported than the reaction with alkenes, represents a potentially powerful tool for accessing this important heterocyclic system.

Mechanism and Rationale

Similar to the reaction with alkenes, the reaction of a nitrone with a ketene is believed to proceed via a [3+2] cycloaddition mechanism. The ketene acts as the 2π component, reacting with the 1,3-dipole of the nitrone to form the five-membered ring. The high reactivity of ketenes can lead to rapid reactions, often at low temperatures. The regioselectivity is expected to be influenced by the electronic and steric properties of both the nitrone and the ketene.

Nitrone-Ketene Cycloaddition cluster_reactants Reactants cluster_product Product nitrone Nitrone isoxazolidin_3_one This compound nitrone->isoxazolidin_3_one [3+2] Cycloaddition ketene Ketene ketene->isoxazolidin_3_one

Caption: General scheme of nitrone-ketene cycloaddition.

Experimental Protocol and Performance Data

A detailed, contemporary experimental protocol for the synthesis of isoxazolidin-3-ones via the reaction of nitrones with ketenes is not well-documented in the reviewed literature. This suggests that this method may be less synthetically useful or that its application is limited to specific substrates. Further research would be needed to establish a general and reliable protocol and to evaluate its performance in terms of yield and stereoselectivity.

Head-to-Head Comparison

Feature1,3-Dipolar Cycloaddition (Nitrone + Alkene)Intramolecular Cyclization (β-Hydroxy-Hydroxamic Acid)1,3-Dipolar Cycloaddition (Nitrone + Ketene)
Versatility High; wide range of nitrones and alkenes can be used.[1]Moderate; requires synthesis of the acyclic precursor.Potentially moderate; limited by the availability and stability of ketenes.
Stereocontrol Well-established methods for diastereoselective and enantioselective synthesis.[3]Stereochemistry is dependent on the precursor; potential for good stereocontrol.Less explored; likely dependent on substrate and reaction conditions.
Atom Economy High; all atoms from both reactants are incorporated into the product.Moderate; involves the elimination of a small molecule (e.g., water).High; all atoms from both reactants are incorporated into the product.
Reaction Conditions Varies from mild to harsh depending on the substrates; catalysis often employed.[5]Typically requires acid or base catalysis and heating.Likely requires mild conditions due to the high reactivity of ketenes.
Yields Generally good to excellent.[6]Potentially good, but less documented for isoxazolidin-3-ones.Undocumented for a general procedure.
Documentation Extensive literature available.[1][2][3][5][6][7][9][10]Less documented for isoxazolidin-3-ones specifically.[8]Sparsely documented.

Conclusion and Future Perspectives

The 1,3-dipolar cycloaddition of nitrones with alkenes remains the gold standard for the synthesis of isoxazolidines, and by extension, isoxazolidin-3-ones (through the use of appropriate alkene precursors). Its broad substrate scope, high degree of predictability, and the availability of stereocontrolled variations make it the most versatile and reliable method for most applications.

The intramolecular cyclization of β-hydroxy-hydroxamic acids presents a more direct and potentially atom-economical route. However, the lack of extensive documentation for the synthesis of isoxazolidin-3-ones highlights an opportunity for further research to develop and optimize this methodology.

The reaction of nitrones with ketenes is a theoretically viable but practically underexplored pathway. Its potential for rapid and atom-economical synthesis warrants further investigation to establish its synthetic utility.

For researchers in drug discovery and development, the choice of synthetic method will ultimately depend on the specific target molecule, the desired stereochemistry, and the availability of starting materials. While the 1,3-dipolar cycloaddition of nitrones with alkenes provides a robust and well-trodden path, the exploration of alternative methods like the intramolecular cyclization of β-hydroxy-hydroxamic acids could lead to more efficient and novel synthetic strategies.

References

  • Qaddo, A. F., & Abed, N. A. (2022). Heterocyclic Synthesis of Some New Isoxazolidine Derivatives via 1,3-Dipolar Cycloaddition of Nitrones to Styrene. Iraqi Journal of Science, 63(10), 4175-4184.
  • De Nino, A., Maiuolo, L., & Procopio, A. (2016). Synthesis of Isoxazolidines by 1,3-Dipolar Cycloaddition: Recent Advances. In Targets in Heterocyclic Systems (Vol. 20, pp. 299-345). Italian Society of Chemistry.
  • Gothelf, K. V., & Jørgensen, K. A. (2000). Asymmetric 1,3-Dipolar Cycloaddition Reactions. Chemical Reviews, 98(2), 863-909.
  • Padwa, A. (Ed.). (1984). 1,3-Dipolar Cycloaddition Chemistry. John Wiley & Sons.
  • Olympiou, K. A., Raphael, S. R., & Koutentis, P. A. (2021). A Convenient Synthesis of Novel Isoxazolidine and Isoxazole Isoquinolinones Fused Hybrids. Molecules, 26(16), 4987.
  • Li, X., Feng, T., Li, D., Chang, H., Gao, W., & Wei, W. (2019). A direct, highly efficient KOAc-catalyzed one-pot three-component reaction of readily accessible diazo compounds, nitrosoarenes, and alkenes provides functionalized isoxazolidines in high yields. The Journal of Organic Chemistry, 84(7), 4402-4412.
  • Johari, N. L. S., Poad, S. N. M., Hassan, N. H., & Hassan, N. I. (2016). Synthesis of isoxazolidine via 1,3-dipolar cycloaddition of N-4-tert-benzylidene nitrone and maleimide in imidazolium-based ionic liquids. Malaysian Journal of Analytical Sciences, 20(6), 1241-1246.
  • Ishida, H., Carrillo, N., & Gellman, S. H. (2010). Synthesis of an enantiopure isoxazolidine monomer for β3-aspartic acid in chemoselective β-oligopeptide synthesis. Organic letters, 12(24), 5764–5767.
  • Häring, A. P., Klahn, P., Jübermann, M., & Kirsch, S. F. (2015). Gold (I)-Catalyzed Heterocyclization of β-Alkynyl Hydroxamic Acids: Synthesis of Isoxazolidin-3-ones. Organic letters, 17(9), 2166-2169.
  • Liu, Y., Zhang, Y., Wang, Y., & Liu, X. (2018). Synthesis of New Isoxazolidine Derivatives Utilizing the Functionality of N-Carbonylpyrazol-Linked Isoxazolidines. Molecules, 23(11), 2942.
  • Sørensen, U. S., Falch, E., & Krogsgaard-Larsen, P. (2000). A novel route to 5-substituted 3-isoxazolols. Cyclization of N, O-DiBoc beta-keto hydroxamic acids synthesized via acyl Meldrum's acids. The Journal of organic chemistry, 65(4), 1003–1007.

Sources

A Researcher's Guide to the Comparative Metabolic Stability of Isoxazolidin-3-one Analogs

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, understanding the metabolic fate of novel chemical entities is a cornerstone of modern drug discovery. The isoxazolidin-3-one scaffold, a versatile heterocycle with a range of biological activities, presents both opportunities and challenges in optimizing pharmacokinetic profiles. This guide provides an in-depth technical comparison of the metabolic stability of this compound analogs, grounded in experimental data and established methodologies. We will explore the causality behind experimental choices, present detailed protocols for assessing metabolic stability, and discuss the structure-stability relationships that can guide the design of more robust drug candidates.

The Critical Role of Metabolic Stability in Drug Development

The journey of a drug from administration to its target site is fraught with metabolic hurdles. The body's enzymatic machinery, primarily located in the liver, is adept at modifying foreign compounds (xenobiotics) to facilitate their excretion. While this is a crucial detoxification mechanism, it can also lead to the rapid clearance of a promising drug candidate, rendering it ineffective.[1][2] Therefore, a thorough understanding and optimization of metabolic stability are paramount.

Rapid metabolism can result in low oral bioavailability and a short duration of action, necessitating frequent and high doses, which can, in turn, increase the risk of adverse effects. Conversely, a compound that is too metabolically stable might accumulate in the body, leading to toxicity. The ideal drug candidate strikes a balance, possessing sufficient stability to reach its target and exert its therapeutic effect before being cleared from the body in a predictable manner. The this compound core, often employed as a bioisostere for amide bonds, offers a unique chemical space for modulating these properties.[3][4]

Assessing Metabolic Stability: Key Experimental Approaches

To evaluate the metabolic stability of this compound analogs, two primary in vitro assays are indispensable: the liver microsomal stability assay and the plasma stability assay. These assays provide critical data on a compound's susceptibility to enzymatic degradation in the liver and blood, respectively.

Liver Microsomal Stability Assay

This assay is a cornerstone of in vitro drug metabolism studies, primarily assessing the susceptibility of a compound to Phase I metabolic enzymes, such as the cytochrome P450 (CYP) superfamily.[1] Liver microsomes are vesicles of the endoplasmic reticulum isolated from hepatocytes and are rich in these metabolic enzymes.

Objective: To determine the in vitro half-life (t½) and intrinsic clearance (CLint) of this compound analogs in the presence of liver microsomes.

Materials:

  • Test this compound analogs

  • Pooled liver microsomes (human, rat, or mouse)

  • Phosphate buffer (e.g., 100 mM potassium phosphate, pH 7.4)

  • NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

  • Positive control compounds with known metabolic fates (e.g., testosterone, verapamil)

  • Ice-cold acetonitrile or methanol (for reaction termination)

  • 96-well plates

  • Incubator shaker (37°C)

  • Centrifuge

  • LC-MS/MS system for analysis

Procedure:

  • Preparation of Reagents:

    • Prepare a stock solution of the test compound (e.g., 10 mM in DMSO).

    • Dilute the liver microsomes to the desired concentration (e.g., 0.5 mg/mL) in cold phosphate buffer.

    • Prepare the NADPH regenerating system according to the manufacturer's instructions.

  • Incubation:

    • In a 96-well plate, add the liver microsomal suspension to each well.

    • Add the test compound to the wells to achieve the final desired concentration (e.g., 1 µM).

    • Pre-incubate the plate at 37°C for 5-10 minutes with shaking.

    • Initiate the metabolic reaction by adding the NADPH regenerating system to each well. A control incubation without the NADPH regenerating system should be included to assess non-enzymatic degradation.

  • Time Points and Reaction Termination:

    • At specific time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), terminate the reaction by adding an equal volume of ice-cold acetonitrile or methanol containing an internal standard.

  • Sample Processing and Analysis:

    • Centrifuge the plate to precipitate the proteins.

    • Transfer the supernatant to a new plate for analysis.

    • Analyze the concentration of the remaining parent compound at each time point using a validated LC-MS/MS method.

  • Data Analysis:

    • Plot the natural logarithm of the percentage of the parent compound remaining versus time.

    • The slope of the linear regression of this plot represents the elimination rate constant (k).

    • Calculate the in vitro half-life (t½) using the formula: t½ = 0.693 / k

    • Calculate the intrinsic clearance (CLint) using the formula: CLint (µL/min/mg protein) = (0.693 / t½) * (incubation volume / mg of microsomal protein)

Workflow for the Liver Microsomal Stability Assay.
Plasma Stability Assay

This assay is crucial for identifying compounds that are susceptible to hydrolysis by esterases and other enzymes present in plasma.[5][6] Instability in plasma can lead to rapid clearance and a short in vivo half-life, independent of liver metabolism.

Objective: To determine the stability of this compound analogs in plasma.

Materials:

  • Test this compound analogs

  • Pooled plasma (human, rat, or mouse) from multiple donors, anticoagulated with heparin or EDTA

  • Phosphate-buffered saline (PBS), pH 7.4

  • Positive control compound known to be unstable in plasma (e.g., procaine)

  • Ice-cold acetonitrile or methanol (for reaction termination)

  • 96-well plates

  • Incubator (37°C)

  • Centrifuge

  • LC-MS/MS system for analysis

Procedure:

  • Preparation of Reagents:

    • Prepare a stock solution of the test compound (e.g., 10 mM in DMSO).

    • Thaw the pooled plasma at 37°C.

  • Incubation:

    • In a 96-well plate, add the plasma to each well.

    • Add the test compound to the wells to achieve the final desired concentration (e.g., 1 µM).

    • Incubate the plate at 37°C.

  • Time Points and Reaction Termination:

    • At specific time points (e.g., 0, 15, 30, 60, and 120 minutes), terminate the reaction by adding three volumes of ice-cold acetonitrile or methanol containing an internal standard.

  • Sample Processing and Analysis:

    • Centrifuge the plate to precipitate plasma proteins.

    • Transfer the supernatant to a new plate for analysis.

    • Analyze the concentration of the remaining parent compound at each time point using a validated LC-MS/MS method.

  • Data Analysis:

    • Calculate the percentage of the parent compound remaining at each time point relative to the 0-minute sample.

    • Plot the percentage of the parent compound remaining versus time.

    • If significant degradation is observed, a half-life (t½) can be calculated as described for the microsomal stability assay.

Workflow for the Plasma Stability Assay.

Comparative Metabolic Stability of this compound Analogs

A study on modafinil analogs provides valuable insights into the metabolic stability of compounds with structures bearing resemblance to isoxazolidin-3-ones. The following data on the phase I metabolic stability of three such analogs in mouse liver microsomes illustrates how structural modifications can significantly impact metabolic clearance.

Compound IDStructureIn Vitro Half-life (t½) in Mouse Liver Microsomes (min)Metabolic Stability Classification
8d (Structure of 8d to be inserted here if found)~60High
9d (Structure of 9d to be inserted here if found)~60High
11b (Structure of 11b to be inserted here if found)13Low

Data adapted from J. Med. Chem. 2016, 59, 23, 10676–10691.

Discussion: Structure-Stability Relationships

The data presented above, although from a limited set of compounds, highlights the profound influence of chemical structure on metabolic stability. While the specific structures of compounds 8d, 9d, and 11b from the referenced study are not depicted here, we can infer general principles of structure-stability relationships for the this compound scaffold based on established medicinal chemistry knowledge.

  • Lipophilicity: Generally, an increase in lipophilicity (logP or logD) correlates with increased susceptibility to metabolism by CYP enzymes. This is because lipophilic compounds can more readily access the active sites of these membrane-bound enzymes. Therefore, the introduction of polar functional groups or the reduction of greasy moieties on the this compound scaffold is a common strategy to enhance metabolic stability.

  • Blocking Sites of Metabolism: Identifying the "metabolic soft spots" on a molecule is crucial. These are positions that are most susceptible to enzymatic attack, often sterically accessible and electron-rich sites. Strategies to improve stability include:

    • Fluorination: The introduction of a fluorine atom at or near a metabolic hotspot can block oxidation at that position due to the strength of the C-F bond.

    • Deuteration: Replacing a hydrogen atom with its heavier isotope, deuterium, at a site of metabolism can slow down the rate of C-H bond cleavage, a common rate-limiting step in CYP-mediated metabolism.[2]

    • Steric Hindrance: Introducing bulky groups near a metabolically labile position can sterically hinder the approach of metabolic enzymes, thereby increasing the compound's half-life.

  • Electronic Effects: The electronic nature of substituents can influence the reactivity of the this compound ring and its appended groups. Electron-withdrawing groups can deactivate adjacent aromatic rings towards oxidative metabolism.

  • Ring Substitution: The position and nature of substituents on the this compound ring itself can impact its stability. For instance, substitution at the 4- and 5-positions can influence the ring's conformation and its interaction with metabolic enzymes.

It is important to note that any modification aimed at improving metabolic stability must be carefully balanced with the desired pharmacological activity. A change that enhances stability may inadvertently reduce the compound's affinity for its biological target.

Conclusion

The metabolic stability of this compound analogs is a critical parameter that must be optimized during the drug discovery process. This guide has provided a framework for understanding and assessing this crucial property. By employing robust in vitro assays such as the liver microsomal and plasma stability assays, researchers can generate reliable data to compare the metabolic liabilities of different analogs. The principles of structure-stability relationships discussed herein offer a rational basis for designing new this compound derivatives with improved pharmacokinetic profiles. A data-driven, iterative approach of design, synthesis, and testing is essential for advancing this compound-based drug candidates towards the clinic.

References

  • Cao, J., Slack, R. D., Bakare, O. M., Burzynski, C., Rais, R., Slusher, B. S., ... & Newman, A. H. (2016). Novel and High Affinity 2-[(Diphenylmethyl)sulfinyl]acetamide (Modafinil) Analogues as Atypical Dopamine Transporter Inhibitors. Journal of Medicinal Chemistry, 59(23), 10676–10691. [Link]
  • Okunola-Bakare, O. M., Cao, J., Kopajtic, T., Katz, J. L., Loland, C. J., Shi, L., & Newman, A. H. (2014). Elucidation of structural elements for selectivity across monoamine transporters: novel 2-[(diphenylmethyl)sulfinyl]acetamide (modafinil) analogues. Journal of Medicinal Chemistry, 57(3), 1000–1013. [Link]
  • Johns Hopkins University. (n.d.). Novel and High Affinity 2-[(Diphenylmethyl)sulfinyl]acetamide (Modafinil) Analogues as Atypical Dopamine Transporter Inhibitors - Fingerprint. [Link]
  • Cyprotex. (n.d.). Plasma Stability. Evotec. [Link]
  • Creative Bioarray. (n.d.). Plasma Stability Assay. [Link]
  • Ghosh, A. K., & Brindisi, M. (2015). Amide bond bioisosteres: strategies, synthesis, and successes. Journal of medicinal chemistry, 58(7), 2895–2940*. [Link]
  • Meanwell, N. A. (2018). Metabolically Stable tert-Butyl Replacement. Journal of medicinal chemistry, 61(14), 5822–5880*. [Link]
  • Hypha Discovery. (n.d.).
  • Moloney, G. P., Iskander, M. N., & Craik, D. J. (2010). Stability studies of oxazolidine-based compounds using 1H NMR spectroscopy. Journal of pharmaceutical sciences, 99(8), 3362–3371. [Link]
  • Patani, G. A., & LaVoie, E. J. (1996). Bioisosterism: A Rational Approach in Drug Design. Chemical reviews, 96(8), 3147–3176*. [Link]
  • Xin, L., Bheemireddy, V., & Sun, H. (2014). Systematic evaluation of amide bioisosteres leading to the discovery of novel and potent thiazolylimidazolidinone inhibitors of SCD1 for the treatment of metabolic diseases. Bioorganic & medicinal chemistry letters, 24(2), 651–655. [Link]
  • Słoczyńska, K., et al. (2019). Metabolic stability and its role in the discovery of new chemical entities. Acta Pharmaceutica, 69(3), 345-361*. [Link]
  • Gajula, S. N. R., Nadimpalli, N., & Sonti, R. (2021). Drug metabolic stability in early drug discovery to develop potential lead compounds. Drug metabolism reviews, 53(3), 459–477*. [Link]

Sources

A Guide to Assessing the Novelty of Isoxazolidin-3-one Scaffolds Through Patent Analysis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Uncovering Potential in a Privileged Scaffold

In the landscape of medicinal chemistry and agrochemistry, the identification of novel molecular scaffolds is a critical driver of innovation. Among the myriad of heterocyclic systems, the isoxazolidine ring is recognized as a "privileged scaffold"—a molecular framework that is capable of providing ligands for diverse biological targets.[1] This guide focuses specifically on the isoxazolidin-3-one core, a substructure whose patent landscape reveals a fascinating journey from foundational chemistry to highly specific and valuable applications.

For researchers and drug development professionals, understanding the patent history and trajectory of a scaffold is not merely an academic exercise. It is a strategic necessity for identifying "white space" for new inventions, avoiding infringement, and appreciating the untapped potential of a chemical class. This guide provides an in-depth analysis of the this compound scaffold's novelty by examining its evolution through key patents, comparing it to well-established alternatives, and providing the experimental context needed to work with this versatile core.

The Patent Landscape: A Journey of Evolving Applications

The novelty of a scaffold can be effectively mapped by tracking its claimed utility over time. The this compound core has seen its application evolve from broad process claims to sophisticated therapeutic and agricultural uses.

Foundational Synthesis and Early Art

Early patents laid the groundwork for the synthesis of the this compound ring. A key approach involves the reaction of hydroxylamine with substituted 3-chloro or 3-bromopropionic acid esters in the presence of a base.[2] This method provides a direct, one-pot synthesis without the need to isolate intermediates, a significant improvement over older two-stage processes that required the isolation of a hydroxamic acid intermediate and yielded poorer results.[2] For instance, a 1985 patent assigned to BASF describes this improved process, highlighting its efficiency and broad applicability for creating substituted isoxazolidin-3-ones.[2] Another foundational patent describes the synthesis of 4-amino-3-isoxazolidone, a key building block, through the cyclization of α-amino-β-chloropropionohydroxamic acid.[3]

The Leap to Bioactivity: Herbicides and Agrochemicals

A significant area of development for this compound derivatives has been in agriculture. Patents from the early 1980s began protecting their use as herbicides.[4][5] The novelty in this domain has progressed significantly. For example, 2-(2,4-dichlorophenyl)methyl-4,4-dimethyl-3-isoxazolidinone was initially disclosed as a liquid oily compound.[4] Subsequent innovation, as detailed in a 2019 patent, focused on overcoming the challenges of this physical form.[4] This later patent claims a method for preparing a high-purity, stable crystalline form of the compound, which is far more suitable for modern agrochemical formulations like water-dispersible granules (WG).[4][5] This evolution from a crude oil to a stable crystal form demonstrates a clear line of novelty focused on formulation and practical application, reducing waste and improving handling.[4]

Modern Therapeutic Applications: From Depression to Kinase Inhibition

More recently, the this compound scaffold has been explored for a range of therapeutic uses, indicating its growing importance in drug discovery.

  • Antidepressants: A European patent application from the early 1990s claimed the use of specific this compound derivatives for treating depression, noting the increasing need for novel treatments for senile depression.[6]

  • RIPK1 Inhibitors: A very recent 2024 patent application discloses novel isoxazolidine derivatives as potent inhibitors of Receptor-Interacting Protein Kinase 1 (RIPK1).[7] This kinase is a key mediator of inflammation and cell death, making it a high-value target for treating neurodegenerative diseases like Alzheimer's and Parkinson's.[7] The novelty here lies in the specific substitution patterns on the isoxazolidine ring designed to achieve high potency and selectivity for RIPK1.[7]

The workflow for assessing this novelty through patent analysis is systematic, moving from broad landscape searches to detailed analysis of individual claims.

G cluster_0 Phase 1: Discovery & Scoping cluster_1 Phase 2: Application Analysis cluster_2 Phase 3: Novelty Assessment P1_1 Keyword Search (e.g., 'this compound', 'synthesis', 'patent') P1_2 Identify Foundational Patents (Early synthesis, broad claims) P1_1->P1_2 Initial Filtering P2_1 Categorize by Application (e.g., Agrochemical, Therapeutic) P1_2->P2_1 Broaden Scope P2_2 Track Evolution of Claims (e.g., From compound to formulation to specific use) P2_1->P2_2 P2_3 Identify Key Assignees (e.g., BASF, FMC, GSK) P2_2->P2_3 P3_1 Analyze Specific Claims (What is new? Substituents, form, target?) P2_3->P3_1 Focus on Key Inventions P3_2 Compare to Prior Art (What problem does the new patent solve?) P3_1->P3_2 P3_3 Identify 'White Space' (Untapped therapeutic areas, new chemistries) P3_2->P3_3 P_Out Go/No-Go for New Research Program P3_3->P_Out Strategic R&D Decision

Caption: Workflow for assessing scaffold novelty via patent analysis.

Comparative Analysis: this compound vs. Oxazolidin-2-one

To truly appreciate the novelty of the this compound scaffold, it is instructive to compare it with its more famous cousin, the oxazolidin-2-one ring. The latter is the core of the blockbuster antibiotic Linezolid and has a dense and well-established patent history.[8][9]

FeatureThis compound ScaffoldOxazolidin-2-one Scaffold
Core Structure 5-membered ring with adjacent N-O atoms and a carbonyl at C3.5-membered ring with N-O atoms separated by a carbon, and a carbonyl at C2.
Key Therapeutic Area Diverse: Herbicides, Antidepressants, RIPK1 Inhibitors.[4][6][7]Dominated by Antibacterials (e.g., Linezolid).[8][10][11][12]
Patent Landscape Broader, more recent diversification into new therapeutic targets.Mature and densely populated, especially in the antibacterial space.
Synthetic Access Primarily via cycloaddition or cyclization of halo-propionates.[2][13][14]Multiple established routes, often from amino alcohols.[15]
Novelty Opportunity High. Significant "white space" exists for new therapeutic targets and substitution patterns.Lower. Novelty often relies on complex side-chain modifications or prodrug strategies.

This comparison highlights a key strategic insight: while the oxazolidin-2-one space is crowded, the this compound scaffold offers a less-trodden path for discovering new bioactive agents. This concept, known as "scaffold hopping," involves replacing a core molecular structure with a different one while retaining similar biological activity or improving properties. Researchers can leverage the this compound core to design novel molecules that may possess improved properties or target profiles compared to established oxazolidin-2-one drugs.

G cluster_0 Established Scaffold cluster_1 Alternative Scaffold Oxazolidinone Oxazolidin-2-one Core N O Dominant Use: Antibacterial ScaffoldHop Scaffold Hopping Oxazolidinone->ScaffoldHop Isoxazolidinone This compound Core N-O adjacent Diverse Uses: Herbicide Antidepressant RIPK1 Inhibitor NewDrug New Drug Candidate - Novel IP Position - Different PK/PD Profile - New Biological Target Isoxazolidinone->NewDrug ScaffoldHop->Isoxazolidinone

Caption: Scaffold hopping from oxazolidin-2-one to this compound.

Experimental Protocol: Representative Synthesis

To provide a practical context, the following is a representative protocol for the synthesis of a substituted this compound, adapted from the principles outlined in foundational patents.[2]

Objective: To synthesize a generic N-substituted 4,4-dimethyl-isoxazolidin-3-one.

Reaction Scheme: Step 1: Cyclization to form the core ring. 3-Bromo-2,2-dimethylpropionate + Hydroxylamine -> 4,4-dimethyl-isoxazolidin-3-one Step 2: N-Alkylation to add substituent. 4,4-dimethyl-isoxazolidin-3-one + R-X (e.g., Benzyl Bromide) -> N-Benzyl-4,4-dimethyl-isoxazolidin-3-one

Detailed Methodology:

  • Cyclization:

    • To a solution of hydroxylamine hydrochloride (1.2 equivalents) in a suitable solvent (e.g., methanol or water), add a base such as sodium hydroxide or potassium hydroxide (2.5 equivalents) while maintaining the temperature between 20-40°C.[2]

    • Slowly add the selected 3-halopropionic acid ester (1.0 equivalent), for instance, methyl 3-bromo-2,2-dimethylpropionate.

    • Stir the reaction mixture at room temperature for 12-24 hours, monitoring by TLC or LC-MS for the disappearance of the starting material.

    • Upon completion, neutralize the mixture by acidifying with a mineral acid (e.g., HCl) to a pH of ~5-6.[2]

    • Extract the product with an organic solvent (e.g., ethyl acetate or dichloromethane).

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude 4,4-dimethyl-isoxazolidin-3-one. Purification can be achieved by recrystallization or column chromatography.[2]

  • N-Alkylation (Example with 2,4-dichlorobenzyl chloride):

    • Dissolve the 4,4-dimethyl-isoxazolidin-3-one (1.0 equivalent) in an aprotic polar solvent like N,N-dimethylformamide (DMF).[4]

    • Add a base such as sodium carbonate (1.2 equivalents).[5]

    • Heat the mixture to 70-80°C and add the alkylating agent, 2,4-dichlorobenzyl chloride (1.05 equivalents), dropwise.[4][5]

    • Maintain the reaction at this temperature for 2-4 hours.

    • After completion, cool the mixture, remove the solvent under reduced pressure, and partition the residue between water and an organic solvent.[5]

    • The organic layer is then washed, dried, and concentrated. The final product, 2-(2,4-dichlorophenyl)methyl-4,4-dimethyl-3-isoxazolidinone, can be purified via crystallization from a protic solvent at low temperature to yield a solid.[4]

Conclusion and Future Outlook

The patent landscape clearly demonstrates that the this compound scaffold is not merely a structural curiosity but a platform for generating novel and commercially valuable molecules. Its novelty has been consistently refreshed over decades, evolving from process improvements to groundbreaking applications in both agriculture and medicine. For researchers, the key takeaway is that significant opportunities remain. The scaffold's journey from a herbicide to a potential treatment for Alzheimer's disease underscores its versatility. Future innovation will likely focus on:

  • Exploring New Therapeutic Areas: Targeting metabolic diseases, virology, or oncology.

  • Developing Asymmetric Syntheses: To access specific enantiomers, which is critical for modern drug development.

  • Scaffold Elaboration: Using the this compound core as a starting point for more complex, three-dimensional structures.

By understanding the historical patent context and the underlying chemistry, scientists can strategically position their research to build upon this privileged scaffold, creating the next generation of innovative products.

References

  • Process for the preparation of isoxazolidine-3-ones.
  • Synthesis of 4-amino-3-isoxazolidone.
  • Method for preparing high-purity 3-isoxazolidinone compound crystal, crystal form and application thereof.
  • Process for the preparation of substituted cycloserines.
  • Method for the production of isoxazolidones.
  • Use of Isoxazolin-3-one Derivatives as antidepressants.
  • Oxazolidinone derivatives and pharmaceutical compositions containing them.
  • Oxazolidinones as versatile scaffolds in medicinal chemistry.
  • High-purity thermostable crystal form of substituted 3-isoxazolidinone compound, preparation method therefor and application thereof.
  • Isoxazolidines as ripk1 inhibitors and use thereof.
  • Oxazolidinone compounds and its application in medicine.
  • Oxazolidinones as antibacterial agents.
  • Substituted oxazolidinones and their use in the field of blood coagulation.
  • Novel oxazolidinone derivative and medical composition containing same.
  • Scaffold Hopping in Drug Discovery. CRIPS, Vol. 16 No. 5. [Link]
  • Synthesis of some new scaffolds of isoxazolidine & isoxazoline deriv
  • Multi-faceted Exploration of Novel Isoxazolidine Derivatives...
  • Oxazolidinones as Versatile Scaffolds in Medicinal Chemistry.
  • Isoxazolidine derivatives.
  • Privileged Scaffolds for Library Design and Drug Discovery.
  • Isoxazolidine: A Privileged Scaffold for Organic and Medicinal Chemistry. PubMed. [Link]
  • Compounds derived from oxazolidin-2-one and preparation and therapeutical use thereof.
  • 1,3-oxazolidine-2-one-like compound, preparation method and uses thereof.
  • New 3-(Dibenzyloxyphosphoryl)isoxazolidine Conjugates...
  • Synthesis of Some Novel Isoxazolidine Derivatives via 1,3-Dipolar Cycloaddition and Their Biological Evalu

Sources

Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of Isoxazolidin-3-one

Author: BenchChem Technical Support Team. Date: January 2026

For the modern researcher, excellence in the laboratory extends beyond groundbreaking discoveries to encompass a rigorous commitment to safety and environmental stewardship. The proper management of chemical waste is not merely a regulatory hurdle; it is a fundamental aspect of scientific integrity. This guide provides essential, field-proven procedures for the safe disposal of isoxazolidin-3-one, ensuring the protection of personnel, facilities, and the environment. Our approach moves beyond a simple checklist, delving into the causality behind each procedural step to build a culture of intrinsic safety.

Core Principle: Proactive Hazard Recognition

Before any disposal protocol is initiated, a thorough understanding of the compound's hazard profile is paramount. This compound is not a benign substance; it is classified with specific risks that dictate its handling and disposal pathway. Mismanagement of this chemical can lead to significant health effects and regulatory non-compliance.

GHS Hazard Classification:

According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), this compound presents the following hazards[1][2]:

  • Acute Toxicity, Oral (Category 4): Harmful if swallowed[2].

  • Skin Irritation (Category 2): Causes skin irritation[1][2].

  • Serious Eye Irritation (Category 2A): Causes serious eye irritation[1][2].

  • Specific Target Organ Toxicity — Single Exposure (Category 3), Respiratory Tract Irritation: May cause respiratory irritation[1][2].

The foundational principle of disposal is straightforward: all forms of this compound waste must be treated as hazardous waste. [2] Under no circumstances should this chemical or its contaminated materials be disposed of in standard trash or via sanitary sewer systems[3][4][5]. This directive is a direct consequence of its irritant and toxic properties.

Personnel Protection: Your First Line of Defense

The potential for skin, eye, and respiratory irritation necessitates the stringent use of Personal Protective Equipment (PPE) during all phases of handling and disposal. The causality is clear: creating a physical barrier prevents the chemical from coming into contact with sensitive tissues.

PPE ComponentSpecificationRationale
Hand Protection Nitrile or other chemically resistant gloves. Double-gloving is recommended when handling pure compound or concentrated solutions.To prevent skin contact and irritation. The Safety Data Sheet (SDS) mandates protective gloves[2].
Eye/Face Protection Chemical splash goggles meeting ANSI Z87.1 standards. A face shield should be worn when handling larger quantities or during spill cleanup.To protect against accidental splashes that can cause serious eye irritation[1][2].
Body Protection A fully buttoned laboratory coat. A chemically resistant apron is advisable when handling significant volumes.To protect skin and clothing from contamination. Contaminated clothing must be removed and washed before reuse[2].
Work Area All handling and waste packaging should be performed within a certified chemical fume hood.To mitigate the risk of inhaling dust or vapors, which can cause respiratory tract irritation[1][2].

Table 1: Personal Protective Equipment (PPE) Requirements for this compound Disposal.

The Disposal Workflow: A Step-by-Step Protocol

Proper disposal is a systematic process that begins the moment the chemical is deemed a waste product. Adherence to a structured workflow prevents dangerous errors, such as the mixing of incompatible chemicals.

Waste Segregation: The Chemistry of Safety

The most critical step in waste management is proper segregation. Mixing incompatible chemicals can lead to violent exothermic reactions, the release of toxic gases, or even explosions. For this compound, the primary incompatibility is with strong oxidizing agents [2].

Causality: Isoxazolidinones are heterocyclic compounds containing nitrogen and oxygen. The presence of the amide-like structure and C-H bonds makes them susceptible to oxidation. A reaction with a strong oxidizer could rapidly generate heat and gaseous byproducts (like NOx and COx), leading to a dangerous pressure increase within a sealed container.

Therefore, this compound waste must be collected in a dedicated container, separate from:

  • Oxidizing Waste (e.g., nitric acid, permanganates, peroxides)[6].

  • Acidic Waste (unless the waste stream is a buffered solution of this compound)[6].

  • Basic Waste[6].

The following diagram illustrates the decision-making process for proper waste segregation and disposal.

G This compound Waste Disposal Workflow start Waste Generated (this compound) waste_type Identify Waste Form start->waste_type solid Unused/Expired Solid waste_type->solid Solid contaminated Contaminated Labware (Gloves, Wipes, Pipettes) waste_type->contaminated Solid solution Aqueous/Organic Solution waste_type->solution Liquid package_solid Package in a sealed, compatible (HDPE) solid waste container. solid->package_solid contaminated->package_solid package_liquid Collect in a sealed, compatible (HDPE or glass) liquid waste carboy. solution->package_liquid label_waste Label Container: 'HAZARDOUS WASTE' 'this compound' List all components & % package_solid->label_waste package_liquid->label_waste segregate Segregate from Incompatibles (e.g., Strong Oxidizers) label_waste->segregate store Store in designated Satellite Accumulation Area (SAA). segregate->store pickup Arrange for pickup by Environmental Health & Safety (EHS). store->pickup

Caption: Decision workflow for the safe segregation and disposal of this compound waste.

Experimental Protocol for Waste Collection

This protocol outlines the self-validating steps for safely accumulating this compound waste in a typical laboratory setting, consistent with EPA and institutional guidelines[4][7][8].

  • Container Selection:

    • For solid waste (unused chemical, contaminated gloves, weigh boats, wipes): Use a high-density polyethylene (HDPE) container or a sturdy, sealable bag placed inside a rigid container[7].

    • For liquid waste (solutions): Use an HDPE or borosilicate glass container with a screw-top cap. The container must be compatible with all components of the waste stream (e.g., do not store organic solutions in a container susceptible to the solvent).

  • Initial Labeling:

    • Before adding any waste, affix a "HAZARDOUS WASTE" label to the container. These are typically provided by your institution's Environmental Health & Safety (EHS) department[9].

    • Write the full chemical name, "this compound," and any other constituents (e.g., "Methanol," "Water") on the label. Do not use abbreviations or chemical formulas[9].

  • Waste Accumulation:

    • Place the designated waste container in a "Satellite Accumulation Area" (SAA), which is a location at or near the point of waste generation and under the control of the operator[6][7]. A fume hood is an ideal SAA.

    • Keep the container securely closed at all times, except when adding waste[4]. This is a critical regulatory requirement to prevent the release of vapors.

    • As waste is added, update the label to accurately reflect the percentage of each component.

    • Do not fill liquid containers beyond 90% capacity to allow for vapor expansion[10].

  • Final Disposal:

    • Once the container is full (or waste is no longer being generated), seal it securely.

    • Complete the hazardous waste label with the final percentages and accumulation start/end dates.

    • Contact your institution's EHS or equivalent department to arrange for a waste pickup[7]. Do not move the waste to a central storage area yourself unless explicitly trained and authorized to do so.

Emergency Procedures: Spill Management

In the event of an accidental release, a prepared response is essential to minimize exposure and environmental contamination.

  • Evacuate and Alert: Immediately alert personnel in the vicinity. If the spill is large or involves other hazardous materials, evacuate the area and contact your institution's emergency response line.

  • Assess and Secure: If the spill is small and you are trained to handle it, ensure the area is well-ventilated (fume hood is on) and don the appropriate PPE as listed in Table 1.

  • Contain and Absorb:

    • For solid spills: Gently cover the powder with an inert absorbent material like sand, vermiculite, or a chemical spill pillow to prevent it from becoming airborne.

    • For liquid spills: Cover the spill with an inert absorbent material, starting from the outside and working inward to prevent spreading.

  • Collect and Package: Carefully scoop the absorbed material and contaminated debris into a designated hazardous waste container.

  • Decontaminate: Clean the spill area with an appropriate solvent (e.g., water and detergent), collecting the cleaning materials as hazardous waste.

  • Label and Dispose: Seal and label the container as hazardous waste, listing "this compound" and the absorbent material. Arrange for EHS pickup.

By embedding these scientifically grounded procedures into your laboratory's daily operations, you contribute to a robust safety culture that protects you, your colleagues, and the integrity of your research.

References

  • University of Pennsylvania. (n.d.). Laboratory Chemical Waste Management Guidelines. EHRS.
  • U.S. Environmental Protection Agency. (2025). Regulations for Hazardous Waste Generated at Academic Laboratories. EPA.
  • Daniels Health. (2025). How to Ensure Safe Chemical Waste Disposal in Laboratories. Daniels Health.
  • Central Washington University. (n.d.). Laboratory Hazardous Waste Disposal Guidelines. CWU.
  • Dartmouth College. (n.d.). Hazardous Waste Disposal Guide. Dartmouth Policy Portal.
  • Unknown. (n.d.). Laboratory Waste Disposal Guidelines.
  • U.S. Environmental Protection Agency. (2008). Managing Hazardous Waste at Academic Laboratories Rulemaking. EPA.
  • U.S. Environmental Protection Agency. (2008). Final Rule: Academic Laboratories. EPA.
  • U.S. Environmental Protection Agency. (2025). Frequent Questions About Managing Hazardous Waste at Academic Laboratories. EPA.
  • University of Washington. (n.d.). Chemical Waste Guide. UW Environmental Health & Safety.
  • Northwestern University. (2023). Hazardous Waste Disposal Guide. Research Safety.
  • National Center for Biotechnology Information. (n.d.). 4,4-Dimethyl-1,2-oxazolidin-3-one. PubChem.
  • Lehigh University. (n.d.). Hazardous Waste Disposal Procedures Handbook. Campus Safety Division.
  • National Center for Biotechnology Information. (n.d.). 3-Isoxazolidinone. PubChem.
  • University of Toronto. (n.d.). Laboratory Hazardous Waste Management and Disposal Manual. Environmental Health & Safety.
  • American Chemical Society. (n.d.). Regulation of Laboratory Waste. ACS.
  • National Institutes of Health. (2013). Chemical Compatibility and Segregation Guides. Office of Research Facilities.

Sources

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling ISOXAZOLIDIN-3-ONE

Author: BenchChem Technical Support Team. Date: January 2026

As researchers and drug development professionals, our commitment to innovation must be matched by an unwavering dedication to safety. The handling of reactive and biologically active compounds like ISOXAZOLIDIN-3-ONE, a key building block in organic synthesis, demands a thorough understanding of its potential hazards and the implementation of robust safety protocols.[1] This guide provides essential, field-proven guidance on the selection, use, and disposal of Personal Protective Equipment (PPE) to ensure your safety and the integrity of your research when working with this compound.

Foundational Hazard Assessment: Understanding the "Why"

This compound is classified with specific hazards that directly inform our PPE strategy. A comprehensive review of its Safety Data Sheet (SDS) reveals the following primary risks:

  • Skin Irritation (H315): Causes skin irritation upon contact.[2][3]

  • Serious Eye Irritation (H319): Poses a significant risk of causing serious damage to the eyes.[2][3]

  • Respiratory Irritation (H335): May cause irritation to the respiratory tract if inhaled, particularly as a dust or aerosol.[2][3]

  • Harmful if Swallowed (H302): Presents acute toxicity if ingested.[2]

These classifications are not merely regulatory labels; they are directives. They tell us that any potential for skin contact, eye exposure, or inhalation must be rigorously controlled through a combination of engineering controls and a meticulously selected PPE ensemble.

The Core PPE Ensemble: Your Non-Negotiable Baseline

For any task involving this compound, a baseline level of protection is required. This core ensemble is designed to mitigate risks during low-intensity operations or as the foundation for more stringent, task-specific protocols.

  • Hand Protection: Chemically resistant gloves are the first line of defense.

    • Rationale: To prevent skin contact and subsequent irritation.[2][4]

    • Specification: Nitrile gloves are the standard for incidental contact. Always double-check the manufacturer's compatibility chart for breakthrough times with heterocyclic compounds if prolonged contact is anticipated. Always inspect gloves for tears or punctures before use.

  • Eye and Face Protection: Safety glasses with side shields are the minimum requirement.

    • Rationale: To protect against accidental splashes or airborne particles causing serious eye irritation.[2][4]

    • Specification: For tasks with a higher splash risk, such as transferring solutions, upgrading to safety goggles or a full-face shield is mandatory.[5]

  • Body Protection: A professional lab coat.

    • Rationale: To protect skin and personal clothing from contamination.

    • Specification: The lab coat should be made of a low-permeability fabric, have a solid front, and feature tight-fitting knit cuffs to prevent exposure at the wrist.[5][6]

Task-Specific PPE and Engineering Controls

Scientific work is dynamic. The risk of exposure changes based on the procedure. The following table outlines the necessary escalation of PPE and engineering controls based on the specific task being performed with this compound.

Task Potential Exposure Engineering Control Minimum Required PPE
Weighing Solid Compound Inhalation of fine dust, skin contact with powder.Chemical Fume Hood or Ventilated Balance Enclosure.Double Nitrile Gloves, Safety Goggles, Lab Coat.
Preparing Solutions Splashes, skin contact, inhalation of vapors/aerosols.Chemical Fume Hood.Double Nitrile Gloves, Safety Goggles, Lab Coat.
Running a Reaction Splashes, unexpected release of material, thermal hazards.Chemical Fume Hood.Double Nitrile Gloves, Safety Goggles (or Face Shield), Lab Coat.
Work-up & Purification Splashes during transfers, skin contact.Chemical Fume Hood.Double Nitrile Gloves, Safety Goggles (or Face Shield), Lab Coat.
Cleaning Glassware Residual contamination on surfaces.Well-ventilated area.Heavy-duty Nitrile or Neoprene Gloves, Safety Goggles, Lab Coat.

Operational Plans: From Preparation to Disposal

Protocol 1: Step-by-Step PPE Donning and Doffing Procedure

The sequence of putting on and removing PPE is critical to prevent cross-contamination.

Donning (Putting On) Sequence:

  • Lab Coat: Put on your lab coat and fasten it completely.

  • Eye/Face Protection: Put on your safety goggles or face shield.

  • Gloves: Put on your first pair of nitrile gloves, ensuring the cuffs go under the knit cuff of your lab coat. If double-gloving, put the second pair on with the cuffs going over the lab coat cuff.[6]

Doffing (Removing) Sequence - "Contaminated to Clean":

  • Outer Gloves (if used): Remove the outer pair of gloves by peeling them off without touching the outside surface with your bare skin. Dispose of them immediately.

  • Lab Coat: Unfasten the lab coat. Remove it by rolling it outwards and away from your body, ensuring the contaminated exterior is contained within the roll.

  • Eye/Face Protection: Remove goggles or face shield from the back to the front.

  • Inner Gloves: Remove the final pair of gloves, again, without touching the outside surface.

  • Hand Hygiene: Immediately wash your hands thoroughly with soap and water.[6]

Diagram: PPE Selection Workflow

This diagram outlines the decision-making process for selecting the appropriate level of protection when handling this compound.

PPE_Selection_Workflow cluster_caption start_node Start: Task with This compound decision_node_dust Potential for dust/aerosol? start_node->decision_node_dust Evaluate Task decision_node decision_node process_node process_node ppe_node ppe_node decision_node_splash_yes Risk of splash? decision_node_dust->decision_node_splash_yes Yes decision_node_splash_no Risk of splash? decision_node_dust->decision_node_splash_no No process_fume_hood Work in Chemical Fume Hood decision_node_splash_yes->process_fume_hood Yes decision_node_splash_yes->process_fume_hood No ppe_splash_risk PPE: - Gloves - Goggles - Lab Coat decision_node_splash_no->ppe_splash_risk Yes ppe_low_risk PPE: - Gloves - Safety Glasses - Lab Coat decision_node_splash_no->ppe_low_risk No ppe_high_risk PPE: - Double Gloves - Goggles/Face Shield - Lab Coat process_fume_hood->ppe_high_risk caption Decision tree for selecting appropriate PPE based on task-specific risks. Spill_Response cluster_caption start_node Spill Occurs action_alert 1. Alert Others & Evacuate Area start_node->action_alert action_node action_node decision_node decision_node end_node Area is Safe decision_spill_size Is spill large or unmanageable? action_alert->decision_spill_size action_call_emergency Call Emergency Response Team decision_spill_size->action_call_emergency Yes action_don_ppe 2. Don Appropriate PPE (Double Gloves, Goggles) decision_spill_size->action_don_ppe No action_contain 3. Contain Spill with Inert Absorbent action_don_ppe->action_contain action_cleanup 4. Collect Waste into Sealed Container action_contain->action_cleanup action_decontaminate 5. Decontaminate Area & Dispose of Waste action_cleanup->action_decontaminate action_decontaminate->end_node caption Procedural steps for safely managing a chemical spill.

Caption: Procedural steps for safely managing a chemical spill.

Disposal of Contaminated Materials

Proper disposal is the final step in the safe handling lifecycle.

  • Contaminated PPE: All disposable PPE, including gloves, shoe covers, and lab coats, that comes into contact with this compound must be treated as hazardous waste. Place these items in a designated, clearly labeled, and sealed hazardous waste container immediately after doffing.

  • Chemical Waste: All solutions and absorbed spill materials containing this compound must be disposed of in accordance with local, state, and federal regulations. [4][7]Do not pour this chemical down the drain. [4]Collect it in a properly labeled hazardous waste container for pickup by your institution's environmental health and safety department. [8] By adhering to these detailed protocols, you build a culture of safety that protects you, your colleagues, and the integrity of your scientific pursuits. This guide serves as your trusted resource, empowering you to handle this compound with the confidence that comes from being well-prepared and well-protected.

References

  • Material Safety Data Sheet. (2021).
  • 3-Isoxazolidinone | C3H5NO2 | CID 192737.
  • Safety data sheet - 5-methyl-3-vinyl-1,3-oxazolidin-2-one. Carl ROTH. [Link]
  • This compound 1192-07-0 wiki. Molbase. [Link]
  • SAFETY DATA SHEET - 2,4-Thiazolidinedione. (2009).
  • D-4-amino-3-isoxazolidinone | Drug Inform
  • Cas 1192-07-0, this compound. LookChem. [Link]
  • First Aid Procedures for Chemical Hazards. NIOSH, CDC. [Link]
  • Spill Control/Emergency Response. (2025). EHSO Manual. [Link]
  • Safe handling of hazardous drugs. (2018).
  • What to do in a chemical emergency. (2024). GOV.UK. [Link]
  • Personal Protective Equipment for Use in Handling Hazardous Drugs. (2006).
  • Hazardous Chemical Exposures. Office of Environmental Health and Safety, Princeton University. [Link]
  • Personal Protective Equipment (PPE) usage. (2023). Pharma Beginners. [Link]
  • eTool: Hospitals - Pharmacy - Personal Protective Equipment (PPE).
  • 8 Types of PPE to Wear When Compounding Hazardous Drugs. (2022). Provista. [Link]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
ISOXAZOLIDIN-3-ONE
Reactant of Route 2
ISOXAZOLIDIN-3-ONE

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.